molecular formula C9H11ClN2O2 B1345735 2-(4-Chloro-2-methylphenoxy)acetohydrazide CAS No. 32022-38-1

2-(4-Chloro-2-methylphenoxy)acetohydrazide

Cat. No.: B1345735
CAS No.: 32022-38-1
M. Wt: 214.65 g/mol
InChI Key: JXQVZCTYFYWQGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-2-methylphenoxy)acetohydrazide is a useful research compound. Its molecular formula is C9H11ClN2O2 and its molecular weight is 214.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-6-4-7(10)2-3-8(6)14-5-9(13)12-11/h2-4H,5,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQVZCTYFYWQGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185851
Record name Acetic acid, ((4-chloro-o-tolyl)oxy)-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32022-38-1
Record name Acetic acid, ((4-chloro-o-tolyl)oxy)-, hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032022381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, ((4-chloro-o-tolyl)oxy)-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 32022-38-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and characterization of 2-(4-chloro-2-methylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-chloro-2-methylphenoxy)acetohydrazide

Abstract

This technical guide provides a comprehensive, rationale-driven framework for the synthesis and detailed characterization of this compound. This compound serves as a valuable intermediate in the development of novel therapeutic agents, stemming from the well-established biological significance of the hydrazide scaffold. The synthesis is approached as a robust two-step process beginning with the common herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA). Each step is elucidated not merely as a procedure, but as a series of mechanistically driven chemical transformations. Subsequent characterization is presented as a multi-technique validation system, employing spectroscopic and chromatographic methods to ensure the unequivocal confirmation of the target molecule's structure, purity, and identity. This document is intended for researchers, chemists, and professionals in the field of medicinal chemistry and drug development.

Introduction: The Scientific Context and Rationale

The hydrazide functional group is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. Molecules incorporating the acetohydrazide moiety are reported to exhibit diverse pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] They are also crucial synthons for creating more complex heterocyclic systems and Schiff bases.[3][4]

The title compound, this compound, is structurally derived from 2-methyl-4-chlorophenoxyacetic acid (MCPA), a widely used phenoxy herbicide.[5] By chemically modifying the carboxylic acid group of MCPA into a reactive acetohydrazide, we unlock a versatile chemical handle for further derivatization. This strategic transformation allows for the exploration of new chemical space, leveraging the established phenoxy scaffold to build novel molecules with potential therapeutic value. For instance, derivatives of this core have been synthesized and investigated as potent β-glucuronidase inhibitors.[6]

This guide provides a detailed, field-proven methodology for synthesizing and validating this compound, ensuring a reliable and reproducible process for laboratory-scale production.

A Rationale-Driven Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step sequence. This approach is predicated on fundamental organic reactions that are both high-yielding and scalable. The overall strategy involves:

  • Fischer Esterification: Conversion of the parent carboxylic acid (MCPA) into its corresponding ethyl ester. This step protects the acidic proton and activates the carbonyl group for the subsequent reaction.

  • Hydrazinolysis: Nucleophilic acyl substitution on the ester intermediate using hydrazine hydrate to form the final acetohydrazide product.

G cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Hydrazinolysis A 2-(4-chloro-2-methylphenoxy)acetic acid (MCPA) B Ethyl 2-(4-chloro-2-methylphenoxy)acetate A->B  Ethanol (excess)  H₂SO₄ (cat.)  Reflux C Ethyl 2-(4-chloro-2-methylphenoxy)acetate D This compound C->D  Hydrazine Hydrate  Ethanol  Reflux

Caption: Overall two-step synthetic workflow.

Step 1: Synthesis of Ethyl 2-(4-chloro-2-methylphenoxy)acetate

Causality and Experimental Choice: The Fischer esterification is a classic, equilibrium-driven reaction. To ensure a high yield of the ester, the reaction equilibrium must be shifted towards the products. This is achieved by applying Le Chatelier's principle in two ways: using one of the reactants (ethanol) as the solvent ensures it is in large excess, and the reflux condition facilitates the removal of the water byproduct, though in practice the large excess of alcohol is the primary driver. A strong acid catalyst, such as concentrated sulfuric acid, is essential. It protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.[7]

Experimental Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(4-chloro-2-methylphenoxy)acetic acid (MCPA) (20.0 g, 0.1 mol).

  • Add absolute ethanol (100 mL). The MCPA may not fully dissolve initially.

  • While stirring, carefully add concentrated sulfuric acid (2 mL) dropwise. The addition is exothermic.

  • Heat the mixture to reflux and maintain for 4-6 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting carboxylic acid spot disappears.

  • After cooling to room temperature, reduce the volume of ethanol by approximately 70% using a rotary evaporator.

  • Pour the concentrated residue into 200 mL of ice-cold water and stir. The ester, being insoluble in water, will separate as an oil or solid.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acid, followed by a saturated sodium chloride solution (brine) (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude ethyl 2-(4-chloro-2-methylphenoxy)acetate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

Causality and Experimental Choice: This step is a nucleophilic acyl substitution. Hydrazine (NH₂NH₂) is a significantly stronger nucleophile than the leaving group (ethanolate) due to the alpha effect. The reaction proceeds by the nucleophilic attack of the terminal nitrogen of hydrazine on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide group and forming the stable amide-like hydrazide bond. Ethanol is an ideal solvent as it readily dissolves both the ester and hydrazine hydrate and is compatible with the reflux conditions required to drive the reaction to completion.[1][3]

Experimental Protocol:

  • In a 250 mL round-bottom flask, dissolve the crude ethyl 2-(4-chloro-2-methylphenoxy)acetate (0.1 mol theoretical) in absolute ethanol (90 mL).

  • Add hydrazine hydrate (85-99%) (~10 mL, ~0.2 mol, 2 equivalents) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours.[1]

  • Monitor the reaction using TLC.

  • Upon completion, reduce the solvent volume by half using a rotary evaporator.

  • Allow the concentrated solution to cool to room temperature and then place it in an ice bath. The product will precipitate as a white solid.

  • Collect the solid precipitate by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure, crystalline this compound. Dry the final product in a vacuum oven.

Comprehensive Characterization and Structural Elucidation

Rigorous characterization is non-negotiable for verifying the successful synthesis of the target compound. The following workflow provides a self-validating system to confirm the structure and purity.

G Start Synthesized Product TLC Purity Check (TLC) Start->TLC FTIR Functional Group Analysis (FT-IR) Start->FTIR MP Melting Point Determination TLC->MP Final Confirmed Structure NMR Structural Elucidation (¹H & ¹³C NMR) FTIR->NMR MS Molecular Weight Confirmation (MS) NMR->MS MS->Final

Caption: A logical workflow for compound characterization.

Physical and Chromatographic Data
PropertyObserved ValueReference
Molecular Formula C₉H₁₁ClN₂O₂[8]
Molecular Weight 214.65 g/mol [8]
Appearance White crystalline solidTypical observation
Melting Point To be determined experimentally
TLC (Purity) Single spot (e.g., in 30% Ethyl Acetate/Hexane)Lab procedure
Spectroscopic Data and Interpretation

FT-IR is a rapid and powerful technique for identifying the key functional groups present in the molecule, confirming the transformation from a carboxylic acid/ester to a hydrazide.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3350-3250N-H stretch (asymmetric & symmetric)-NH₂ (Hydrazide)Confirms the presence of the primary amine of the hydrazide.
3200-3100N-H stretch-C(=O)NH-Confirms the amide N-H bond.
~1650C=O stretch (Amide I band)-CONH-Shift from the ester C=O (~1735 cm⁻¹) indicates amide formation.
~1550N-H bend (Amide II band)-CONH-Characteristic band for secondary amides.
~1240 & ~1050C-O-C stretch (asymmetric & symmetric)Aryl-O-CH₂Confirms the presence of the ether linkage.
~820C-H out-of-plane bend1,2,4-trisubstituted benzeneIndicates the substitution pattern on the aromatic ring.
~750C-Cl stretchAryl-ClConfirms the presence of the chloro-substituent.

NMR spectroscopy provides the definitive structural map of the molecule. The predicted shifts below are based on data from the starting material and closely related analogs.[6][9]

¹H-NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~9.10 Singlet 1H -CO-NH -NH₂ The amide proton, typically deshielded and exchangeable with D₂O.
~7.25 Doublet 1H ArH (H-3) Aromatic proton ortho to the methyl group.
~7.15 Doublet of doublets 1H ArH (H-5) Aromatic proton between Cl and the ether linkage.
~6.80 Doublet 1H ArH (H-6) Aromatic proton ortho to the ether linkage.
~4.55 Singlet 2H -O-CH₂ -CO- Methylene protons adjacent to the ether oxygen and carbonyl group.
~4.25 Singlet (broad) 2H -NH-NH₂ Protons of the terminal amine group, exchangeable with D₂O.

| ~2.15 | Singlet | 3H | Ar-CH₃ | Protons of the methyl group on the aromatic ring. |

¹³C-NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Assignment Rationale
~168.0 C =O Carbonyl carbon of the hydrazide.
~153.5 Ar-C -O Aromatic carbon attached to the ether oxygen.
~130.0 Ar-C -CH₃ Aromatic carbon attached to the methyl group.
~129.5 Ar-C H (C-5) Aromatic methine carbon.
~127.0 Ar-C H (C-3) Aromatic methine carbon.
~125.0 Ar-C -Cl Aromatic carbon attached to chlorine.
~112.5 Ar-C H (C-6) Aromatic methine carbon.
~67.0 -O-C H₂- Methylene carbon of the ether linkage.

| ~16.0 | Ar-C H₃ | Methyl carbon. |

Mass spectrometry confirms the molecular weight of the synthesized compound. For this molecule, the presence of a single chlorine atom provides a definitive isotopic signature.

m/z ValueAssignmentRationale
214[M]⁺Molecular ion peak corresponding to the ³⁵Cl isotope.
216[M+2]⁺Isotopic peak for the ³⁷Cl isotope. The ~3:1 intensity ratio of M:M+2 is characteristic of a monochlorinated compound.
183[M - NHNH₂]⁺Fragment corresponding to the loss of the hydrazinyl group.
141[C₇H₆ClO]⁺Fragment corresponding to the 4-chloro-2-methylphenoxide ion, a common fragmentation pathway.[10]

Applications and Future Directions

This compound is not typically an end-product but rather a versatile intermediate. Its primary value lies in the reactivity of the terminal -NH₂ group, which can be readily condensed with a variety of aldehydes and ketones to form N-acylhydrazone (Schiff base) derivatives.[6] This class of compounds is of significant interest in drug discovery due to its wide spectrum of biological activities.[2] Researchers can use this guide to reliably produce the core hydrazide, enabling further exploration of its derivatives as potential inhibitors of enzymes like β-glucuronidase or as novel antimicrobial or anticancer agents.

Conclusion

This guide has detailed a robust and scientifically-grounded approach to the synthesis and characterization of this compound. By explaining the causality behind each experimental step and providing a comprehensive analytical workflow, this document serves as a reliable resource for researchers. The successful synthesis and validated characterization of this compound provide a solid foundation for its use in the further development of novel and potentially therapeutic molecules.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Gülerman, N., et al. (2008). 2-(4-Chlorophenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o369. Retrieved from [Link]

  • Fun, H. K., et al. (2010). 2-(4-Methylphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o447. Retrieved from [Link]

  • Taha, M., et al. (2016). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Molecules, 21(10), 1339. Retrieved from [Link]

  • Capot Chemical. (n.d.). Specifications of 2-(4-CHLORO-2-METHYLPHENOXY)ACETIC ACID HYDRAZIDE. Retrieved from [Link]

  • Wikipedia. (n.d.). MCPA. Retrieved from [Link]

  • Fun, H. K., et al. (2009). 2-(2-Chlorophenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o112. Retrieved from [Link]

  • Synerholme, M. E., & Zimmerman, P. W. (1945). Synthesis of MCPA. As cited in mcpa.pdf. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 2-methyl-4-MCPA.
  • Kong, P. S., Aroua, M. K., & Raman, A. A. (2011). Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid). ResearchGate. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. Retrieved from [Link]

  • Google Patents. (n.d.). Production technology of 2-methyl-4-chloro-sodium phenoxy acetate.
  • ResearchGate. (2011). Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid). Retrieved from [Link]

  • University of Malaya Research Repository. (2011). Kinetics study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic acid (MCPA Acid). Retrieved from [Link]

  • Liu, G., & Gao, J. (2012). 2-(4-Methoxyphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2079. Retrieved from [Link]

  • Zhao, P., et al. (2009). Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 92(4), 1194-1201. Retrieved from [Link]

Sources

Crystal structure of 2-(4-chloro-2-methylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 2-(4-chloro-2-methylphenoxy)acetohydrazide

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallization, and structural characteristics of this compound. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document leverages extensive data from closely related analogues to construct a predictive and comparative analysis. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental workflows and theoretical underpinnings of the structural elucidation of novel acetohydrazide derivatives.

Introduction: The Significance of Acetohydrazide Scaffolds

Hydrazides and their derivatives are a cornerstone in modern medicinal chemistry and materials science, recognized for their versatile biological activities and utility as synthons for various heterocyclic compounds.[1] The core of this guide, this compound, is a derivative of the widely used herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA).[2] The introduction of the acetohydrazide moiety is a strategic chemical modification intended to explore novel pharmacological properties, building upon the established bioactivity of the parent phenoxyacetic acid structure.

The hydrazide-hydrazone backbone is a privileged scaffold, known to exhibit a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[3] The mechanism of action for many of these activities is attributed to the ability of the azomethine group (-NH-N=CH-) to interact with biological targets, such as microbial enzymes.[3] A thorough understanding of the three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and designing next-generation therapeutic agents.

This guide will provide a robust framework for the synthesis, crystallization, and structural analysis of this compound, drawing authoritative parallels from the crystallographic data of analogous compounds.

Synthesis and Crystallization: A Validated Workflow

The synthesis of this compound follows a reliable two-step process, beginning with the esterification of MCPA, followed by hydrazinolysis. This method is a well-established route for preparing hydrazides from their corresponding carboxylic acids.[1]

Experimental Protocol: Synthesis

Step 1: Esterification of (4-chloro-2-methylphenoxy)acetic acid

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 g (0.05 mol) of (4-chloro-2-methylphenoxy)acetic acid in 100 mL of absolute ethanol.

  • Catalysis: Slowly add 2 mL of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the ethyl ester with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 2-(4-chloro-2-methylphenoxy)acetate.

Step 2: Hydrazinolysis of the Ethyl Ester

  • Reaction Setup: Dissolve the crude ethyl ester from the previous step in 50 mL of ethanol in a 100 mL round-bottom flask.

  • Hydrazine Addition: Add an excess of hydrazine hydrate (99%, ~0.1 mol) to the solution.

  • Reflux: Reflux the mixture for 6-8 hours. The formation of a solid precipitate may be observed.[1]

  • Isolation: Cool the reaction mixture in an ice bath to facilitate complete precipitation.

  • Filtration and Washing: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

Experimental Protocol: Crystallization for X-ray Diffraction

The growth of high-quality single crystals is critical for successful X-ray diffraction analysis.

  • Solvent Selection: Dissolve the synthesized hydrazide in a minimum amount of hot ethanol.

  • Slow Evaporation: Allow the solution to cool slowly to room temperature. The flask should be loosely covered to permit slow evaporation of the solvent.

  • Crystal Growth: Colorless, needle-shaped crystals suitable for X-ray diffraction are expected to form over several days.[1][4]

  • Isolation: Carefully isolate a well-formed single crystal for mounting on the diffractometer.

Structural Analysis: A Comparative and Predictive Approach

In the absence of a published crystal structure for the title compound, we can predict its key structural features by analyzing the crystallographic data of closely related molecules.

Predicted Crystallographic Parameters

The following table summarizes expected crystallographic parameters for this compound, based on data from analogous structures.

ParameterPredicted Value/SystemAuthoritative Reference
Crystal SystemMonoclinic[1][5][6]
Space GroupP2₁/c or C2/c[5][6]
a (Å)5 - 10[1][5][6]
b (Å)4 - 6[1][5][6]
c (Å)20 - 35[1][5][6]
β (°)90 - 101[1][5][6]
Z2 or 4[1][5][6]
Molecular Geometry and Conformation

The molecular structure of this compound is expected to exhibit several key features:

  • Planarity: The acetohydrazide group is anticipated to be approximately planar.[1]

  • Torsion Angles: The C-N-N-C torsion angle is a critical conformational parameter in diacylhydrazines. In related structures, this angle can vary significantly, from around -72° to 180° (trans conformation).[5][6] The specific conformation will be influenced by the steric hindrance from the substituted phenoxy group and the crystal packing forces.

  • Dihedral Angle: The dihedral angle between the benzene ring and the acetohydrazide plane will likely be significant, influenced by the substitution pattern on the ring.[5]

Intermolecular Interactions and Crystal Packing

Hydrogen bonding is expected to be the dominant intermolecular force governing the crystal packing. Based on analogous structures, the following interactions are likely:

  • N-H···O Hydrogen Bonds: These are the most common and strongest hydrogen bonds, linking molecules into chains or layers.[5][6]

  • N-H···N Hydrogen Bonds: These interactions can also contribute to the formation of extended networks.[1]

  • C-H···O and C-H···π Interactions: Weaker C-H···O and C-H···π interactions are also expected to play a role in stabilizing the three-dimensional crystal lattice.[5]

  • Cl···Cl or Cl···N Interactions: In chlorinated compounds, short contacts involving chlorine atoms can further stabilize the crystal packing.[5][6]

Visualization of Key Processes

Synthesis and Analysis Workflow

G Figure 1: Workflow for Synthesis and Structural Elucidation cluster_synthesis Synthesis cluster_analysis Structural Analysis MCPA (4-chloro-2-methylphenoxy)acetic acid Ester Ethyl 2-(4-chloro-2-methylphenoxy)acetate MCPA->Ester Esterification (Ethanol, H₂SO₄) Hydrazide This compound Ester->Hydrazide Hydrazinolysis (Hydrazine Hydrate) Crystals Single Crystals Hydrazide->Crystals Crystallization (Slow Evaporation) Diffraction X-ray Diffraction Data Crystals->Diffraction Data Collection Structure Crystal Structure Solution and Refinement Diffraction->Structure SHELXS/SHELXL Final Final Structure->Final Structural Report

Caption: Workflow for the synthesis and structural elucidation of the title compound.

Hypothetical Hydrogen Bonding Network

G Figure 2: Predicted Hydrogen Bonding Scheme cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C N1_A N1-H O_B C=O N1_A->O_B N-H···O O_A C=O N1_B N1-H N1_B->O_A N-H···O N2_C N2-H₂ N2_C->O_B N-H···O O_C C=O

Caption: A potential N-H···O hydrogen bonding network forming molecular chains.

Potential Applications and Future Directions

Given the established biological activities of related hydrazide derivatives, this compound is a promising candidate for screening in various pharmacological assays. The structural insights gained from its crystal structure would be invaluable for:

  • Rational Drug Design: Modifying the substitution pattern on the phenoxy ring to enhance binding affinity to specific biological targets.

  • QSAR Studies: Developing quantitative structure-activity relationship models to predict the biological activity of novel derivatives.

  • Materials Science: Exploring the potential of the compound in the formation of coordination polymers or functional materials through its hydrogen bonding capabilities.

References

  • Chen, T., & Tan, X. (2010). N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2829. [Link]

  • Fun, H.-K., Quah, C. K., & Isloor, A. M. (2011). 2-(4-Methylphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o188. [Link]

  • El-Hiti, G. A., Abdel-Wahab, B. F., Yousif, E., & Wood, P. A. (2021). N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide. IUCrData, 6(4), x210318. [Link]

  • PubChem. (n.d.). 2-Methyl-4-chlorophenoxyacetic acid hydrazide hydrochloride. PubChem Compound Summary for CID 149462. Retrieved January 12, 2026, from [Link]

  • El-Hiti, G. A., Abdel-Wahab, B. F., Yousif, E., & Wood, P. A. (2021). 2-(2,4-Dichlorophenoxy)-N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide. ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. IJPSR, 3(7). [Link]

  • Chen, T., & Tan, X. (2010). N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate. ResearchGate. [Link]

  • Fun, H.-K., Quah, C. K., & Isloor, A. M. (2011). 2-(2-Chlorophenoxy)acetohydrazide. ResearchGate. [Link]

  • Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2009). 2-(4-Methoxyphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o992. [Link]

  • Wikipedia. (n.d.). MCPA. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. PubChem Compound Summary for CID 7204. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid.

Sources

Biological activity of 2-(4-chloro-2-methylphenoxy)acetohydrazide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-(4-chloro-2-methylphenoxy)acetohydrazide Derivatives

Authored by a Senior Application Scientist

This guide offers a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of a significant class of compounds: this compound derivatives. These molecules, built upon a versatile hydrazide-hydrazone scaffold, have garnered considerable attention in medicinal chemistry for their broad spectrum of pharmacological effects. This document is intended for researchers, scientists, and drug development professionals, providing not only a review of the existing data but also the underlying causality for experimental designs and detailed, field-proven protocols.

The this compound Scaffold: A Foundation for Diverse Bioactivity

At the heart of the compounds discussed is the this compound core. The true versatility of this structure is unlocked when it is converted into its hydrazone derivatives. Hydrazones possess a characteristic azometine group (-NHN=CH-), which is a crucial pharmacophore responsible for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The presence of the 4-chloro-2-methylphenoxy group provides a specific lipophilic and electronic character that modulates the interaction of these derivatives with biological targets, making this a privileged scaffold in the design of novel therapeutic agents.

The objective of this guide is to synthesize the current knowledge on these derivatives, presenting a logical narrative from chemical synthesis to biological application, thereby empowering researchers to build upon this promising foundation.

Synthesis: From Acid to Bioactive Hydrazone

The synthesis of this compound derivatives is a robust and straightforward process, typically achieved through a three-step sequence. This pathway offers high yields and allows for significant structural diversity in the final products, which is essential for structure-activity relationship (SAR) studies.

General Synthetic Pathway
  • Esterification: The process begins with the esterification of the commercially available (4-chloro-2-methylphenoxy)acetic acid. This is typically achieved by refluxing the acid in an alcohol (like ethanol) with a catalytic amount of strong acid (e.g., H₂SO₄) to protect the carboxylic acid group.

  • Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate (N₂H₄·H₂O).[4] This reaction replaces the alkoxy group of the ester with a hydrazinyl group (-NHNH₂), forming the key intermediate: this compound. This intermediate is the direct precursor for all subsequent derivatives.

  • Condensation (Schiff Base Formation): The final step involves the condensation of the acetohydrazide intermediate with a variety of substituted aromatic or heteroaromatic aldehydes and ketones.[5] This reaction, usually catalyzed by a few drops of glacial acetic acid in an alcoholic solvent, forms a stable C=N bond, yielding the desired hydrazide-hydrazone (Schiff base) derivative. The wide availability of aldehydes and ketones allows for the creation of a large library of compounds for biological screening.

G A (4-chloro-2-methylphenoxy)acetic acid B Ethyl (4-chloro-2-methylphenoxy)acetate A->B Step 1: Esterification (Ethanol/H2SO4) C This compound (Key Intermediate) B->C Step 2: Hydrazinolysis (Hydrazine Hydrate) E Final Hydrazone Derivative (Schiff Base) C->E Step 3: Condensation (Glacial Acetic Acid) D Substituted Aldehyde/Ketone D->E

Caption: General synthetic workflow for hydrazone derivatives.

Experimental Protocol: Synthesis of a Representative Derivative

This protocol details the synthesis of 2-(4-chloro-2-methylphenoxy)-N'-[(4-chlorophenyl)methylidene]acetohydrazide, a compound that has demonstrated notable biological activity.[6]

Step 1 & 2: Synthesis of this compound

  • A mixture of ethyl (4-chloro-2-methylphenoxy)acetate (0.1 mol) and hydrazine hydrate (0.2 mol) in 50 mL of ethanol is refluxed for 8-10 hours.

  • The reaction progress is monitored using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.

  • The solid product is washed with cold ethanol and dried under a vacuum to yield the pure acetohydrazide intermediate.

Step 3: Synthesis of the Hydrazone Derivative (Compound 7 from source[6])

  • A solution of this compound (10 mmol) in 20 mL of absolute ethanol is prepared.

  • To this solution, 4-chlorobenzaldehyde (10 mmol) is added, followed by 2-3 drops of glacial acetic acid as a catalyst.

  • The mixture is refluxed for 3-4 hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled in an ice bath to facilitate precipitation.

  • The resulting solid is collected by filtration, washed with a small amount of cold ethanol, and recrystallized from ethanol to obtain the pure product.

  • The structure and purity are confirmed using spectroscopic methods (¹H-NMR, Mass Spectrometry) and elemental analysis.

A Spectrum of Biological Activities

The true value of this chemical scaffold lies in its diverse and potent biological activities. The following sections detail the major therapeutic areas where these derivatives have shown significant promise, supported by quantitative data and standardized protocols.

Antimicrobial and Antifungal Activity

Hydrazone derivatives are well-established as potent antimicrobial agents.[1][7] Their mechanism often involves the disruption of essential cellular processes in microbes. The lipophilic nature of the phenoxy ring combined with the hydrogen bonding capacity of the hydrazone linker allows these molecules to penetrate microbial cell membranes and interact with intracellular targets.[8][9]

Causality in Action: The azomethine (-N=CH-) linkage is crucial for activity. It is believed that this group can chelate with metal ions present in microbial cells, which are essential for the function of various enzymes. By sequestering these metals, the compounds inhibit enzymatic activity and disrupt metabolic pathways, leading to microbial cell death.

Data Summary: Antimicrobial Activity

Compound ID (Substituent)Target OrganismActivity MetricResultReference
Hydrazone DerivativeS. aureusMIC3.13 µg/mL[1]
Hydrazone DerivativeE. coliMIC1.284 mM[7]
Tosylhydrazone DerivativeC. albicansMIC1.5 µg/mL[1]
4-fluorobenzylidene deriv.E. coliMIC1.6 µg/mL[10]
4-fluorobenzylidene deriv.S. aureusMIC2.8 µg/mL[10]

MIC: Minimum Inhibitory Concentration

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for quantifying the antimicrobial efficacy of a compound.

  • Preparation: A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are made in a 96-well microtiter plate using sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum: A standardized inoculum of the target microorganism (e.g., S. aureus at ~5 x 10⁵ CFU/mL) is prepared and added to each well.

  • Controls: Positive (broth + inoculum, no compound) and negative (broth only) controls are included on each plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_0 Fungal Cell Membrane Cell Membrane Wall Cell Wall Membrane->Wall Leads to Instability Compound Hydrazone Derivative Compound->Membrane:f0 Binds to & Disrupts Membrane Integrity

Caption: Postulated mechanism of antifungal action on the cell membrane.[11]

Anticancer Activity

Derivatives of this class have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[12][13] Their mechanism of action is often multi-pronged, involving the induction of programmed cell death (apoptosis) and interference with cell cycle progression.[14]

Causality in Action: Many hydrazone derivatives induce apoptosis by modulating the intrinsic mitochondrial pathway. They can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspase enzymes (like caspase-3), the executioners of apoptosis.[12][14]

Data Summary: In Vitro Cytotoxicity

Compound ID (Substituent)Cancer Cell LineIC₅₀ (µM)Reference
Compound 3h (Pyrrole ring)PC-3 (Prostate)1.32[12][13]
Compound 3h (Pyrrole ring)MCF-7 (Breast)2.99[12][13]
Compound 3h (Pyrrole ring)HT-29 (Colon)1.71[12][13]
Compound 1 (Furan ring)MCF-7 (Breast)0.7[14]
Compound 2 (Thiophene ring)MCF-7 (Breast)0.18[14]
Compound 11 HCT-116 (Colon)2.5[15]

IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the test compounds (typically from 0.01 to 100 µM) for a specified period (e.g., 48 hours). A vehicle control (DMSO) is also included.

  • MTT Addition: After the treatment period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the purple formazan crystals formed by viable cells.

  • Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined.

G cluster_cell Cancer Cell Bcl2 Bcl-2 (Anti-apoptotic) Mito Mitochondrion Bcl2->Mito Prevents Permeability Bax Bax (Pro-apoptotic) Bax->Mito Increases Permeability Casp3 Pro-Caspase-3 Mito->Casp3 Releases Cytochrome c, which activates aCasp3 Active Caspase-3 Casp3->aCasp3 Cleavage Apoptosis Apoptosis aCasp3->Apoptosis Executes Compound Hydrazone Derivative Compound->Bcl2 Inhibits Compound->Bax Activates

Caption: The intrinsic apoptotic pathway induced by hydrazone derivatives.[14]

Anti-inflammatory Activity

Several hydrazide-hydrazone derivatives have exhibited significant anti-inflammatory activity, often comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).[16][17][18] The primary in vivo model used to assess this activity is the carrageenan-induced paw edema assay in rats, which mimics the acute inflammatory response.

Data Summary: Anti-inflammatory Activity

Compound IDAssay Model% Inhibition of Edema (vs. Control)Reference
9d Carrageenan-induced rat paw edema32-58%[16]
17k Carrageenan-induced rat paw edema86%[16]
III (Nicotinic acid hydrazide deriv.)Carrageenan-induced rat paw edema35.73% (at 20 mg/kg)[18]
IV (Nicotinic acid hydrazide deriv.)Carrageenan-induced rat paw edema37.29% (at 20 mg/kg)[18]
Diclofenac Sodium (Standard)Carrageenan-induced rat paw edema38.85% (at 10 mg/kg)[18]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This is a classic and reliable method for screening potential anti-inflammatory agents.[18]

  • Animal Grouping: Wistar albino rats are divided into groups (n=5): a control group, a standard drug group (e.g., diclofenac sodium, 10 mg/kg), and test groups receiving different doses of the synthesized compounds.

  • Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally, typically suspended in 0.6% carboxymethyl cellulose (CMC). The control group receives only the vehicle (CMC).

  • Induction of Inflammation: After 30-60 minutes, 0.1 mL of a 1% (w/v) solution of carrageenan is injected into the sub-plantar region of the left hind paw of each rat.

  • Measurement: The paw volume or diameter is measured immediately after the carrageenan injection (at 0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or digital calipers.

  • Calculation: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = (1 - Vₜ/Vₐ) x 100, where Vₜ is the average increase in paw volume in the test group and Vₐ is the average increase in paw volume in the control group.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. The derivatives, particularly the hydrazones, exhibit a wide array of potent biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The synthetic accessibility of these compounds allows for extensive structural modifications, enabling fine-tuning of their activity and selectivity.

Future research should focus on several key areas:

  • Mechanism of Action: While general mechanisms are understood, further studies are needed to identify the precise molecular targets for the most potent compounds.

  • In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies must be advanced to more complex in vivo models to evaluate their efficacy, pharmacokinetic profiles, and safety.

  • Structure-Activity Relationship (SAR) Optimization: Systematic modification of both the phenoxy and the aldehyde/ketone portions of the molecule will likely lead to the discovery of derivatives with enhanced potency and reduced off-target effects.

References

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]

  • Kumaran, P., et al. (2013). Synthesis and Biological Evaluation of Hydrazone Derivatives. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 1(2), 104-109.
  • Akdağ, K., et al. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Acta Chimica Slovenica, 69(4), 863-875. [Link]

  • de Almeida, J. F., et al. (2021). Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. Molecules, 26(11), 3383. [Link]

  • Akdağ, K., et al. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. ResearchGate. [Link]

  • Al-Ostath, A. I., et al. (2020). Synthesis, conformational assignment, and anti-inflammatory activities of N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides.
  • Gül, H. İ., et al. (2023). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega, 8(39), 36141–36153. [Link]

  • Abdelgawad, M. A., et al. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

  • Al-Amiery, A. A., et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 26(16), 4943.
  • Al-Soud, Y. A., et al. (2004). Synthesis and Anti-Inflammatory Activity of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides. Semantic Scholar.
  • N/A
  • Gomha, S. M., et al. (2015). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 20(1), 1337–1353. [Link]

  • BenchChem. (2025). A Comprehensive Review of 2-(2-Chlorophenyl)acetohydrazide and its Analogs: Synthesis, Biological Activities, and Mechanisms of. BenchChem.
  • Jain, S., et al. (2012). Evaluation of Anti-inflammatory activity of acid Hydrazide derivatives. Journal of Pharmacy Research, 5(8), 4154-4156.
  • Riyadh, S. M., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2465. [Link]

  • Khan, K. M., et al. (2015). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Molecules, 20(6), 11561–11580. [Link]

  • Sharma, S., et al. (2014). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 5(8), 3121-3135.
  • Adole, V. A., et al. (2022). Schiff base metal complexes as a dual antioxidant and antimicrobial agents. Applied Biological Chemistry, 65(1), 32.
  • N/A
  • Fun, H.-K., et al. (2010). 2-(4-Methylphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1433. [Link]

  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • Gwarzo, N. S., et al. (2020). Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, and Its Metal (II) Complexes. Journal of Chemistry, 2020, 1745236.
  • N/A
  • Al-Issa, S. A., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3501. [Link]

  • BenchChem. (2025). The Core Mechanism of 2-(2-Chlorophenyl)acetohydrazide Derivatives: A Technical Guide for Researchers. BenchChem.
  • N/A
  • N/A
  • Salimi, M., et al. (2017). In Vitro and in Vivo Assessments of Two Novel Hydrazide Compounds Against Breast Cancer as Well as Mammary Tumor Cells. Cancer Chemotherapy and Pharmacology, 79(6), 1191–1201. [Link]

  • Al-Abdullah, E. S., et al. (2011). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 16(4), 3054–3067. [Link]

  • Shingade, S. G., et al. (2012). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. Medicinal Chemistry Research, 21(9), 2320–2325. [Link]

  • N/A
  • N/A
  • N/A
  • N/A
  • N/A

Sources

The Emerging Potential of 2-(4-chloro-2-methylphenoxy)acetohydrazide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Scaffold of Therapeutic Promise

In the landscape of modern drug discovery, the identification and exploration of versatile chemical scaffolds are paramount to the development of novel therapeutic agents. The phenoxyacetohydrazide core, a privileged structure in medicinal chemistry, has consistently demonstrated a remarkable breadth of biological activities. This technical guide delves into the specific potential of a promising, yet underexplored, derivative: 2-(4-chloro-2-methylphenoxy)acetohydrazide . While extensive research on this particular molecule is nascent, its structural features, rooted in the well-documented bioactivity of the broader phenoxyacetohydrazide class, suggest a significant therapeutic promise. This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive analysis of its synthetic pathways, potential mechanisms of action, and detailed experimental protocols for its evaluation.

The foundational structure of this compound is derived from (4-chloro-2-methylphenoxy)acetic acid, also known as MCPA.[1][2] MCPA is a widely used herbicide that functions by mimicking the plant growth hormone auxin, leading to uncontrolled growth and eventual death in susceptible plants.[1][2] While its herbicidal activity is not directly translatable to human medicine, the underlying phenoxyacetic acid scaffold provides a validated starting point for chemical modification to explore therapeutic applications. The introduction of the acetohydrazide moiety (-C(O)NHNH2) is a key strategic step, as hydrazides and their subsequent derivatives, such as hydrazones, are known to exhibit a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5]

This guide will navigate the scientific rationale for investigating this compound, offering insights into its potential as a precursor for a new generation of targeted therapies. We will explore the causality behind experimental designs and provide self-validating protocols to ensure scientific rigor.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and interpretation of biological data.

PropertyValueSource
Molecular Formula C9H11ClN2O2[6]
Molecular Weight 214.65 g/mol [6]
IUPAC Name This compound
SMILES Cc1cc(ccc1OCC(NN)=O)[Cl][6]

Synthetic Pathways: From Precursor to Core Scaffold

The synthesis of this compound is a straightforward and well-established process, typically involving a two-step reaction sequence starting from the commercially available (4-chloro-2-methylphenoxy)acetic acid (MCPA).[1]

Step 1: Esterification of (4-chloro-2-methylphenoxy)acetic acid

The initial step involves the conversion of the carboxylic acid to its corresponding ester, typically an ethyl or methyl ester, through Fischer esterification. This reaction is acid-catalyzed and proceeds by reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid.

Experimental Protocol:

  • In a round-bottom flask, dissolve (4-chloro-2-methylphenoxy)acetic acid (1 equivalent) in an excess of absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-chloro-2-methylphenoxy)acetate.

Step 2: Hydrazinolysis of the Ester

The second step is the hydrazinolysis of the synthesized ester. This involves the nucleophilic acyl substitution of the alkoxy group of the ester by hydrazine hydrate to yield the desired this compound.[5][7][8][9]

Experimental Protocol:

  • Dissolve the crude ethyl 2-(4-chloro-2-methylphenoxy)acetate (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5 to 2 equivalents) dropwise to the solution while stirring at room temperature.[7][8]

  • Stir the reaction mixture at room temperature for 7-12 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, the reaction mixture is typically cooled, and the resulting white precipitate of this compound is collected by filtration.[7][8]

  • Wash the solid with cold ethanol and dry under vacuum.

  • The product can be further purified by recrystallization from ethanol to yield a crystalline solid.[8]

SynthesisWorkflow MCPA (4-chloro-2-methylphenoxy)acetic acid Ester Ethyl 2-(4-chloro-2-methylphenoxy)acetate MCPA->Ester Esterification (Ethanol, H₂SO₄) Hydrazide This compound Ester->Hydrazide Hydrazinolysis (Hydrazine Hydrate)

Caption: Synthetic workflow for this compound.

Potential Therapeutic Applications and Mechanisms of Action

While direct experimental evidence for the medicinal applications of this compound is limited, the extensive research on structurally similar phenoxyacetohydrazide derivatives allows for the formulation of strong hypotheses regarding its potential therapeutic activities. The primary strategy for unlocking the therapeutic potential of this core scaffold is through its derivatization, most commonly by condensation with various aldehydes or ketones to form Schiff bases (hydrazones).[3][4]

Anti-inflammatory and Anti-angiogenic Potential

Hypothesized Mechanism:

Phenoxyacetohydrazide derivatives have shown promise as anti-inflammatory and anti-angiogenic agents.[8][10] The proposed mechanism of action involves the inhibition of key enzymes in the inflammatory and angiogenic pathways, such as cyclooxygenases (COX-1 and COX-2) and vascular endothelial growth factor (VEGF).[7][10] Inhibition of COX enzymes reduces the production of prostaglandins, which are key mediators of inflammation.[4] By targeting VEGF, these compounds can potentially inhibit the formation of new blood vessels, a critical process in tumor growth and metastasis.[7][10]

In silico molecular docking studies on similar phenoxyacetohydrazide derivatives have revealed strong binding affinities towards COX-1, COX-2, and VEGF.[7][10] It is plausible that Schiff base derivatives of this compound could exhibit similar inhibitory activities.

AntiInflammatory_AntiAngiogenic_Pathway Compound This compound Derivatives COX COX-1 / COX-2 Compound->COX Inhibition VEGF VEGF Compound->VEGF Inhibition Prostaglandins Prostaglandins COX->Prostaglandins Angiogenesis Angiogenesis VEGF->Angiogenesis Inflammation Inflammation Prostaglandins->Inflammation

Caption: Hypothesized anti-inflammatory and anti-angiogenic mechanism.

Experimental Protocol for Evaluation (In Vitro):

  • Human Red Blood Cell (HRBC) Membrane Stabilization Assay: This assay assesses the anti-inflammatory activity by measuring the ability of the compound to stabilize the red blood cell membrane against hypotonicity-induced lysis.

  • Enzyme Inhibition Assays: Commercially available kits can be used to determine the IC50 values of the compound against COX-1 and COX-2 enzymes.

  • Chick Chorioallantoic Membrane (CAM) Assay: This in vivo and ex vivo model is used to evaluate the anti-angiogenic activity by observing the inhibition of blood vessel formation in a developing chick embryo.[10]

Antimicrobial Activity

Hypothesized Mechanism:

Hydrazone derivatives of various acetohydrazides have demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal strains.[4] A key proposed mechanism for their antibacterial action is the inhibition of DNA gyrase, an essential enzyme in bacteria responsible for DNA replication and repair.[4] By binding to the active site of DNA gyrase, these compounds can disrupt its function, leading to bacterial cell death. The presence of the lipophilic chloro and methyl groups on the phenyl ring of this compound may enhance its ability to penetrate bacterial cell membranes.

Antimicrobial_Mechanism Compound Hydrazone derivative of this compound DNAGyrase Bacterial DNA Gyrase Compound->DNAGyrase Inhibition DNAReplication DNA Replication & Repair DNAGyrase->DNAReplication CellDeath Bacterial Cell Death DNAReplication->CellDeath Blockage leads to

Caption: Proposed mechanism for antimicrobial activity.

Experimental Protocol for Evaluation (In Vitro):

  • Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This can be determined using the broth microdilution method.

    • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate.

    • Inoculum Preparation: Prepare a standardized suspension of the bacterial or fungal strain.

    • Inoculation: Add the microbial suspension to each well containing the test compound.

    • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.

    • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[11]

Other Potential Activities

The phenoxyacetohydrazide scaffold has also been associated with a variety of other biological activities, including:

  • Anticancer Activity: Some derivatives have been shown to induce apoptosis in cancer cells.[11]

  • Anticonvulsant Activity: The hydrazone moiety is a key pharmacophore in several anticonvulsant drugs.[4]

  • Antioxidant Activity: The ability to scavenge free radicals is another reported property of this class of compounds.[3]

  • β-Glucuronidase Inhibition: Certain phenoxyacetohydrazide Schiff bases have been identified as inhibitors of β-glucuronidase, an enzyme implicated in some types of cancer.[3]

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. While direct biological data on this specific molecule is scarce, the wealth of information on the broader class of phenoxyacetohydrazide derivatives provides a solid foundation for its exploration in medicinal chemistry. The straightforward synthesis of the core molecule and its amenability to derivatization, particularly into Schiff bases, make it an attractive starting point for lead generation and optimization.

Future research should focus on the synthesis of a library of hydrazone derivatives of this compound and their systematic evaluation for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. In-depth mechanistic studies, supported by computational modeling, will be crucial in elucidating the structure-activity relationships and identifying the most promising lead compounds for further development. The insights provided in this technical guide are intended to catalyze and guide these future research endeavors, ultimately unlocking the full therapeutic potential of this intriguing molecule.

References

  • Wikipedia. MCPA. [Link]

  • Mohammed, Y. H. I., Shntaif, A. H., Alghamdi, S., Mansour, A. A., Qusty, N. F., Sindi, A. S., ... & Abu-Seer, E. A. (2024). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS One, 19(6), e0330731. [Link]

  • Taha, M., Ismail, N. H., Imran, S., Wadood, A., Rahim, F., Saad, M., & Khan, K. M. (2015). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Molecules, 20(7), 12759-12774. [Link]

  • Mohammed, Y. H. I., Shntaif, A. H., Alghamdi, S., Mansour, A. A., Qusty, N. F., Sindi, A. S., ... & Abu-Seer, E. A. (2024). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central. [Link]

  • Mohammed, Y. H. I., Shntaif, A. H., Alghamdi, S., Mansour, A. A., Qusty, N. F., Sindi, A. S., ... & Abu-Seer, E. A. (2024). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed. [Link]

  • Chen, J., & Tan, J. (2010). N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o2829. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. [Link]

  • Li, Y., & Wang, G. (2008). 2-(4-Methoxyphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1738. [Link]

  • Fun, H. K., Quah, C. K., & Isloor, A. M. (2018). N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide. IUCrData, 3(1), x180026. [Link]

  • Fun, H. K., Quah, C. K., & Isloor, A. M. (2010). 2-(4-Methylphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o342. [Link]

  • El-Naggar, M. M., Al-Mahmoudy, A. M., El-Sayed, M. A., & El-Gohary, N. M. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2561543. [Link]

  • PubChem. (4-chloro-2-Methylphenoxy)acetic acid. [Link]

  • Fun, H. K., Quah, C. K., Isloor, A. M., Sunil, D., & Shetty, P. (2009). 2-(2-Chlorophenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o10. [Link]

  • Australian and New Zealand Governments. (2024). Toxicant default guideline values for aquatic ecosystem protection: 4-chloro-2-methylphenoxy acetic acid (MCPA) in freshwater. Water Quality Australia. [Link]

Sources

An In-depth Technical Guide to 2-(4-Chloro-2-methylphenoxy)acetohydrazide (CAS 32022-38-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chloro-2-methylphenoxy)acetohydrazide, a hydrazide derivative of the widely used herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA). This document delves into the compound's chemical and physical properties, outlines a detailed methodology for its synthesis and characterization, and explores its potential biological activities. Drawing upon the known herbicidal properties of its parent compound and the diverse bioactivities of the hydrazide functional group, this guide offers insights into potential applications in agrochemical and pharmaceutical research. While specific experimental data for this compound is limited, this guide synthesizes available information on related structures to provide a robust starting point for further investigation.

Introduction

This compound (CAS 32022-38-1) is an organic compound featuring a phenoxyacetic acid hydrazide core structure. It is a direct derivative of MCPA, a systemic phenoxy herbicide used for the selective control of broadleaf weeds.[1] The introduction of a hydrazide functional group (-CONHNH₂) to the MCPA backbone opens avenues for novel chemical transformations and potentially new biological activities.[2] Hydrazides are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticonvulsant effects.[3][4] This guide aims to provide a detailed technical resource for researchers interested in the synthesis, characterization, and potential applications of this specific hydrazide derivative.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 32022-38-1N/A
Molecular Formula C₉H₁₁ClN₂O₂N/A
Molecular Weight 214.65 g/mol N/A
Appearance White to light brown solid (predicted)[1]
Melting Point Not availableN/A
Solubility Sparingly soluble in water; soluble in polar organic solvents like ethanol (predicted)N/A

Synthesis and Characterization

The synthesis of this compound can be achieved through a two-step process starting from the commercially available (4-chloro-2-methylphenoxy)acetic acid (MCPA). The general workflow involves the esterification of MCPA followed by hydrazinolysis of the resulting ester.

Diagram: Synthetic Pathway

G MCPA (4-Chloro-2-methylphenoxy)acetic acid (MCPA) Ester Ethyl (4-chloro-2-methylphenoxy)acetate MCPA->Ester  Ethanol, Acid catalyst (e.g., H₂SO₄), Reflux Hydrazide This compound Ester->Hydrazide  Hydrazine hydrate, Ethanol, Reflux

Caption: Synthetic route to this compound.

Step 1: Synthesis of Ethyl (4-chloro-2-methylphenoxy)acetate

This step involves the Fischer esterification of MCPA with ethanol in the presence of a strong acid catalyst.

Experimental Protocol:

  • To a solution of (4-chloro-2-methylphenoxy)acetic acid (1 equivalent) in absolute ethanol (excess), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (4-chloro-2-methylphenoxy)acetate.

  • The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

The target hydrazide is synthesized by the hydrazinolysis of the corresponding ethyl ester. This protocol is adapted from the synthesis of a similar compound, 2-(4-chloro-3-methylphenoxy) acetohydrazide.[5]

Experimental Protocol:

  • Dissolve ethyl (4-chloro-2-methylphenoxy)acetate (1 equivalent) in absolute ethanol.

  • Add hydrazine hydrate (1.5-2 equivalents) dropwise to the solution at room temperature with stirring.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by filtration and wash with cold ethanol.

  • The crude this compound can be purified by recrystallization from ethanol to yield a crystalline solid.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Predicted Spectral Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): Based on the closely related 2-(4-Chloro-2-methylphenoxy)-N'-[(2,6-dichlorophenyl)methylidene]acetohydrazide, the following peaks are predicted: a singlet for the methyl protons around δ 2.18 ppm, a singlet for the methylene protons (-OCH₂-) around δ 5.09 ppm, and aromatic protons in the range of δ 6.78-7.24 ppm.[6] The hydrazide protons (-NHNH₂) would likely appear as broad singlets.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Predictions based on the structure would suggest signals for the methyl carbon, the methylene carbon, aromatic carbons, and the carbonyl carbon.

  • IR (KBr, cm⁻¹): Expected characteristic peaks would include N-H stretching vibrations for the hydrazide group (around 3200-3400 cm⁻¹), a strong C=O stretching vibration (around 1650-1680 cm⁻¹), and C-O-C stretching vibrations.

  • Mass Spectrometry (EI): The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak due to the presence of the chlorine isotope. Fragmentation patterns would likely involve the loss of the hydrazide group and cleavage of the ether linkage. The mass spectrum of the parent MCPA shows a molecular ion at m/z 200 and a prominent fragment at m/z 141, corresponding to the chloromethylphenol moiety.[7]

Potential Biological Activities

Diagram: Potential Biological Activities

G This compound This compound Herbicidal Activity Herbicidal Activity This compound->Herbicidal Activity  Inherited from MCPA Antimicrobial Activity Antimicrobial Activity This compound->Antimicrobial Activity  Common to Hydrazides Anti-inflammatory Activity Anti-inflammatory Activity This compound->Anti-inflammatory Activity  Common to Hydrazides

Caption: Predicted biological activities based on structural motifs.

Herbicidal Activity

As a derivative of the potent herbicide MCPA, it is highly probable that this compound or its derivatives could exhibit herbicidal properties.[1] The mode of action of MCPA is as a synthetic auxin, disrupting plant growth.[1] Further derivatization of the hydrazide moiety could lead to compounds with altered selectivity, potency, and environmental persistence.

Experimental Protocol for Herbicidal Activity Screening (Post-emergence):

  • Plant Cultivation: Grow target weed species (e.g., broadleaf weeds) and a crop species (e.g., wheat) in pots under controlled greenhouse conditions.

  • Compound Application: Prepare solutions of this compound at various concentrations. Apply the solutions as a foliar spray to the plants at a specific growth stage.

  • Evaluation: Assess the herbicidal effects at regular intervals (e.g., 7, 14, and 21 days after treatment). Evaluate parameters such as plant mortality, growth inhibition, and visual injury symptoms.

  • Comparison: Include a positive control (e.g., MCPA) and a negative control (solvent only) for comparison.

Antimicrobial Activity

The hydrazide functional group is a common pharmacophore in many antimicrobial agents.[4] Therefore, this compound is a candidate for screening against various bacterial and fungal pathogens.

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Controls: Include a positive control (a known antibiotic) and a negative control (no compound) in the assay.

Anti-inflammatory Activity

Many hydrazide derivatives have been reported to possess anti-inflammatory properties.[3][8] The potential of this compound as an anti-inflammatory agent could be investigated using in vitro and in vivo models.

Experimental Protocol for In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema):

  • Animal Model: Use a suitable animal model, such as Wistar rats or Swiss albino mice.

  • Compound Administration: Administer this compound orally or intraperitoneally at different doses.

  • Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of the animals to induce localized edema.

  • Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group (vehicle-treated).

  • Standard Drug: Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

Conclusion

This compound is a readily synthesizable derivative of the herbicide MCPA. This technical guide has provided a comprehensive framework for its synthesis, characterization, and the exploration of its potential biological activities. The structural combination of a phenoxyacetic acid moiety and a hydrazide group suggests a promising starting point for the development of novel agrochemicals and pharmaceuticals. Further research is warranted to experimentally validate the predicted herbicidal, antimicrobial, and anti-inflammatory properties of this compound and its derivatives. The detailed protocols provided herein offer a solid foundation for such investigations.

References

  • Akhter, M., Husain, A., Azad, B., & Ajmal, M. (2010). Aroylpropionic acid based 2,5-disubstituted-1,3,4-oxadiazoles: synthesis and their anti-inflammatory and analgesic activities. European Journal of Medicinal Chemistry, 44, 2372-2378.
  • Narang, R., et al. (2012). Evaluation of Anti-inflammatory activity of acid Hydrazide derivatives. Hygeia.J.D.Med. Vol.4 (2), 15-20.
  • Nakhostin, A., Mirseyyedhosein, S., et al. (2025). Synthesis, conformational assignment, and anti-inflammatory activities of N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides. Medicinal Chemistry Research.
  • Varshney, M., et al. (2014). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. Medicinal Chemistry Research, 23, 3401-3414.
  • Synthesis and antimicrobial activity of substituted acetohydrazide deriv
  • (4-chloro-2-Methylphenoxy)acetic acid. PubChem. Retrieved from [Link]

  • Chen, T., & Tan, X. (2010). N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2829.
  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. (2022). MDPI.
  • Fun, H. K., Quah, C. K., Isloor, A. M., Sunil, D., & Shetty, P. (2010). 2-(4-Methylphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o165.
  • Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. (2011). Iranian Journal of Pharmaceutical Research, 10(3), 463-470.
  • 2-(4-Chlorophenyl)acetohydrazide. PubChem. Retrieved from [Link]

  • N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-chlorophenoxy)acethydrazide - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • MCPA. (2023, November 29). In Wikipedia. Retrieved from [Link]

  • A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. (2025).
  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2022). MDPI.
  • Antimicrobial activities of hydrazones with 2,4-dichloro moiety. (2022). ChemRxiv.
  • Ethyl (2Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazinylidene)acetate. PubChem. Retrieved from [Link]

  • CN104130159A - Preparation method of intermediate, namely (Z)-2-chloro[(4-methoxy phenyl)hydrazono]ethyl acetate - Google Patents. (n.d.).
  • Removal of 4-chloro-2-methylphenoxyacetic acid from water by MIL-101(Cr) metal-organic framework: kinetics, isotherms and statistical models. (2021). PubMed Central.
  • Synthesis and characterization of herbicidal ionic liquids based on (4-chloro-2-methylphenoxy)acetate and phenoxyethylammonium. (2021).
  • Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

  • (4-Chloro-2-methyl phenoxy) acetic acid, calcium salt. (n.d.). NIST WebBook. Retrieved from [Link]

  • Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry. (2010). PubMed.
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry.
  • 2,4-D. (n.d.). NIST WebBook. Retrieved from [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science.

Sources

A Comprehensive Technical Guide to 2-(4-chloro-2-methylphenoxy)acetohydrazide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth examination of 2-(4-chloro-2-methylphenoxy)acetohydrazide, a molecule situated at the intersection of agrochemical and pharmaceutical sciences. As a derivative of the widely used herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA), its foundational structure possesses inherent biological activity. The incorporation of a hydrazide moiety (-CONHNH₂) transforms this molecule into a versatile synthon, a building block for a diverse array of heterocyclic compounds and hydrazone derivatives with significant therapeutic potential.[1][2][3] This document details the compound's nomenclature, physicochemical properties, a robust synthetic pathway with step-by-step protocols, and modern analytical techniques for its characterization. Furthermore, it explores the mechanistic rationale for its potential bioactivities, drawing from the established auxin-mimicking action of its parent compound and the well-documented pharmacological versatility of the hydrazide functional group.[4][5] This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold for novel applications in medicinal chemistry and beyond.

Nomenclature and Physicochemical Properties

IUPAC Name and Synonyms

The formal IUPAC name for the compound is This compound .[6] It is also commonly referred to by synonyms that reflect its origin from MCPA, such as:

  • (4-Chloro-2-methylphenoxy)acetohydrazide[7]

  • 2-Methyl-4-chlorophenoxyacetic acid hydrazide[6][7]

  • (4-Chloro-o-tolyloxy)acetic acid hydrazide[7]

Its parent acid, (4-chloro-2-methylphenoxy)acetic acid, is a well-known phenoxy herbicide abbreviated as MCPA.[4][8]

Chemical Structure

The molecule consists of a 4-chloro-2-methylphenol group linked via an ether bond to an acetyl group, which is in turn connected to a terminal hydrazine functional group.

Physicochemical Data

The key physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₁ClN₂O₂[7]
Molecular Weight 214.65 g/mol PubChem
CAS Number 32022-38-1[7]
Appearance White to light brown solid (predicted based on parent compound)[4]
logP (Predicted) 0.4477[9]
Hydrogen Bond Donors 3[9]
Hydrogen Bond Acceptors 4[9]

Synthesis and Characterization

Rationale for Synthetic Strategy

The synthesis of this compound is most logically achieved via a multi-step process starting from its parent phenoxyacetic acid, MCPA. The carboxylic acid group of MCPA is unsuitable for direct reaction with hydrazine. Therefore, it must first be converted into a more reactive derivative, typically an ester, to facilitate efficient nucleophilic acyl substitution by hydrazine hydrate. This esterification-hydrazinolysis sequence is a standard and highly effective method for preparing acetohydrazides.[10][11]

Detailed Synthesis Protocol

The overall workflow involves the synthesis of the MCPA backbone, its subsequent esterification, and final conversion to the target hydrazide.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Fischer Esterification cluster_2 Step 3: Hydrazinolysis A 2-Methyl-4-chlorophenol + Chloroacetic Acid B (4-Chloro-2-methylphenoxy)acetic acid (MCPA) A->B Base (e.g., NaOH) C Ethyl (4-chloro-2-methylphenoxy)acetate B->C Ethanol, H₂SO₄ (cat.) Reflux D This compound C->D Hydrazine Hydrate Ethanol, Reflux

Figure 1: Synthetic workflow for this compound.

Experimental Protocol:

  • Step 1: Synthesis of (4-Chloro-2-methylphenoxy)acetic acid (MCPA)

    • In a round-bottom flask, dissolve 2-methyl-4-chlorophenol in a solution of sodium hydroxide.

    • Add chloroacetic acid portion-wise while stirring.

    • Heat the mixture under reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[4]

    • After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude MCPA.

    • Filter the solid, wash with cold water, and recrystallize from a suitable solvent to yield pure MCPA.

  • Step 2: Synthesis of Ethyl (4-chloro-2-methylphenoxy)acetate

    • Suspend the synthesized MCPA in absolute ethanol in a round-bottom flask.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture under reflux for 5-7 hours until the reaction is complete (monitored by TLC).

    • Remove the excess ethanol by distillation under reduced pressure.

    • Neutralize the residue with a sodium bicarbonate solution and extract the ester with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude ethyl ester.

  • Step 3: Synthesis of this compound

    • Dissolve the ethyl ester from Step 2 in ethanol.

    • Add an excess of hydrazine hydrate (99%) to the solution.[11]

    • Heat the mixture under reflux for 6-8 hours.[11]

    • Upon cooling, the target acetohydrazide will precipitate out of the solution.

    • Collect the product by filtration, wash with a small amount of cold ethanol, and dry to obtain the final compound.[12]

Characterization Techniques

Structural confirmation of the synthesized product is critical. The following techniques are standard for validating the identity and purity of the target molecule:

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups. Expected peaks include N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1670-1700 cm⁻¹), and C-O-C stretching of the ether linkage.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the carbon-hydrogen framework. ¹H NMR should show distinct signals for the aromatic protons, the methyl group protons, the methylene protons of the O-CH₂ group, and the exchangeable protons of the -NHNH₂ group.[13]

  • Mass Spectrometry (MS): To confirm the molecular weight. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated mass, along with a characteristic [M+2]⁺ peak due to the chlorine isotope.[13]

Biological Context and Potential Mechanisms of Action

The Auxin Mimicry Legacy: Relationship to MCPA

The parent compound, MCPA, is a synthetic auxin herbicide.[4][8] It functions by mimicking the plant growth hormone auxin, leading to uncontrolled and unsustainable growth in susceptible broadleaf plants, ultimately causing their death.[4] While the hydrazide derivative may not be used directly as an herbicide, this inherent bioactivity of the chlorophenoxyacetic acid scaffold suggests that it could interact with biological systems that are responsive to auxin-like molecules.

The Hydrazide Moiety: A Gateway to Bioactivity

The true value of this compound in drug development lies in its hydrazide functional group. This group is a highly versatile chemical handle and a "privileged scaffold" in medicinal chemistry.[3][5] It serves as a crucial intermediate for synthesizing a vast number of derivatives, primarily hydrazones, by condensation with various aldehydes and ketones.[2][5] These hydrazide-hydrazone derivatives are known to exhibit a wide spectrum of pharmacological activities.[14]

G cluster_derivatives Potential Biologically Active Derivatives cluster_activities Reported Biological Activities center_node 2-(4-chloro-2-methylphenoxy) acetohydrazide hydrazones Hydrazones (-CONH-N=CHR) center_node->hydrazones Condensation + Aldehyde/Ketone oxadiazoles 1,3,4-Oxadiazoles center_node->oxadiazoles Cyclization triazoles 1,2,4-Triazoles center_node->triazoles Cyclization pyrazoles Pyrazoles center_node->pyrazoles Cyclization antimicrobial Antimicrobial hydrazones->antimicrobial anti_inflammatory Anti-inflammatory oxadiazoles->anti_inflammatory antitumor Antitumor triazoles->antitumor anticonvulsant Anticonvulsant pyrazoles->anticonvulsant

Figure 2: The role of the acetohydrazide as a central synthon.
Potential Mechanisms of Action

Derivatives synthesized from this compound could exhibit bioactivity through several mechanisms:

  • Enzyme Inhibition: Hydrazone derivatives are well-documented inhibitors of crucial microbial enzymes like DNA gyrase, which is essential for bacterial replication.[5]

  • Anti-inflammatory Action: Some analogs have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.[5][15]

  • Anticancer Activity: The N-N bond-containing heterocycles that can be synthesized from this precursor have been investigated for their antitumor properties.[14]

Analytical Methodologies

The detection and quantification of this compound and its parent, MCPA, are crucial for environmental monitoring and metabolism studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[16][17][18]

Chromatographic Analysis Protocol (LC-MS/MS)

This protocol is adapted from established methods for MCPA analysis.[17][18]

  • Sample Preparation (Soil/Water Matrix):

    • For soil, perform an alkaline extraction using a sodium hydroxide solution, followed by acidification to pH 3.[18]

    • For water, direct injection may be possible for screening, but for trace analysis, a solid-phase extraction (SPE) step using a C18 or similar cartridge is recommended for cleanup and concentration.[16]

  • LC Separation:

    • Column: A C18 reverse-phase column (e.g., 3.0 mm x 100 mm).[19]

    • Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.[19]

    • Flow Rate: 0.3 - 0.5 mL/min.

  • MS/MS Detection:

    • Ionization Source: Electrospray Ionization (ESI), typically in negative mode for phenoxyacetic acids.[17]

    • Monitoring Mode: Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity. Two precursor-product ion transitions should be monitored for confident identification. For the parent MCPA, a common transition is monitoring the parent ion at m/z 199 and a product ion at m/z 141.[17]

Summary of Analytical Performance

The following table summarizes typical performance characteristics for the analysis of the parent compound MCPA, which would be expected to be similar for its hydrazide derivative.

ParameterMatrixTypical ValueSource
Limit of Detection (LOD) Wheat Grain0.004 mg/kg[17]
Limit of Quantitation (LOQ) Wheat Grain0.01 mg/kg[17]
LOD Water40 ng/L[16]
Recovery Wheat/Soil75.1 - 93.9%[17]

Safety and Handling

Hazard Identification

While a specific, comprehensive safety data sheet for this compound is not widely available, a precautionary approach based on its parent compound and chemical class is necessary.[20]

  • Parent Compound (MCPA): Phenoxy herbicides can be moderately toxic upon acute exposure.[21][22] High doses can lead to symptoms including vomiting, muscle weakness, and metabolic acidosis.[22]

  • General Chemical Hazards: Like many fine organic chemicals, it should be considered an irritant to the skin, eyes, and respiratory system.[23]

Handling and Storage Recommendations
  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

Disposal Considerations

Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not let the product enter drains or waterways.[23]

Conclusion and Future Outlook

This compound is more than just a derivative of a common herbicide; it is a promising and versatile platform for chemical innovation. Its synthesis is straightforward, building upon well-established chemical principles. The true potential of this molecule is realized when its hydrazide group is utilized to create extensive libraries of hydrazones and heterocyclic compounds. The diverse biological activities reported for these derivative classes—spanning antimicrobial, anti-inflammatory, and anticancer applications—make this compound a valuable starting point for drug discovery programs.[2][14][15] Future research should focus on synthesizing and screening libraries of its derivatives to unlock novel therapeutic agents and further explore the structure-activity relationships governed by the unique combination of its chlorophenoxy and acetohydrazide moieties.

References

  • PubChem. (n.d.). 2-Methyl-4-chlorophenoxyacetic acid hydrazide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). MCPA. Retrieved from [Link]

  • PubChem. (n.d.). Chloro-acetic acid N'-(2-p-tolyloxy-acetyl)-hydrazide. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Amiery, A. A. (2016). Synthesis and Pharmacological Profile of Hydrazide Compounds. Journal of Chemical and Pharmaceutical Research, 8(8), 556-565.
  • Al-Mohaimeed, A. M., et al. (2023). Ultra-sensitive detection of 4-chloro-2-methylphenoxyacetic acid herbicide using a porous Co-1,4-benzenedicarboxylate /montmorillonite nanocomposite sensor. National Center for Biotechnology Information. Retrieved from [Link]

  • Patel, P., Gor, D., & Patel, P. S. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. International Journal of Pharmaceutical Sciences and Research, 3(7), 2269-2271.
  • Abdel-Wahab, B. F., et al. (2018). N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

  • Sharma, S., & Sharma, P. K. (2017).
  • Abdelgawad, M. A., et al. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. PubMed. Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2014). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. National Center for Biotechnology Information. Retrieved from [Link]

  • Guedes, G. P. F., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Retrieved from [Link]

  • Pico, Y., et al. (2004). Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry. PubMed. Retrieved from [Link]

  • ChemBK. (n.d.). 2-Methyl-4-chlorophenoxyacetic acid hydrazide. Retrieved from [Link]

  • Tan, C. E., et al. (2011). 2-(4-Methoxyphenoxy)acetohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

  • Asadi, M., et al. (2013). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhao, P., et al. (2009). Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry. PubMed. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]

  • Fun, H.-K., et al. (2010). 2-(4-Methylphenoxy)acetohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Guchhait, G., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. Retrieved from [Link]

  • Grechina, E. A., et al. (2024). A new approach to determination of the herbicide 2-methyl-4-chlorophenoxyacetic acid in soil. Toxicological Review. Retrieved from [Link]

  • O'Donovan, R. (n.d.). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. Dublin City University.
  • World Health Organization. (2003). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. Retrieved from [Link]

  • Olson, K. R. (Ed.). (n.d.). CHLOROPHENOXY HERBICIDES (2,4-D). In Poisoning & Drug Overdose, 7e. AccessMedicine.

Sources

An In-Depth Technical Guide to the Molecular Weight of 2-(4-chloro-2-methylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the molecular weight of 2-(4-chloro-2-methylphenoxy)acetohydrazide, a compound of interest for researchers, scientists, and professionals in drug development. Beyond a simple numerical value, this document delves into the theoretical calculation, experimental determination, and the profound implications of this fundamental chemical property.

Core Molecular Identity

This compound is a distinct organic molecule with specific physicochemical properties that dictate its behavior in chemical and biological systems. A precise understanding of its molecular identity is the foundation for any research or development endeavor.

Chemical Structure and Formula

The structural formula of this compound reveals a substituted phenoxy ring linked to an acetohydrazide moiety. This arrangement of atoms is critical to its chemical reactivity and potential biological activity.

Caption: Chemical structure of this compound.

Based on its structure, the molecular formula is determined to be C₉H₁₁ClN₂O₂ [1][2].

Key Identifiers

For unambiguous identification in databases and literature, the following identifiers are crucial:

IdentifierValue
IUPAC Name This compound
CAS Number 32022-38-1[2]
Molecular Formula C₉H₁₁ClN₂O₂[1][2]

Molecular Weight: Theoretical Calculation and Significance

The molecular weight is an intrinsic property derived from the atomic weights of the constituent elements. It is a cornerstone for stoichiometric calculations in synthesis and for the interpretation of analytical data.

Calculation of Molecular Weight

The molecular weight (MW) is calculated by summing the atomic weights of each atom in the molecular formula. The atomic weights used are standard values based on the natural isotopic abundance of each element.

  • Carbon (C): 9 atoms × 12.011 amu/atom = 108.099 amu

  • Hydrogen (H): 11 atoms × 1.008 amu/atom = 11.088 amu

  • Chlorine (Cl): 1 atom × 35.453 amu/atom = 35.453 amu

  • Nitrogen (N): 2 atoms × 14.007 amu/atom = 28.014 amu

  • Oxygen (O): 2 atoms × 16.000 amu/atom = 32.000 amu

Total Molecular Weight = 214.654 amu

This calculated value is often expressed in grams per mole ( g/mol ). Therefore, the molar mass of this compound is 214.65 g/mol [1][2].

Physicochemical Properties

The molecular weight, in conjunction with the chemical structure, influences several key physicochemical properties that are critical for drug development and research applications.

PropertyValueSource
Molar Mass 214.65 g/mol [2]
logP 1.527[1]
Hydrogen Bond Acceptors 4[1]
Hydrogen Bond Donors 3[1]
Polar Surface Area 56.516 Ų[1]

Synthesis and Characterization

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The characterization of the final product is essential to confirm its identity and purity, with molecular weight determination being a key aspect of this process.

Synthetic Pathway

A plausible synthetic route to this compound involves the reaction of the corresponding ester with hydrazine hydrate. This is a common and effective method for the preparation of hydrazides.[3]

Synthesis cluster_reactants Reactants cluster_products Products Ester Ethyl 2-(4-chloro-2-methylphenoxy)acetate Product This compound Ester->Product Reflux in Ethanol Hydrazine Hydrazine Hydrate Hydrazine->Product Byproduct Ethanol Product->Byproduct

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol:

  • Esterification: 2-Methyl-4-chlorophenoxyacetic acid (MCPA) is first converted to its corresponding ethyl ester, ethyl 2-(4-chloro-2-methylphenoxy)acetate, through Fischer esterification using ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

  • Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux conditions.[3]

  • Purification: The crude product is purified by recrystallization from an appropriate solvent to yield pure this compound.

Experimental Determination of Molecular Weight

The molecular weight of the synthesized compound is experimentally verified using mass spectrometry. This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ionized molecules.

Workflow for Mass Spectrometry Analysis:

MS_Workflow Sample Sample Introduction Ionization Ionization Source (e.g., ESI) Sample->Ionization Analyzer Mass Analyzer (e.g., Quadrupole) Ionization->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum

Caption: General workflow for mass spectrometry analysis.

In a typical electrospray ionization (ESI) mass spectrum, the compound will be observed as a protonated molecule [M+H]⁺. For this compound, this would correspond to an m/z value of approximately 215.66. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will also be evident, providing further confirmation of the compound's identity.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) can be employed for the sensitive and selective determination of this compound and its precursor, MCPA, in various matrices.[4][5]

Relevance in Research and Drug Development

Hydrazide-containing compounds are a well-established class of molecules with a broad spectrum of biological activities. They are often used as key intermediates in the synthesis of various heterocyclic compounds with potential therapeutic applications.[6] The precise molecular weight of this compound is critical for:

  • Accurate Dosing: In pharmacological and toxicological studies, accurate preparation of solutions with known concentrations is paramount.

  • Quantitative Analysis: For pharmacokinetic and metabolism studies, the molecular weight is essential for converting mass measurements to molar concentrations.

  • Structural Elucidation: In conjunction with other spectroscopic data (NMR, IR), the molecular weight confirms the identity of the synthesized compound.

Conclusion

The molecular weight of this compound, determined to be 214.65 g/mol , is a fundamental parameter that underpins its chemical synthesis, characterization, and potential application in research and drug development. A thorough understanding of this property, from its theoretical calculation to its experimental verification, is indispensable for any scientist working with this compound.

References

  • PubChem. (n.d.). 2-(4-Chlorophenyl)acetohydrazide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4-chlorophenoxyacetic acid hydrazide hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (E)-2-(4-chloro-2-methylphenoxy)-N'-(furan-2-ylmethylene)acetohydrazide. Retrieved from [Link]

  • ChemBK. (2024, April 10). 2-Methyl-4-chlorophenoxyacetic acid hydrazide. Retrieved from [Link]

  • PubMed. (n.d.). Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012, July 1). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. Retrieved from [Link]

  • PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). MCPA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Methoxyphenoxy)acetohydrazide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide. Retrieved from [Link]

  • United States Environmental Protection Agency. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]

  • mcpa.pdf. (n.d.). Retrieved from a source providing a PDF document on MCPA.
  • Google Patents. (n.d.). CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid.
  • PubMed. (n.d.). Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population. Retrieved from [Link]

  • Toxicological Review. (2024, December 28). A new approach to determination of the herbicide 2-methyl-4-chlorophenoxyacetic acid in soil. Retrieved from [Link]

  • PubMed. (n.d.). Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry. Retrieved from [Link]

Sources

Chemical properties of 2-(4-chloro-2-methylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 2-(4-chloro-2-methylphenoxy)acetohydrazide

Authored by: A Senior Application Scientist

Introduction

This compound is a derivative of the widely used phenoxy herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid). The introduction of the hydrazide functional group (-CONHNH₂) in place of the carboxylic acid transforms the molecule into a versatile chemical intermediate. The hydrazide moiety is a key pharmacophore and building block in medicinal chemistry and materials science, known for its ability to form stable complexes with metal ions and to serve as a precursor for a wide array of heterocyclic compounds with diverse biological activities. This guide provides a comprehensive overview of the synthesis, structural characteristics, spectroscopic properties, and chemical reactivity of this compound, offering field-proven insights for researchers in drug discovery and chemical synthesis.

Physicochemical and Computed Properties

A summary of the core physicochemical and computed properties for this compound is presented below. These values are foundational for experimental design, providing insights into the molecule's stability, solubility, and potential for intermolecular interactions.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₉H₁₁ClN₂O₂PubChem
Molecular Weight 214.65 g/mol -
Parent Compound CID 149463PubChem

Synthesis and Characterization

The synthesis of this compound is a robust and well-established process, typically involving a two-step procedure from the parent phenol. This methodology ensures high purity and yield, critical for subsequent applications.

Synthesis Workflow

The synthetic pathway leverages the nucleophilicity of the phenoxide and the subsequent hydrazinolysis of the ester intermediate. The choice of an esterification reaction followed by treatment with hydrazine hydrate is a classic and efficient method for generating the acetohydrazide moiety.

SynthesisWorkflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 2-Methyl-4-chlorophenol C Ethyl 2-(4-chloro-2-methylphenoxy)acetate A->C K₂CO₃, Acetone, Reflux B Ethyl chloroacetate B->C E This compound C->E Ethanol, Reflux D Hydrazine Hydrate D->E

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis
  • Step 1: Synthesis of Ethyl 2-(4-chloro-2-methylphenoxy)acetate.

    • To a solution of 2-methyl-4-chlorophenol (1 mole equivalent) in acetone, add anhydrous potassium carbonate (1.5 mole equivalents).

    • Add ethyl chloroacetate (1.1 mole equivalents) dropwise to the stirring mixture.

    • Reflux the reaction mixture for 12-18 hours, monitoring completion by Thin Layer Chromatography (TLC). The causality for using potassium carbonate is its role as a base to deprotonate the phenol, forming a phenoxide ion which is a potent nucleophile for attacking the electrophilic carbon of ethyl chloroacetate. Acetone is an ideal solvent due to its polarity and appropriate boiling point.

    • After cooling, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

    • The resulting crude ester can be purified by vacuum distillation or used directly in the next step if purity is sufficient.

  • Step 2: Synthesis of this compound.

    • Dissolve the crude ethyl 2-(4-chloro-2-methylphenoxy)acetate (1 mole equivalent) in ethanol.

    • Add hydrazine hydrate (2-3 mole equivalents) to the solution. The excess hydrazine ensures the reaction goes to completion.

    • Reflux the mixture for 6-8 hours. The reaction progress can be monitored by TLC.

    • Upon completion, reduce the solvent volume by distillation.

    • Cool the concentrated solution in an ice bath. The product will precipitate as a white solid.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from ethanol can be performed for further purification.

Spectroscopic Characterization

Empirical generation of spectroscopic data is crucial for structural verification. The following table outlines the expected spectral characteristics based on the compound's functional groups and data from analogous structures.

Technique Expected Observations
¹H NMR * Aromatic Protons (3H): Multiplets in the range of δ 6.8-7.3 ppm.
  • -OCH₂- Protons (2H): A singlet around δ 4.6-4.8 ppm.

  • -CH₃ Protons (3H): A singlet around δ 2.2-2.3 ppm.

  • -NH₂ Protons (2H): A broad singlet, exchangeable with D₂O, typically around δ 4.0-4.5 ppm.

  • -NH- Proton (1H): A broad singlet, exchangeable with D₂O, typically downfield around δ 9.0-9.5 ppm. | | ¹³C NMR | * C=O (Amide): ~168-170 ppm.

  • Aromatic C-O: ~155-158 ppm.

  • Aromatic C-Cl: ~125-130 ppm.

  • Aromatic C-H & C-C: ~115-135 ppm.

  • -OCH₂-: ~65-70 ppm.

  • -CH₃: ~15-20 ppm. | | FT-IR (cm⁻¹) | * N-H Stretch (Amine): 3200-3350 cm⁻¹ (two bands).

  • C-H Stretch (Aromatic/Aliphatic): 2900-3100 cm⁻¹.

  • C=O Stretch (Amide I): 1640-1680 cm⁻¹.

  • N-H Bend (Amide II): 1520-1570 cm⁻¹.

  • C-O-C Stretch: 1200-1250 cm⁻¹. | | Mass Spec (EI) | * Molecular Ion (M⁺): Expected at m/z 214/216 (due to ³⁵Cl/³⁷Cl isotopes).

  • Key Fragments: Loss of NH₂NH₂ (m/z 182/184), cleavage of the ether bond. |

Structural Properties and Crystallography

  • Molecular Geometry: The molecule is expected to be non-planar. The acetohydrazide group itself tends to be approximately planar to maximize resonance stabilization. However, there will be a significant dihedral angle between the plane of the phenyl ring and the plane of the hydrazide group.

  • Intermolecular Interactions: In the solid state, the crystal lattice is stabilized by a network of hydrogen bonds. The N-H groups of the hydrazide moiety act as hydrogen bond donors, while the carbonyl oxygen and the terminal nitrogen atom act as acceptors. This typically results in the formation of infinite chains or sheets, creating a stable, layered crystal packing arrangement.

Chemical Reactivity and Applications

The chemical utility of this compound stems from the reactivity of the terminal -NH₂ group, making it a valuable synthon for constructing more complex molecules.

Reactivity Profile: Synthesis of Schiff Bases

A primary reaction of acetohydrazides is their condensation with aldehydes or ketones to form N-acylhydrazones, commonly known as Schiff bases. This reaction is typically acid-catalyzed and proceeds with high efficiency.

An In-Depth Technical Guide to 2-(4-chloro-2-methylphenoxy)acetohydrazide and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive review of 2-(4-chloro-2-methylphenoxy)acetohydrazide, a versatile scaffold in medicinal chemistry, and its structurally related analogs. We delve into the synthetic pathways, explore the critical structure-activity relationships (SAR), and elucidate the mechanisms of action that underpin their diverse biological activities. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation and therapeutic development of this promising class of compounds.

Introduction: The Hydrazide Scaffold in Drug Discovery

Hydrazides and their derivatives, particularly hydrazones, represent a privileged class of compounds in medicinal chemistry, characterized by the presence of an azomethine group (-NHN=CH-). This structural motif imparts a unique combination of physicochemical properties, enabling these molecules to interact with a wide array of biological targets. The therapeutic potential of hydrazides was first realized with the discovery of isonicotinic acid hydrazide (isoniazid), a cornerstone in the treatment of tuberculosis. Since then, extensive research has revealed a broad spectrum of pharmacological activities associated with this scaffold, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.

The core subject of this guide, this compound, combines the reactive hydrazide moiety with a phenoxyacetic acid backbone. The parent compound of this family, (4-chloro-2-methylphenoxy)acetic acid (MCPA), is a well-known phenoxy herbicide. This lineage provides a fascinating starting point for chemical modification and the exploration of novel therapeutic applications. By derivatizing the hydrazide group and modifying the substitutions on the aromatic ring, a diverse library of analogs can be generated, each with potentially unique biological profiles.

This guide will systematically explore the synthesis of this compound and its analogs, dissect their structure-activity relationships across different therapeutic areas, and provide detailed experimental protocols for their evaluation.

Synthesis of this compound and its Analogs

The synthesis of this compound and its subsequent derivatization into analogs such as hydrazones is a well-established multi-step process. The general strategy involves the initial formation of the core acetohydrazide followed by condensation with various carbonyl compounds.

Synthesis of the Core Intermediate: this compound

The primary route to obtaining the title compound is through a two-step process starting from the commercially available (4-chloro-2-methylphenoxy)acetic acid.

Step 1: Esterification of (4-chloro-2-methylphenoxy)acetic acid

The initial step involves the conversion of the carboxylic acid to its corresponding ethyl ester. This is a standard esterification reaction, often catalyzed by a strong acid.

Step 2: Hydrazinolysis of Ethyl 2-(4-chloro-2-methylphenoxy)acetate

The purified ester is then subjected to hydrazinolysis using hydrazine hydrate. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydrazine displaces the ethoxy group to form the stable acetohydrazide.

Experimental Protocol: Synthesis of this compound

Materials and Equipment:

  • (4-chloro-2-methylphenoxy)acetic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Hydrazine hydrate (80% solution)

An In-depth Technical Guide to the Multifaceted Mechanisms of Action of 2-(4-Chloro-2-methylphenoxy)acetohydrazide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-(4-chloro-2-methylphenoxy)acetohydrazide scaffold represents a fascinating nexus of chemical biology, branching from a well-established herbicidal core to a diverse array of pharmacologically active derivatives. While the parent phenoxyacetic acid, MCPA, operates through a classic synthetic auxin mechanism, the introduction of a hydrazide moiety fundamentally alters the compound's biological profile, unlocking potent enzyme inhibitory, anti-inflammatory, and antibacterial activities. This guide provides an in-depth exploration of these distinct mechanisms of action, offering researchers, scientists, and drug development professionals a comprehensive technical overview. We will dissect the foundational auxin-like activity of the core structure and then pivot to the more nuanced and therapeutically relevant mechanisms exhibited by its hydrazone derivatives, supported by experimental protocols and molecular pathway visualizations.

The Phenoxyacetic Acid Core: A Legacy of Auxin Mimicry

The foundational structure of the topic compounds is 2-methyl-4-chlorophenoxyacetic acid (MCPA), a widely used phenoxy herbicide first introduced in 1945.[1] Its mechanism of action is rooted in its ability to function as a synthetic mimic of the natural plant hormone indole-3-acetic acid (IAA), or auxin.[1][2][3]

Mechanism of Auxin-like Herbicidal Action

MCPA exerts its selective herbicidal effect on broadleaf (dicotyledonous) plants by inducing uncontrolled and unsustainable growth.[1][2] It is absorbed through the leaves and roots and translocated to the plant's meristematic tissues.[1][3] At the molecular level, synthetic auxins like MCPA hijack the plant's natural auxin signaling pathway.

The core of this pathway involves three main components:

  • TIR1/AFB Receptors: The TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins are the primary auxin receptors.[4][5]

  • Aux/IAA Repressors: These proteins are transcriptional repressors that bind to and inhibit Auxin Response Factors (ARFs).[4][5]

  • Auxin Response Factors (ARFs): These are transcription factors that bind to auxin-responsive elements in the promoters of genes, controlling their expression.[4]

Under normal, low-auxin conditions, Aux/IAA proteins form heterodimers with ARFs, repressing the transcription of auxin-responsive genes.[4] When auxin concentrations increase, auxin acts as a "molecular glue," facilitating the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[6][7] This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[4][8] The degradation of the repressor frees the ARF to activate the expression of genes that lead to cell elongation, division, and differentiation.[6][8]

MCPA overwhelms this tightly regulated system, leading to a persistent degradation of Aux/IAA repressors and a massive, uncontrolled expression of auxin-responsive genes. This results in epinasty (stem and leaf curling), tissue malformation, and ultimately, plant death.[1][2]

Auxin_Signaling_Pathway cluster_low_auxin Low Auxin Concentration cluster_high_auxin High Auxin / MCPA Presence Aux_IAA_low Aux/IAA Repressor ARF_low ARF Transcription Factor Aux_IAA_low->ARF_low Binds & Inhibits Aux_IAA_high Aux/IAA Repressor Gene_low Auxin-Responsive Gene (Repressed) ARF_low->Gene_low Represses ARF_high ARF Transcription Factor Gene_high Auxin-Responsive Gene (Activated) Auxin Auxin / MCPA TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB TIR1_AFB->Aux_IAA_high Binds Proteasome 26S Proteasome Aux_IAA_high->Proteasome Ubiquitination & Degradation ARF_high->Gene_high Activates Transcription

Caption: The canonical auxin signaling pathway in plants.

Experimental Protocol: Auxin Activity Bioassay

A common method to assess auxin-like activity is through a coleoptile elongation bioassay or by observing effects on root development.

Objective: To determine if a test compound exhibits auxin-like growth-regulating properties.

Materials:

  • Seeds (e.g., oat, wheat, or cress)

  • Petri dishes with filter paper

  • Test compound solutions at various concentrations (e.g., 10⁻³ to 10⁻⁷ M)

  • Control solution (e.g., distilled water with solvent if applicable)

  • Indole-3-acetic acid (IAA) as a positive control

  • Ruler or caliper

  • Incubator or growth chamber

Methodology:

  • Seed Germination: Germinate seeds in the dark on moist filter paper for 2-3 days until coleoptiles or radicles are of a suitable length.

  • Sectioning (for coleoptiles): Excise a small section (e.g., 5-10 mm) from the tip of the coleoptiles.

  • Incubation: Place the excised sections or whole seedlings into petri dishes containing filter paper moistened with the different concentrations of the test compound, control, and IAA solutions.

  • Growth Period: Incubate the dishes in the dark at a constant temperature (e.g., 25°C) for 24-48 hours.

  • Measurement: After the incubation period, measure the length of the coleoptile sections or the primary root.

  • Analysis: Compare the elongation or inhibition of growth caused by the test compound to the control and the IAA standard curve. Auxin-like compounds will typically promote shoot elongation and inhibit root elongation at higher concentrations.

The Hydrazide Transformation: A Gateway to New Biological Targets

The derivatization of the carboxylic acid group of MCPA into a hydrazide (-CONHNH₂) dramatically shifts the molecule's biological activity. The this compound core serves as a versatile synthetic intermediate, often condensed with various aldehydes or ketones to form hydrazones (Schiff bases). These derivatives exhibit a range of pharmacological activities by interacting with entirely different biological targets than the parent auxin pathway.

Mechanism as Enzyme Inhibitors

One of the most prominent activities of phenoxyacetohydrazide derivatives is enzyme inhibition. The hydrazone moiety (-C=N-NH-C=O) is crucial for this activity, often acting as a key pharmacophore that interacts with enzyme active sites.

Urease Inhibition

Background: Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate.[9] It is a key virulence factor for bacteria like Helicobacter pylori, allowing it to survive in the acidic environment of the stomach.[9][10] Therefore, urease inhibitors are attractive therapeutic targets.

Mechanism: Phenoxy acetohydrazide derivatives have been identified as potent urease inhibitors.[10] Molecular docking studies reveal that these compounds inhibit urease by interacting with the di-nickel center in the enzyme's active site.[11][12] The mechanism often involves:

  • Chelation: The oxygen and nitrogen atoms of the hydrazone and phenoxy moieties can coordinate with the two nickel ions (Ni²⁺) in the urease active site.

  • Hydrogen Bonding: The inhibitor forms hydrogen bonds with key amino acid residues in the active site, such as histidine and aspartate, further stabilizing the enzyme-inhibitor complex.[12]

Caption: Inhibition of Urease by a phenoxyacetohydrazide derivative.

β-Glucuronidase Inhibition

Background: β-glucuronidase is a lysosomal enzyme that hydrolyzes β-D-glucuronic acid residues from various compounds.[13] This "deconjugation" can reactivate drugs and toxins in the body.[14] Elevated levels of this enzyme are associated with certain cancers and inflammatory conditions, making it a relevant therapeutic target.[13][15]

Mechanism: The primary mode of action for β-glucuronidase inhibitors is binding to the enzyme's active site, which blocks its catalytic activity.[13][14] This prevents the cleavage of glucuronide conjugates, promoting their excretion.[14] Phenoxyacetohydrazide Schiff bases have demonstrated potent in vitro β-glucuronidase inhibitory activity, often exceeding that of standard inhibitors. The specific substitutions on the aromatic rings of the hydrazone moiety play a critical role in determining the potency of inhibition.

Experimental Protocol: In Vitro Urease Inhibition Assay

Objective: To determine the IC₅₀ value of a test compound against urease.

Materials:

  • Jack bean urease enzyme

  • Urea solution (substrate)

  • Phosphate buffer (e.g., pH 7.0)

  • Phenol-hypochlorite reagent (for ammonia quantification)

  • Test compound solutions at various concentrations

  • Thiourea or Acetohydroxamic acid (positive control)

  • 96-well microplate and reader

Methodology:

  • Assay Preparation: In a 96-well plate, add buffer, urease enzyme solution, and the test compound solution (or control) to each well.

  • Pre-incubation: Incubate the plate at a set temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the urea substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate for a defined time (e.g., 30 minutes) at 37°C.

  • Ammonia Quantification: Stop the enzymatic reaction and quantify the amount of ammonia produced using the phenol-hypochlorite (Berthelot) method, which forms a colored product measurable by a plate reader (at ~630 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

Mechanism as Anti-inflammatory Agents

Hydrazone derivatives are widely reported to possess significant anti-inflammatory and analgesic properties.[16][17][18][19]

Mechanism: A primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[19] COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[20] Molecular docking studies have shown that hydrazone derivatives can bind to the active site of the COX-2 enzyme, inhibiting its function.[17][21] This reduces the production of prostaglandins, thereby alleviating inflammation.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid (from cell membrane) COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor Hydrazone Derivative Inhibitor->COX2_Enzyme Inhibits

Sources

The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of Phenoxyacetic Acid Hydrazides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the discovery, synthesis, and historical development of phenoxyacetic acid hydrazides. Moving beyond a mere chronological account, this document delves into the scientific rationale and experimental intricacies that have propelled this chemical class from its conceptual roots in fundamental organic chemistry to its current status as a versatile scaffold in medicinal chemistry and drug development. We will examine the foundational synthesis methodologies, dissect the structure-activity relationships that govern their diverse biological activities, and provide detailed protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of the scientific journey and therapeutic potential of phenoxyacetic acid hydrazides.

A Tale of Two Moieties: The Historical Genesis

The narrative of phenoxyacetic acid hydrazides is not a singular story but rather a convergence of two distinct yet complementary streams of chemical and pharmacological research. The first of these is the history of phenoxyacetic acid itself. First synthesized in 1880, phenoxyacetic acid and its derivatives initially garnered significant attention in the mid-20th century as potent herbicides.[1][2] Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) were found to mimic the plant growth hormone auxin, leading to uncontrolled growth and eventual death in broad-leaf plants.[1] This established the phenoxyacetic acid core as a biologically active and chemically pliable scaffold.

The second crucial thread in this history is the rise of hydrazides in medicinal chemistry. The serendipitous discovery of the profound antitubercular activity of isonicotinic acid hydrazide (isoniazid) in the 1950s was a watershed moment.[1][3] This discovery ignited a fervent wave of research into the synthesis and biological evaluation of a vast array of hydrazide-containing compounds, revealing their potential to exhibit a wide spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[3][4]

It was at the confluence of these two research streams that phenoxyacetic acid hydrazides emerged as a class of compounds with significant therapeutic promise. Researchers began to hypothesize that by chemically uniting the biologically active phenoxyacetic acid scaffold with the pharmacologically versatile hydrazide moiety, they could create novel molecular entities with unique and potentially enhanced biological activities.

The Synthesis of a Scaffold: From Precursors to Products

The synthesis of phenoxyacetic acid hydrazides is a testament to the elegance and efficiency of classical organic reactions. The most common and versatile synthetic route involves a two-step process, which allows for the introduction of a wide array of substituents on the phenoxy ring, thereby enabling the generation of large compound libraries for structure-activity relationship (SAR) studies.[5]

Step 1: Synthesis of Phenoxyacetic Acid Ethyl Ester Derivatives

The journey begins with the synthesis of the precursor ester. This is typically achieved through the reaction of a substituted phenol with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a weak base like anhydrous potassium carbonate and a suitable solvent like dry acetone. The base facilitates the deprotonation of the phenolic hydroxyl group, forming a phenoxide ion which then acts as a nucleophile, attacking the electrophilic carbon of the ethyl haloacetate to form the corresponding phenoxyacetic acid ethyl ester derivative.[5]

G cluster_reactants Reactants cluster_reagents Reagents phenol Substituted Phenol product Phenoxyacetic Acid Ethyl Ester phenol->product Nucleophilic Attack ester Ethyl Haloacetate ester->product base Anhydrous K2CO3 base->phenol Deprotonation solvent Dry Acetone solvent->product Reaction Medium

Caption: Synthesis of Phenoxyacetic Acid Ethyl Ester.

Step 2: Formation of the Hydrazide

The second and final step involves the conversion of the synthesized ester to the corresponding hydrazide. This is accomplished by reacting the phenoxyacetic acid ethyl ester with hydrazine hydrate in a suitable solvent, typically ethanol. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the highly nucleophilic hydrazine displaces the ethoxy group of the ester to form the stable phenoxyacetic acid hydrazide. The product often precipitates out of the reaction mixture as a solid and can be purified by recrystallization.[5]

G reactant Phenoxyacetic Acid Ethyl Ester product Phenoxyacetic Acid Hydrazide reactant->product reagent Hydrazine Hydrate reagent->product Nucleophilic Acyl Substitution

Caption: Formation of the Phenoxyacetic Acid Hydrazide.

Experimental Protocol: General Synthesis of (4-Chlorophenoxy)acetic acid hydrazide

The following protocol provides a detailed, step-by-step methodology for the synthesis of a representative phenoxyacetic acid hydrazide.

Part A: Synthesis of Ethyl (4-chlorophenoxy)acetate

  • To a solution of 4-chlorophenol (0.1 mol) in dry acetone (150 mL), add anhydrous potassium carbonate (0.15 mol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (0.12 mol) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl (4-chlorophenoxy)acetate.

  • Purify the crude product by vacuum distillation or column chromatography.

Part B: Synthesis of (4-Chlorophenoxy)acetic acid hydrazide

  • Dissolve the purified ethyl (4-chlorophenoxy)acetate (0.05 mol) in ethanol (100 mL).

  • Add hydrazine hydrate (0.1 mol) to the solution.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure (4-chlorophenoxy)acetic acid hydrazide.[5]

Characterization Data for (4-Chlorophenoxy)acetic acid hydrazide (4a):

  • Yield: 89%

  • Melting Point: 116-118 °C

  • FT-IR (KBr, cm⁻¹): 3298 (NH₂), 3303 (NH), 1701 (C=O)

  • ¹H NMR (CDCl₃): δ 3.57 (s, 2H, NH₂), 4.92 (s, 2H, OCH₂), 6.88 (d, J = 8.80 Hz, 2H, Hₐᵣ), 7.25 (d, J = 8.85 Hz, 2H, Hₐᵣ), 8.22 (t, 1H, NH)

  • LC-MS m/z: 201 [M]⁺, 203 [M+2][5]

A Spectrum of Biological Activities: From Inflammation to Infection

Phenoxyacetic acid hydrazides have demonstrated a remarkable breadth of biological activities, making them a fertile ground for drug discovery.

Anti-inflammatory and Analgesic Activity

One of the most extensively studied properties of phenoxyacetic acid hydrazides is their anti-inflammatory activity.[5][6] Several derivatives have shown potent inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.[4][7] By selectively inhibiting COX-2, these compounds can reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[4] The anti-inflammatory effects of some derivatives have been shown to be comparable to or even exceed those of established non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid and celecoxib.[6][7]

The mechanism of action involves the binding of the phenoxyacetic acid hydrazide derivative to the active site of the COX enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins.[7] This leads to a reduction in the cardinal signs of inflammation, such as swelling, redness, and pain.

G cluster_pathway Inflammatory Cascade Arachidonic_Acid Arachidonic Acid COX_Enzyme COX Enzyme Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Inhibitor Phenoxyacetic Acid Hydrazide Inhibitor->COX_Enzyme Inhibition

Caption: Mechanism of Anti-inflammatory Action.

Antimicrobial Activity

Various phenoxyacetic acid hydrazide derivatives have exhibited significant activity against a range of bacterial and fungal pathogens.[8] The antimicrobial mechanism is not fully elucidated but is thought to involve the disruption of microbial cell wall synthesis or the inhibition of essential enzymes. The hydrazone derivatives, formed by the condensation of phenoxyacetic acid hydrazides with various aldehydes, have shown particular promise as antimicrobial agents.[4]

Other Biological Activities

The therapeutic potential of this scaffold extends beyond inflammation and microbial infections. Researchers have reported promising activity in several other areas:

  • Anticonvulsant Activity: Certain derivatives have demonstrated the ability to protect against seizures in preclinical models.[8]

  • Anticancer Activity: Some compounds have shown cytotoxic effects against various cancer cell lines.[8]

  • FFA1 Agonism: Phenoxyacetic acid derivatives have been identified as agonists of the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes.[9]

  • Pesticidal Activity: Building on the herbicidal roots of phenoxyacetic acids, some hydrazide derivatives have been investigated as potential pesticides.

Structure-Activity Relationships (SAR): Tailoring the Scaffold for Therapeutic Efficacy

The diverse biological activities of phenoxyacetic acid hydrazides are intricately linked to their chemical structure. Understanding the structure-activity relationships (SAR) is paramount for the rational design of new derivatives with enhanced potency and selectivity.

Substituents on the Phenyl Ring

The nature, position, and number of substituents on the phenyl ring have a profound impact on biological activity.

  • Electron-withdrawing groups , such as halogens (Cl, Br, F) and nitro groups, at the para-position of the phenyl ring have often been associated with enhanced anti-inflammatory and antimicrobial activities.[5][8]

  • Electron-donating groups , such as methyl and methoxy groups, can also modulate activity, with their effect being position-dependent.[5]

  • The lipophilicity of the molecule, which is influenced by the substituents on the phenyl ring, plays a crucial role in its ability to cross cell membranes and interact with its biological target.[10]

Modifications of the Hydrazide Moiety

The hydrazide functional group is a key pharmacophore and a site for further chemical modification.

  • Formation of Hydrazones: Condensation of the terminal -NH₂ group of the hydrazide with various aldehydes to form hydrazones has been a highly successful strategy for generating compounds with potent and diverse biological activities.[4][11] The nature of the aldehyde used for condensation significantly influences the resulting biological profile.

  • Acylation and Sulfonylation: Acylation or sulfonylation of the terminal nitrogen can also lead to derivatives with altered pharmacological properties.

Table 1: Representative Phenoxyacetic Acid Hydrazide Derivatives and their Biological Activities

Compound IDPhenyl Ring SubstituentModification of HydrazideBiological ActivityIC₅₀ / MICReference
4a 4-ChloroUnmodifiedAnti-inflammatory-[5]
4c 2-MethylUnmodifiedAnti-inflammatory-[5]
4e 4-FluoroUnmodified (butyric acid linker)Anti-inflammatory-[5]
- 4-Chloro-2-methylSchiff base with 4-hydroxybenzaldehydeβ-glucuronidase inhibitor9.20 ± 0.32 µM[11]
- 4-Chloro-2-methylSchiff base with 4-nitrobenzaldehydeβ-glucuronidase inhibitor9.47 ± 0.16 µM[11]
- 3-Chloro-4-(phenyldiazenyl)UnmodifiedAntibacterial (S. aureus)Good activity[8]

Future Perspectives and Conclusion

The journey of phenoxyacetic acid hydrazides from a conceptual hybrid of two historically significant chemical classes to a validated and versatile scaffold in drug discovery is a testament to the power of rational drug design. The ease of synthesis, the ability to create large and diverse chemical libraries, and the broad spectrum of biological activities make this class of compounds an enduring area of interest for medicinal chemists.

Future research will likely focus on several key areas:

  • Optimization of Lead Compounds: Further refinement of the structure of potent hits to improve their pharmacokinetic and pharmacodynamic properties.

  • Elucidation of Mechanisms of Action: Deeper investigation into the molecular mechanisms underlying the various biological activities to identify novel cellular targets.

  • Development of Selective Inhibitors: The design of derivatives with high selectivity for specific targets, such as COX-2, to minimize off-target effects and improve safety profiles.

  • Exploration of New Therapeutic Areas: Screening of phenoxyacetic acid hydrazide libraries against a wider range of diseases to uncover new therapeutic applications.

References

  • The Genesis and Evolution of Phenoxyacetohydrazides: A Technical Guide - Benchchem. (URL: )
  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed Central. (URL: [Link])

  • A Technical Guide to the Structure-Activity Relationship of Phenoxyacetic Acid Analogues - Benchchem. (URL: )
  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org. (URL: [Link])

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - MDPI. (URL: [Link])

  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - MDPI. (URL: [Link])

  • A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. (URL: [Link])

  • Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes - PubMed. (URL: [Link])

  • Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors - MDPI. (URL: [Link])

  • Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents - PubMed. (URL: [Link])

  • Synthesis and Biological Activity of Phenyl Amino Acetic Acid (2-Oxo-1,2-dihydroindol-3-ylidene)hydrazides | Asian Journal of Chemistry. (URL: [Link])

  • Synthesis and Biological Activity of Phenyl Amino Acetic Acid (2-Oxo-1,2-dihydroindol-3-ylidene)hydrazides. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC - PubMed Central. (URL: [Link])

  • GB941710A - Hydrazides of phenoxyacetic acid and of its derivatives - Google P
  • Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides - Open Research@CSIR-NIScPR. (URL: [Link])

  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC - NIH. (URL: [Link])

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC - PubMed Central. (URL: [Link])

  • Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach - PMC - PubMed Central. (URL: [Link])

Sources

In silico docking studies of 2-(4-chloro-2-methylphenoxy)acetohydrazide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Docking of 2-(4-chloro-2-methylphenoxy)acetohydrazide Derivatives

Abstract

Hydrazide-hydrazone derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] This technical guide provides a comprehensive, field-proven methodology for conducting in silico molecular docking studies on a specific class of these compounds: this compound derivatives. We will explore the rationale behind experimental choices, from target selection to the validation of computational results. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of novel therapeutic agents. We will detail a complete workflow, using Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) and human β-glucuronidase as exemplary protein targets to illustrate the process.

Introduction: The Scientific Rationale

The core structure, this compound, is derived from (4-chloro-2-methylphenoxy)acetic acid (MCPA), a widely used phenoxy herbicide.[2] The modification of this chemical backbone into acetohydrazide and its subsequent derivatives, typically through condensation with various aldehydes or ketones, unlocks a diverse pharmacological potential.[1] Hydrazones have been reported to possess antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[1][3]

The central hypothesis of an in silico docking study is to predict the preferred orientation of a ligand when bound to a specific protein target. This computational "handshake" allows us to estimate the strength of the interaction, typically expressed as a binding affinity or docking score.[2] A lower binding energy score generally indicates a more stable and potent interaction.[4] By screening a library of derivatives computationally, we can prioritize the synthesis and in vitro testing of the most promising candidates, thereby saving significant time and resources.[5]

Causality in Target Selection

The choice of a protein target is the most critical initial step and must be guided by existing biological data or strong theoretical justification. For the this compound scaffold, we select two distinct targets based on literature evidence for related compounds:

  • Mycobacterium tuberculosis Enoyl-ACP Reductase (InhA): InhA is a vital enzyme in the type II fatty acid synthase (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids—essential components of the mycobacterial cell wall.[5][6][7] Inhibition of InhA disrupts this pathway, leading to bacterial death.[8] It is the primary target for the frontline anti-tuberculosis drug isoniazid.[8][9] Given that various hydrazide derivatives have shown potent antitubercular activity, InhA represents a validated and highly relevant target for novel antimicrobial agents.[5]

  • Human β-Glucuronidase (GUSB): This lysosomal enzyme catalyzes the hydrolysis of β-D-glucuronic acid residues from various glycosaminoglycans.[10] Elevated β-glucuronidase activity is implicated in the pathogenesis of certain cancers by reversing the detoxification of carcinogens and hormones like estrogen in the gut.[11][12] Phenoxyacetohydrazide Schiff bases, which are direct derivatives of our core molecule, have demonstrated significant in vitro inhibitory activity against β-glucuronidase, making this an excellent target for developing potential cancer-preventive or therapeutic agents.[3]

The In Silico Docking Workflow: A Self-Validating System

A robust docking protocol is a self-validating system. This means that before screening unknown compounds, the methodology must be validated by demonstrating its ability to accurately reproduce a known, experimentally determined binding pose.

Below is a diagram illustrating the comprehensive workflow, followed by a detailed, step-by-step protocol.

Docking Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis & Follow-up PDB 1. Target Selection & Retrieval (e.g., from RCSB PDB) PrepProt 2. Protein Preparation (Remove water, add hydrogens, assign charges) PDB->PrepProt Grid 4. Grid Box Generation (Define binding site) PrepProt->Grid Ligand 3. Ligand Preparation (2D to 3D conversion, energy minimization) Docking 6. Molecular Docking (Run AutoDock Vina) Ligand->Docking Validation 5. Protocol Validation (Re-dock native ligand, calculate RMSD < 2Å) Grid->Validation Validation->Docking Validated Protocol Analysis 7. Result Analysis (Binding affinity, interactions) Docking->Analysis ADMET 8. In Silico ADMET (Predict pharmacokinetics) Analysis->ADMET Expt 9. Experimental Validation (Enzyme inhibition assay) Analysis->Expt

Caption: A comprehensive workflow for molecular docking studies.

Experimental Protocols: Step-by-Step Methodologies

This section provides a detailed protocol using commonly available and validated open-source software.

Required Software
  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.[13]

  • AutoDock Vina: The docking engine.[13][14]

  • Open Babel: A chemical toolbox for converting file formats and energy minimization.[15][16]

  • ChemDraw/ChemSketch: For drawing 2D ligand structures.[16][17]

  • PyMOL or UCSF Chimera: For visualization and analysis of results.[4]

Protocol: Target Protein Preparation
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the RCSB Protein Data Bank (PDB). For this guide, we will use:

    • InhA from M. tuberculosis (e.g., PDB ID: 4TZK)

    • Human β-Glucuronidase (e.g., PDB ID: 3K46)

  • Clean the PDB File: Open the PDB file in AutoDock Tools (ADT). A standard preparation procedure involves:[18]

    • Remove Water Molecules: Select and delete all water molecules (HOH). They are often not critical for initial docking and can create unnecessary complexity.

    • Remove Co-crystallized Ligands/Ions: Delete any existing ligands, ions, or cofactors that are not essential for the binding interaction you wish to study. This creates a clean binding pocket.

    • Select Protein Chain: If the PDB file contains a multimer, select only the chain of interest (e.g., Chain A).

  • Add Hydrogens and Charges:

    • In ADT, navigate to Edit > Hydrogens > Add. Select "Polar Only" as most crucial interactions involve polar hydrogens.

    • Compute Gasteiger charges (Edit > Charges > Compute Gasteiger). This assigns partial atomic charges required by the docking algorithm's scoring function.[19]

  • Set Atom Types and Save:

    • Assign AD4 type atoms (Grid > Macromolecule > Choose).

    • Save the prepared protein in the PDBQT format (.pdbqt). This format contains atomic coordinates, charges, and atom type information required by Vina.

Protocol: Ligand Preparation
  • Create 2D Structure: Draw the this compound base molecule and its derivatives using ChemSketch or ChemDraw. Save the structures in a 2D format like .mol.

  • Convert to 3D and Optimize: A 2D structure is insufficient for docking. We need a low-energy 3D conformation.[20] Open Babel is an excellent command-line tool for this.[15][21]

    • --gen3d: Generates a 3D structure.

    • -p 7.4: Adds hydrogens appropriate for a physiological pH of 7.4.

    • --energy: Performs energy minimization using the MMFF94 force field to find a stable conformation.

  • Prepare for Vina: Open the 3D .pdb file in ADT.

    • ADT will automatically detect the root of the molecule and set rotatable bonds. You can verify or modify these if needed (Ligand > Torsion Tree > Detect Root).

    • Save the prepared ligand in the .pdbqt format.

Protocol: Docking Execution and Validation
  • Grid Box Generation: The grid box defines the 3D search space for the docking algorithm.[13] In ADT, open the prepared protein and go to Grid > Grid Box. Position and size the box to encompass the entire active site of the enzyme. The active site can be identified from the position of the co-crystallized ligand in the original PDB file or from literature. Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).[22]

  • Protocol Validation (Self-Validating Step):

    • Re-docking: Use the validated protocol to dock the original co-crystallized ligand (which you saved earlier) back into the protein's active site.

    • RMSD Calculation: Superimpose the top-ranked docked pose of the native ligand with its original crystal structure pose using PyMOL or Chimera. Calculate the Root Mean Square Deviation (RMSD). A docking protocol is considered validated if the RMSD is less than 2.0 Å, which indicates the software can accurately reproduce the experimental binding mode.[23][24]

  • Running the Docking Simulation:

    • Create a configuration text file (e.g., conf.txt) with the grid parameters and file paths:

    • Execute AutoDock Vina from the command line:

Results and Discussion: Synthesizing Technical Accuracy

The output from AutoDock Vina includes a log file with binding affinity scores (in kcal/mol) for the top binding poses and a .pdbqt file containing the coordinates of these poses.

Data Presentation and Interpretation

A lower (more negative) binding affinity score indicates a stronger predicted interaction.[4] The results for a series of hypothetical derivatives are summarized below to illustrate how data should be presented.

Table 1: Docking Results for this compound Derivatives against InhA and β-Glucuronidase

Compound IDDerivative Substitution (R-group)InhA Binding Affinity (kcal/mol)β-Glucuronidase Binding Affinity (kcal/mol)Key InhA Interactions (Residues)Key β-Glucuronidase Interactions (Residues)
LIG-01 H (Parent Molecule)-7.2-6.8TYR158, NADGLU540, TYR504
LIG-02 4-Fluorophenyl-8.1-7.5TYR158, PHE149, NADGLU540, ASN450, TYR504
LIG-03 2-Hydroxyphenyl-8.5-7.9TYR158, GLY96, NADGLU540, GLU451, TYR504
LIG-04 3,4-Dichlorophenyl-7.9-7.2PHE149, MET199, NADTRP528, TYR504
Control Isoniazid-NAD adduct (InhA)-9.1N/ATYR158, NADN/A
Control D-saccharic acid-1,4-lactone (GUSB)N/A-5.4N/AGLU540, GLU451

This data is illustrative and for demonstration purposes only.

Analysis of Binding Interactions

Visual inspection of the docked poses is crucial for understanding the molecular basis of the predicted affinity.[25] Using PyMOL or Chimera, analyze the interactions between the top-ranked ligands and the protein's active site residues.[4]

  • Hydrogen Bonds: These are strong, directional interactions critical for binding specificity. Identify which amino acid residues are acting as hydrogen bond donors or acceptors with the ligand.[26][27]

  • Hydrophobic Interactions: The burying of nonpolar surfaces of the ligand within hydrophobic pockets of the protein is a major driver of binding.[27][28] For InhA, interactions with residues like PHE149 are important. For β-glucuronidase, interactions with TRP528 can be significant.

  • Electrostatic Interactions: Note any salt bridges or pi-pi stacking interactions.

For example, derivative LIG-03 shows the best binding affinity for both targets. The additional hydroxyl group on the phenyl ring likely forms a critical hydrogen bond with a key catalytic residue, such as GLU451 in β-glucuronidase or the backbone of GLY96 in InhA, explaining its improved score over the parent molecule.

Target Pathways and Mechanisms of Action

Understanding the broader biological context of the target enzyme is essential.

InhA and the Mycolic Acid Biosynthesis Pathway

InhA is a key reductase in the FAS-II cycle, which elongates fatty acids that are precursors to mycolic acids. Inhibition of InhA halts this entire process, compromising the structural integrity of the mycobacterial cell wall.

InhA Pathway FAS_I Fatty Acid Synthase I (FAS-I) Acyl_ACP Long-chain Acyl-ACP FAS_I->Acyl_ACP produces FAS_II FAS-II Elongation Cycle Acyl_ACP->FAS_II enters Enoyl_ACP trans-2-Enoyl-ACP FAS_II->Enoyl_ACP produces Mycolic_Acid Mycolic Acids FAS_II->Mycolic_Acid precursors for InhA InhA (Enoyl-ACP Reductase) Enoyl_ACP->InhA substrate for InhA->FAS_II reduces & returns to cycle Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall incorporation into Ligand 2-(4-chloro-2-methylphenoxy) acetohydrazide Derivative Ligand->InhA INHIBITS

Caption: Inhibition of the Mycolic Acid Biosynthesis Pathway via InhA.

β-Glucuronidase and Xenobiotic Metabolism

In the liver, toxins and drugs are conjugated with glucuronic acid to form water-soluble, inactive glucuronides that can be excreted. Gut microbial β-glucuronidase can cleave this bond, releasing the active (and potentially harmful) compound back into circulation, a process linked to certain drug toxicities and cancers.[12]

GUSB Pathway cluster_liver Liver: Phase II Detoxification cluster_gut Gut Lumen: Microbial Activity Toxin Toxin / Drug (Active) UGT UGT Enzymes Toxin->UGT Glucuronide Toxin-Glucuronide (Inactive, Water-Soluble) GUSB β-Glucuronidase (GUSB) Glucuronide->GUSB Excreted to Gut UGT->Glucuronide Glucuronidation Reactivated_Toxin Toxin / Drug (Reactivated) GUSB->Reactivated_Toxin Deconjugation Reactivated_Toxin->Toxin Reabsorbed into Circulation Ligand 2-(4-chloro-2-methylphenoxy) acetohydrazide Derivative Ligand->GUSB INHIBITS

Caption: Inhibition of Toxin Reactivation by Targeting β-Glucuronidase.

Authoritative Grounding & The Path Forward: Experimental Validation

While in silico docking is a powerful hypothesis-generating tool, its predictions must be validated through experimental assays.[8] The correlation between docking scores and actual biological activity is not always linear, and computational methods can produce false positives.[29]

In Vitro Enzyme Inhibition Assays

The most direct way to validate the docking results is to perform an in vitro enzyme inhibition assay.[30]

  • Protocol: The purified target enzyme (InhA or β-glucuronidase) is incubated with its specific substrate in the presence of varying concentrations of the synthesized inhibitor compounds (e.g., LIG-01, LIG-02, etc.).

  • Measurement: The rate of the enzymatic reaction is measured, typically via a spectrophotometric or fluorometric method.

  • Endpoint: The results are used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor. This experimental data can then be compared to the in silico binding affinities to establish a structure-activity relationship (SAR).[30]

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous workflow for conducting in silico docking studies of this compound derivatives. By grounding target selection in biological evidence, employing a self-validating docking protocol, and meticulously analyzing the results, researchers can effectively prioritize lead compounds for further development. The ultimate success of any computational drug discovery program rests on the crucial final step of experimental validation, which closes the loop between prediction and biological reality.

References

  • InhA - Enoyl-[acyl-carrier-protein] reductase [NADH] - Mycobacterium tuberculosis (strain ATCC 25618 / H37Rv). UniProt. [Link]

  • inhA - Enoyl-[acyl-carrier-protein] reductase [NADH] - Mycobacterium tuberculosis (strain CDC 1551 / Oshkosh). UniProt. [Link]

  • He, X., et al. (2006). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. PLoS ONE. [Link]

  • How to interprete and analyze molecular docking results? ResearchGate. [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]

  • Prasad, S., et al. (2021). Mycobacterium enoyl acyl carrier protein reductase (InhA): A key target for antitubercular drug discovery. ResearchGate. [Link]

  • Luckner, S. R., et al. (2010). A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. Journal of Biological Chemistry. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review. [Link]

  • Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]

  • Hydrophobic interactions and hydrogen bonding between ligands and... ResearchGate. [Link]

  • Kumar, S., & Singh, N. (2010). Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing. PLoS ONE. [Link]

  • Dysbiosis-Mediated Regulation of Stem Cells the First Hit for Cancer Generation. MDPI. [Link]

  • Molecular Docking Protocol Guide. Scribd. [Link]

  • β-Glucuronidase. Wikipedia. [Link]

  • The hydrophobic interactions and hydrogen bonds formation between each of the ligands and the amino acid residues of the receptor at the post docking stage. Journal of Biomedical Research. [Link]

  • Optimizing Ligand Structures with Open Babel: A Practical Guide for Bioinformatics Workflows. Pars Silico. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • How to prepare this type of compounds for molecular docking? ResearchGate. [Link]

  • How to initiate protein-ligand docking with MD simulation tools? ResearchGate. [Link]

  • Session 4: Introduction to in silico docking. University of Oxford. [Link]

  • Molecular docking proteins preparation. ResearchGate. [Link]

  • β-glucuronidase. Instalab. [Link]

  • Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase. PLoS ONE. [Link]

  • Beta-glucuronidase catalyzes deconjugation and activation of curcumin-glucuronide in bone. Bone Research. [Link]

  • Molecular Docking | Step-1 | Chemsketch | Draw ligands| Hands on Tutorial. YouTube. [Link]

  • What is the most simple protocol to prepare the liberary of ligands for molocular docking? ResearchGate. [Link]

  • Therapeutic significance of β-glucuronidase activity and its inhibitors: A review. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Khan, K. M., et al. (2014). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Molecules. [Link]

  • Do you have examples of published papers where inhibitors predicted by docking and confirmed by MD simulations have failed experimental validation? ResearchGate. [Link]

  • Chen, T., & Tan, X. (2010). N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate. Acta Crystallographica Section E. [Link]

  • Diller, D. J., & Merz, K. M., Jr. (2007). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Medicinal Chemistry. [Link]

  • Perkins, T. D. J., et al. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. [Link]

  • Protein Targets of Thioacetamide Metabolites in Rat Hepatocytes. Chemical Research in Toxicology. [Link]

  • Protein targets of thioacetamide metabolites in rat hepatocytes. PubMed. [Link]

  • (4-chloro-2-methylphenoxy)acetic acid. PubChem. [Link]

Sources

Methodological & Application

Application Note and Laboratory Protocol for the Synthesis of 2-(4-chloro-2-methylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, in-depth guide to the laboratory synthesis of 2-(4-chloro-2-methylphenoxy)acetohydrazide. This compound serves as a valuable intermediate in the synthesis of various biologically active molecules. The protocol herein details a robust two-step synthetic route, commencing with the esterification of (4-chloro-2-methylphenoxy)acetic acid (MCPA), followed by the hydrazinolysis of the resulting ester. This guide is designed to be self-contained, offering not only a step-by-step experimental procedure but also the underlying chemical principles, safety protocols, and analytical characterization methods. The information is curated to ensure scientific integrity and reproducibility for researchers in organic synthesis and medicinal chemistry.

Introduction and Scientific Context

Hydrazide derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide spectrum of biological activities. The title compound, this compound, incorporates the well-known phenoxyacetic acid scaffold, which is prevalent in herbicidal compounds like MCPA, and the versatile hydrazide functional group. This unique combination of moieties makes it an attractive building block for the synthesis of new heterocyclic compounds with potential applications in medicinal chemistry. The synthesis protocol outlined below is an efficient and reliable method for producing this key intermediate in a laboratory setting.

Reaction Scheme

The synthesis of this compound is achieved through a two-step process:

Step 1: Esterification of (4-chloro-2-methylphenoxy)acetic acid

(4-chloro-2-methylphenoxy)acetic acid is first converted to its corresponding ethyl ester, ethyl (4-chloro-2-methylphenoxy)acetate, via an acid-catalyzed esterification reaction. The use of thionyl chloride facilitates the formation of an acyl chloride intermediate, which is highly reactive towards nucleophilic attack by ethanol.[1][2][3]

Step 2: Hydrazinolysis of Ethyl (4-chloro-2-methylphenoxy)acetate

The purified ethyl ester is then subjected to hydrazinolysis using hydrazine hydrate. In this nucleophilic acyl substitution reaction, the hydrazine molecule displaces the ethoxy group of the ester to form the desired this compound.[4][5][6]

Materials and Methods

Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberPuritySupplierNotes
(4-chloro-2-methylphenoxy)acetic acid (MCPA)C₉H₉ClO₃200.6294-74-6≥98%Sigma-AldrichStarting material[7]
Thionyl chlorideSOCl₂118.977719-09-7≥99%Sigma-AldrichHighly corrosive and moisture-sensitive[8][9][10][11][12]
Anhydrous EthanolC₂H₅OH46.0764-17-5≥99.5%Fisher ScientificShould be stored over molecular sieves
Hydrazine hydrateN₂H₄·H₂O50.067803-57-880% solutionSigma-AldrichToxic and corrosive[13][14][15][16][17]
TolueneC₇H₈92.14108-88-3AnhydrousFisher ScientificDry over sodium/benzophenone
Diethyl ether(C₂H₅)₂O74.1260-29-7AnhydrousFisher Scientific
Saturated sodium bicarbonate solutionNaHCO₃84.01144-55-8Prepared in-house
Anhydrous magnesium sulfateMgSO₄120.377487-88-9For drying organic extracts
Deuterated chloroform (CDCl₃)CDCl₃120.38865-49-6Cambridge Isotope LaboratoriesFor NMR analysis
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Calcium chloride drying tube

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Experimental Protocols

Step 1: Synthesis of Ethyl (4-chloro-2-methylphenoxy)acetate

This procedure details the esterification of (4-chloro-2-methylphenoxy)acetic acid.

Workflow Diagram:

Synthesis_Step1 cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_product Product A Dissolve MCPA in toluene B Add Thionyl Chloride dropwise A->B Room Temperature C Reflux for 2-3 hours B->C Heat D Remove excess SOCl₂ and toluene C->D Rotary Evaporator E Dissolve in diethyl ether D->E F Add anhydrous ethanol E->F G Wash with NaHCO₃ solution F->G H Dry with MgSO₄ G->H I Evaporate solvent H->I Rotary Evaporator J Ethyl (4-chloro-2-methylphenoxy)acetate I->J

Caption: Workflow for the synthesis of Ethyl (4-chloro-2-methylphenoxy)acetate.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube, dissolve (4-chloro-2-methylphenoxy)acetic acid (20.0 g, 0.1 mol) in anhydrous toluene (100 mL).

  • Slowly add thionyl chloride (14.3 g, 8.8 mL, 0.12 mol) dropwise to the solution at room temperature.[1]

  • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Allow the mixture to cool to room temperature and then remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This will yield the crude (4-chloro-2-methylphenoxy)acetyl chloride.

  • Dissolve the crude acid chloride in anhydrous diethyl ether (100 mL) and cool the flask in an ice bath.

  • Slowly add anhydrous ethanol (8.7 mL, 0.15 mol) to the cooled solution.

  • After the addition, allow the reaction to stir at room temperature for 1 hour.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (4-chloro-2-methylphenoxy)acetate as an oil. The product can be used in the next step without further purification if it is of sufficient purity, or it can be purified by vacuum distillation.

Step 2: Synthesis of this compound

This procedure details the hydrazinolysis of the ethyl ester to the final product.

Workflow Diagram:

Synthesis_Step2 cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A Dissolve ester in ethanol B Add hydrazine hydrate A->B C Reflux for 6 hours B->C Heat D Cool the reaction mixture C->D E Filter the precipitate D->E F Recrystallize from ethanol E->F G This compound F->G

Caption: Workflow for the synthesis of this compound.

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the crude ethyl (4-chloro-2-methylphenoxy)acetate (from the previous step, assuming ~0.1 mol) in absolute ethanol (150 mL).

  • To this solution, add hydrazine hydrate (80% solution, 12.5 mL, ~0.2 mol) dropwise while stirring.[6]

  • Heat the reaction mixture to reflux and maintain for 6 hours. The progress of the reaction can be monitored by TLC.[4]

  • After the reaction is complete, cool the mixture in an ice bath. A white precipitate should form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound as white crystals.

  • Dry the crystals in a vacuum oven at 50 °C.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by the following analytical techniques:

  • Melting Point: Determine the melting point of the recrystallized product. A sharp melting point is indicative of high purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the methyl group protons, the methylene protons, and the amine protons of the hydrazide group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show the expected number of carbon signals corresponding to the structure of the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Look for characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide), and C-O-C stretching (ether).

  • Mass Spectrometry (MS): Determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₉H₁₁ClN₂O₂ (214.65 g/mol ).[18]

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • (4-chloro-2-methylphenoxy)acetic acid (MCPA): Harmful if swallowed and causes skin and serious eye irritation.[19][20][21] Suspected of causing cancer. Avoid inhalation of dust and contact with skin and eyes.

  • Thionyl Chloride: Highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂).[8][9][10][11][12] Causes severe skin burns and eye damage.[8][9][11][12] Harmful if swallowed or inhaled.[8][11][12] Handle with extreme care under anhydrous conditions.

  • Hydrazine Hydrate: Toxic if swallowed, in contact with skin, or if inhaled.[13][15][17] Causes severe skin burns and eye damage.[15] May cause an allergic skin reaction and is a suspected carcinogen.[15][16]

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated organic waste streams should be segregated.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1Incomplete reactionExtend the reflux time and monitor by TLC. Ensure anhydrous conditions are maintained.
Loss during work-upPerform extractions carefully. Ensure complete neutralization before washing.
Low yield in Step 2Incomplete reactionIncrease the reflux time. Ensure a sufficient excess of hydrazine hydrate is used.
Product is soluble in cold ethanolCool the reaction mixture for a longer period in the ice bath. Use a minimal amount of cold ethanol for washing the precipitate.
Oily product in Step 2Impurities presentEnsure the starting ester is of sufficient purity. Recrystallize the product from a different solvent system if necessary.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for further applications in chemical and pharmaceutical research. The provided characterization methods will ensure the identity and purity of the final product.

References

  • Fisher Scientific. (2014, September 29).
  • ChemicalBook. (2025, September 27).
  • Thermo Fisher Scientific. (2010, April 19).
  • ChemicalBook. (2025, September 27).
  • Nexchem Ltd. (n.d.).
  • Carl ROTH. (n.d.).
  • Arkema. (2012, January 3).
  • Carl ROTH. (n.d.).
  • Bionium. (n.d.).
  • DC Fine Chemicals. (2024, November 4).
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet: 4-Chloro-2-methylphenoxyacetic acid.
  • ChemicalBook. (2025, December 6). Chemical Safety Data Sheet MSDS / SDS - 2-Methyl-4-chlorophenoxyacetic acid.
  • Jasinski, J., et al. (2008). 2-(4-Chlorophenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2377. [Link]

  • Fisher Scientific. (n.d.).
  • Winfield Solutions, LLC. (2017, September 28).
  • Fun, H. K., et al. (2010). 2-(4-Methylphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2609. [Link]

  • BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-(2-Chlorophenyl)acetohydrazide.
  • Albaugh, Inc. (n.d.).
  • Capot Chemical. (2017). Specifications of 2-(4-CHLORO-2-METHYLPHENOXY)ACETIC ACID HYDRAZIDE.
  • International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE.
  • Google Patents. (2005).
  • Chen, J., & Tan, G. H. (2010). N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2829. [Link]

  • El-Sayed, A. A., et al. (2018). N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide. IUCrData, 3(7), x181031. [Link]

  • BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2-Chlorophenyl)acetohydrazide.
  • Wikipedia. (n.d.). MCPA. [Link]

  • PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. [Link]

  • Saeed, S., et al. (2010). 2-(4-Methoxyphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o406. [Link]

  • Allen. (n.d.).
  • Al-Warhi, T., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(1), 227. [Link]

  • Google P
  • Google Patents. (2021).
  • PubChem. (n.d.). 2-(4-methylphenoxy)acetohydrazide.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). 1-Chloro-4-(2,2-dichloro-1-methylethenyl)-benzene.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog.
  • Al-Abdullah, E. S., et al. (2011). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 16(4), 3090-3108. [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides.

Sources

Application Notes and Protocols for the Quantification of 2-(4-chloro-2-methylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-(4-chloro-2-methylphenoxy)acetohydrazide

This compound is a chemical entity of interest in various fields, including synthetic chemistry and potentially in the development of novel agrochemicals or pharmaceuticals. Structurally, it is a derivative of the widely used herbicide (4-chloro-2-methylphenoxy)acetic acid (MCPA). The introduction of a hydrazide functional group (-CONHNH₂) in place of the carboxylic acid imparts distinct chemical properties, influencing its biological activity, environmental fate, and toxicological profile. Consequently, the ability to accurately and reliably quantify this compound in various matrices is paramount for researchers, scientists, and drug development professionals.

This comprehensive guide provides detailed analytical methodologies for the quantification of this compound. While specific validated methods for this exact molecule are not widely published, robust analytical protocols can be expertly adapted from the extensive body of work on its parent compound, MCPA. This document outlines such adapted methods, grounded in established analytical principles and authoritative guidelines, ensuring scientific integrity and trustworthiness.

Compound Characteristics:

PropertyValueSource
Compound Name This compoundChemdiv
Molecular Formula C₉H₁₁ClN₂O₂Chemdiv
Molecular Weight 214.65 g/mol Chemdiv
LogP 1.527Chemdiv

Part 1: Foundational Analytical Strategies

The quantification of this compound can be effectively achieved using modern chromatographic techniques coupled with mass spectrometry. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the premier technique for the quantification of this compound due to its high sensitivity, selectivity, and applicability to a wide range of polar and non-volatile compounds. This approach is extensively used for the parent compound, MCPA, in various environmental and biological matrices.

Causality behind Method Choice:

  • Sensitivity and Selectivity: Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, allows for the highly selective detection of the target analyte even in complex matrices, minimizing interferences.

  • No Derivatization Required: Unlike Gas Chromatography, HPLC can directly analyze many polar and thermally labile compounds like acetohydrazides without the need for chemical derivatization, simplifying sample preparation and reducing potential sources of error.

  • Robustness: Established HPLC-MS/MS methods for related phenoxy herbicides provide a strong foundation for developing a rugged and reliable assay for this compound.

Gas Chromatography coupled with Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the quantification of organic molecules. While it can be highly effective, it often requires derivatization for polar compounds

Application Note: Spectroscopic Characterization of 2-(4-chloro-2-methylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic analysis of 2-(4-chloro-2-methylphenoxy)acetohydrazide. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its structural features is paramount.[1][2] This application note outlines optimized protocols for sample preparation and data acquisition for ¹H NMR, ¹³C NMR, and FTIR spectroscopy. Furthermore, it presents an in-depth analysis of the expected spectral data, supported by established principles of spectroscopy and comparative data from related structures. The methodologies described herein are designed to ensure high-quality, reproducible data, facilitating unambiguous structural confirmation and purity assessment.

Introduction: The Significance of this compound

This compound belongs to the class of phenoxyacetic acid derivatives, a scaffold known for a wide range of biological activities.[1][3] The incorporation of a hydrazide moiety introduces a versatile functional group that can participate in various chemical transformations and biological interactions. Accurate structural elucidation is a critical first step in any research and development pipeline. NMR and IR spectroscopy are indispensable, non-destructive techniques that provide detailed information about the molecular framework and functional groups present in the molecule.[4][5][6]

This guide is intended to serve as a practical resource for researchers, providing not only step-by-step protocols but also the scientific rationale behind the experimental choices, thereby ensuring robust and reliable spectroscopic characterization.

Molecular Structure and Functional Groups

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The structure of this compound is presented below.

This compound cluster_benzene C1 C C2 C C1->C2 C6 C O1 O C1->O1 C3 C C2->C3 C7 CH3 C2->C7 C4 C C3->C4 C5 C C4->C5 Cl Cl C4->Cl C5->C6 C6->C1 C8 CH2 O1->C8 C9 C=O C8->C9 N1 NH C9->N1 N2 NH2 N1->N2

Caption: Molecular structure of this compound.

Key functional groups to be identified include:

  • Aromatic Ring: A substituted benzene ring.

  • Ether Linkage: -O-CH₂-

  • Amide Group (Hydrazide): -C(=O)NH-

  • Hydrazine Moiety: -NH-NH₂

  • Methyl Group: -CH₃

  • Chloro Group: -Cl

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Protocol for NMR Sample Preparation

The quality of NMR spectra is highly dependent on proper sample preparation.[7][8][9]

Sources

Application Notes and Protocols for the Use of 2-(4-Chloro-2-methylphenoxy)acetohydrazide as a Precursor for Novel Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Hydrazide Moiety in Herbicide Discovery

The global demand for effective and selective herbicides remains a driving force in agrochemical research. Phenoxyacetic acids, such as 2-methyl-4-chlorophenoxyacetic acid (MCPA), have long been staples in broadleaf weed control due to their auxin-mimicking mode of action.[1][2] This class of herbicides disrupts normal plant growth processes, leading to uncontrolled cell division and elongation, ultimately resulting in plant death.[2] The chemical structure of these compounds, however, offers a versatile scaffold for the development of new active ingredients with potentially improved efficacy, selectivity, or environmental profiles.

One such avenue of exploration is the derivatization of the carboxylic acid functionality into a hydrazide. The resulting 2-(4-chloro-2-methylphenoxy)acetohydrazide is a key intermediate, possessing a reactive hydrazide group (-CONHNH₂) that serves as a gateway to a diverse array of heterocyclic compounds. Hydrazides and their subsequent derivatives, such as hydrazones and 1,3,4-thiadiazoles, are well-documented for their broad spectrum of biological activities, including herbicidal, insecticidal, and fungicidal properties.[3][4] This application note provides a comprehensive guide for researchers on the synthesis, characterization, and derivatization of this compound for the discovery of novel herbicidal agents.

Synthesis and Characterization of this compound

The synthesis of this compound is typically achieved through the hydrazinolysis of its corresponding ester, ethyl (4-chloro-2-methylphenoxy)acetate. This reaction is a nucleophilic acyl substitution where hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group.

G cluster_0 Synthesis of this compound start Ethyl (4-chloro-2-methylphenoxy)acetate reagent + Hydrazine Hydrate (in Ethanol) start->reagent Reflux product This compound reagent->product

Caption: Synthetic scheme for this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from the established synthesis of analogous phenoxyacetohydrazides.[4]

Materials:

  • Ethyl (4-chloro-2-methylphenoxy)acetate

  • Hydrazine hydrate (80-99% solution)

  • Absolute ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl (4-chloro-2-methylphenoxy)acetate (0.1 mol) in absolute ethanol (150 mL).

  • To this stirring solution, add hydrazine hydrate (0.2 mol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

  • Cool the mixture further in an ice bath for 1-2 hours to facilitate the precipitation of the product.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • The crude product can be purified by recrystallization from ethanol to yield a white crystalline solid.

  • Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Technique Expected Observations
Melting Point A sharp melting point is indicative of high purity.
FT-IR (KBr, cm⁻¹) ~3300-3200 (N-H stretching), ~1650 (C=O stretching, amide I), ~1600 (N-H bending, amide II), ~1500 & 1480 (aromatic C=C stretching), ~1240 (aryl-O-CH₂ stretching), ~820 (C-H out-of-plane bending for 1,2,4-trisubstituted benzene).
¹H NMR (DMSO-d₆, δ ppm) ~9.2 (s, 1H, -CONH-), ~7.3 (d, 1H, Ar-H), ~7.2 (dd, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~4.5 (s, 2H, -OCH₂-), ~4.3 (br s, 2H, -NH₂), ~2.2 (s, 3H, -CH₃). Chemical shifts are approximate and should be compared with spectra of similar compounds.
Mass Spectrometry (EI-MS) The molecular ion peak (M⁺) should be observed, along with characteristic fragmentation patterns.

Derivatization of this compound for Herbicide Synthesis

The reactive hydrazide group of this compound allows for the synthesis of a wide range of derivatives. Two promising classes of derivatives with known herbicidal potential are 1,3,4-thiadiazoles and hydrazones.

A. Synthesis of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives are known to exhibit a broad spectrum of biological activities, including herbicidal effects.[4] A common route to synthesize 5-substituted-1,3,4-thiadiazole-2-thiols is the reaction of an acetohydrazide with carbon disulfide in the presence of a strong base like potassium hydroxide, followed by cyclization.

G cluster_1 Synthesis of 1,3,4-Thiadiazole Derivative start This compound reagent1 + CS₂ / KOH (in Ethanol) start->reagent1 Reflux intermediate Potassium dithiocarbazate intermediate reagent1->intermediate reagent2 Acidification (e.g., HCl) intermediate->reagent2 product 5-((4-chloro-2-methylphenoxy)methyl)-1,3,4-thiadiazole-2-thiol reagent2->product

Caption: General workflow for the synthesis of a 1,3,4-thiadiazole derivative.

Protocol 2: Synthesis of 5-((4-chloro-2-methylphenoxy)methyl)-1,3,4-thiadiazole-2-thiol

This protocol is based on general procedures for the synthesis of 1,3,4-thiadiazole-2-thiols from hydrazides.[5]

Materials:

  • This compound

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • In a 250 mL round-bottom flask, dissolve potassium hydroxide (0.11 mol) in absolute ethanol (100 mL).

  • To this solution, add this compound (0.1 mol) and stir until it dissolves.

  • Cool the mixture in an ice bath and add carbon disulfide (0.11 mol) dropwise over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 10-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and reduce the volume of ethanol by half using a rotary evaporator.

  • Pour the concentrated mixture into ice-cold water (200 mL).

  • Acidify the aqueous solution to pH 2-3 by the slow addition of concentrated hydrochloric acid with constant stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

B. Synthesis of Hydrazone Derivatives

Hydrazones are another class of compounds that can be readily synthesized from hydrazides and are known to possess a wide range of biological activities.[6] They are formed by the condensation reaction of a hydrazide with an aldehyde or a ketone, typically under acidic catalysis.

G cluster_2 Synthesis of Hydrazone Derivatives start This compound reagent + Substituted Aldehyde/Ketone (in Ethanol, cat. Acetic Acid) start->reagent Reflux product N'-substituted-2-(4-chloro-2-methylphenoxy)acetohydrazide reagent->product

Caption: General scheme for the synthesis of hydrazone derivatives.

Protocol 3: General Procedure for the Synthesis of Hydrazone Derivatives

This is a general protocol that can be adapted for various aldehydes and ketones to generate a library of hydrazone derivatives for herbicidal screening.[3]

Materials:

  • This compound

  • Substituted aromatic or aliphatic aldehyde/ketone

  • Absolute ethanol

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve this compound (10 mmol) in absolute ethanol (50 mL) in a round-bottom flask.

  • Add the desired aldehyde or ketone (10 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • If no precipitate forms upon cooling, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

Example Characterization Data for a Hydrazone Derivative:

For 2-(4-Chloro-2-methylphenoxy)-N'-[(4-hydroxyphenyl)methylidene]acetohydrazide :[3]

  • ¹H-NMR (DMSO-d₆) δ: 7.88 (s, 1H, -N=CH), 7.52 (d, 2H, J = 8.7 Hz, H-2'/6'), 7.24 (d, 1H, J = 8.1 Hz, H-5), 7.13 (d, 1H, J = 2.4 Hz, H-3), 6.88 (d, 2H, J = 8.7 Hz, H-3'/5'), 6.79 (d, 1H, J = 8.7 Hz, H-6), 5.11 (s, 2H, -OCH₂), 2.22 (s, 3H, CH₃).

  • EI-MS m/z (%): 318 (M⁺, 9.30), 199 (10.78), 177 (27.43), 155 (44), 125 (67.50), 77 (100).

Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile precursor for the synthesis of novel compounds with potential herbicidal activity. The protocols outlined in this application note provide a solid foundation for researchers to synthesize and derivatize this key intermediate. The exploration of different heterocyclic systems, such as 1,3,4-thiadiazoles, and the generation of diverse hydrazone libraries through combinatorial approaches can lead to the discovery of new herbicidal agents. Subsequent structure-activity relationship (SAR) studies will be crucial in optimizing the herbicidal efficacy and selectivity of these novel compounds, contributing to the development of next-generation weed management solutions.

References

  • Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., & Pinaki, S. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046–9056. [Link]

  • Chemical Entities of Biological Interest (ChEBI). (n.d.). MCPA. Retrieved from [Link]

  • Fatima, A., Khan, K. M., Salar, U., Taha, M., Khan, M., Perveen, S., & Choudhary, M. I. (2017). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Molecules, 22(11), 1910. [Link]

  • Fun, H.-K., Quah, C. K., Isloor, A. M., Sunil, D., & Shetty, P. (2011). 2-(4-Methylphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o53–o54. [Link]

  • Haz-Map. (n.d.). 2-Methyl-4-chlorophenoxyacetic acid. Retrieved from [Link]

  • Kubo, H., et al. (2002). Herbicidal activity of 1,3,4-thiadiazole derivatives. ResearchGate. [Link]

  • Molecules. (2017). Design, Synthesis, and Herbicidal Activity of Novel Tetrahydrophthalimide Derivatives Containing Oxadiazole/Thiadiazole Moieties. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]

  • Patel, P., Gor, D., & Patel, P. S. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information - L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • Singh, P., et al. (2011). Synthesis and Herbicidal Activity of Amide Derivatives Containing Thiazole Moiety. Asian Journal of Chemistry, 23(5), 2149-2152.
  • Tomaščiková, J., Imrich, J., Danihel, I., & Klika, K. (2008). Scheme for the synthesis; reagent and reaction condition: I) CS2, ethanolic KOH, reflux 16 h. ResearchGate. [Link]

  • Zaky, H., et al. (2020). Reactions of the hydrazide 2 with carbon disulfide under different conditions. ResearchGate. [Link]

Sources

Synthesis of novel heterocyclic compounds from 2-(4-chloro-2-methylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Novel Heterocyclic Scaffolds from 2-(4-chloro-2-methylphenoxy)acetohydrazide

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged scaffolds found in a vast array of pharmaceuticals and agrochemicals. The starting material, this compound, represents a particularly promising, yet underexplored, platform for generating chemical diversity. It uniquely combines the structural features of a phenoxyacetic acid herbicide (related to MCPA) with the versatile reactivity of an acetohydrazide functional group.

The hydrazide moiety (-CONHNH₂) is a powerful nucleophile and a key synthon for constructing a variety of five-membered heterocycles. Its two adjacent nitrogen atoms, coupled with the reactive carbonyl group, provide the necessary framework for intramolecular cyclization reactions, leading to the formation of stable aromatic systems such as oxadiazoles, thiadiazoles, and triazoles. This guide provides detailed protocols and mechanistic insights for leveraging this compound as a precursor for these valuable heterocyclic systems. The methodologies described herein are designed to be robust and reproducible, providing researchers with a practical roadmap for library synthesis and novel compound discovery.

Strategic Overview: Synthetic Pathways from a Central Hydrazide Core

The central strategy involves exploiting the nucleophilic character of the terminal amino group and the adjacent amide nitrogen of the acetohydrazide. Through carefully selected reagents, this single starting material can be directed down several synthetic pathways to yield a diverse set of heterocyclic cores. The overall synthetic logic is depicted below.

Synthetic_Pathways Start This compound CS2_KOH CS₂ / KOH Start->CS2_KOH Route A ArNCS Ar-N=C=S Start->ArNCS Route B ArCHO Ar-CHO Start->ArCHO Route C Oxadiazole 1,3,4-Oxadiazole-2-thione CS2_KOH->Oxadiazole Thiosemicarbazide Thiosemicarbazide Intermediate ArNCS->Thiosemicarbazide Acid Acid (e.g., H₂SO₄) Thiosemicarbazide->Acid Dehydrative Cyclization Base Base (e.g., NaOH) Thiosemicarbazide->Base Cyclization (H₂S elimination) Thiadiazole 1,3,4-Thiadiazole Acid->Thiadiazole Triazole 1,2,4-Triazole-3-thione Base->Triazole Acylhydrazone Acylhydrazone (Schiff Base) ArCHO->Acylhydrazone Cyclization Further Cyclization (e.g., with Chloroacetyl Chloride) Acylhydrazone->Cyclization Other Other Heterocycles (e.g., Azetidinones) Cyclization->Other

Caption: Overview of synthetic routes from the core acetohydrazide.

Part 1: Synthesis of the Starting Material

For completeness, we first outline the synthesis of the title compound from its corresponding ester. This is a standard, high-yielding nucleophilic acyl substitution reaction.

Protocol 1: Synthesis of this compound
  • Principle: The ethoxy group of the ethyl ester is displaced by the highly nucleophilic hydrazine monohydrate to form the thermodynamically stable hydrazide. The reaction is typically driven to completion by using an excess of hydrazine and heating.

Start_Material_Synthesis Ester Ethyl 2-(4-chloro-2-methylphenoxy)acetate Condition Reflux Ester->Condition Reagents Hydrazine Hydrate (NH₂NH₂·H₂O) Ethanol (Solvent) Reagents->Condition Product This compound Condition->Product

Caption: Workflow for synthesizing the starting acetohydrazide.

Methodology:

  • To a solution of ethyl 2-(4-chloro-2-methylphenoxy)acetate (0.1 mol) in absolute ethanol (150 mL) in a round-bottom flask, add hydrazine monohydrate (0.2 mol, ~2 molar equivalents).

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Pour the concentrated solution into ice-cold water (200 mL) with stirring.

  • The white solid precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from ethanol can be performed for further purification if necessary.

Expected Characterization Data
Appearance White crystalline solid
IR (cm⁻¹) 3300-3200 (N-H stretching), 1650 (C=O amide I), 1240 (C-O-C ether)
¹H NMR (DMSO-d₆, δ ppm) ~9.2 (s, 1H, -CONH-), ~4.6 (s, 2H, -OCH₂-), ~4.3 (br s, 2H, -NH₂), 6.8-7.3 (m, 3H, Ar-H), ~2.2 (s, 3H, Ar-CH₃)

Part 2: Synthesis of 1,3,4-Oxadiazole Derivatives

Route A: Cyclization with Carbon Disulfide

This is a classic and highly efficient method for converting hydrazides into 5-substituted-1,3,4-oxadiazole-2-thiones.

  • Mechanism: The reaction proceeds via a dithiocarbazate intermediate. The hydrazide's terminal -NH₂ group acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide (CS₂). The resulting intermediate, in the presence of a strong base like potassium hydroxide (KOH), forms a salt. This salt then undergoes intramolecular cyclization where the amide oxygen attacks one of the sulfur-bound carbons, followed by the elimination of hydrogen sulfide (H₂S) upon acidification, to yield the stable oxadiazole ring.[1][2]

Oxadiazole_Synthesis Start Acetohydrazide Step1 Add CS₂ and KOH in Ethanol Start->Step1 1. Intermediate Potassium Dithiocarbazate Salt Step1->Intermediate Step2 Reflux (8-12 hours) Intermediate->Step2 2. Intramolecular Cyclization Step3 Cool and Acidify (e.g., dil. HCl) Step2->Step3 3. Product 5-((4-chloro-2-methylphenoxy)methyl)- 1,3,4-oxadiazole-2-thione Step3->Product 4. Precipitation

Caption: Protocol workflow for 1,3,4-oxadiazole-2-thione synthesis.

Protocol 2: Synthesis of 5-((4-chloro-2-methylphenoxy)methyl)-1,3,4-oxadiazole-2-thione

Methodology:

  • Dissolve this compound (0.01 mol) and potassium hydroxide (0.015 mol) in absolute ethanol (100 mL) in a round-bottom flask.

  • To this stirred solution, add carbon disulfide (0.015 mol) dropwise over 15 minutes. A yellowish precipitate of the potassium dithiocarbazate salt may form.

  • Heat the reaction mixture to reflux and maintain for 10-12 hours. The reaction should become more homogeneous as it proceeds.

  • Monitor the reaction completion using TLC.

  • After cooling to room temperature, concentrate the mixture by removing the solvent under reduced pressure.

  • Dissolve the residue in cold water and filter to remove any impurities.

  • Acidify the clear filtrate dropwise with dilute hydrochloric acid (HCl) while stirring in an ice bath.

  • The product will precipitate out as a solid. Collect it by vacuum filtration, wash with cold water until the washings are neutral, and dry.

  • Recrystallize from an appropriate solvent like ethanol or an ethanol-water mixture.

Expected Characterization Data
Appearance Pale yellow or off-white solid
IR (cm⁻¹) ~3100 (N-H tautomer), 1610 (C=N), 1350 (C=S), 1245 (C-O-C ether)
¹H NMR (DMSO-d₆, δ ppm) ~14.0 (br s, 1H, -SH, tautomeric proton), 7.0-7.4 (m, 3H, Ar-H), ~5.1 (s, 2H, -OCH₂-), ~2.2 (s, 3H, Ar-CH₃)

Part 3: Synthesis of 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives

Route B: Synthesis via a Thiosemicarbazide Intermediate

The synthesis of both 1,2,4-triazoles and 1,3,4-thiadiazoles can be achieved from a common thiosemicarbazide intermediate. The final heterocyclic ring formed is dictated by the choice of cyclization conditions (basic vs. acidic).

Protocol 3: Synthesis of the Thiosemicarbazide Intermediate
  • Principle: This is a nucleophilic addition reaction where the terminal -NH₂ group of the acetohydrazide attacks the electrophilic carbon of an isothiocyanate.

Methodology:

  • Dissolve this compound (0.01 mol) in ethanol (50 mL) with gentle heating.

  • Add an equimolar amount of the desired aryl isothiocyanate (e.g., phenyl isothiocyanate, 0.01 mol).

  • Reflux the mixture for 2-4 hours. A precipitate usually forms as the reaction proceeds.

  • Cool the reaction mixture, and collect the solid product by filtration.

  • Wash the product with cold ethanol and dry. The product, 2-(2-(4-chloro-2-methylphenoxy)acetyl)-N-arylhydrazine-1-carbothioamide, is often pure enough for the next step.

Protocol 4a: Synthesis of 1,2,4-Triazole-3-thiones (Base-Catalyzed Cyclization)
  • Mechanism: In the presence of a strong base like sodium hydroxide, the thiosemicarbazide undergoes an intramolecular cyclization. The nitrogen atom of the N-aryl group acts as a nucleophile, attacking the amide carbonyl carbon. This is followed by dehydration to form the 1,2,4-triazole ring.[3][4]

Methodology:

  • Suspend the thiosemicarbazide intermediate (from Protocol 3, 0.01 mol) in an aqueous sodium hydroxide solution (e.g., 2M NaOH, 50 mL).

  • Reflux the mixture for 4-6 hours. The solid will gradually dissolve as the sodium salt of the triazole is formed.

  • Cool the reaction mixture to room temperature and filter to remove any unreacted material.

  • Place the filtrate in an ice bath and carefully acidify with dilute HCl until the product precipitates completely (pH ~5-6).

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize from ethanol to obtain the pure 4-aryl-5-((4-chloro-2-methylphenoxy)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Protocol 4b: Synthesis of 1,3,4-Thiadiazoles (Acid-Catalyzed Cyclization)
  • Mechanism: Under strong acidic and dehydrating conditions (e.g., concentrated sulfuric acid), the thiosemicarbazide cyclizes differently. The sulfur atom acts as the nucleophile, attacking the amide carbonyl carbon, followed by dehydration, to form the 1,3,4-thiadiazole ring.

Methodology:

  • Carefully add the thiosemicarbazide intermediate (from Protocol 3, 0.01 mol) in small portions to ice-cold concentrated sulfuric acid (10-15 mL) with constant stirring.

  • Allow the mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration, washed with cold water until neutral, and then with a dilute sodium bicarbonate solution to remove any residual acid.

  • Wash again with water and dry. Recrystallize from a suitable solvent to yield the pure N-aryl-5-((4-chloro-2-methylphenoxy)methyl)-1,3,4-thiadiazol-2-amine.

Triazole_Thiadiazole Start Acetohydrazide + ArNCS Intermediate Thiosemicarbazide Intermediate Start->Intermediate Protocol 3 Base Reflux in NaOH(aq) Intermediate->Base Protocol 4a Acid Stir in conc. H₂SO₄ Intermediate->Acid Protocol 4b Triazole 1,2,4-Triazole-3-thione Base->Triazole Thiadiazole 1,3,4-Thiadiazole Acid->Thiadiazole

Caption: Divergent synthesis of Triazoles and Thiadiazoles.

Part 4: Synthesis via Acylhydrazone (Schiff Base) Intermediates

Route C: Condensation with Aldehydes

The reaction of the hydrazide with aldehydes provides acylhydrazone intermediates, which are themselves biologically active and can serve as precursors for further cyclization reactions, such as the synthesis of 4-thiazolidinones or β-lactams.[5][6]

Protocol 5: Synthesis of N'-arylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide
  • Principle: This is a classic condensation reaction between a hydrazide and an aldehyde to form a hydrazone (a type of Schiff base), with the elimination of a water molecule. A catalytic amount of acid is often used to protonate the aldehyde's carbonyl oxygen, making the carbon more electrophilic.[7]

Methodology:

  • Dissolve this compound (0.01 mol) in ethanol (50 mL) in a round-bottom flask.

  • Add the desired aromatic aldehyde (0.01 mol) and 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 3-5 hours. The progress can be monitored by TLC.

  • Cool the reaction mixture in an ice bath. The solid product will often crystallize directly from the solution.

  • Collect the product by filtration, wash with a small amount of cold ethanol, and dry.

Expected Characterization Data
Appearance White or pale-colored crystalline solid
IR (cm⁻¹) ~3200 (N-H), ~1660 (C=O amide I), ~1600 (C=N)
¹H NMR (DMSO-d₆, δ ppm) ~11.5 (s, 1H, -CONH-), ~8.1 (s, 1H, -N=CH-), 6.8-7.8 (m, Ar-H protons), ~5.0 (s, 2H, -OCH₂-), ~2.2 (s, 3H, Ar-CH₃)

These acylhydrazone intermediates are valuable for further reactions. For example, reaction with chloroacetyl chloride in the presence of a base can lead to the formation of 2-azetidinones (β-lactams), while reaction with thioglycolic acid can yield 4-thiazolidinones, further expanding the library of accessible heterocyclic compounds.

References

  • Küçükgüzel, Ş. G., Mazi, A., Sari, F., Öztürk, S., & Stana, A. (2015). Synthesis of some novel heterocylic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigation of their lipase and α-glucosidase inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 1002-1009. [Link]

  • El-Sayed, W. M., El-Essawy, F. A., Ali, O. M., & El-Sayed, H. R. (2014). Synthesis and in vivo evaluation of novel thiadiazoles as carbonic anhydrase inhibitors to attenuate inflammation-induced. Medicinal Chemistry Research, 23, 4059-4071. [Link]

  • Foltinova, P., Sutoris, V., & Blokinger, G. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-l,2,4-triazino[5,6-b]indoles. Chemical Papers, 29(3), 418-420. [Link]

  • Aziz-ur-Rehman, Siddiqui, S. Z., Khan, S. G., et al. (2015). Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. Tropical Journal of Pharmaceutical Research, 14(11), 2049-2056. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. M. (2020). Reactions of the hydrazide 2 with carbon disulfide under different conditions. RSC Advances, 10(71), 43533-43542. [Link]

  • Pattan, S. R., Kekare, P., & Patil, A. A. (2011). A review on methods of synthesis of 1,2,4-triazole derivatives. International Journal of Drug Design and Discovery, 2(3), 569-577. [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and Characterization of Few New Substituted 1,3,4-Oxadiazoles 1,2,4-Triazoles and Schiff Bases via Chalcone Compounds. Iraqi National Journal of Chemistry, 12, 245-252. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. M. (2015). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 20(8), 15207-15220. [Link]

  • Weinstock, L. M., Davis, P., Handelsman, B., & Tull, R. (1975). Synthesis of 1,2,3-thiadiazoles. The Journal of Organic Chemistry, 40(26), 3956-3961. [Link]

  • Sharma, S., & Saini, A. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S25-S46. [Link]

  • Farghaly, T. A., & Abdallah, M. A. (2012).[3][8][9]-oxadiazoles: synthesis and biological applications. Journal of the Chemical Society of Pakistan, 34(3), 689-703. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. International Journal of Chemical Sciences, 12(1), 135-146. [Link]

  • Singh, S., & Kaur, H. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Future Medicinal Chemistry, 14(1), 59-79. [Link]

  • Cookson, R. F. (1974). The Synthesis of 1,2,4-Triazole Derivatives. Chemical Reviews, 74(1), 5-28. [Link]

  • Al-Soud, Y. A., & Al-Dweri, M. N. (2009). Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. Molecules, 14(6), 2110-2118. [Link]

  • Al-Ghorbani, M., & Al-Faraji, S. H. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(1), 1-10. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. Retrieved from [Link]

  • El-Faham, A., & Elmaati, T. M. A. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(21), 5092. [Link]

  • Siddiqui, N., Ahsan, W., & Alam, M. S. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International Journal of Medicinal Chemistry, 2013, 348948. [Link]

  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2001). Reaction of compound 1 with carbon disulfide. Phosphorus, Sulfur, and Silicon and the Related Elements, 175(1), 1-12. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • Al-Issa, S. A. (2012). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 17(9), 10471-10482. [Link]

  • Ghorab, M. M., & Alsaid, M. S. (2015). Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor. Journal of Heterocyclic Chemistry, 52(5), 1435-1449. [Link]

  • Patel, H., & Sharma, D. (2023). Synthesis and characterization of novel 1,2,3-triazole derivatives. Heterocyclic Letters, 13(3), 525-531. [Link]

  • National Center for Biotechnology Information. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. PubChem Compound Database. Retrieved from [Link]

  • Li, Y., & Wang, H. (2014). Synthesis and X-Ray Structures of Hydrazones Derived from 2-(4-Nitrophenoxy)acetohydrazide. Asian Journal of Chemistry, 26(4), 1139-1141. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Acylhydrazones and Their Biological Activity: A Review. Molecules, 12(8), 1910-1939. [Link]

  • Wang, Y., Liu, Z., & Li, Y. (2012). Synthesis of Hydrazone Derivatives of N-(4- aryl-thiazol-2-yl)-Benzyloxy-Acetophenone. Journal of the Korean Chemical Society, 56(4), 461-464. [Link]

  • Shawali, A. S., & Abd El-Galil, M. (1987). Reaction of Carbon Disulfide with Cyanoacetic Acid Hydrazide: Novel Synthesis of Thiazole and Thiazolo[4,5-c]pyrazole. Journal of Chemical Research, Synopses, (5), 158-159. [Link]

  • Current Chemistry Letters. (2024). Growing Science, 13(3), 739-752. [Link]

Sources

Application Notes and Protocols for 2-(4-chloro-2-methylphenoxy)acetohydrazide in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Agrochemical Discovery

2-(4-chloro-2-methylphenoxy)acetohydrazide is a multifaceted molecule that serves as a pivotal intermediate in the synthesis of novel agrochemicals. Its structural foundation is derived from (4-chloro-2-methylphenoxy)acetic acid (MCPA), a well-established phenoxy herbicide known for its selective control of broadleaf weeds.[1][2][3] The incorporation of a hydrazide functional group (-CONHNH2) opens a gateway to a diverse array of chemical modifications, leading to the development of compounds with potential herbicidal, fungicidal, and insecticidal properties.[4][5][6] Hydrazides and their subsequent derivatives, such as hydrazones, are recognized for their broad spectrum of biological activities, making them a compelling area of research in the quest for new and effective crop protection agents.[7][8][9]

This guide provides a comprehensive overview of the application of this compound in agrochemical research. It details the synthesis of the parent compound and its derivatization into hydrazones, outlines protocols for evaluating its biological activity, and discusses the underlying principles of its potential mechanisms of action.

Core Synthesis and Derivatization

The strategic value of this compound lies in its straightforward synthesis and its reactivity, which allows for the creation of extensive compound libraries for screening.

Synthesis of this compound

The synthesis of the title compound is typically achieved through the hydrazinolysis of the corresponding ester, ethyl (4-chloro-2-methylphenoxy)acetate. This reaction is generally high-yielding and proceeds under mild conditions.

Protocol 1: Synthesis of this compound

Materials:

  • Ethyl (4-chloro-2-methylphenoxy)acetate

  • Hydrazine hydrate (85-99%)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve ethyl (4-chloro-2-methylphenoxy)acetate in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 4-6 hours with continuous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified this compound. The structure can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both the ester and hydrazine hydrate and is relatively easy to remove after the reaction.

  • Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate drives the reaction to completion.

  • Reflux: Heating the reaction mixture under reflux increases the reaction rate without loss of solvent.

Derivatization to Hydrazones

The hydrazide moiety is a nucleophile that readily reacts with aldehydes and ketones to form hydrazones. This reaction is a cornerstone for creating diverse chemical libraries from the parent hydrazide. One such derivative is N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide.[10]

Protocol 2: Synthesis of N'-aryl-2-(4-chloro-2-methylphenoxy)acetohydrazones

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add an equimolar amount of the desired aromatic aldehyde.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone.

Causality Behind Experimental Choices:

  • Acid Catalyst: The acidic medium protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide.

  • Reflux: Provides the necessary activation energy for the condensation reaction.

Workflow for Agrochemical Screening

The following diagram illustrates a typical workflow for the synthesis and screening of this compound derivatives for agrochemical applications.

Agrochemical_Screening_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis Analysis & Optimization Synthesis Synthesis of This compound Derivatization Synthesis of Hydrazone Library Synthesis->Derivatization Reaction with aldehydes/ketones Herbicidal Herbicidal Bioassay Derivatization->Herbicidal Fungicidal Fungicidal Bioassay Derivatization->Fungicidal Insecticidal Insecticidal Bioassay Derivatization->Insecticidal Data_Analysis Data Analysis (EC50, LC50) Herbicidal->Data_Analysis Fungicidal->Data_Analysis Insecticidal->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Lead_Opt Lead Compound Optimization SAR->Lead_Opt Data_Analysis->SAR

Caption: Workflow for Synthesis and Agrochemical Screening.

Herbicidal Activity Evaluation

The structural similarity of the parent molecule to MCPA suggests a primary application in herbicide development.[1][2] The mechanism of action is likely that of a synthetic auxin, leading to uncontrolled growth in susceptible broadleaf plants.[11][12] A derivative, 2-methyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one, has demonstrated significant post-emergence herbicidal activity against various broadleaf weeds.[13]

Protocol 3: Whole-Plant Bioassay for Herbicidal Activity

Objective: To assess the pre- and post-emergence herbicidal activity of test compounds on target weed species and crop species.

Materials:

  • Test compounds (dissolved in a suitable solvent like acetone with a surfactant)

  • Seeds of target broadleaf weeds (e.g., Amaranthus retroflexus, Abutilon theophrasti) and monocot crops (e.g., wheat, corn)

  • Pots filled with sterile soil mix

  • Greenhouse or growth chamber with controlled conditions (light, temperature, humidity)

  • Spray chamber for uniform application

Procedure:

  • Pre-emergence Assay: a. Sow seeds of test plants in pots. b. Immediately after sowing, apply the test compound solution evenly to the soil surface. c. Include a solvent-only control and a positive control (e.g., commercial MCPA). d. Place the pots in a growth chamber and water as needed. e. After 14-21 days, assess the percentage of germination and the health of the seedlings (e.g., stunting, chlorosis, necrosis) compared to the control.

  • Post-emergence Assay: a. Sow seeds and allow them to grow to the 2-4 true leaf stage. b. Apply the test compound solution as a foliar spray until runoff. c. Include appropriate controls. d. Return the plants to the growth chamber. e. After 7-14 days, visually assess the percentage of injury (phytotoxicity) on a scale of 0% (no effect) to 100% (plant death).

Data Analysis:

  • Calculate the concentration of the compound required to cause 50% inhibition of growth or 50% plant injury (GR50 or I50).

  • Compare the activity against broadleaf weeds and monocot crops to determine selectivity.

Fungicidal Activity Evaluation

Hydrazide and hydrazone derivatives have shown a broad range of antifungal activities.[4][7][8] The evaluation of this compound and its derivatives against plant pathogenic fungi is a promising research avenue.

Protocol 4: In Vitro Antifungal Assay (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against various plant pathogenic fungi.

Materials:

  • Test compounds (dissolved in DMSO)

  • Cultures of plant pathogenic fungi (e.g., Fusarium graminearum, Rhizoctonia solani, Botrytis cinerea)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the growth medium.

  • Prepare a standardized fungal inoculum (spore suspension or mycelial fragments) and add it to each well.

  • Include a growth control (inoculum without compound) and a sterility control (medium only).

  • Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a period sufficient for visible growth in the control wells (typically 48-72 hours).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Data Presentation:

Table 1: In Vitro Antifungal Activity (MIC in µg/mL)

Compound Fusarium graminearum Rhizoctonia solani Botrytis cinerea
Test Compound 1
Test Compound 2

| Positive Control | | | |

Insecticidal Activity Evaluation

The hydrazone moiety is present in several commercial insecticides, and derivatives of hydrazides have demonstrated insecticidal properties.[5][6][9] Therefore, screening this compound derivatives for insecticidal activity is a logical step.

Protocol 5: Insecticidal Bioassay (Leaf-Dip Method)

Objective: To assess the contact and/or stomach toxicity of test compounds against common insect pests.

Materials:

  • Test compounds (dissolved in acetone with a surfactant)

  • Target insect pests (e.g., aphids, armyworms)

  • Host plant leaves

  • Petri dishes with moist filter paper

  • Ventilated containers for holding insects

Procedure:

  • Prepare a series of concentrations of the test compound.

  • Dip host plant leaves into the test solutions for a few seconds and allow them to air dry.

  • Place the treated leaves into Petri dishes.

  • Introduce a known number of insects (e.g., 10-20) into each Petri dish.

  • Include a solvent-only control and a positive control (a commercial insecticide).

  • Maintain the Petri dishes in a controlled environment.

  • Record insect mortality at 24, 48, and 72 hours post-treatment.

Data Analysis:

  • Calculate the lethal concentration required to kill 50% of the test insects (LC50) using probit analysis.

Data Presentation:

Table 2: Insecticidal Activity (LC50 in mg/L)

Compound Aphids (Aphis gossypii) Armyworms (Spodoptera exigua)
Test Compound 1
Test Compound 2

| Positive Control | | |

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the aromatic aldehyde used in the hydrazone synthesis allows for the exploration of structure-activity relationships.

Caption: Concept of Structure-Activity Relationship Exploration.

By analyzing the biological activity data from a library of hydrazone derivatives, researchers can identify key structural features that enhance potency and selectivity. For instance, the nature and position of substituents on the aromatic ring of the aldehyde can significantly influence the biological activity. This information is crucial for the rational design and optimization of lead compounds with improved agrochemical properties.

Conclusion

This compound represents a promising and versatile starting point for the discovery of new agrochemicals. Its connection to the herbicidal activity of MCPA, combined with the broad biological potential of the hydrazide and hydrazone chemical classes, makes it a valuable tool for researchers in crop protection. The protocols outlined in this guide provide a solid framework for the synthesis, derivatization, and biological evaluation of compounds based on this core structure, paving the way for the development of the next generation of effective and selective agrochemicals.

References

  • 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. (2024). PubMed Central. [Link]

  • Design, Synthesis, and Antifungal Activity Evaluation of Novel Hydrazide-Containing L-Perillaldehyde Derivatives as Potential Fungicides. (2025). PubMed. [Link]

  • Design, Synthesis, and Antifungal Activity Evaluation of Novel Hydrazide-Containing L-Perillaldehyde Derivatives as Potential Fungicides. (2025). ACS Publications. [Link]

  • A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. (2023). ACS Publications. [Link]

  • Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. (2018). MDPI. [Link]

  • 2-(2,4-Dichlorophenoxy)-N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide. (2018). ResearchGate. [Link]

  • Biting deterrence and insecticidal activity of hydrazide‐hydrazones and their corresponding 3-acetyl‐2,5‐disubstituted. (2012). DTIC. [Link]

  • Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives. (2016). MDPI. [Link]

  • Biological Assay Techniques for Detecting Root Leakage of Auxin Mimic Herbicides. (2013). ASA, CSSA and SSSA International Annual Meetings. [Link]

  • MCPA. (n.d.). Wikipedia. [Link]

  • N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate. (2010). PubMed Central. [Link]

  • Design, Synthesis, and Insecticidal Activities of Phthalamides Containing a Hydrazone Substructure. (2010). ACS Publications. [Link]

  • Design, synthesis and insecticidal activities of novel pyrazole amides containing hydrazone substructures. (2011). PubMed. [Link]

  • SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. (2012). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide. (2018). PubMed Central. [Link]

  • (4-chloro-2-Methylphenoxy)acetic acid. (n.d.). PubChem. [Link]

  • 2-(4-Methylphenoxy)acetohydrazide. (2010). PubMed Central. [Link]

  • 2-(4-Methoxyphenoxy)acetohydrazide. (2009). PubMed Central. [Link]

  • Design, synthesis and fungicidal evaluation of novel psoralen derivatives containing sulfonohydrazide or acylthiourea moiety. (2022). PubMed Central. [Link]

  • 2-Methyl-4-chlorophenoxyacetic acid. (n.d.). Haz-Map. [Link]

  • Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. (2012). PubMed. [Link]

  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. (2022). MDPI. [Link]

  • Organo-auxin Herbicides. (n.d.). Florida Department of Agriculture and Consumer Services. [Link]

  • New Phenoxy Herbicide Method Improves Sampling Efficiency and Data Quality. (n.d.). ALS Global. [Link]

  • Phenoxy herbicide. (n.d.). Wikipedia. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). MDPI. [Link]

  • Auxin herbicide molecules from all known chemical classes that were... (n.d.). ResearchGate. [Link]

  • Current Chemistry Letters. (2022). Growing Science. [Link]

  • 2-(2-Chlorophenoxy)acetohydrazide. (2009). ResearchGate. [Link]

  • mcpa.pdf. (n.d.). [No Source Found].
  • Insecticidal Activity of Extracts, Fractions, and Pure Molecules of Cissampelos pareira Linnaeus against Aphid, Aphis craccivora Koch. (2022). MDPI. [Link]

  • DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. (n.d.). Dublin City University. [Link]

  • Exploration of Synergistic Pesticidal Activities, Control Effects and Toxicology Study of a Monoterpene Essential Oil with Two Natural Alkaloids. (2023). MDPI. [Link]

Sources

Application Notes and Protocols for the Synthesis of Schiff Bases from 2-(4-Chloro-2-methylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and reproducible experimental protocol for the synthesis of novel Schiff bases derived from 2-(4-chloro-2-methylphenoxy)acetohydrazide and various aromatic aldehydes. Schiff bases are a pivotal class of organic compounds, characterized by the azomethine (-C=N-) functional group, which exhibit a wide spectrum of biological activities, making them promising candidates in drug discovery and development.[1][2] This document provides a step-by-step methodology, from the synthesis of the core hydrazide intermediate to the final Schiff base products, including purification and in-depth characterization techniques. The causality behind experimental choices is elucidated to empower researchers with a deeper understanding of the reaction mechanism and potential optimization strategies.

Introduction: The Significance of Hydrazone-Based Schiff Bases

Schiff bases, particularly those incorporating a hydrazone moiety (-C=N-NH-), are of significant interest in medicinal chemistry due to their diverse pharmacological properties, which include antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[3][4][5] The biological activity is often attributed to the ability of the imine nitrogen to form hydrogen bonds with the active sites of enzymes and receptors. The 2-(4-chloro-2-methylphenoxy)acetyl scaffold, derived from the widely used herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid), provides a unique lipophilic and electronically modified backbone, which can influence the pharmacokinetic and pharmacodynamic properties of the resulting Schiff base derivatives.[6]

The synthesis of these compounds is typically achieved through a straightforward acid-catalyzed condensation reaction between a hydrazide and an aldehyde or ketone.[1][7] This protocol focuses on the reaction of this compound with a variety of aromatic aldehydes, allowing for the generation of a library of novel compounds for biological screening.

Synthesis Pathway Overview

The overall synthetic strategy involves two main stages: first, the synthesis of the key intermediate, this compound, from its corresponding ester. Second, the condensation of this hydrazide with various aromatic aldehydes to yield the target Schiff bases.

Synthesis_Workflow cluster_0 Stage 1: Hydrazide Synthesis cluster_1 Stage 2: Schiff Base Synthesis Ester Ethyl 2-(4-chloro-2-methylphenoxy)acetate Hydrazide This compound Ester->Hydrazide Reflux in Ethanol Hydrazine Hydrazine Hydrate Hydrazine->Hydrazide Schiff_Base Schiff Base (Final Product) Hydrazide->Schiff_Base Reflux in Methanol + Glacial Acetic Acid Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Schiff_Base Purification Purification Schiff_Base->Purification Recrystallization Characterization Characterization Purification->Characterization Spectroscopy Characterization_Flow Synthesized_Product Purified Schiff Base MP Melting Point (Purity Check) Synthesized_Product->MP FTIR FT-IR Spectroscopy (Functional Groups) Synthesized_Product->FTIR NMR NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) Synthesized_Product->NMR MS Mass Spectrometry (Molecular Weight) Synthesized_Product->MS

Sources

Application Notes and Protocols for the Derivatization of 2-(4-Chloro-2-methylphenoxy)acetohydrazide and Subsequent Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed framework for the derivatization of 2-(4-chloro-2-methylphenoxy)acetohydrazide into two principal classes of bioactive compounds: N'-substituted hydrazones (Schiff bases) and 2,5-disubstituted-1,3,4-thiadiazoles. The phenoxyacetic acid scaffold is a well-established pharmacophore, and its modification through the versatile acetohydrazide intermediate offers a robust strategy for generating novel chemical entities with potential therapeutic applications. This document outlines the scientific rationale, detailed step-by-step synthetic protocols, methods for structural characterization, and standardized procedures for preliminary biological screening, with a focus on antimicrobial and anticancer activities. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in drug discovery and development.

Introduction: The Strategic Rationale for Derivatization

The 2-(4-chloro-2-methylphenoxy)acetic acid moiety, a common structural feature in various herbicides, also serves as a valuable starting point for the synthesis of compounds with significant pharmacological potential. The introduction of a hydrazide group transforms this scaffold into a versatile intermediate, this compound, which is primed for a variety of chemical transformations. The hydrazide-hydrazone linkage (-CONH-N=CH-) and the 1,3,4-thiadiazole heterocyclic ring system are known to be associated with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1]

The derivatization strategy is twofold:

  • Formation of Hydrazones (Schiff Bases): The condensation of the terminal -NH2 group of the hydrazide with various aromatic and heteroaromatic aldehydes yields Schiff bases. This approach allows for the systematic introduction of diverse structural motifs, enabling the exploration of structure-activity relationships (SAR). The resulting azomethine group (-N=CH-) is a critical pharmacophore in many biologically active compounds.[2]

  • Synthesis of 1,3,4-Thiadiazoles: The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine and is found in numerous therapeutic agents.[3] By converting the acetohydrazide into a thiosemicarbazide intermediate followed by acid-catalyzed cyclization, a stable five-membered heterocyclic ring is formed. This creates a rigid scaffold that can be further functionalized to optimize biological activity.

This guide provides researchers with the necessary protocols to synthesize a library of derivatives from this compound and to perform initial biological screenings to identify promising lead compounds.

Synthetic Protocols and Methodologies

Synthesis of this compound (Starting Material)

The precursor, this compound, is synthesized from the corresponding ester, typically ethyl 2-(4-chloro-2-methylphenoxy)acetate, via hydrazinolysis.

Protocol 2.1: Synthesis of this compound

StepProcedureRationale
1 In a 250 mL round-bottom flask, dissolve 0.1 mol of ethyl 2-(4-chloro-2-methylphenoxy)acetate in 100 mL of absolute ethanol.Ethanol serves as a suitable solvent for both the ester and hydrazine hydrate.
2 To this solution, add 0.2 mol of hydrazine hydrate (99-100%) dropwise with continuous stirring.A molar excess of hydrazine hydrate drives the reaction to completion. The addition should be controlled to manage any exothermic reaction.
3 Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 6-8 hours.Refluxing provides the necessary thermal energy to overcome the activation energy of the nucleophilic acyl substitution reaction.
4 Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 ethyl acetate:hexane solvent system).TLC allows for the visualization of the consumption of the starting ester and the formation of the more polar hydrazide product.
5 After completion, cool the reaction mixture to room temperature, followed by cooling in an ice bath for 30-60 minutes.Cooling reduces the solubility of the product, promoting its precipitation.
6 Collect the precipitated solid by vacuum filtration using a Büchner funnel.This is an efficient method for separating the solid product from the solvent and any soluble impurities.
7 Wash the solid with two portions of cold ethanol (20 mL each).Washing with cold solvent removes residual hydrazine hydrate and other impurities without significantly dissolving the product.
8 Dry the product in a vacuum oven at 50-60°C to a constant weight.Vacuum drying removes residual solvent to yield the pure this compound.
Derivatization Strategy I: Synthesis of N'-Substituted Hydrazones (Schiff Bases)

The synthesis of hydrazones is achieved through a straightforward acid-catalyzed condensation reaction between the acetohydrazide and a variety of aromatic aldehydes.

Protocol 2.2: General Procedure for the Synthesis of N'-(Arylmethylidene)-2-(4-chloro-2-methylphenoxy)acetohydrazides

StepProcedureRationale
1 In a 100 mL round-bottom flask, dissolve 0.01 mol of this compound in 30 mL of absolute ethanol.Ethanol is a common solvent for this condensation reaction, dissolving both reactants.
2 To this solution, add an equimolar amount (0.01 mol) of the desired substituted aromatic aldehyde.Using equimolar amounts ensures efficient conversion of both starting materials.
3 Add 3-4 drops of glacial acetic acid to the reaction mixture.The acid acts as a catalyst, protonating the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the hydrazide.[4]
4 Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.Heating accelerates the reaction rate. TLC can be used to track the disappearance of the starting materials and the appearance of the less polar Schiff base product.
5 Upon completion, cool the reaction mixture to room temperature. The product often precipitates upon cooling.The synthesized Schiff bases are typically less soluble in ethanol than the reactants, especially upon cooling.
6 Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.This isolates the crude product and removes soluble impurities.
7 Recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base.Recrystallization is a standard purification technique for solid organic compounds.
8 Dry the purified product in a vacuum oven.Ensures complete removal of the recrystallization solvent.

Table 1: Summary of Reactants for Schiff Base Synthesis

EntryAldehyde ReactantExpected Product Name
1 3-(2-methoxyphenyl)-2-propenal2-(4-Chloro-2-methylphenoxy)-N'-[(3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide
2 3,4,5-trimethoxybenzaldehyde2-(4-Chloro-2-methylphenoxy)-N'-[(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide
3 3-hydroxybenzaldehyde2-(4-Chloro-2-methylphenoxy)-N'-[(3-hydroxyphenyl)methylidene]acetohydrazide
4 3,4-dihydroxybenzaldehyde2-(4-Chloro-2-methylphenoxy)-N'-[-(3,4-dihydroxyphenyl)methylidene]acetohydrazide

Diagram 1: General Synthetic Scheme for Hydrazones

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start This compound product N'-(Arylmethylidene)-2-(4-chloro-2-methylphenoxy)acetohydrazide (Schiff Base) start->product + aldehyde Ar-CHO (Aromatic Aldehyde) aldehyde->product Condensation catalyst Glacial Acetic Acid Ethanol, Reflux catalyst->product

Caption: Synthesis of Schiff bases from this compound.

Derivatization Strategy II: Synthesis of 1,3,4-Thiadiazoles

This synthesis is a two-step process involving the formation of a thiosemicarbazide intermediate, followed by cyclization.

Protocol 2.3: Synthesis of N-substituted-2-(4-chloro-2-methylphenoxy)acetyl-thiosemicarbazide

StepProcedureRationale
1 In a 100 mL round-bottom flask, dissolve 0.01 mol of this compound in 25 mL of absolute ethanol.Ethanol is a suitable solvent for the hydrazide and the isothiocyanate.
2 Add 0.01 mol of the desired aryl isothiocyanate to the solution.The isothiocyanate is the source of the thioamide functionality required for the thiosemicarbazide.
3 Reflux the reaction mixture for 4-6 hours.Heating promotes the addition of the hydrazide to the electrophilic carbon of the isothiocyanate.
4 Cool the mixture to room temperature. The thiosemicarbazide product will precipitate.The product is generally less soluble in ethanol than the starting materials.
5 Collect the solid by vacuum filtration and wash with cold ethanol.This isolates the intermediate product.
6 The product can be used in the next step without further purification or can be recrystallized from ethanol if necessary.For many cyclization reactions, the crude thiosemicarbazide is of sufficient purity.

Protocol 2.4: Cyclization to 2,5-Disubstituted-1,3,4-thiadiazoles

StepProcedureRationale
1 To a flask containing 0.005 mol of the thiosemicarbazide intermediate, add 10 mL of concentrated sulfuric acid, cooled in an ice bath.Concentrated sulfuric acid acts as both a dehydrating agent and a catalyst for the intramolecular cyclization. The reaction is exothermic and requires cooling.
2 Stir the mixture at room temperature for 2-3 hours.This allows the cyclization reaction to proceed to completion.
3 Carefully pour the reaction mixture onto crushed ice with constant stirring.This quenches the reaction and precipitates the thiadiazole product. This step must be done carefully due to the heat generated when mixing acid and water.
4 Neutralize the solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the solution is basic.Neutralization is necessary to remove the excess acid and to ensure the product is in its free base form.
5 Collect the precipitated solid by vacuum filtration and wash thoroughly with water.This isolates the crude product.
6 Recrystallize the product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure 1,3,4-thiadiazole derivative.Purification by recrystallization is essential to remove any remaining impurities.

Diagram 2: General Synthetic Scheme for 1,3,4-Thiadiazoles

G cluster_step1 Step 1: Thiosemicarbazide Formation cluster_step2 Step 2: Cyclization start This compound intermediate Thiosemicarbazide Intermediate start->intermediate reagent1 Ar-NCS (Aryl isothiocyanate) reagent1->intermediate + Ethanol, Reflux reagent2 Conc. H₂SO₄ product 2,5-Disubstituted-1,3,4-thiadiazole reagent2->product intermediate2->product Dehydration

Caption: Two-step synthesis of 1,3,4-thiadiazoles from the acetohydrazide.

Expected Results and Characterization

The synthesized compounds should be characterized by standard spectroscopic methods to confirm their structures.

Table 2: Expected Spectroscopic Data for a Representative Schiff Base (Based on data for 2-(4-Chloro-2-methylphenoxy)-N'-[(3-hydroxyphenyl)methylidene]acetohydrazide)[5]

TechniqueExpected ObservationsInterpretation
FT-IR (cm⁻¹) ~3400 (O-H), ~3200 (N-H), ~1660 (C=O, amide), ~1610 (C=N, imine), ~1250 (C-O-C, ether)Appearance of the C=N stretch and retention of the N-H and C=O amide bands confirm the formation of the hydrazone.
¹H-NMR (DMSO-d₆, δ ppm) ~11.5 (s, 1H, -NH-), ~8.18 (s, 1H, -N=CH-), ~6.8-7.3 (m, Ar-H), ~5.14 (s, 2H, -OCH₂-), ~2.22 (s, 3H, -CH₃)The singlet around 8.2 ppm is characteristic of the azomethine proton. The amide proton signal is typically downfield. The signals for the phenoxy and methyl groups should remain.[5]
¹³C-NMR (DMSO-d₆, δ ppm) ~165 (C=O), ~145 (C=N), ~115-158 (Ar-C), ~67 (-OCH₂-), ~16 (-CH₃)The appearance of a signal for the imine carbon and shifts in the aromatic region confirm the structure.
Mass Spec (EI-MS, m/z) [M]⁺ corresponding to the molecular weight of the product (e.g., 318 for the 3-hydroxy derivative).[5]The molecular ion peak confirms the molecular formula of the synthesized compound.

Table 3: Expected Spectroscopic Data for a Representative 1,3,4-Thiadiazole (Based on general data for 2-arylamino-5-aryl-1,3,4-thiadiazoles)

TechniqueExpected ObservationsInterpretation
FT-IR (cm⁻¹) ~3200 (N-H), ~1600 (C=N), ~1050 (N-N), ~700 (C-S-C)Disappearance of the C=O stretch and appearance of characteristic C=N and C-S-C stretching frequencies of the thiadiazole ring.
¹H-NMR (DMSO-d₆, δ ppm) ~10.0-12.0 (s, 1H, -NH-), ~6.8-7.5 (m, Ar-H), ~4.8 (s, 2H, -OCH₂-), ~2.2 (s, 3H, -CH₃)The absence of the -N=CH- proton signal (if starting from a Schiff base) and the presence of aromatic and aliphatic protons at their expected shifts.
¹³C-NMR (DMSO-d₆, δ ppm) ~160-170 (C-2 and C-5 of thiadiazole ring), ~115-155 (Ar-C), ~67 (-OCH₂-), ~16 (-CH₃)Signals in the downfield region characteristic of the carbons in the heterocyclic ring.
Mass Spec (m/z) [M]⁺ corresponding to the molecular weight of the cyclized product.Confirms the successful formation of the thiadiazole ring with the expected molecular formula.

Biological Screening Protocols

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[6]

Protocol 4.1: Broth Microdilution Assay for MIC Determination

StepProcedureRationale
1 Preparation of Inoculum: Culture the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in nutrient broth overnight at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.A standardized inoculum ensures the reproducibility and comparability of MIC results.
2 Preparation of Compound Dilutions: Prepare a stock solution of each test compound in DMSO (e.g., 1 mg/mL). In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in Mueller-Hinton Broth (MHB) to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).Serial dilution provides a concentration gradient to determine the lowest concentration that inhibits growth.
3 Inoculation and Incubation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum + standard antibiotic like Ciprofloxacin), a negative control (broth + inoculum), and a sterility control (broth only). Incubate the plate at 37°C for 18-24 hours.Controls are essential to validate the assay. The positive control confirms the susceptibility of the bacteria, and the negative control confirms bacterial viability.
4 Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.Visual inspection is a qualitative measure, while spectrophotometric reading provides quantitative data on growth inhibition.

Diagram 3: Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacteria inoculum->inoculate dilutions Prepare Serial Dilutions of Test Compounds in 96-well Plate dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Read Results Visually or Spectrophotometrically incubate->read determine Determine Minimum Inhibitory Concentration (MIC) read->determine

Sources

Application Notes & Protocols: Investigating 2-(4-chloro-2-methylphenoxy)acetohydrazide as a Novel Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Agrochemical Development Professionals

Abstract

These application notes provide a comprehensive guide to the synthesis, characterization, and bioactivity screening of 2-(4-chloro-2-methylphenoxy)acetohydrazide, a derivative of the well-established phenoxy herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA). This document outlines the scientific rationale for investigating this compound, rooted in the known auxin-mimicking activity of the MCPA backbone and the diverse biological properties of the hydrazide functional group.[1][2] Detailed, field-tested protocols are provided for laboratory synthesis, primary bioassays on seed germination and seedling growth, and whole-plant screening. The methodologies are designed to be self-validating through the inclusion of appropriate controls, enabling researchers to rigorously assess the compound's potential as a selective herbicide, a growth promoter at low concentrations, or a regulator with a novel mode of action. Data interpretation guidelines and visualizations of key pathways and workflows are included to support robust experimental design and analysis.

Introduction and Scientific Rationale

The development of novel plant growth regulators (PGRs) is critical for advancing agricultural productivity. Phenoxyacetic acids, such as MCPA, have been used for decades as selective herbicides that mimic the natural plant hormone auxin, leading to uncontrolled growth and death in susceptible broadleaf weeds.[3][4] The core structure, (4-chloro-2-methylphenoxy)acetic acid, is a potent synthetic auxin.[1]

The subject of this guide, this compound, is a chemical derivative of MCPA. The strategic introduction of a hydrazide moiety (-CONHNH₂) in place of the carboxylic acid group is a common strategy in medicinal and agricultural chemistry to modulate biological activity.[5][6] Hydrazide derivatives are known to exhibit a wide range of bioactivities, including antifungal, insecticidal, and herbicidal properties, often through different mechanisms than their parent compounds.[2][7]

The primary hypothesis for investigating this compound is twofold:

  • The hydrazide group may alter the compound's physicochemical properties, such as its solubility, stability, and ability to be absorbed and translocated within the plant, potentially modifying its auxin-like activity.

  • The hydrazide functional group itself could introduce a secondary mode of action, leading to a unique phytotoxic or growth-regulating profile.

These notes will guide the researcher through the necessary steps to explore these possibilities.

Postulated Mechanism of Action: A Synthetic Auxin Perspective

The principal expected mechanism of action for this compound is inherited from its parent, MCPA, acting as a synthetic auxin.[1][3] This process can be summarized as follows:

  • Absorption and Translocation: The compound is absorbed through the leaves and roots and transported to the plant's meristematic tissues, where active growth occurs.

  • Perception: In the plant cell, synthetic auxins are recognized by auxin co-receptor complexes, most notably the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its AUXIN SIGNALING F-BOX (AFB) homologs.

  • Signal Transduction: The binding of the auxin mimic to this receptor complex promotes the ubiquitination and subsequent degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor proteins.

  • Gene Expression: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), transcription factors that can then bind to auxin-responsive elements in the promoters of target genes, activating their expression.

  • Physiological Response: This leads to a massive and uncontrolled upregulation of growth-related genes, affecting processes like cell division, elongation, and differentiation.[8] In susceptible dicot plants, this hormonal imbalance results in epinasty (downward curling of leaves), stem twisting, and ultimately, plant death due to metabolic exhaustion.[1][9]

The hydrazide modification could potentially influence any of these steps, from initial uptake to receptor binding affinity.

Auxin_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm / Nucleus Compound This compound (Synthetic Auxin) Receptor TIR1/AFB Receptor Complex Compound->Receptor Binds to AuxIAA Aux/IAA Repressor Receptor->AuxIAA Targets for Degradation ARF ARF Transcription Factor AuxIAA->ARF Inhibits AuxRE Auxin Response Element (on DNA) ARF->AuxRE Binds to Genes Auxin-Responsive Genes AuxRE->Genes Activates Transcription Response Uncontrolled Growth & Physiological Disruption Genes->Response

Caption: Postulated auxin signaling pathway initiated by the test compound.

Laboratory Synthesis Protocol

This protocol describes a two-step synthesis of this compound from commercially available MCPA. This method is based on standard organic chemistry procedures for esterification and hydrazinolysis.[10]

Workflow Overview

Caption: Two-step synthesis workflow from MCPA to the target acetohydrazide.

Step 1: Synthesis of Ethyl 2-(4-chloro-2-methylphenoxy)acetate
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(4-chloro-2-methylphenoxy)acetic acid (MCPA) (20.0 g, 0.1 mol).

  • Reagents: Add absolute ethanol (100 mL) followed by a catalytic amount of concentrated sulfuric acid (2 mL).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to yield the crude ester. The product can be purified further by vacuum distillation if necessary.

Step 2: Synthesis of this compound
  • Setup: In a 250 mL round-bottom flask, dissolve the ethyl 2-(4-chloro-2-methylphenoxy)acetate (0.09 mol, from Step 1) in ethanol (100 mL).

  • Reagent Addition: Add hydrazine hydrate (85% solution, ~0.18 mol) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux for 8-12 hours. A white precipitate should form as the reaction proceeds.

  • Isolation: Cool the reaction mixture in an ice bath. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities. Recrystallize from ethanol or an appropriate solvent system to obtain the pure acetohydrazide.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis.

Bioactivity Screening Protocols

A tiered screening approach is recommended, starting with simple in vitro assays and progressing to whole-plant studies.

General Workflow for Bioactivity Screening

Bioassay_Workflow cluster_assays Primary Bioassays Start Synthesized Compound StockPrep Prepare Stock Solution (e.g., 10 mg/mL in DMSO) Start->StockPrep Dilutions Create Serial Dilutions (e.g., 1000, 100, 10, 1, 0.1 ppm) StockPrep->Dilutions SeedAssay Protocol 4.2: Seed Germination & Seedling Growth Assay Dilutions->SeedAssay RootAssay Protocol 4.3: Rooting Assay (Adventitious Rooting) Dilutions->RootAssay WholePlant Protocol 4.4: Whole Plant Assay (Foliar Spray) SeedAssay->WholePlant Based on initial results RootAssay->WholePlant Based on initial results Data Data Collection & Analysis (Morphological, Physiological, Biochemical) WholePlant->Data Conclusion Determine Bioactivity Profile (Herbicidal, Growth-Promoting, etc.) Data->Conclusion

Caption: General experimental workflow for bioactivity screening.

Protocol: Seed Germination and Seedling Growth Assay

This assay provides a rapid assessment of the compound's effect on fundamental early plant development.

  • Materials:

    • Petri dishes (9 cm diameter) with filter paper (Whatman No. 1).

    • Test seeds (e.g., lettuce (Lactuca sativa) for dicots, ryegrass (Lolium perenne) for monocots).

    • Test compound stock solution (e.g., 10 mg/mL in DMSO).

    • Sterile deionized water.

  • Methodology:

    • Prepare Test Solutions: Create a dilution series of the test compound (e.g., 1000, 100, 10, 1, 0.1 ppm) in sterile water. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5% (v/v).

    • Controls: Prepare a negative control (sterile water) and a vehicle control (sterile water with the same DMSO concentration as the test solutions). A positive control using MCPA at similar concentrations is highly recommended.

    • Plating: Place two layers of filter paper in each petri dish. Pipette 5 mL of the respective test or control solution onto the filter paper.

    • Seeding: Arrange 20-30 seeds evenly on the moist filter paper in each dish. Seal the dishes with paraffin film to prevent evaporation.

    • Incubation: Place the dishes in a controlled environment growth chamber (e.g., 25°C, 16h light/8h dark cycle).

    • Data Collection (after 7-10 days):

      • Count the number of germinated seeds to calculate the germination percentage.

      • Measure the primary root length and shoot length of each seedling.

      • Observe any morphological abnormalities (e.g., root coiling, thickened hypocotyl).

      • Calculate the fresh weight of the seedlings.

Protocol: Rooting Assay on Cuttings

This assay specifically evaluates the auxin-like activity of promoting adventitious root formation.

  • Materials:

    • Stem cuttings from an easily propagated plant (e.g., mung bean (Vigna radiata), coleus (Plectranthus scutellarioides)).

    • Test solutions and controls as prepared in Protocol 4.2.

    • Glass vials or small beakers.

  • Methodology:

    • Prepare Cuttings: Take uniform stem cuttings (e.g., 8-10 cm long) and remove the lower leaves.

    • Treatment: Place the basal end of 5-10 cuttings into vials containing 10 mL of the respective test or control solutions. A positive control with Indole-3-butyric acid (IBA) is recommended.

    • Incubation: Keep the vials in a controlled environment with high humidity for 10-14 days. Replenish the solutions as needed.

    • Data Collection: Count the number of adventitious roots formed per cutting and measure their average length.

Protocol: Whole Plant Foliar Application Assay

This assay assesses the compound's post-emergence activity and selectivity.

  • Materials:

    • Young, healthy plants of a susceptible dicot (e.g., tomato, Solanum lycopersicum) and a tolerant monocot (e.g., corn, Zea mays) grown in pots to the 2-4 leaf stage.

    • Test solutions prepared as in Protocol 4.2, with the addition of a surfactant (e.g., 0.05% Tween-20) to ensure leaf adhesion.

    • Handheld sprayer.

  • Methodology:

    • Application: Spray the foliage of the test plants until runoff, ensuring complete coverage. Use a spray shield to prevent cross-contamination between treatment groups.

    • Controls: Include untreated, vehicle-sprayed, and MCPA-sprayed plants.

    • Observation: Maintain plants in a greenhouse or growth chamber under normal growing conditions.

    • Data Collection (daily for 14-21 days):

      • Record phytotoxicity symptoms using a rating scale (e.g., 0 = no effect, 1 = slight discoloration, 2 = epinasty/curling, 3 = severe necrosis, 4 = plant death).

      • Measure plant height.

      • At the end of the experiment, determine the total plant biomass (fresh and dry weight).

Data Presentation and Interpretation

Quantitative data from the bioassays should be summarized in tables for clear comparison.

Table 1: Example Data Summary for Seedling Growth Assay

Treatment Concentration (ppm)Germination (%)Avg. Root Length (mm) ± SDAvg. Shoot Length (mm) ± SDPhytotoxicity Observations
Negative Control (Water)9845.2 ± 3.130.5 ± 2.5Healthy growth
Vehicle Control (0.5% DMSO)9744.8 ± 3.530.1 ± 2.8Healthy growth
Test Compound
0.19848.1 ± 2.932.0 ± 2.4Slight growth promotion
19535.6 ± 4.025.7 ± 3.1Mild inhibition
107015.3 ± 5.212.1 ± 4.5Significant inhibition, root thickening
100252.1 ± 1.51.5 ± 1.1Severe inhibition, necrosis
1000000No germination
Positive Control (MCPA)
106512.5 ± 4.810.8 ± 3.9Classic auxin damage symptoms
  • Interpretation:

    • Biphasic (Hormetic) Effect: Low concentrations causing a slight increase in growth parameters followed by inhibition at higher concentrations is a classic indicator of an auxin-like compound.

    • Herbicidal Activity: Strong inhibition of germination and growth at moderate to high concentrations indicates potent herbicidal activity. The concentration required to inhibit growth by 50% (GR₅₀) should be calculated.

    • Selectivity: Compare the effects on dicot vs. monocot species in the whole plant assay. High activity against the dicot (tomato) with minimal effect on the monocot (corn) would confirm selectivity, similar to MCPA.[3]

References

  • Wikipedia. (n.d.). MCPA. Retrieved from [Link]

  • Chemical Warehouse. (n.d.). MCPA - Active Ingredient Page. Retrieved from [Link]

  • PubMed Central. (2023). A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. Retrieved from [Link]

  • ACS Publications. (2023). A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. Retrieved from [Link]

  • Government of Canada. (2010). Guideline Technical Document - 2-Methyl-4-chlorophenoxyacetic Acid (MCPA). Retrieved from [Link]

  • Canada.ca. (n.d.). Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – 4-Chloro-2-methylphenoxyacetic Acid (MCPA). Retrieved from [Link]

  • Grokipedia. (n.d.). MCPA. Retrieved from [Link]

  • ACS Publications. (n.d.). A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. Retrieved from [Link]

  • ResearchGate. (n.d.). A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field | Request PDF. Retrieved from [Link]

  • Hygeia Journal for Drugs and Medicines. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). PLANT GROWTH REGULATORS. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. Retrieved from [Link]

  • PubMed Central. (n.d.). N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide. Retrieved from [Link]

  • GrowerTalks. (n.d.). Plant Growth Regulator Guide for Annuals 2025-26. Retrieved from [Link]

  • GOV.UK. (n.d.). DUS protocols for testing plant varieties. Retrieved from [Link]

  • PubMed Central. (n.d.). 2-(4-Methoxyphenoxy)acetohydrazide. Retrieved from [Link]

  • PubMed. (2013). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-(4-Fluorophenoxy)acetic acid hydrazide. Retrieved from [Link]

  • USDA Agricultural Marketing Service. (n.d.). Guidelines for Demonstrating DUS. Retrieved from [Link]

  • Scielo. (n.d.). Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. Retrieved from [Link]

  • PubMed Central. (2022). Use of plant growth regulators to reduce 2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na) damage in cotton (Gossypium hirsutum). Retrieved from [Link]

  • CSIR-NIScPR Open Research. (2024). Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. Retrieved from [Link]

  • PubMed Central. (n.d.). Overview of herbicide mechanisms of action. Retrieved from [Link]

Sources

High-Throughput Screening of 2-(4-chloro-2-methylphenoxy)acetohydrazide Derivatives: Application Notes and Protocols for Novel Biologically Active Compound Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-(4-chloro-2-methylphenoxy)acetohydrazide scaffold represents a privileged chemical structure, rooted in the well-established biological activity of phenoxy herbicides such as (4-chloro-2-methylphenoxy)acetic acid (MCPA)[1]. The inherent versatility of the acetohydrazide moiety allows for the straightforward synthesis of large, diverse chemical libraries through derivatization, typically by forming hydrazone linkages[2][3][4]. High-throughput screening (HTS) of these derivative libraries provides a powerful engine for discovering novel compounds with a wide spectrum of biological activities, ranging from next-generation herbicides to targeted enzyme inhibitors and new antimicrobial agents[2][5][6].

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust HTS campaigns for this promising class of molecules. It moves beyond simple procedural lists to explain the causal logic behind experimental design, ensuring that screening protocols are both efficient and self-validating. We will detail validated protocols for biochemical and cell-based assays, data analysis, and hit confirmation, enabling the identification of potent and selective lead compounds.

Section 1: The Scientific Rationale - Why Screen These Derivatives?

The decision to screen a particular chemical library is driven by a compelling biological hypothesis. For this compound derivatives, the scientific rationale is built on three strong pillars of potential bioactivity.

Pillar 1: Discovery of Novel Herbicides

The structural similarity to MCPA, a synthetic auxin herbicide, is a primary motivator for screening these derivatives for phytotoxicity[1]. However, modern herbicide discovery aims to identify compounds with novel modes of action to combat the growing issue of weed resistance[7][8]. Recent breakthroughs have identified new, high-value plant-specific enzyme targets that are ideal for HTS campaigns.

One such target is Homogentisate Solanesyltransferase (HST) , an essential enzyme in the plastoquinone biosynthesis pathway. Inhibition of HST disrupts the production of carotenoids, leading to a characteristic bleaching phenotype in plants and eventual death[8][9]. The commercial herbicide cyclopyrimorate validates HST as a druggable target, making it a prime candidate for inhibitor screening[8].

HST_Pathway cluster_pathway Plastoquinone Biosynthesis (Simplified) cluster_inhibitor Screening Target HPPD p-Hydroxyphenylpyruvate dioxygenase (HPPD) HGA Homogentisate (HGA) HPPD->HGA produces HST Homogentisate Solanesyltransferase (HST) HGA->HST substrate MSBQ 2-Methyl-6-solanesyl -1,4-benzoquinol (MSBQ) HST->MSBQ produces Plastoquinone Plastoquinone-9 MSBQ->Plastoquinone precursor Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids essential cofactor Derivatives 2-(4-chloro-2-methylphenoxy) acetohydrazide Derivatives Derivatives->HST Inhibits

Figure 1: Targeting the HST enzyme in the plastoquinone pathway.
Pillar 2: Targeted Enzyme Inhibition

Beyond herbicidal activity, the hydrazone derivatives of this scaffold have demonstrated potent and specific inhibition of enzymes relevant to human health. For example, various phenoxyacetohydrazide Schiff bases have been identified as effective inhibitors of β-glucuronidase [6]. This enzyme is implicated in the progression of certain cancers and the side effects of some chemotherapies, making its inhibitors valuable therapeutic candidates. Similarly, other studies have explored related scaffolds for the inhibition of urease, an important target in the treatment of infections by Helicobacter pylori[10]. This proven enzymatic activity justifies screening against a panel of therapeutically relevant enzymes.

Pillar 3: Antimicrobial Discovery

The hydrazide-hydrazone core is a well-known pharmacophore present in numerous compounds with antibacterial, antifungal, and antiviral properties[2][11][12]. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell wall integrity[2]. Screening these derivatives against a panel of pathogenic bacteria and fungi addresses the critical need for new anti-infective agents to combat multidrug-resistant strains.

Section 2: Designing the HTS Campaign

A successful HTS campaign is a meticulously planned production process designed to yield statistically robust and reproducible results[13][14]. This involves careful preparation of the compound library and rigorous assay development.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_validation Phase 3: Validation Lib_Synth Library Synthesis (Derivatization) Lib_Plate Compound Plating (384-well Source Plates) Lib_Synth->Lib_Plate Primary_Screen Primary HTS (Single Concentration) Lib_Plate->Primary_Screen Assay_Dev Assay Development & Validation (Z') Hit_ID Primary Hit Identification Primary_Screen->Hit_ID Hit_Confirm Hit Confirmation (Re-test) Hit_ID->Hit_Confirm Dose_Response Dose-Response (IC50/EC50) Hit_Confirm->Dose_Response Counter_Screen Counter-Screening (Promiscuity) Dose_Response->Counter_Screen SAR SAR Analysis Counter_Screen->SAR

Figure 2: General workflow for a high-throughput screening campaign.
Compound Library Preparation & Plating
  • Synthesis: The core this compound is typically synthesized via hydrazinolysis of the corresponding ethyl ester[3][4].

  • Derivatization: A diverse library is generated by reacting the core hydrazide with a collection of substituted aromatic and heterocyclic aldehydes or ketones, yielding a library of hydrazone derivatives.

  • Quality Control: Purity of each derivative should be confirmed (e.g., by LC-MS) before plating.

  • Plating: Compounds are dissolved in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM). These are then plated into 384-well source plates using automated liquid handlers. These source plates are the master copies used for all subsequent screening assays.

Assay Development and Optimization

The goal of assay development is to create a robust, reproducible, and miniaturizable test that can reliably distinguish active compounds ("hits") from inactive ones[13][14]. Whether using a biochemical or cell-based format, the quality of an HTS assay is determined by several statistical parameters.

Causality: The choice of assay technology is critical. Biochemical assays directly measure the interaction between a compound and a purified target (e.g., an enzyme), providing clear mechanistic information[15][16]. Cell-based assays measure the effect of a compound on a living system, offering greater physiological relevance but often requiring more complex follow-up to identify the specific molecular target[17][18].

Parameter Description Acceptance Criterion Rationale
Z'-Factor A measure of the statistical separation between the positive and negative controls. It reflects the quality and dynamic range of the assay.Z' > 0.5Ensures that the signal window is large enough to confidently identify hits that are statistically significant from the background noise[14][19].
Signal-to-Background (S/B) The ratio of the mean signal of the positive control to the mean signal of the negative control.S/B > 3 (assay dependent)A high S/B ratio indicates a strong assay signal and a clear window for detecting inhibition or activation.
Coefficient of Variation (%CV) A measure of the variability of the data within a control group (positive or negative). Calculated as (Standard Deviation / Mean) * 100.%CV < 15%Low variability is essential for reproducibility and ensures that differences observed are due to compound activity, not random error[19].

Section 3: Detailed HTS Protocols

The following protocols are designed for a 384-well plate format and are compatible with standard automated liquid handling and detection systems.

Protocol 1: Biochemical Assay - A Fluorescence-Based Screen for Herbicidal HST Inhibitors

Principle: This protocol describes a representative assay for identifying inhibitors of a purified plant enzyme like Homogentisate Solanesyltransferase (HST). The assay indirectly measures enzyme activity by quantifying the depletion of a fluorescently-labeled substrate over time.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT.

    • HST Enzyme: Recombinant plant HST diluted in Assay Buffer to a working concentration of 2X (e.g., 10 nM).

    • Substrate Mix: Fluorescently-labeled Homogentisate analog and Solanesyl Diphosphate co-substrate diluted in Assay Buffer to a 2X working concentration.

    • Positive Control: A known, non-specific enzyme inhibitor or denaturant (e.g., 0.5% SDS).

    • Negative Control: Assay Buffer with 0.5% DMSO.

  • Assay Procedure:

    • Using an acoustic liquid handler (e.g., Echo), transfer 50 nL of compounds from the 10 mM library source plate into the wells of a 384-well, low-volume, black assay plate. This results in a final assay concentration of 10 µM.

    • Columns 23 & 24: Add 50 nL of 100% DMSO (Negative Control).

    • Column 22: Add 50 nL of a suitable positive control compound.

    • Add 5 µL of the 2X HST Enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 5 µL of the 2X Substrate Mix to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the fluorescence intensity on a compatible plate reader (e.g., Ex/Em suitable for the fluorophore).

  • Data Analysis:

    • Calculate the Percent Inhibition for each well using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive) / (Mean_Signal_Negative - Mean_Signal_Positive))

    • Identify primary hits as compounds exhibiting inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Protocol 2: Cell-Based Assay - Whole-Organism Herbicidal Screen

Principle: This protocol uses the model plant Arabidopsis thaliana in a liquid culture format to identify compounds with whole-organism phytotoxicity. Cell viability is measured using a resazurin-based assay, where metabolically active cells reduce the blue resazurin to the highly fluorescent pink resorufin[17].

Methodology:

  • Reagent Preparation:

    • Growth Medium: Murashige and Skoog (MS) medium with vitamins, pH 5.7.

    • Arabidopsis Cell Suspension: Use a 7-day-old suspension culture, diluted in Growth Medium to a density of ~25,000 cells/mL.

    • Resazurin Solution: 0.1 mg/mL Resazurin sodium salt in sterile PBS.

    • Positive Control: A known herbicide (e.g., 10 µM MCPA).

    • Negative Control: Growth Medium with 0.5% DMSO.

  • Assay Procedure:

    • Dispense 25 µL of the Arabidopsis cell suspension into each well of a sterile, clear-bottom 384-well plate.

    • Add 125 nL of compounds from the 10 mM library source plate (final concentration 50 µM). Add controls as described in Protocol 1.

    • Seal the plates with a breathable membrane and incubate for 72 hours under controlled conditions (e.g., 22°C with a 16h light/8h dark cycle).

    • Add 5 µL of Resazurin Solution to each well.

    • Incubate for 4-6 hours in the dark.

    • Measure fluorescence (Ex 560 nm / Em 590 nm) on a plate reader.

  • Data Analysis:

    • Calculate Percent Growth Inhibition relative to DMSO controls.

    • Identify hits as compounds causing significant growth inhibition (e.g., >70%).

Section 4: Hit Confirmation and Triage

A primary hit from an HTS campaign is not a validated lead. A rigorous triage process is essential to eliminate false positives and prioritize the most promising compounds for further development.

Hit_Triage Primary_Hits Primary Hits (from single-point HTS) Reconfirm Confirmation Screen (Fresh Compound) Primary_Hits->Reconfirm Dose_Response Dose-Response Assay (Calculate IC50/EC50) Reconfirm->Dose_Response Promiscuity_Assay Promiscuity Counter-Screen (e.g., Aggregation Assay) Dose_Response->Promiscuity_Assay Selectivity_Assay Selectivity Assay (e.g., vs. Mammalian Cells) Promiscuity_Assay->Selectivity_Assay Validated_Hits Validated Hits for SAR Selectivity_Assay->Validated_Hits

Figure 3: Workflow for hit confirmation and triage.
  • Hit Confirmation: Primary hits must be re-tested using freshly prepared samples of the compound to ensure the observed activity is real and not an artifact of storage or handling.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point serial dilution) to determine their potency (IC₅₀ or EC₅₀). This is the concentration at which the compound elicits a 50% response.

  • Counter-Screening for Promiscuity: A significant challenge in HTS is the prevalence of "promiscuous" inhibitors that show activity in many assays through non-specific mechanisms, such as forming colloidal aggregates that sequester the target enzyme[20]. It is crucial to run counter-screens, such as an assay containing a detergent (e.g., Triton X-100) that disrupts aggregates, to eliminate these false positives.

  • Selectivity and Toxicity: For therapeutic targets, hits should be tested against related enzymes to assess selectivity. For all applications, cytotoxicity against a relevant non-target cell line (e.g., a human cell line for herbicide discovery) is essential to establish a therapeutic or safety window.

Conclusion

The this compound scaffold is a rich starting point for the discovery of novel, biologically active molecules. By combining rational library design with robust, well-validated high-throughput screening assays, researchers can efficiently explore the vast chemical space of its derivatives. The application of both biochemical and cell-based screening paradigms, followed by a stringent hit triage process, provides a clear and effective path from initial library to validated lead compounds ready for optimization and further development.

References

  • Mulpuri, S., et al. HIGH-THROUGHPUT SCREENING STRATEGIES FOR NOVEL HERBICIDE TARGETS. North Central Weed Science Society.
  • Assistance Publique - Hôpitaux de Paris. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). MeSH. Available at: [Link]

  • Sergienko, E. A. (2012). Basics of HTS Assay Design and Optimization. In Chemical Genomics (pp. 159-172). Cambridge University Press. Available at: [Link]

  • Gilbert, D. F., et al. (2017). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology, 1601, 57–68. Available at: [Link]

  • BellBrook Labs. (2023). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. Available at: [Link]

  • Patsnap. (2023). How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap Synapse. Available at: [Link]

  • Zhang, J. H., et al. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. Available at: [Link]

  • Khan, K. M., et al. (2016). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Molecules, 21(11), 1548. Available at: [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Methods in Molecular Biology, 565, 1-14. Available at: [Link]

  • Zavareh, R. B., et al. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols, 2(2), 100400. Available at: [Link]

  • Leveridge, M., et al. (2017). HTS Methods: Assay Design and Optimisation. In High-Throughput Screening in Drug Discovery (pp. 1-28). Royal Society of Chemistry. Available at: [Link]

  • Umetsu, N., & Shirai, Y. (2020). Development of novel pesticides in the 21st century. Journal of Pesticide Science, 45(2), 54-74. Available at: [Link]

  • Edwards, B. S., et al. (2013). Cell-Based Screening Using High-Throughput Flow Cytometry. Current Protocols in Cytometry, Chapter 11, Unit11.16. Available at: [Link]

  • Fun, H. K., et al. (2011). 2-(4-Methylphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o165. Available at: [Link]

  • Zhang, Z., et al. (2022). The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. International Journal of Molecular Sciences, 23(22), 13838. Available at: [Link]

  • Umetsu, N., & Shirai, Y. (2020). Development of novel pesticides in the 21st century. Journal of Pesticide Science, 45(2), 54-74. Available at: [Link]

  • Yathirajan, H. S., et al. (2008). 2-(4-Chlorophenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1098. Available at: [Link]

  • Feng, B. Y., et al. (2005). High-throughput assays for promiscuous inhibitors. Nature Chemical Biology, 1(3), 146-148. Available at: [Link]

  • Blay, V., et al. (2020). High-throughput screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. Available at: [Link]

  • Uslu, H., et al. (2021). Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. Records of Natural Products, 15(6), 543-553. Available at: [Link]

  • Silas, C. U., et al. (2024). Synthesis, Characterization, and Antimicrobial Activities of (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Ligand and Its Co(II) Complex. Journal of Materials Science Research and Reviews, 36(7), 1-13. Available at: [Link]

  • Onyeyilim, I. N., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4), 660-683. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. PubChem. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-chloro-2-methylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-chloro-2-methylphenoxy)acetohydrazide. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding common impurities encountered during the synthesis of this important chemical intermediate. Our goal is to equip you with the knowledge to identify, mitigate, and prevent the formation of these impurities, ensuring the integrity and success of your experiments.

Section 1: Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a robust two-step process. Understanding this pathway is the first step in diagnosing potential impurity issues.

  • Step 1: Williamson Ether Synthesis. This initial step involves the O-alkylation of 4-chloro-2-methylphenol with an ethyl haloacetate (commonly ethyl chloroacetate) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF, Acetone). This reaction forms the key intermediate, ethyl 2-(4-chloro-2-methylphenoxy)acetate.[1]

  • Step 2: Hydrazinolysis. The purified ester intermediate is then reacted with hydrazine hydrate (N₂H₄·H₂O) in a suitable solvent, typically a lower alcohol like ethanol.[2] This is a nucleophilic acyl substitution reaction where hydrazine displaces the ethoxy group of the ester to yield the final this compound product.[3][4][5]

This seemingly straightforward synthesis can be compromised by several side reactions and process-related issues, leading to a range of impurities that can complicate purification and affect final product quality.

Visualizing the Synthesis and Impurity Formation

The following diagram illustrates the primary reaction pathway and the critical junctures where common impurities are formed.

G SM1 4-chloro-2-methylphenol + Ethyl Chloroacetate Int Ethyl 2-(4-chloro-2-methylphenoxy)acetate SM1->Int Step 1: Ether Synthesis (Base, Solvent) ImpA Impurity A: Unreacted 4-chloro-2-methylphenol SM1->ImpA Incomplete Reaction Product This compound Int->Product Step 2: Hydrazinolysis (Ethanol, Reflux) ImpC Impurity C/I: (4-chloro-2-methylphenoxy)acetic acid (MCPA) Int->ImpC Hydrolysis ImpF Impurity F: Unreacted Ester Intermediate Int->ImpF Incomplete Reaction SM2 Hydrazine Hydrate Product->ImpC Hydrolysis ImpH Impurity H: Diacylhydrazine Product->ImpH

Caption: Synthetic pathway and points of impurity formation.

Section 2: Frequently Asked Questions & Troubleshooting

This section addresses common issues encountered during synthesis in a practical Q&A format.

Q1: My final product shows a significant amount of unreacted starting materials. What went wrong?

Answer: The presence of unreacted starting materials points to incomplete conversion in one or both synthetic steps.

  • Unreacted 4-chloro-2-methylphenol (Impurity A): This indicates an inefficient Williamson ether synthesis (Step 1). The causality is often insufficient base, low reaction temperature, or inadequate reaction time. The phenoxide, formed by the reaction of the phenol with the base, is the active nucleophile; incomplete formation will stall the reaction.

  • Unreacted Ethyl 2-(4-chloro-2-methylphenoxy)acetate (Impurity F): This impurity in your final product signifies an incomplete hydrazinolysis (Step 2). Hydrazinolysis is a reversible reaction, and its completion can be influenced by several factors.[2] Insufficient hydrazine hydrate, low reaction temperature, or excessively short reaction times are the primary causes. Forcing the reaction to completion often involves using a moderate excess of hydrazine hydrate and ensuring the mixture is refluxed for an adequate duration (typically monitored by TLC).[4][5]

Troubleshooting Protocol:

  • Verify Reagent Quality: Ensure your ethyl chloroacetate is not hydrolyzed and your hydrazine hydrate is of high purity.

  • Optimize Step 1: Use at least a stoichiometric equivalent of a suitable base (e.g., anhydrous K₂CO₃). Ensure your solvent is anhydrous, as water can interfere with the reaction.

  • Optimize Step 2: Use a 1.5 to 2.0 molar excess of hydrazine hydrate relative to the ester. Monitor the reaction via Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.[6]

Q2: I have an impurity with a much lower Rf on TLC and a carboxylic acid peak in the IR spectrum. What is it and how do I prevent it?

Answer: This highly polar impurity is almost certainly (4-chloro-2-methylphenoxy)acetic acid (MCPA) , the hydrolyzed form of the ester intermediate or the final hydrazide product.[7][8]

Causality:

  • Hydrolysis of the Ester Intermediate: The presence of water in the hydrazinolysis step, especially under prolonged heating, can lead to the hydrolysis of the ester back to its parent carboxylic acid.

  • Hydrolysis of the Hydrazide Product: The acetohydrazide product itself can undergo hydrolysis to MCPA under harsh acidic or basic conditions, or with extended heating in the presence of water.

  • Starting Material Contamination: MCPA is the precursor to 4-chloro-2-methylphenol.[7] If the starting phenol is not of high purity, MCPA can be carried through the entire synthesis.

Prevention and Mitigation:

  • Use Anhydrous Solvents: Ensure the ethanol used for hydrazinolysis is as dry as possible to minimize water-driven hydrolysis.

  • Control Reaction Time: Avoid unnecessarily long reflux times. Monitor the reaction closely and stop heating once the starting ester is consumed.

  • Purify the Intermediate: Ensure the ethyl 2-(4-chloro-2-methylphenoxy)acetate intermediate is thoroughly purified and washed to remove any carried-over acidic impurities before proceeding to the hydrazinolysis step.

  • Purification: MCPA is acidic and can be removed from the final product by washing an organic solution of the crude product with a mild aqueous base (e.g., dilute sodium bicarbonate solution). The desired hydrazide will remain in the organic layer, while the MCPA salt will move to the aqueous layer.

Q3: My mass spectrum shows a peak at approximately double the mass of my expected product minus the mass of a hydrazine unit. What is this species?

Answer: This is the classic signature of a N,N'-bis[2-(4-chloro-2-methylphenoxy)acetyl]hydrazine , often referred to as a diacylhydrazine or diacylhydrazide impurity.[9][10]

Causality: This impurity forms when a molecule of the desired product, this compound, acts as a nucleophile and attacks a second molecule of the unreacted ester intermediate.

Reaction: Product-NH-NH₂ + Ester-CO-OEt → Product-NH-NH-CO-Ester + EtOH

This side reaction is highly probable under two conditions:

  • Incorrect Stoichiometry: If hydrazine hydrate is the limiting reagent, there will be an excess of the ester present at the end of the reaction, creating a perfect environment for the diacylhydrazine to form.

  • Localized "Hot Spots": Poor mixing during the addition of hydrazine can create localized regions where the ester concentration is high relative to the hydrazine, promoting the side reaction.

Prevention and Mitigation:

  • Control Stoichiometry: The most effective preventative measure is to use a controlled excess of hydrazine hydrate (e.g., 1.5 equivalents). This ensures that the ester is consumed rapidly, minimizing its opportunity to react with the newly formed product.

  • Controlled Addition: Add the hydrazine hydrate solution dropwise to the solution of the ester at a controlled temperature to maintain a homogeneous reaction mixture.

  • Purification: The diacylhydrazine is significantly less polar than the desired hydrazide product. It can often be separated effectively through recrystallization or column chromatography.

Section 3: Impurity Troubleshooting Summary

The table below provides a quick reference for identifying and addressing the most common impurities.

Impurity Name & StructureLikely CauseAnalytical Identification (TLC/HPLC)Prevention & Troubleshooting
A: 4-chloro-2-methylphenol Incomplete ether synthesis (Step 1). Degradation of the ether linkage.[11]Less polar than the product. Rf will be higher than the hydrazide but lower than the ester.Ensure stoichiometric base and sufficient reaction time/temperature in Step 1.
F: Ethyl 2-(4-chloro-2-methylphenoxy)acetate Incomplete hydrazinolysis (Step 2).Least polar component. Highest Rf on TLC.Use a 1.5-2.0 molar excess of hydrazine hydrate. Monitor reaction to completion by TLC.[6]
C/I: (4-chloro-2-methylphenoxy)acetic acid (MCPA) Hydrolysis of ester or product.[7] Contamination from starting materials.Most polar component. Lowest Rf on TLC (streaking may occur).Use anhydrous solvents. Avoid prolonged heating. Purify intermediate. Remove with a mild base wash.
H: N,N'-bis[2-(4-chloro-2-methylphenoxy)acetyl]hydrazine Incorrect stoichiometry (insufficient hydrazine).[9][10]Polarity is between the starting ester and the final product.Use a controlled excess of hydrazine hydrate. Purify via recrystallization.

Section 4: Key Experimental Protocols

Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)

This protocol is essential for determining the endpoint of the hydrazinolysis reaction, preventing the formation of byproducts from over-heating.

  • Prepare TLC Plate: Use a standard silica gel plate (e.g., Silica Gel 60 F₂₅₄).

  • Select Mobile Phase: A common solvent system is a mixture of ethyl acetate and hexane. A good starting ratio is 70:30 (Ethyl Acetate:Hexane). Adjust the ratio to achieve good separation (product Rf ~0.3-0.4).

  • Spotting: On the baseline of the plate, spot the starting ester intermediate (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Development: Place the plate in a chamber saturated with the mobile phase and allow the solvent front to travel up the plate.

  • Visualization: Visualize the spots under a UV lamp (254 nm).

  • Interpretation: The reaction is complete when the spot corresponding to the starting ester (highest Rf) is no longer visible in the reaction mixture lane.

Protocol 2: Purification by Recrystallization

Recrystallization is a highly effective method for purifying the final product from less soluble impurities like the diacylhydrazine and more soluble impurities like unreacted starting materials.[6]

  • Solvent Selection: Ethanol is a commonly used and effective solvent for recrystallizing acetohydrazides.[4]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities (like the diacylhydrazine, which may be less soluble).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The desired product should crystallize out. Cooling further in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Troubleshooting Impurity Identification Flowchart

This logical diagram provides a systematic approach to identifying an unknown impurity observed during analysis.

G start Observe Unexpected Peak/Spot in HPLC/TLC check_rf Compare Rf to Starting Materials start->check_rf check_ms Acquire Mass Spectrum start->check_ms Alternative Method rf_ester High Rf? (Less Polar than Product) check_rf->rf_ester Yes rf_acid Low Rf? (More Polar than Product) check_rf->rf_acid No ms_dimer Mass ≈ (2 * M_product) - 32 ? check_ms->ms_dimer Check Mass res_ester Likely Unreacted Ester (Impurity F) rf_ester->res_ester res_acid Likely MCPA (Impurity C/I) rf_acid->res_acid ms_acid Mass ≈ M_ester - 27 ? ms_dimer->ms_acid No res_dimer Likely Diacylhydrazine (Impurity H) ms_dimer->res_dimer Yes ms_acid->res_acid Yes res_unknown Further Characterization Needed (NMR, IR) ms_acid->res_unknown No

Sources

Troubleshooting low yield in 2-(4-chloro-2-methylphenoxy)acetohydrazide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(4-chloro-2-methylphenoxy)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this two-step synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved in two sequential steps:

  • Step 1: Esterification. 2-(4-chloro-2-methylphenoxy)acetic acid (MCPA) is converted to its corresponding ester, typically the methyl or ethyl ester, via Fischer esterification.

  • Step 2: Hydrazinolysis. The intermediate ester is then reacted with hydrazine hydrate to yield the final acetohydrazide product.

Low yield can arise from inefficiencies in either of these critical steps. This guide provides a structured, question-and-answer approach to diagnose and resolve common issues.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 2-(4-chloro-2-methylphenoxy)acetic acid (MCPA) B Methyl 2-(4-chloro-2-methylphenoxy)acetate (MCPA-Methyl Ester) A->B + CH₃OH + H₂SO₄ (cat.) - H₂O A->B + CH₃OH, H⁺ (cat.) C Final Product B->C + N₂H₄·H₂O (Hydrazine Hydrate) B->C + N₂H₄·H₂O G cluster_s1_solutions Esterification Solutions cluster_s2_solutions Hydrazinolysis Solutions start Low Yield Observed check_step1 Analyze Esterification Step (TLC of crude ester) start->check_step1 check_step2 Analyze Hydrazinolysis Step (TLC of crude hydrazide) start->check_step2 step1_fail MCPA Starting Material Present? check_step1->step1_fail step2_fail Ester Intermediate Present? check_step2->step2_fail step1_fail->check_step2 No s1_sol1 Increase reaction time/temp step1_fail->s1_sol1 Yes s1_sol2 Add more catalyst step1_fail->s1_sol2 Yes s1_sol3 Ensure water removal step1_fail->s1_sol3 Yes s2_sol1 Use excess hydrazine hydrate step2_fail->s2_sol1 Yes s2_sol2 Increase reaction time/temp step2_fail->s2_sol2 Yes s2_sol3 Verify hydrazine quality step2_fail->s2_sol3 Yes success Yield Optimized step2_fail->success No s1_sol1->success s1_sol2->success s1_sol3->success s2_sol1->success s2_sol2->success s2_sol3->success

Technical Support Center: Recrystallization of 2-(4-chloro-2-methylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-(4-chloro-2-methylphenoxy)acetohydrazide by recrystallization. This document is designed to offer practical, field-proven insights to overcome common challenges and ensure the highest purity of the final product.

I. Understanding the Compound: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful recrystallization protocol.

PropertyValueSource
CAS Number 32022-38-1
Molecular Formula C₉H₁₁ClN₂O₂
Molar Mass 214.65 g/mol
Melting Point 149-151 °C
Appearance White to light brown solid
Solubility Difficult to dissolve in water; soluble in ethanol and ether.

II. Recrystallization Principles and Solvent Selection

Recrystallization is a powerful purification technique for solid organic compounds based on differential solubility. The ideal solvent will dissolve the target compound sparingly at room temperature but have high solubility at elevated temperatures.[1] This allows for the dissolution of the compound in a minimal amount of hot solvent, followed by crystallization upon cooling, leaving impurities behind in the mother liquor.

Solvent Selection Guide

The choice of solvent is the most critical parameter in recrystallization. Based on the known solubility of this compound and protocols for structurally similar compounds, the following solvents are recommended for initial screening:

SolventPolarityBoiling Point (°C)Rationale and Comments
Ethanol Polar Protic78A good starting point. Has been successfully used for recrystallizing similar hydrazides.[2][3]
Methanol Polar Protic65Higher solubility than ethanol may be observed. A methanol-water mixture can be a good mixed-solvent system.[1]
Isopropanol Polar Protic82Similar to ethanol, but its higher boiling point may aid in dissolving less soluble impurities.
Acetonitrile Polar Aprotic82A versatile solvent that can be effective for a range of polar compounds.[1]
Ethyl Acetate Moderately Polar77A good choice if the compound is less polar. Can be used in a mixed-solvent system with a non-polar solvent like hexane.
Water Highly Polar100The compound has low water solubility, making it a potential anti-solvent in a mixed-solvent system.

Expert Tip: To perform a quick solvent screen, add a small amount of the crude solid to a test tube and add a few drops of the chosen solvent. Observe the solubility at room temperature and then upon heating. A good solvent will show a significant increase in solubility with temperature.

III. Step-by-Step Recrystallization Protocol

This protocol is a general guideline. The volumes of solvent and temperatures may need to be optimized based on the purity of the crude material and the specific equipment used.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the selected hot solvent (e.g., ethanol) to just dissolve the solid.[1] Gentle heating on a hot plate and stirring will facilitate dissolution.[1] Avoid adding excessive solvent, as this will reduce the final yield.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.[1] This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature.[1] Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering soluble impurities.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.[1]

Recrystallization_Workflow Start Crude Solid Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Insoluble Impurities Cool Slow Cooling & Crystallization Dissolve->Cool No Insoluble Impurities HotFilter->Cool Isolate Vacuum Filtration Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Drying Wash->Dry PureProduct Pure Crystals Dry->PureProduct

Caption: Recrystallization workflow for purifying this compound.

IV. Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Compound does not dissolve 1. Inappropriate solvent.[1]2. Insufficient solvent.1. Try a more polar solvent or a mixed-solvent system.[1]2. Add small increments of hot solvent until dissolution is achieved.
No crystals form upon cooling 1. Solution is not supersaturated (too much solvent was added).[1]2. The compound is highly soluble in the chosen solvent even at low temperatures.1. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[1]2. If the mother liquor is not disposed of, evaporate some of the solvent to increase the concentration and attempt to cool again.[5] 3. Consider using a different solvent or a mixed-solvent system where the compound is less soluble at cold temperatures.
"Oiling out" (formation of a liquid layer instead of crystals) The melting point of the solid is lower than the boiling point of the solvent, or the compound is precipitating as a supercooled liquid.[5]1. Add more solvent to decrease the saturation point and cool the solution more slowly.[5]2. Use a solvent with a lower boiling point.3. Try a mixed-solvent system. Add the "good" solvent at a higher temperature and then slowly add the "poor" solvent (anti-solvent) at a slightly lower temperature until turbidity is observed, then allow to cool slowly.
Poor recovery/low yield 1. Too much solvent was used, and a significant amount of the compound remains in the mother liquor.[5]2. Premature crystallization during hot filtration.3. Washing with too much cold solvent.1. Use the minimum amount of hot solvent necessary for dissolution.[5]2. Ensure the filtration apparatus is pre-heated. 3. Use a minimal amount of ice-cold solvent for washing.
Colored impurities in the final product The impurities have similar solubility profiles to the target compound.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use with caution as it can also adsorb some of the desired product.

V. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The most common synthesis of hydrazides involves the reaction of an ester with hydrazine hydrate.[6] Therefore, potential impurities include:

  • Unreacted starting materials: The corresponding ester (e.g., ethyl 2-(4-chloro-2-methylphenoxy)acetate) and hydrazine hydrate.[6]

  • Hydrolysis product: 2-(4-chloro-2-methylphenoxy)acetic acid, which can form if water is present in the reaction mixture.[6]

  • Diacylhydrazine: This byproduct can form if the product reacts with another molecule of the starting ester.[6]

Q2: How can I tell if my recrystallization was successful?

A2: A successful recrystallization should result in a noticeable improvement in the physical properties of the compound. Key indicators include:

  • Sharper melting point range: A pure compound will have a narrow melting point range (typically 1-2 °C).

  • Improved color: If the crude material was colored, the purified crystals should be colorless or have a significantly lighter color.

  • Well-defined crystal morphology: Pure compounds often form well-defined crystals.

Q3: Can I use a mixed-solvent system for recrystallization?

A3: Yes, a mixed-solvent system can be very effective, especially if a single solvent does not provide the desired solubility profile. A common approach is to dissolve the compound in a "good" solvent in which it is highly soluble, and then add a "poor" solvent (anti-solvent) in which it is insoluble, until the solution becomes turbid. The solution is then heated until it becomes clear again, and then allowed to cool slowly. For this compound, an ethanol-water or methanol-water system could be effective.

Q4: What are the key safety precautions I should take during recrystallization?

A4: Always handle this compound in a well-ventilated fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][7] Avoid inhaling dust or vapors.[7] In case of accidental contact with skin or eyes, flush immediately with plenty of water for at least 15 minutes and seek medical attention.[7]

Safety_Precautions Main Safety First FumeHood Work in a Fume Hood Main->FumeHood PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Main->PPE AvoidInhalation Avoid Inhaling Dust/Vapors Main->AvoidInhalation Emergency Know Emergency Procedures (Eyewash, Safety Shower) Main->Emergency

Sources

Improving the solubility of 2-(4-chloro-2-methylphenoxy)acetohydrazide for in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Improving the Solubility of 2-(4-chloro-2-methylphenoxy)acetohydrazide

A Message from Your Application Scientist

Greetings,

Welcome to the technical support center. I understand you're encountering solubility challenges with this compound in your in vitro assays. This is a common yet critical hurdle in drug discovery and development. Precipitation of a test compound can lead to inaccurate concentration-response curves, false negatives, and a significant loss of time and resources.

The structure of this compound—with its chlorinated aromatic ring—suggests a hydrophobic nature, which is the likely cause of its poor aqueous solubility. The hydrazide functional group, however, offers opportunities for chemical manipulation that we can exploit.

This guide is designed to provide you with a systematic, cause-and-effect-driven approach to resolving these solubility issues. We will move from foundational best practices in stock solution preparation to advanced solubilization techniques, explaining the scientific principles behind each step. My goal is to empower you not just to solve this specific problem but to build a robust methodology for handling poorly soluble compounds in the future.

Let's begin by troubleshooting the issue logically.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Section 1: Understanding the Core Problem

Q1: I've dissolved my this compound in DMSO, but it precipitates immediately when I add it to my aqueous cell culture medium. Why is this happening?

A1: This is a classic problem of a compound "crashing out" of solution. Here's the causal chain:

  • High Lipophilicity: The 4-chloro-2-methylphenoxy group is hydrophobic ("water-fearing"). This part of the molecule is not readily accommodated by the highly polar, hydrogen-bonded network of water in your aqueous medium.

  • Solvent Shift: Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[1][2] When you create a concentrated stock in 100% DMSO, the DMSO molecules effectively surround and solvate your compound.

  • Precipitation Trigger: Upon diluting this DMSO stock into your aqueous buffer or medium, the DMSO concentration plummets. Water becomes the dominant solvent. The hydrophobic compound molecules are then driven out of the aqueous phase, aggregating together to minimize their contact with water, which results in visible precipitation.[3][4] This occurs when the compound's concentration exceeds its maximum solubility in the final assay medium (which contains a low percentage of DMSO).

Section 2: The First Line of Defense: Optimizing Stock Solution Preparation

Q2: What is the best practice for preparing the initial stock solution to minimize solubility issues down the line?

A2: A well-prepared, fully dissolved stock solution is non-negotiable. Even microscopic, undissolved particles can act as seeds for larger-scale precipitation later.

  • Solvent Choice: 100% DMSO is the standard and appropriate choice for highly hydrophobic compounds like this one.

  • Concentration: Do not over-saturate your stock solution. While it's tempting to make a highly concentrated stock (e.g., >100 mM), this can increase the risk of precipitation upon dilution. A 10-50 mM stock is often a more reliable starting point.

  • Dissolution Technique: Vigorously vortex the solution. If the compound is slow to dissolve, gentle warming in a 37°C water bath can help.[4][5] Always ensure the compound is completely dissolved by visual inspection before storing.

  • Storage: Store stock solutions in glass vials with Teflon-lined screw caps to prevent solvent evaporation over time, which would inadvertently increase the compound's concentration.[6] Store at -20°C or -80°C. Before use, thaw the vial completely and bring it to room temperature to prevent water condensation into the solution, and vortex briefly to ensure homogeneity.[6]

Section 3: Systematic Approaches to Improving Aqueous Solubility

If optimizing the stock solution isn't sufficient, you must modify the formulation. The following strategies are presented in order of increasing complexity.

Q3: Can I use co-solvents other than DMSO to improve solubility in the final assay medium?

A3: Yes, using a water-miscible organic solvent, or "co-solvent," in your final assay medium can increase the solubility of your compound.[7][8] These agents work by reducing the overall polarity of the aqueous solvent, making it more hospitable to hydrophobic molecules.[9][10]

Co-SolventRecommended Final Conc.ProsCons
DMSO < 0.5% (ideally < 0.1%)Excellent solubilizing power.[2]Can be toxic to some cell lines at >0.5%; may have biological effects.
Ethanol < 1%Less toxic than DMSO for many cell types.[8]Less powerful solubilizer than DMSO; can be volatile.
Polyethylene Glycol 400 (PEG 400) < 1%Low toxicity, commonly used in formulations.[8][]Can be viscous; may interfere with some assays.

Actionable Advice: First, determine the maximum tolerable percentage of DMSO for your specific cell line in a vehicle control experiment. If you are already at this limit, you cannot increase the DMSO further. Using other co-solvents is generally less effective and adds another variable to your experiment.

Q4: The structure has a phenoxyacetic acid and a hydrazide group. Can I use pH adjustment to keep it in solution?

A4: Absolutely. This is a very powerful technique for ionizable compounds. Your compound has two key regions that are sensitive to pH:

  • The Phenoxyacetic Acid Moiety: The parent acid, (4-chloro-2-methylphenoxy)acetic acid, is a weak acid with a reported pKa of approximately 3.1.[12] Above this pH, the carboxylic acid group will be deprotonated to a negatively charged carboxylate (-COO⁻).

  • The Hydrazide Group: Hydrazides are weakly basic and can be protonated under acidic conditions to form a positively charged species (-CONHNH₃⁺).

The charged (ionized) form of a molecule is almost always more water-soluble than the neutral form. Therefore, by shifting the pH of your solution, you can increase the proportion of the charged species and enhance solubility.[][13][14]

  • To increase solubility: Adjusting the pH to be well above the pKa (e.g., pH 7.4, typical for cell culture media) will deprotonate the acidic portion, creating a charged anion that should be more soluble. Conversely, lowering the pH would protonate the basic hydrazide group. Given the low pKa of the acid part, working at physiological pH is the most logical approach.

Actionable Advice: Prepare a concentrated stock solution in a buffer at a pH where the molecule is ionized (e.g., pH 8-9) before diluting it into your neutral pH assay medium. See Protocol 2 below.

Q5: I've heard about cyclodextrins. How do they work and are they suitable for my compound?

A5: Cyclodextrins are an excellent and often overlooked tool for solubilizing hydrophobic compounds in biological assays.[15][16] They are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[15][17][18]

The mechanism is a form of molecular encapsulation:

  • The hydrophobic part of your compound (the chloromethylphenoxy ring) partitions into the hydrophobic cavity of the cyclodextrin.

  • The hydrophilic exterior of the cyclodextrin then faces the water, effectively "hiding" the hydrophobic guest molecule and presenting a water-soluble complex to the solution.[15][18][19]

Commonly used cyclodextrins in research are Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) due to their high aqueous solubility and low toxicity. This method is often compatible with cell-based assays.[3]

Visualized Workflows & Mechanisms

G cluster_start Initial Observation cluster_stock Step 1: Stock Solution Check cluster_solubility Step 2: Determine Max Solubility cluster_enhance Step 3: Actively Enhance Solubility start Compound precipitates in in vitro assay medium stock_check Is stock solution (10-50 mM in DMSO) completely clear upon thawing & vortexing? start->stock_check optimize_stock Re-prepare stock. Use gentle heat (37°C). Ensure full dissolution. stock_check->optimize_stock No kinetic_sol Perform Kinetic Solubility Assay (See Protocol 1). What is the max soluble concentration? stock_check->kinetic_sol Yes optimize_stock->stock_check conc_check Is max soluble concentration high enough for the assay? kinetic_sol->conc_check proceed Proceed with assay, staying below this concentration. conc_check->proceed Yes strategy Select an Enhancement Strategy conc_check->strategy No ph_adjust pH Adjustment (See Protocol 2) strategy->ph_adjust cyclodextrin Cyclodextrin Complexation (See Protocol 3) strategy->cyclodextrin

Caption: A systematic troubleshooting workflow for addressing compound precipitation.

Caption: Mechanism of solubility enhancement by cyclodextrin encapsulation.

Experimental Protocols

Protocol 1: Determining Kinetic Solubility in Assay Medium

This protocol determines the maximum concentration at which your compound remains visibly soluble in the final assay medium over the duration of your experiment.[5]

Materials:

  • 10 mM stock solution of your compound in 100% DMSO.

  • Assay medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C.

  • Sterile microcentrifuge tubes or a 96-well plate.

  • Vortex mixer.

Methodology:

  • Prepare Dilutions: Prepare a series of dilutions of your compound in pre-warmed medium. To minimize local concentration effects, add the medium to the tube first, then add the small volume of DMSO stock while vortexing.

    • Example for a 100 µM test: Add 99 µL of medium to a tube. Add 1 µL of 10 mM DMSO stock. Vortex immediately. (Final DMSO concentration: 1%).

    • Example for a 2-fold serial dilution: Prepare the highest concentration (e.g., 200 µM). Transfer 100 µL of this to a new tube containing 100 µL of fresh medium to get 100 µM, and repeat for 50 µM, 25 µM, etc.

  • Incubate: Incubate the dilutions under your standard assay conditions (e.g., 37°C, 5% CO₂).

  • Observe: Visually inspect each concentration for signs of precipitation (cloudiness, crystals, film) at several time points (e.g., 0, 1, 4, and 24 hours). You can also check a small aliquot under a microscope.

  • Determine Max Concentration: The highest concentration that remains completely clear for the entire incubation period is your working maximum kinetic solubility. Do not use concentrations above this limit in your assays.[3]

Protocol 2: Using pH Adjustment for Solubilization

This protocol creates a slightly basic, concentrated stock solution to ensure the compound is in its more soluble ionized form.

Materials:

  • Your solid compound.

  • DMSO.

  • 1N NaOH solution.

  • Sterile buffer, pH ~8.0 (e.g., 50 mM Tris-HCl).

  • pH meter.

Methodology:

  • Prepare Basic Stock:

    • Dissolve your compound in a minimal amount of DMSO to create a high-concentration slurry (e.g., 200 mM).

    • Slowly add the pH 8.0 buffer to your desired stock concentration (e.g., 10 mM).

    • If the compound does not fully dissolve, add 1N NaOH dropwise while monitoring the pH until the solution clears. Do not exceed pH 9.

    • Bring to the final volume with the pH 8.0 buffer.

  • Dilute into Assay Medium: Use this new pH-adjusted stock solution for your serial dilutions in your standard, neutral pH assay medium. The buffering capacity of the medium should bring the final pH back to physiological levels, but the initial dissolution advantage is often enough to prevent precipitation.

  • Validate: Always run a vehicle control with the same basic buffer to ensure it has no effect on your cells or assay endpoint.

Protocol 3: Using Cyclodextrins for Solubilization

This protocol uses HP-β-CD to form an inclusion complex, enhancing solubility.

Materials:

  • Your solid compound.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Deionized water or desired buffer (e.g., PBS).

  • Vortex mixer and shaker/rocker.

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired buffer. For example, dissolve 2g of HP-β-CD in water to a final volume of 10 mL for a 20% solution.

  • Form the Complex:

    • Add your solid compound directly to the HP-β-CD solution to achieve your desired final stock concentration (e.g., 1-5 mM).

    • Vortex vigorously.

    • Place the solution on a shaker or rocker at room temperature overnight to allow for efficient complex formation. The solution should become clear.

    • Sterile-filter the final stock solution through a 0.22 µm filter.

  • Use in Assay: Use this new aqueous stock solution to perform dilutions in your assay medium.

  • Validate: As with all methods, you must test a vehicle control (the HP-β-CD solution without your compound) to confirm it does not interfere with your assay.

Summary & Key Takeaways

IssueRoot CauseRecommended SolutionKey Consideration
Precipitation from DMSO Stock Compound's concentration exceeds its solubility limit in the aqueous assay medium.Determine the maximum kinetic solubility (Protocol 1) and work below this concentration.The simplest solution; always the first step.
Persistent Low Solubility The compound is highly hydrophobic and/or crystalline.Use pH adjustment to create a charged, more soluble species (Protocol 2).Only works for ionizable compounds; must validate vehicle effect.
Non-ionizable or Stubborn Compound Extreme hydrophobicity that pH modification cannot overcome.Use cyclodextrins to form a water-soluble inclusion complex (Protocol 3).Highly effective and generally low toxicity; must validate vehicle effect.

By approaching this solubility challenge systematically, you can generate reliable and reproducible data for your in vitro assays. If you require further assistance, please do not hesitate to reach out.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
  • Wikipedia. (n.d.). Cosolvent.
  • Chaudhary, V.B., & Patel, J.K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved January 12, 2026, from [Link]

  • Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. Retrieved January 12, 2026, from [Link]

  • Vertex AI Search. (2024, September 18). Enhancing solubility and stability of poorly soluble drugs.
  • Vertex AI Search. (n.d.). Cosolvent.
  • Vertex AI Search. (n.d.). 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... - Global Pharmaceutical Sciences Review - GPSR.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
  • Slideshare. (n.d.). solubility enhancement -by pH change & complexation.
  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media?.
  • Fiveable. (n.d.). pH and Solubility - AP Chem.
  • Enfanos. (n.d.). Preparation of Stock Solutions.
  • Benchchem. (n.d.). Technical Support Center: Addressing Compound Precipitation In Vitro.
  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • YouTube. (2025, December 20). How Do Acids And Bases Alter Compound Solubility?.
  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?.
  • PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data.

Sources

Technical Support Center: Optimization of Catalyst and Synthesis Conditions for 2-(4-chloro-2-methylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-chloro-2-methylphenoxy)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during this synthesis. Our focus is on practical, evidence-based solutions to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and straightforward method is the hydrazinolysis of a suitable ester precursor, typically an alkyl (e.g., ethyl or methyl) 2-(4-chloro-2-methylphenoxy)acetate, with hydrazine hydrate.[1][2][3] This reaction is a classic nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the desired hydrazide.[4][5] The reaction is generally carried out in an alcohol-based solvent, such as ethanol, under reflux conditions.[2][3]

Q2: Is a catalyst required for the synthesis of this compound?

A2: While the hydrazinolysis of esters can often proceed to completion without a catalyst, particularly with sufficient heat and reaction time, the use of a catalyst can be beneficial in certain instances.[1] For some substrates, a basic catalyst like pyridine has been shown to enhance the reaction rate and yield.[1] Acid catalysts, such as a few drops of hydrochloric or sulfuric acid, can also be employed in some hydrazide syntheses, though this is less common for this specific transformation.[6][7] The decision to use a catalyst often depends on the reactivity of the starting ester and the desired reaction time.

Q3: What are the typical reaction conditions for a non-catalyzed synthesis?

A3: For a non-catalyzed synthesis, equimolar or a slight excess of hydrazine hydrate is typically reacted with the starting ester in a solvent like absolute ethanol.[1][2] The mixture is heated to reflux, and the reaction progress is monitored over several hours.[1][2][3] Thin Layer Chromatography (TLC) is an effective method for monitoring the consumption of the starting ester.[4][8]

Q4: How can the final product, this compound, be effectively purified?

A4: The most common and effective method for purifying the product is recrystallization.[1][4] After the reaction is complete, the mixture is typically cooled, and the solvent volume may be reduced to induce precipitation of the crude product. The collected solid is then dissolved in a minimum amount of a hot solvent, often ethanol, and allowed to cool slowly.[4][9] This process allows for the formation of pure crystals, leaving more soluble impurities behind in the mother liquor.[4]

Optimization of Synthesis Parameters

While the synthesis is relatively straightforward, optimizing reaction conditions can significantly improve yield, purity, and efficiency.

Catalyst Selection and Impact

The hydrazinolysis of alkyl 2-(4-chloro-2-methylphenoxy)acetate is often performed without a catalyst. However, if reaction times are slow or yields are suboptimal, a catalyst can be considered.

Parameter Non-Catalyzed Base-Catalyzed (e.g., Pyridine) Causality and Considerations
Reaction Rate Moderate to SlowGenerally FasterPyridine can act as a base to deprotonate hydrazine, increasing its nucleophilicity. It can also help to activate the ester carbonyl group.
Yield Good to ExcellentPotentially HigherBy accelerating the reaction, a catalyst can help drive the equilibrium towards the product and minimize the formation of side products from prolonged heating.[1]
Side Reactions Minimal under optimal conditionsMay promote side reactions if not controlledExcessive base or prolonged reaction times can lead to undesired side reactions.
Work-up SimplerRequires removal of catalystThe catalyst will need to be removed during the work-up, typically through aqueous washes, which can sometimes complicate the purification process.
Experimental Protocols

Protocol 1: Standard Non-Catalyzed Synthesis

  • To a round-bottom flask equipped with a reflux condenser, add ethyl 2-(4-chloro-2-methylphenoxy)acetate (1 equivalent).

  • Add absolute ethanol as the solvent (approximately 10 mL per gram of ester).

  • With stirring, add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.[4]

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.[2]

  • Monitor the reaction progress using TLC (e.g., with a 1:1 mixture of ethyl acetate and hexane as the eluent).[4] The reaction is complete when the starting ester spot has disappeared.[4]

  • Once complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce crystallization.

  • Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.[1]

  • Dry the purified product under vacuum.

Protocol 2: Pyridine-Catalyzed Synthesis

  • Follow steps 1 and 2 from the non-catalyzed protocol.

  • Add a catalytic amount of pyridine (e.g., 0.1 equivalents) to the solution.

  • Proceed with steps 3 through 10 as described above. The reaction time may be shorter, so monitor closely with TLC.

Troubleshooting Guide

Below is a troubleshooting guide for common issues encountered during the synthesis of this compound.

Q5: My reaction is not going to completion, and I still see a significant amount of starting material. What should I do?

  • Probable Causes:

    • Inactive Hydrazine Hydrate: Hydrazine hydrate can degrade over time.

    • Insufficient Reaction Time or Temperature: The reaction may be sluggish under the current conditions.[4]

    • Poor Quality Starting Ester: Impurities in the ester can inhibit the reaction.

  • Solutions:

    • Use fresh, high-quality hydrazine hydrate. The concentration can be verified by titration.[4]

    • Increase the reflux time and continue to monitor the reaction by TLC until the starting material is consumed.[4]

    • Ensure the purity of your starting ester using techniques like NMR or GC-MS.[4]

    • Consider adding a slight excess of hydrazine hydrate (e.g., 1.5 equivalents) to drive the reaction to completion.[1]

Q6: I have a significant amount of an acidic impurity in my crude product. What is it and how can I prevent it?

  • Probable Cause:

    • Hydrolysis of the Starting Ester: The presence of water in the reactants or solvent can lead to the hydrolysis of the starting ester, forming 2-(4-chloro-2-methylphenoxy)acetic acid.[4][10]

  • Solutions:

    • Use anhydrous ethanol as the solvent.[4]

    • Ensure your hydrazine hydrate is of a high concentration to minimize the amount of water introduced.

    • Minimize the exposure of the reaction to atmospheric moisture by using a drying tube on the condenser.

Q7: My product is an oil and will not crystallize. How can I solidify it?

  • Probable Causes:

    • Presence of Impurities: Residual solvent or byproducts can act as an oiling agent and prevent crystallization.

    • The solution is too dilute.

  • Solutions:

    • Ensure all the reaction solvent is removed from the crude product before attempting recrystallization.

    • Attempt to triturate the oil with a non-polar solvent like hexane to induce crystallization.[1]

    • If recrystallization fails, purify the product via column chromatography.[1]

    • Concentrate the solution further by removing more solvent under reduced pressure before cooling.[1]

Q8: The yield of my reaction is consistently low. What are the likely causes and how can I improve it?

  • Probable Causes:

    • Incomplete Reaction: As discussed in Q5.

    • Product Loss During Work-up: The product may have some solubility in the cold ethanol wash.

    • Side Reactions: Formation of byproducts such as diacylhydrazine can reduce the yield of the desired product.

  • Solutions:

    • Ensure the reaction goes to completion by optimizing the reaction time and temperature.

    • Minimize the amount of cold solvent used to wash the final product during filtration.

    • Maintain a consistent reflux temperature and avoid excessive heating, which could promote side reactions.

    • Consider using a catalyst like pyridine to improve the reaction yield.[1]

Visualized Workflows

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_final Final Product Start Combine Ester, Ethanol, and Hydrazine Hydrate Reflux Heat to Reflux (4-6h) Start->Reflux TLC Monitor by TLC Reflux->TLC Cool Cool to RT TLC->Cool Reaction Complete Concentrate Concentrate in vacuo Cool->Concentrate Precipitate Cool in Ice Bath Concentrate->Precipitate Filter Vacuum Filter & Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry Product Pure this compound Dry->Product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Start Low Yield or Incomplete Reaction? Cause1 Check Hydrazine Quality (Use fresh stock) Start->Cause1 Cause2 Increase Reflux Time/Temp (Monitor by TLC) Start->Cause2 Cause3 Check Ester Purity (NMR, GC-MS) Start->Cause3 Cause4 Product Loss During Work-up? (Minimize wash solvent) Start->Cause4 Cause5 Side Reactions? (Control temperature) Start->Cause5 Product_Issue Product is Oily/Won't Crystallize? Product_issue Product_issue Solution1 Remove All Solvent Product_Issue->Solution1 Solution2 Triturate with Hexane Product_Issue->Solution2 Solution3 Purify via Column Chromatography Product_Issue->Solution3

Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.

References

  • Characterization of catalyst for hydrazine decomposition and its deactivation mechanism. (2025). Vertex AI Search.
  • Catalyst selection and optimization for 2-(2-Chlorophenyl)acetohydrazide synthesis. (2025). Benchchem.
  • Technical Support Center: Optimizing Acetohydrazide Synthesis. (2025). Benchchem.
  • O'Donovan, R. (n.d.). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. Thesis.
  • Hydrogen Production from Hydrous Hydrazine Decomposition Using Ir Catalysts: Effect of the Preparation Method and the Support. (2024). MDPI.
  • Identifying and characterizing impurities in 2-(2-Chlorophenyl)acetohydrazide synthesis. (2025). Benchchem.
  • Removal of 4-chloro-2-methylphenoxyacetic acid from water by MIL-101(Cr) metal-organic framework: kinetics, isotherms and statistical models. (2021). PubMed Central.
  • Effect of temperature on kinetics of synthesis of hydrazine hydrate by acetone azine hydrolysis. (n.d.). ResearchGate.
  • 2-(4-Chlorophenoxy)acetohydrazide. (n.d.). PMC - NIH.
  • Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity. (2023). PMC - NIH.
  • The synthetic method of acethydrazide. (n.d.). Google Patents.
  • Catalyst deactivation. (2021). YouTube.
  • Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids. (n.d.). AADE Template.
  • Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. (n.d.). PMC - NIH.
  • Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. (2024). NIH.
  • Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. (2019). EPA.
  • Optimization of the reaction conditions in the synthesis of4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a. (n.d.). ResearchGate.
  • A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. (2025). ResearchGate.
  • Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal.
  • 2-(2-Chlorophenoxy)acetohydrazide. (n.d.). ResearchGate.
  • An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. (2025). ResearchGate.
  • Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population. (n.d.). PubMed.
  • A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2-Chlorophenyl)acetohydrazide. (2025). Benchchem.
  • Hydrazine Hydrate in Asymmetric Synthesis: A Bifunctional Squaramide Catalytic Approach toward Fused Pyrazolines. (2023). Organic Letters - ACS Publications.
  • 2-(4-Methylphenoxy)acetohydrazide. (n.d.). PMC - NIH.
  • Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone. (n.d.). Google Patents.
  • Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (n.d.). PMC - NIH.
  • SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. (2012). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Synthesis and Pharmacological Profile of Hydrazide Compounds. (n.d.). Research Journal of Pharmacy and Technology.
  • Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. (2025). PubMed.
  • A new approach to determination of the herbicide 2-methyl-4-chlorophenoxyacetic acid in soil. (2024). Grechina - Toxicological Review.
  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. (2025). RSC Publishing.
  • Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry. (n.d.). PubMed.
  • 2-(4-Methoxyphenoxy)acetohydrazide. (n.d.). PMC - NIH.
  • Technical Guide: 2-(2-Chlorophenyl)acetohydrazide - Synthesis, Characterization, and Biological Potential. (2025). Benchchem.
  • Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry. (2025). ResearchGate.
  • The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. (n.d.). MDPI.

Sources

Side reactions to avoid during the synthesis of 2-(4-chloro-2-methylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-chloro-2-methylphenoxy)acetohydrazide. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential side reactions encountered during this multi-step synthesis. By understanding the causality behind these side reactions, you can optimize your experimental conditions to maximize the yield and purity of your target compound.

The synthesis of this compound is typically achieved in two primary stages:

  • Williamson Ether Synthesis: Formation of ethyl 2-(4-chloro-2-methylphenoxy)acetate from 4-chloro-2-methylphenol and ethyl chloroacetate.

  • Hydrazinolysis: Conversion of the intermediate ester to the final acetohydrazide product using hydrazine hydrate.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Troubleshooting the Williamson Ether Synthesis

This initial step involves the SN2 reaction between the phenoxide ion of 4-chloro-2-methylphenol and ethyl chloroacetate.[1][2] While seemingly straightforward, several competing reactions can lower the efficiency of this transformation.

Frequently Asked Questions (FAQs)

Question 1: My yield of the desired ether, ethyl 2-(4-chloro-2-methylphenoxy)acetate, is low, and I'm isolating unreacted 4-chloro-2-methylphenol. What's going wrong?

Answer: This issue typically points to incomplete deprotonation of the starting phenol or suboptimal reaction conditions for the SN2 reaction.

  • Causality (Expertise & Experience): The Williamson ether synthesis requires the formation of a phenoxide nucleophile by deprotonating the phenolic hydroxyl group.[3] If the base used is too weak or used in insufficient quantity, a significant portion of the phenol will remain protonated and unreactive. Phenols are more acidic than alcohols, but a suitable base is still crucial. Weaker bases like potassium carbonate (K₂CO₃) are often sufficient and are milder than strong bases like sodium hydride (NaH), which can promote side reactions.[4]

  • Troubleshooting & Protocol Validation:

    • Base Selection & Stoichiometry: Ensure you are using at least one equivalent of a suitable base. For phenols, anhydrous K₂CO₃ is a common and effective choice.[5] Ensure the K₂CO₃ is finely powdered to maximize surface area.

    • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the base, leaving the phenoxide anion more nucleophilic and available to react.[4] Protic solvents can hydrogen bond with the phenoxide, reducing its nucleophilicity and favoring undesired C-alkylation.[3]

    • Temperature & Reaction Time: The reaction typically requires heating. A temperature range of 50-100 °C for 1-8 hours is common.[2][4] Monitor the reaction by TLC to determine the optimal reaction time.

Question 2: I've isolated an unexpected isomer. NMR analysis suggests the ethyl acetate group has attached to the aromatic ring instead of the oxygen. How can I prevent this?

Answer: You are observing C-alkylation, a known side reaction in the alkylation of phenols.[1][6] The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions).[3]

  • Causality (Expertise & Experience): The ratio of O-alkylation (desired) to C-alkylation (undesired) is heavily influenced by the reaction conditions.[7][8] As mentioned above, polar aprotic solvents (e.g., DMF, acetone) favor O-alkylation. Protic solvents (e.g., ethanol, water) can solvate the oxygen atom of the phenoxide, making the carbon positions more accessible for attack.[3]

  • Troubleshooting & Protocol Validation:

    • Solvent System: The most effective way to favor O-alkylation is to use a polar aprotic solvent like acetonitrile or DMF.[4]

    • Counter-ion: The nature of the cation can also play a role, although the solvent effect is generally more pronounced.

Question 3: My reaction mixture shows the presence of (4-chloro-2-methylphenoxy)acetic acid, not the ethyl ester. What is causing this hydrolysis?

Answer: This indicates the hydrolysis of your starting material, ethyl chloroacetate, or your product, ethyl 2-(4-chloro-2-methylphenoxy)acetate.[9]

  • Causality (Expertise & Experience): Esters are susceptible to hydrolysis under basic conditions, a reaction known as saponification.[10] The presence of water in your reaction mixture, combined with the basic conditions required for phenoxide formation, can lead to the hydrolysis of the ester group to a carboxylate salt. This salt is then protonated during the acidic work-up, yielding the carboxylic acid.

  • Troubleshooting & Protocol Validation:

    • Anhydrous Conditions: Ensure all your reagents and solvents are thoroughly dried. Use anhydrous potassium carbonate and dry your solvent (e.g., acetone, DMF) before use.

    • Reagent Quality: Use a fresh, unopened bottle of ethyl chloroacetate, as older bottles may have absorbed atmospheric moisture.[9]

Summary of Key Parameters for Williamson Ether Synthesis
ParameterRecommendation for O-AlkylationRationale
Base Anhydrous K₂CO₃ (finely powdered)Sufficiently basic for phenol deprotonation, minimizes harsh conditions.[4]
Solvent Polar Aprotic (DMF, Acetonitrile)Solvates the cation, enhancing phenoxide nucleophilicity and favoring O-alkylation.[3]
Temperature 50-100 °CProvides sufficient energy for the SN2 reaction without promoting excessive side reactions.[2]
Conditions AnhydrousPrevents hydrolysis of the ethyl ester reactant and product.[11]

Part 2: Troubleshooting the Hydrazinolysis

The second stage involves the reaction of the intermediate ester with hydrazine hydrate to form the desired this compound. This nucleophilic acyl substitution is generally efficient, but one major side reaction can occur.[12]

Frequently Asked Questions (FAQs)

Question 4: My final product is contaminated with a high molecular weight impurity. Mass spectrometry suggests it's a dimer of my product. What is this and how do I avoid it?

Answer: This impurity is likely the N,N'-bis[2-(4-chloro-2-methylphenoxy)acetyl]hydrazine, also known as a diacylhydrazine or bis-hydrazide.[13]

  • Causality (Expertise & Experience): This side product forms when a molecule of the already formed product, this compound, acts as a nucleophile and attacks a second molecule of the starting ester. This is more likely to occur if the concentration of the starting ester is high relative to the hydrazine, especially towards the end of the reaction. Using a large excess of hydrazine minimizes the chance of the product reacting with the remaining ester.[14]

  • Troubleshooting & Protocol Validation:

    • Stoichiometry of Hydrazine: The most effective way to prevent the formation of the diacylhydrazine is to use a significant excess of hydrazine hydrate (typically 3-5 equivalents). This ensures that an ester molecule is statistically more likely to react with a hydrazine molecule rather than the hydrazide product.

    • Order of Addition: Add the ester slowly to the solution of hydrazine hydrate in the solvent (e.g., ethanol). This maintains a high concentration of hydrazine relative to the ester throughout the addition process.

    • Temperature Control: While hydrazinolysis often requires heating to proceed at a reasonable rate, excessive temperatures can lead to degradation of hydrazine and other side reactions. Refluxing in ethanol is a common practice.[12]

Visualizing the Reaction Pathways

The following diagram illustrates the desired synthetic route and the key side reactions discussed.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis Phenol 4-Chloro-2-methylphenol Phenoxide Phenoxide Ion Phenol->Phenoxide + Base (K2CO3) EtCA Ethyl Chloroacetate Ester Ethyl 2-(4-chloro-2- methylphenoxy)acetate (Desired Intermediate) EtCA->Ester O-Alkylation (Desired) SN2 Reaction Hydrolyzed_Ester (4-chloro-2-methylphenoxy) acetic acid EtCA->Hydrolyzed_Ester Hydrolysis (Side Reaction) + H2O, Base Hydrazine Hydrazine Hydrate Product 2-(4-chloro-2-methylphenoxy) acetohydrazide (Final Product) Hydrazine->Product Hydrazinolysis (Desired) Phenoxide->Ester O-Alkylation (Desired) SN2 Reaction C_Alkylated C-Alkylated Byproduct Phenoxide->C_Alkylated C-Alkylation (Side Reaction) Protic Solvents Ester->Product Hydrazinolysis (Desired) Diacylhydrazine Diacylhydrazine Byproduct Ester->Diacylhydrazine Bis-Acylation (Side Reaction) Insufficient Hydrazine Product->Diacylhydrazine Bis-Acylation (Side Reaction) Insufficient Hydrazine

Caption: Desired synthesis pathway and potential side reactions.

References

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7751, Ethyl chloroacetate. Retrieved from [Link]

  • Liu, K., & Liu, B. (2010). Alkylation of phenol: a mechanistic view. Journal of Molecular Modeling, 16(9), 1431-1443. Retrieved from [Link]

  • Trost, B. M., & Toste, F. D. (2000). Asymmetric O- and C-Alkylation of Phenols. Journal of the American Chemical Society, 122(46), 11557-11558. Retrieved from [Link]

  • Yadav, G. D., & Kulkarni, H. R. (2014). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Catalysis Science & Technology, 4(10), 3426-3453. Retrieved from [Link]

  • ResearchGate. (2010). (PDF) Alkylation of Phenol: A Mechanistic View. Retrieved from [Link]

  • ResearchGate. (n.d.). Degree of hydrolysis of ethyl chloroacetate as determined with the analytical method. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Chem 227 Lab Manual. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Diacylhydrazine insecticide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). 2-(4-Methoxyphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. Retrieved from [Link]

  • Prexams. (n.d.). Hydrolysis of Ethyl Acetate. Retrieved from [Link]

  • Google Patents. (n.d.). US4629812A - Method for producing N,N'-bis-salicyloyl hydrazine.

Sources

Technical Support Center: Characterization of Byproducts in 2-(4-chloro-2-methylphenoxy)acetohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and characterization of 2-(4-chloro-2-methylphenoxy)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into potential side reactions and to offer robust troubleshooting strategies. Our goal is to empower you to anticipate, identify, and mitigate common impurities, ensuring the integrity of your synthesis.

Frequently Asked Questions (FAQs)
Q1: What is the primary and most reliable method for synthesizing this compound?

The most common and efficient method is the hydrazinolysis of a corresponding ester, typically ethyl or methyl 2-(4-chloro-2-methylphenoxy)acetate. This reaction is a nucleophilic acyl substitution where the terminal nitrogen of hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (ethanol or methanol) and formation of the desired hydrazide.[1][2][3] The reaction is typically performed under reflux in an alcohol solvent, such as ethanol.[2]

G reagent1 Ethyl 2-(4-chloro-2-methylphenoxy)acetate solvent Ethanol, Reflux reagent1->solvent reagent2 Hydrazine Hydrate (NH₂NH₂·H₂O) reagent2->solvent product This compound solvent->product Nucleophilic Acyl Substitution

Caption: Primary synthesis pathway for this compound.

Q2: What are the most common byproducts I should expect in this reaction?

While the reaction is generally high-yielding, several byproducts can arise depending on the reaction conditions and purity of the starting materials. The two most critical byproducts to monitor are:

  • N,N'-di((4-chloro-2-methylphenoxy)acetyl)hydrazine: This is arguably the most significant process-related impurity. It forms when a single hydrazine molecule reacts with two molecules of the acylating agent. This can happen if the product, this compound, acts as a nucleophile and reacts with another molecule of the starting ester, or if hydrazine is the limiting reagent.[4][5][6][7]

  • (4-chloro-2-methylphenoxy)acetic acid (MCPA): This acidic impurity can form through the hydrolysis of either the starting ester or the final acetohydrazide product.[8] The presence of excess water in the hydrazine hydrate or solvent can promote this side reaction.[9][10]

Other potential impurities include unreacted starting ester due to incomplete reaction and residual solvents.

Q3: Why is the formation of N,N'-diacylhydrazine a common issue?

The formation of the diacylhydrazine byproduct is a consequence of the reactivity of the product itself. Once the initial this compound is formed, its newly formed -NH- group is still nucleophilic. If there is a significant concentration of the starting ester still present and the reaction conditions are forcing (e.g., prolonged heating), the product can compete with hydrazine to react with the ester, leading to the symmetrical diacylhydrazine. Using a stoichiometric excess of hydrazine hydrate is the primary strategy to minimize this, as it increases the probability of the ester reacting with hydrazine rather than the product hydrazide.[11]

G cluster_0 Byproduct Formation Pathway product This compound byproduct N,N'-di((4-chloro-2-methylphenoxy)acetyl)hydrazine product->byproduct Nucleophilic Attack ester Ethyl 2-(4-chloro-2-methylphenoxy)acetate ester->byproduct

Caption: Formation of the N,N'-diacylhydrazine impurity.

Troubleshooting Guide & Analytical Protocols

This section addresses specific issues you may encounter during your synthesis and provides detailed analytical protocols for impurity characterization.

Problem 1: Low yield of the desired acetohydrazide.
Probable CauseRecommended Solution & Validation
1. Incomplete Reaction Solution: Increase the reaction time and/or temperature. Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) until the starting ester spot disappears. Validation (TLC Protocol):Stationary Phase: Silica gel 60 F254 plate. • Mobile Phase: Start with a 1:1 mixture of Ethyl Acetate:Hexane. Adjust polarity as needed. • Visualization: UV lamp (254 nm). The starting ester will have a higher Rf value than the more polar acetohydrazide product.[8]
2. Poor Quality Reagents Solution: Use fresh, high-purity hydrazine hydrate. The concentration of hydrazine hydrate can decrease over time due to reaction with atmospheric CO₂. If possible, use anhydrous ethanol to minimize hydrolysis of the starting ester.[8] Validation: The concentration of hydrazine hydrate can be verified by titration with a standardized acid.
3. Product Loss During Workup Solution: The product, this compound, has some solubility in ethanol. After reflux, cool the reaction mixture slowly to room temperature and then in an ice bath to maximize precipitation. Minimize the amount of cold solvent used for washing the filtered product.
Problem 2: A significant unknown peak is observed in the HPLC/LC-MS analysis.

This often points to one of the common byproducts. A systematic approach using multiple analytical techniques is required for structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for separating the product from its impurities and obtaining crucial molecular weight information.[12]

Protocol: Generic LC-MS Method

Parameter Condition Rationale
Column C18, 2.1 x 150 mm, 3.5 µm Standard reversed-phase column suitable for separating compounds of moderate polarity.
Mobile Phase A 0.1% Formic Acid in Water Provides protons for positive ion mode ESI and improves peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Common organic solvent for reversed-phase chromatography.
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 3 min, return to initial conditions. A standard gradient to elute compounds with a range of polarities. Less polar compounds (ester, diacylhydrazine) will elute later.
Flow Rate 0.3 mL/min Standard for a 2.1 mm ID column.
Column Temp 30 °C For reproducible retention times.
MS Detector Electrospray Ionization (ESI), Positive Mode Hydrazides readily protonate to form [M+H]⁺ ions.

| Scan Range | m/z 100 - 600 | Covers the expected molecular weights of the product and key byproducts. |

This method is a starting point and should be optimized for your specific system and sample matrix.[9][13]

Interpreting the LC-MS Data:

  • Expected [M+H]⁺ for Product: m/z 215/217 (due to ³⁵Cl/³⁷Cl isotopes)

  • Expected [M+H]⁺ for Starting Ester (Ethyl): m/z 243/245

  • Expected [M+H]⁺ for Diacylhydrazine Byproduct: m/z 411/413/415 (due to two chlorine atoms)

  • Expected [M-H]⁻ for MCPA Byproduct (Negative Mode): m/z 199/201

If an unknown peak corresponds to one of these masses, proceed to confirmatory analysis.

G Start Crude Reaction Mixture HPLC HPLC Separation Start->HPLC MS Mass Spectrometry (Get m/z) HPLC->MS Compare Compare m/z to Expected Byproducts MS->Compare Identify Tentative Impurity Identification Compare->Identify Match Found NMR NMR Analysis (Confirm Structure) Identify->NMR

Caption: General analytical workflow for impurity identification.

Nuclear Magnetic Resonance (NMR) provides definitive structural information.[14] Isolate the impurity by preparative HPLC or careful column chromatography for analysis.

Protocol: NMR Sample Preparation

  • Isolate a sufficient quantity of the impurity (typically >1 mg).

  • Ensure the sample is free of residual solvents by drying under high vacuum.

  • Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for hydrazides as the N-H protons are more likely to be observed.

  • Add Tetramethylsilane (TMS) as an internal standard (0 ppm).

Table: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

CompoundAssignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Product -NH-NH₂~9.4 (s, 1H), ~4.3 (s, 2H)-
-O-CH₂-CO~4.6 (s, 2H)~67
C=O-~168
Ar-H~6.9 - 7.4 (m, 3H)~113-130
Ar-CH₃~2.2 (s, 3H)~16
Diacylhydrazine -NH-NH-~10.4 (s, 2H)-
-O-CH₂-CO~4.8 (s, 4H)~67
C=O-~167
Ar-H~6.9 - 7.4 (m, 6H)~113-130
Ar-CH₃~2.2 (s, 6H)~16
MCPA -COOH~13.0 (br s, 1H)~170
-O-CH₂-CO~4.7 (s, 2H)~66
Ar-H~6.9 - 7.4 (m, 3H)~113-130
Ar-CH₃~2.2 (s, 3H)~16

Note: These are predicted values based on analogous structures and may vary slightly. The presence of two sets of signals for the diacylhydrazine byproduct in a 2:1 ratio (aromatic vs. methyl) is a strong indicator.[4][5]

Fourier-Transform Infrared (FTIR) spectroscopy helps confirm the presence of key functional groups.

Protocol: FTIR Sample Preparation (KBr Pellet)

  • Mix a small amount of the dried, purified impurity with dry KBr powder.

  • Grind the mixture to a fine powder.

  • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Acquire the spectrum.

Table: Key FTIR Absorption Bands

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Product N-H Stretch (NH & NH₂)3200-3350 (multiple bands)
C=O Stretch (Amide I)1640-1680
N-H Bend (Amide II)1515-1550
C-O-C Stretch1200-1250
Diacylhydrazine N-H Stretch3150-3250
C=O Stretch (Amide I)1630-1670
N-H Bend (Amide II)1520-1560
MCPA O-H Stretch (Carboxylic Acid)2500-3300 (very broad)
C=O Stretch1700-1725

The disappearance of the broad NH₂ stretch and the potential shift in the C=O stretch are key indicators when comparing the product to the diacylhydrazine byproduct.[4][15]

By systematically applying this troubleshooting and characterization workflow, researchers can confidently identify and address the formation of byproducts in the synthesis of this compound, leading to higher purity materials and more reliable experimental outcomes.

References
  • Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives. (n.d.). PubMed Central. Retrieved January 8, 2026, from [Link]

  • Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. (2017). PubMed Central. Retrieved January 8, 2026, from [Link]

  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2018). MDPI. Retrieved January 8, 2026, from [Link]

  • N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate. (2010). PubMed Central. Retrieved January 8, 2026, from [Link]

  • SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. (2012). International Journal of Pharmaceutical Sciences and Research. Retrieved January 8, 2026, from [Link]

  • Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. (2015). ResearchGate. Retrieved January 8, 2026, from [Link]

  • 2-(4-Chlorophenoxy)acetohydrazide. (2008). PubMed Central. Retrieved January 8, 2026, from [Link]

  • rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic acid. (2020). MDPI. Retrieved January 8, 2026, from [Link]

  • Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry. (2009). PubMed. Retrieved January 8, 2026, from [Link]

  • Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry. (2001). PubMed. Retrieved January 8, 2026, from [Link]

  • Chloro-acetic acid N'-(2-p-tolyloxy-acetyl)-hydrazide. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

  • Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

  • Help with Low Yield Synthesis. (2023). Reddit. Retrieved January 8, 2026, from [Link]

  • 2-(4-Chlorophenyl)acetohydrazide. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

  • MCPA-etexyl. (n.d.). AERU, University of Hertfordshire. Retrieved January 8, 2026, from [Link]

  • DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. (n.d.). Dublin City University. Retrieved January 8, 2026, from [Link]

  • Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. (2021). National Institutes of Health. Retrieved January 8, 2026, from [Link]

  • Preparation of acyl hydrazine derivatives. (1962). Google Patents.
  • Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. (2023). National Institutes of Health. Retrieved January 8, 2026, from [Link]

  • LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization Mass Spectrometry. (2015). Longdom Publishing. Retrieved January 8, 2026, from [Link]

  • 2-(2,4-Dichlorophenoxy)-N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide. (2021). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Ethyl (2Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazinylidene)acetate. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

  • Synthesis and Spectroscopic Characterization of Fluorescent Boron Dipyrromethene-Derived Hydrazones. (2010). PubMed Central. Retrieved January 8, 2026, from [Link]

  • Ethyl 2-amino-2-[2-(4-chlorophenyl)hydrazono]-acetate (C10H12ClN3O2). (n.d.). PubChemLite. Retrieved January 8, 2026, from [Link]

  • DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) FROM TOMATOES BY LC-MS/MS ANALYSIS. (2022). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. (n.d.). EPA. Retrieved January 8, 2026, from [Link]

  • Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population. (1995). PubMed. Retrieved January 8, 2026, from [Link]

  • Determination of 44 Pesticides in Foodstuffs by LC/MS/MS Application. (2006). Agilent. Retrieved January 8, 2026, from [Link]

  • (4-chloro-2-Methylphenoxy)acetic acid. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

Sources

Technical Support Center: Column Chromatography Protocols for 2-(4-Chloro-2-methylphenoxy)acetohydrazide Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(4-chloro-2-methylphenoxy)acetohydrazide. This document provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity for this important chemical intermediate. The methodologies described herein are grounded in established chromatographic principles and field-proven experience to ensure reliable and reproducible results.

Understanding the Analyte: Physicochemical Properties

Before embarking on any purification protocol, a thorough understanding of the target molecule's properties is crucial. This compound is a moderately polar compound, and its behavior during chromatography is dictated by these characteristics.

PropertyValueSource
Molecular Formula C₉H₁₁ClN₂O₂[1]
Molecular Weight 214.65 g/mol [1]
logP 1.527[1]
Hydrogen Bond Acceptors 4[1]
Hydrogen Bond Donors 3[1]
Polar Surface Area 56.516 Ų[1]

The presence of both hydrogen bond donors (-NH, -NH₂) and acceptors (C=O, -O-) contributes to its polarity and its affinity for polar stationary phases like silica gel. The logP value suggests moderate lipophilicity, making it suitable for normal-phase chromatography with common organic solvents.

Core Experimental Protocol: Silica Gel Column Chromatography

This section details a standard protocol for the purification of this compound using normal-phase flash column chromatography. This technique is widely applicable for separating the target hydrazide from common synthetic impurities such as unreacted starting materials or diacyl hydrazine byproducts.[2][3]

Step 1: Mobile Phase Selection via Thin Layer Chromatography (TLC)

The cornerstone of a successful separation is the selection of an appropriate mobile phase (eluent). This is empirically determined using TLC.

  • Objective: Achieve a retention factor (Rƒ) of 0.25 - 0.35 for the target compound. This Rƒ value typically provides the optimal balance between separation and elution time in a column.[4]

  • Procedure:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a TLC chamber containing a pre-equilibrated mixture of a non-polar and a polar solvent. A good starting point is a mixture of n-hexane and ethyl acetate .

    • Begin with a low polarity mixture (e.g., 70:30 hexane:ethyl acetate) and gradually increase the proportion of the polar solvent (ethyl acetate) until the desired Rƒ is achieved.

    • Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., potassium permanganate) to identify the target compound and impurities.

Step 2: Column Preparation and Packing

Proper column packing is critical to prevent band broadening and ensure high resolution.

  • Stationary Phase: Use standard flash-grade silica gel (e.g., 230-400 mesh).

  • Packing Method (Slurry Packing):

    • Select a glass column of appropriate size. A general rule is to use a silica gel mass that is 50-100 times the mass of the crude sample.

    • Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.[5]

    • Prepare a slurry of the required amount of silica gel in the initial, low-polarity mobile phase (e.g., 90:10 hexane:ethyl acetate).[2]

    • Pour the slurry into the column in a single, continuous motion. Gently tap the column to dislodge air bubbles and encourage uniform settling.

    • Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica bed. A cracked column is fatal to separation.

    • Add another thin layer of sand on top of the silica bed to protect the surface from disturbance during sample and eluent addition.[6]

Step 3: Sample Loading

The sample should be loaded in a concentrated band to maximize separation efficiency.

  • Wet Loading (Recommended for good solubility):

    • Dissolve the crude product in a minimal volume of the mobile phase or a slightly more polar solvent like dichloromethane.[6]

    • Using a pipette, carefully apply the solution to the top of the silica bed.[6]

    • Drain the solvent until the sample is absorbed onto the silica, then carefully add the mobile phase.

  • Dry Loading (Recommended for poor solubility):

    • Dissolve the crude product in a suitable solvent (e.g., methanol, dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of the crude product) to the solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the sample adsorbed onto silica.[6]

    • Carefully add this powder to the top of the packed column.[6]

Step 4: Elution and Fraction Collection
  • Elution: Carefully add the mobile phase to the column and apply positive pressure (using a flask bulb or regulated air/nitrogen line) to achieve a steady flow rate.

  • Isocratic vs. Gradient Elution:

    • Isocratic Elution: Use a single, constant mobile phase composition. This is suitable for simple separations where all components have sufficiently different Rƒ values.

    • Gradient Elution: Gradually increase the polarity of the mobile phase over time (e.g., from 80:20 to 50:50 hexane:ethyl acetate). This is highly effective for separating compounds with a wide range of polarities and can help elute strongly retained compounds more quickly.[2]

  • Fraction Collection: Collect the eluate in a series of numbered test tubes or vials. The size of the fractions should be guided by the column volume and the separation observed on TLC.

  • Monitoring: Systematically spot every few fractions on a TLC plate to track the elution of the target compound and identify which fractions contain the pure product.[3]

Step 5: Product Isolation
  • Combine the fractions identified as containing the pure this compound.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.

  • Dry the product under high vacuum to remove residual solvent.

Workflow Visualization

PurificationWorkflow Crude Crude Product TLC TLC Optimization (Find Rƒ ≈ 0.3) Crude->TLC Load Sample Loading (Wet or Dry) Crude->Load Prep Column Preparation (Slurry Packing) TLC->Prep Select Eluent Prep->Load Elute Elution & Fraction Collection Load->Elute Analyze TLC Analysis of Fractions Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Purity Evap Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure

Caption: Experimental workflow for column chromatography purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect? A1: The primary impurities arise from the synthesis, which typically involves the reaction of an ester (e.g., ethyl 2-(4-chloro-2-methylphenoxy)acetate) with hydrazine hydrate.[7][8] Common impurities include:

  • Unreacted Starting Materials: The starting ester is significantly less polar than the hydrazide product and will elute much earlier from the column.[8]

  • Diacyl Hydrazine: This byproduct forms when two molecules of the ester react with one molecule of hydrazine. It is generally less polar than the desired product but more polar than the starting ester.[3]

  • Hydrolysis Products: The presence of water can lead to the hydrolysis of the ester or the hydrazide, forming 2-(4-chloro-2-methylphenoxy)acetic acid. This acidic impurity will interact very strongly with the silica gel.[3]

Q2: My compound appears to be degrading on the column. What can I do? A2: Hydrazides can be sensitive to the acidic nature of standard silica gel.[4][9] If you suspect on-column degradation (indicated by streaking on TLC and poor recovery), you can deactivate the silica gel. Prepare a slurry of the silica in your mobile phase and add 1-2% triethylamine (or another volatile base) to neutralize the acidic sites. Run the column using a mobile phase containing the same percentage of the amine. Always perform a small-scale stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if a new spot appears.[4]

Q3: Can I use a different stationary phase? A3: Yes. If silica gel proves problematic, other options exist.

  • Alumina: Can be used in its neutral, basic, or acidic form. Neutral or basic alumina is a good alternative if your compound is acid-sensitive.

  • Reverse-Phase Silica (C18): For reverse-phase chromatography, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and a non-polar stationary phase.[2] In this mode, your polar product would elute earlier than non-polar impurities. This is often used in preparative HPLC for high-purity samples.[3]

Q4: How much pure product can I expect to recover? A4: Recovery is highly dependent on the purity of the crude material and the difficulty of the separation. A well-optimized flash chromatography procedure should typically yield a recovery of 80-95% of the theoretical amount of product loaded onto the column.[5] Purity should be assessed by HPLC or NMR spectroscopy.

Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This guide addresses specific issues in a question-and-answer format.

IssueProbable Cause(s)Recommended Solution(s)
Problem: The compound will not elute from the column. 1. Mobile phase is too non-polar. 2. Strong interaction with silica: The compound may be too polar or acidic (e.g., hydrolysis to the carboxylic acid).[4]3. Compound decomposition: The compound has degraded on the column.[4]1. Increase eluent polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate). If necessary, add a small amount of a more polar solvent like methanol (1-5%).2. Test for acidic impurities: If an acidic impurity is suspected, consider using a different purification method or deactivating the silica as described in the FAQs.3. Check for stability: Perform a TLC stability test. If unstable, use deactivated silica or an alternative stationary phase.[4]
Problem: The compound elutes immediately in the solvent front. 1. Mobile phase is too polar. 2. Sample was loaded with a very polar solvent. 1. Decrease eluent polarity: Start with a much higher percentage of the non-polar solvent (e.g., n-hexane). Re-optimize the mobile phase using TLC.2. Use dry loading: This avoids introducing a strong solvent band at the start of the chromatography.[6]
Problem: Poor separation between the product and an impurity (co-elution). 1. Incorrect mobile phase composition: The chosen eluent does not provide sufficient selectivity.2. Column overloading: Too much sample was loaded for the amount of silica used.3. Poor column packing: Cracks, channels, or an uneven surface in the silica bed.1. Re-optimize the mobile phase: Try a different solvent system. For example, replace ethyl acetate with diethyl ether or a hexane/dichloromethane mixture to alter the separation selectivity.2. Reduce sample load: Ensure you are using a silica-to-sample mass ratio of at least 50:1.3. Repack the column: Take care to create a uniform, well-settled slurry and protect the surface with a layer of sand.
Problem: The compound band is streaking or "tailing". 1. Poor solubility: The compound is not fully soluble in the mobile phase as it travels down the column.2. Compound decomposition on the column. [4]3. Column overloading. 1. Change the mobile phase: Find a solvent system where the compound is more soluble. Sometimes, switching one component (e.g., hexane for toluene) can improve solubility without drastically changing polarity.2. Use deactivated silica: Neutralize the stationary phase with triethylamine.3. Decrease the amount of sample loaded.
Troubleshooting Decision Tree

Troubleshooting start_node Problem Observed q_node1 Is compound stable on silica? start_node->q_node1 No product recovered q_node2 Is column overloaded? start_node->q_node2 Poor separation q_node3 Is compound soluble in eluent? start_node->q_node3 Compound streaks q_node q_node sol_node sol_node sol_node1 Use deactivated silica or alumina q_node1->sol_node1 No sol_node2 Elute with very polar solvent (e.g., 10% MeOH in EtOAc). Concentrate fractions and re-check TLC. q_node1->sol_node2 Yes sol_node3 Reduce sample load (>50:1 silica:sample) q_node2->sol_node3 Yes sol_node4 Re-optimize eluent (try different solvents) q_node2->sol_node4 No sol_node5 Change eluent system q_node3->sol_node5 No sol_node6 Consider on-column decomposition. Use deactivated silica. q_node3->sol_node6 Yes

Caption: A decision tree for troubleshooting common chromatography issues.

Reference Data: Common Solvents

The following table provides a list of common chromatography solvents ordered by increasing polarity index, which can be a useful guide when developing a new mobile phase system.

SolventPolarity Index
n-Hexane0.1
Toluene2.4
Diethyl Ether2.8
Dichloromethane3.1
Ethyl Acetate4.4
Acetonitrile5.8
Ethanol4.3
Methanol5.1
Water10.2
References
  • BenchChem. (2025).
  • ChemistryViews. (2012).
  • University of Rochester, Department of Chemistry.
  • BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2-Chlorophenyl)acetohydrazide.
  • BenchChem. (2025). Technical Support Center: Purification of 2-(2-Chlorophenyl)
  • BenchChem. (2025). identifying and characterizing impurities in 2-(2-Chlorophenyl)acetohydrazide synthesis.
  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-84. [Link]

  • Chemdiv. Compound this compound.

Sources

Technical Support Center: A Guide to Preventing Degradation of 2-(4-chloro-2-methylphenoxy)acetohydrazide During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-chloro-2-methylphenoxy)acetohydrazide. As a crucial intermediate and research compound, maintaining the chemical integrity of this molecule is paramount for reproducible and reliable experimental outcomes. This document provides an in-depth analysis of the potential degradation pathways and offers a series of troubleshooting guides and frequently asked questions (FAQs) to ensure the long-term stability of your samples. Our approach is grounded in chemical principles to not only provide solutions but also to explain the causality behind them.

Section 1: Understanding the Risks: Primary Degradation Pathways

The molecular structure of this compound contains two primary points of vulnerability under typical storage conditions: the hydrazide functional group and the phenoxyacetic acid backbone. Degradation is primarily driven by two chemical processes: hydrolysis and oxidation .

  • Hydrolysis : The acylhydrazide linkage is susceptible to cleavage by water. This reaction, which can be catalyzed by acidic or basic residues, will break the molecule into its constituent precursors: (4-chloro-2-methylphenoxy)acetic acid and hydrazine .[1][2] The hygroscopic nature of many hydrazide compounds exacerbates this risk, as absorbed atmospheric moisture can directly facilitate this degradation pathway.[3][4]

  • Oxidation : The nitrogen-nitrogen bond in the hydrazide moiety is a target for oxidation, particularly in the presence of atmospheric oxygen.[5] This process can be accelerated by trace metal ion contaminants.[5] Oxidation can lead to the formation of various products, including the corresponding diazene or N,N'-diacylhydrazine dimers, which may be colored.[6][7]

Secondary concerns include potential photodegradation, as phenoxyacetic acid derivatives can be light-sensitive, and thermal decomposition at elevated temperatures.[8][9][10]

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation A This compound B (4-chloro-2-methylphenoxy)acetic acid A->B H₂O (acid/base catalysis) C Hydrazine A->C H₂O (acid/base catalysis) D N,N'-diacylhydrazine Dimer A->D O₂ (metal ions) E Other Oxidized Species (e.g., Diazenes) A->E O₂ (metal ions)

Caption: Primary degradation pathways for the target compound.

Section 2: Troubleshooting Guide and FAQs

This section addresses common issues and questions encountered during the storage and handling of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

To mitigate the risks of hydrolysis, oxidation, and photodegradation, a multi-faceted approach to storage is required. The following conditions are recommended for maximizing shelf-life.

ParameterRecommended ConditionRationale & Causality
Temperature 2–8°CReduces the rate of all chemical reactions, including hydrolysis and oxidation.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, directly preventing oxidative degradation.[5][11][12]
Light Amber Glass Vial / Protection from LightThe phenoxyacetic acid moiety can be light-sensitive.[8] Amber vials block UV light, preventing photodegradation.
Moisture Tightly Sealed Container in a DesiccatorPrevents the ingress of atmospheric moisture, which is the primary reactant for hydrolysis.[3][13]
Container Glass with PTFE-lined capGlass is inert. A Polytetrafluoroethylene (PTFE) liner provides an excellent chemical barrier and seal.

Q2: My solid sample has developed a slight yellow or brown tint over time. What does this indicate?

A change in color from white or off-white to yellow or red is often a visual indicator of oxidation.[6] The formation of diazene species or other conjugated systems resulting from the oxidation of the hydrazide group can lead to colored compounds.[6] While the compound may still be largely intact, the presence of color suggests that degradation has begun. It is highly recommended to re-analyze the purity of the material before use.

Q3: The compound was delivered as a fine powder, but it's now clumpy and difficult to handle. Is it still usable?

Clumping is a classic sign of hygroscopicity, where the material has absorbed moisture from the air.[3] This is a significant concern because the presence of water greatly increases the risk of hydrolysis.[3] The material's purity is now questionable. Before use, you should:

  • Attempt to dry the material under a high vacuum (if its thermal stability permits).

  • Re-characterize the sample using an appropriate analytical method (e.g., LC-MS, NMR, melting point) to confirm its identity and purity. If significant degradation is detected, the sample should be discarded.

Q4: My LC-MS analysis shows unexpected peaks. What are the likely degradation products I should look for?

If degradation is suspected, you should specifically look for the masses of the most probable hydrolysis and oxidation products:

  • (4-chloro-2-methylphenoxy)acetic acid: The primary hydrolysis product.

  • N,N'-bis[2-(4-chloro-2-methylphenoxy)acetyl]hydrazine: A common oxidation or dimerization product.

Comparing the retention times and mass spectra of your sample against authentic reference standards of these potential degradants is the most definitive way to identify them.[14][15]

Q5: What is the best practice for handling the compound when weighing it for an experiment?

To maintain the integrity of the bulk material, exposure to the ambient atmosphere must be minimized.

  • Ideal Method: Handle and weigh the compound inside a glovebox under an inert atmosphere.

  • Alternative Method: If a glovebox is unavailable, work quickly. Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold solid. Open the container, remove the required amount as rapidly as possible, purge the container's headspace with a stream of inert gas (e.g., nitrogen or argon), and then immediately and tightly reseal it.[12]

Section 3: Protocols for Stability Assessment and Proper Storage

Implementing robust protocols is key to preventing degradation and validating the quality of your compound.

Protocol 3.1: Step-by-Step Guide for Aliquoting and Storing a New Sample

This protocol establishes a self-validating system by ensuring the compound is stored under optimal conditions from the moment it is received.

  • Prepare Materials: Obtain a set of appropriately sized amber glass vials with PTFE-lined screw caps.

  • Equilibrate: Allow the main container of this compound to reach ambient temperature before opening.

  • Aliquot: In an environment with low humidity (or a glovebox), quickly weigh the desired amounts of the compound into the individual amber vials. This avoids repeated opening of the main stock container.

  • Inert the Atmosphere: Gently flush the headspace of each vial with a stream of dry nitrogen or argon for 30-60 seconds.

  • Seal: Immediately cap each vial tightly. For extra security, wrap the cap-vial interface with parafilm.

  • Label: Clearly label each vial with the compound name, date, and amount.

  • Store: Place the aliquoted vials into a secondary container and store them in a desiccator at 2–8°C, away from any light sources.

Protocol 3.2: Analytical Workflow for Detecting Degradation

This workflow provides a reliable method to check the purity of a stored sample.

A 1. Obtain Stored Sample (Allow to warm to RT) B 2. Prepare Analytical Sample (e.g., 1 mg/mL in Acetonitrile) A->B C 3. Inject into LC-MS System (C18 column, gradient elution) B->C D 4. Acquire Data (Full Scan MS and UV) C->D E 5. Analyze Chromatogram D->E F Purity > 98%? (Check for degradant masses) E->F G Proceed with Experiment F->G Yes H Purify or Discard Sample F->H No

Caption: A standard workflow for assessing sample purity.

Methodology Details:

  • Sample Preparation: Accurately prepare a solution of known concentration (e.g., 1 mg/mL) in a suitable solvent like HPLC-grade acetonitrile or methanol.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and coupled to a Mass Spectrometer (MS).

  • Chromatography: A reverse-phase C18 column is typically suitable. A gradient elution using water and acetonitrile (both containing 0.1% formic acid to aid ionization) will effectively separate the parent compound from its more polar (hydrolysis product) or less polar (dimer) degradants.

  • Data Analysis:

    • Integrate the peak area of the parent compound and all impurities in the UV chromatogram to calculate the purity percentage.

    • Examine the mass spectrum to confirm the identity of the main peak and to identify any peaks corresponding to the calculated masses of potential degradation products.

By following these guidelines, researchers, scientists, and drug development professionals can significantly extend the viable shelf-life of this compound, ensuring the quality and integrity of their starting materials and the validity of their experimental results.

References

  • Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry - ACS Publications. [Link]

  • 2-Methyl-4-chlorophenoxyacetic acid hydrazide. ChemBK. [Link]

  • Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. Jefferson Digital Commons. [Link]

  • Hydrazide derivatives produce active oxygen species as hydrazine. PubMed. [Link]

  • Storage of Boc-hydrazide : r/chemistry. Reddit. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH. [Link]

  • Hydrazinolysis: Significance and symbolism. Merriam-Webster. [Link]

  • Hydrazide synthesis by oxidation or hydrolysis. Organic Chemistry Portal. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. Raines Lab. [Link]

  • Method for the hydrolysis of hydrazones.
  • Material Safety Data Sheet - Hydrazine hydrate, 55% (Hydrazine, 35%). Cole-Parmer. [Link]

  • Proposed mechanism of acid hydrolysis of hydrazones studied. ResearchGate. [Link]

  • THERMAL DECOMPOSITION OF HYDRAZINE. NASA Technical Reports Server (NTRS). [Link]

  • Thermal Decomposition of Hydrazine. ACS Publications. [Link]

  • RESEARCH ON HYDRAZINE DECOMPOSITION. DTIC. [Link]

  • Acetone hydrazone. Organic Syntheses Procedure. [Link]

  • Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. ResearchGate. [Link]

  • Oxidation of hydrazine derivatives with arylsulfonyl peroxides. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. PubMed. [Link]

  • Visible-light induced decarboxylative coupling of phenoxyacetic acid with disulfides: synthesis of α-arylthioanisole derivatives. Chemical Communications (RSC Publishing). [Link]

  • Visible-light induced decarboxylative coupling of phenoxyacetic acid with disulfides: synthesis of α-arylthioanisole derivatives. PubMed. [Link]

  • Visible-light Induced Decarboxylative Coupling of Phenoxyacetic Acid with Disulfides: Synthesis of α-Arylthioanisole Derivatives. ResearchGate. [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]

  • acetohydrazide. ChemBK. [Link]

  • Reduced Degradation of the Herbicide 4-Chloro-2-Methylphenoxyacetic Acid (MCPA) in Soil Induced by the Fungicide Mixture Mancozeb, Metalaxyl-M, and Chlorothalonil Used in Tank Mixtures and Spray Series. MDPI. [Link]

  • Radiolytic degradation of pesticide 4-chloro-2-methyl-phenoxyacetic acid (MCPA)—Experimental data and kinetic modeling. ResearchGate. [Link]

  • (4-chloro-2-Methylphenoxy)acetic acid. PubChem. [Link]

  • Ultra-sensitive detection of 4-chloro-2-methylphenoxyacetic acid herbicide using a porous Co-1,4-benzenedicarboxylate /montmorillonite nanocomposite sensor. PMC - NIH. [Link]

  • Sterilization, Packaging, and Materials: CRITICAL CONSIDERATIONS. Nelson Labs. [Link]

  • Chemical Compatibility by Container Resin. CP Lab Safety. [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. [Link]

  • MCPA. Wikipedia. [Link]

  • Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures. PMC - NIH. [Link]

  • Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry. ResearchGate. [Link]

  • A new approach to determination of the herbicide 2-methyl-4-chlorophenoxyacetic acid in soil. Toxicological Review. [Link]

  • Phenoxyacetic Acid. PubChem. [Link]

  • Chemical Properties of Acetic acid, hydrazide (CAS 1068-57-1). Cheméo. [Link]

  • 2-(2-Chlorophenoxy)acetohydrazide. ResearchGate. [Link]

  • 2-(4-Chlorophenyl)acetohydrazide. PubChem. [Link]

  • Different pathways for 2,4-D degradation proposed in the literature. ResearchGate. [Link]

  • Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. PMC - PubMed Central. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 2-(4-chloro-2-methylphenoxy)acetohydrazide and its Phenoxy Herbicide Congeners: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 2-(4-chloro-2-methylphenoxy)acetohydrazide in the context of established phenoxy herbicides such as 2,4-D, MCPA, and mecoprop. Designed for researchers, scientists, and professionals in drug and herbicide development, this document delves into the structure-activity relationships, mechanisms of action, and the critical experimental protocols necessary for evaluating the biological activity of these compounds. While this compound has been primarily investigated for its therapeutic potential, its structural similarity to classic phenoxy herbicides warrants a thorough examination of its potential as a plant growth regulator.

Introduction to Phenoxy Herbicides: A Legacy of Selective Weed Control

Phenoxy herbicides are a class of synthetic auxins that have been instrumental in modern agriculture since the 1940s for the selective control of broadleaf weeds in cereal crops and turf.[1][2] Their mechanism of action is centered on mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth that ultimately results in the death of susceptible species.[3][4] This guide will focus on a comparative analysis of the following compounds:

  • This compound : The primary compound of interest, a derivative of the phenoxyacetic acid scaffold.

  • 2,4-Dichlorophenoxyacetic acid (2,4-D) : A widely used phenoxy herbicide for broadleaf weed control.[5]

  • 2-methyl-4-chlorophenoxyacetic acid (MCPA) : Another prominent phenoxy herbicide, often used in pastures and cereal crops.[6]

  • Mecoprop (MCPP) : A phenoxypropionic acid derivative, effective against a range of broadleaf weeds.

The Molecular Mechanism of Action: Mimicking a Natural Growth Hormone

Phenoxy herbicides exert their effects by disrupting the normal hormonal balance in plants. They are recognized by the same receptors as the natural auxin, IAA, leading to an overstimulation of auxin-responsive genes. This results in a cascade of physiological disruptions, including uncontrolled cell division and elongation, epinasty (downward bending of leaves), and ultimately, vascular tissue damage and plant death.[4]

Phenoxy Herbicide Mechanism of Action cluster_plant_cell Plant Cell Phenoxy_Herbicide Phenoxy Herbicide Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) Phenoxy_Herbicide->Auxin_Receptor Binds to Aux_IAA_Repressor Aux/IAA Repressor Auxin_Receptor->Aux_IAA_Repressor Promotes degradation of ARF_Transcription_Factor ARF Transcription Factor Aux_IAA_Repressor->ARF_Transcription_Factor Inhibits Auxin_Responsive_Genes Auxin Responsive Genes ARF_Transcription_Factor->Auxin_Responsive_Genes Activates transcription of Uncontrolled_Growth Uncontrolled Cell Division & Elongation Auxin_Responsive_Genes->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Results in

Caption: Simplified signaling pathway of phenoxy herbicides in a plant cell.

Comparative Physicochemical Properties

The physicochemical properties of these compounds, such as water solubility, pKa, and octanol-water partition coefficient (LogP), play a crucial role in their absorption, translocation, and ultimately, their biological activity.

PropertyThis compound2,4-DMCPAMecoprop
Molecular Formula C₉H₁₁ClN₂O₂C₈H₆Cl₂O₃C₉H₉ClO₃C₁₀H₁₁ClO₃
Molar Mass ( g/mol ) 214.65221.04200.62214.64
pKa Not readily available2.733.07[6]3.78
LogP Not readily available2.812.753.2
Water Solubility (mg/L) Not readily available900[5]825620

Note: Data for this compound is not widely available in public literature, highlighting a gap in the current knowledge base.

Herbicidal and Plant Growth Regulatory Activity: A Comparative Overview

While 2,4-D, MCPA, and mecoprop are well-established herbicides with extensive data on their efficacy against various weed species, the herbicidal or plant growth regulatory potential of this compound is not well-documented in publicly accessible literature. However, studies on the closely related MCPA-Na have shown significant plant growth regulatory effects on cotton, causing physiological and metabolic changes.[7][8] This suggests that the phenoxyacetic acid scaffold of the target compound could confer some level of biological activity in plants.

The modification of the carboxylic acid group to an acetohydrazide moiety in this compound is a significant structural change that could impact its interaction with auxin receptors and its overall herbicidal efficacy. Further research is required to elucidate the specific effects of this modification.

Experimental Protocols for Comparative Efficacy and Selectivity Testing

To ascertain the herbicidal or plant growth regulatory potential of this compound and compare it to established phenoxy herbicides, a series of standardized bioassays are necessary.

Post-Emergence Herbicidal Efficacy Assay

This protocol is designed to evaluate the efficacy of the test compounds when applied to emerged and actively growing weeds.

Objective: To determine the dose-response relationship of the test compounds on a target broadleaf weed species (e.g., Sinapis alba or Amaranthus retroflexus).

Materials:

  • Seeds of a susceptible broadleaf weed species.

  • Potting mix (soil, sand, and peat mixture).

  • Pots (e.g., 10 cm diameter).

  • Test compounds: this compound, 2,4-D, MCPA, mecoprop.

  • Solvent for stock solutions (e.g., acetone or DMSO).

  • Surfactant (e.g., Tween 20).

  • Laboratory track sprayer.

  • Growth chamber or greenhouse with controlled conditions (temperature, light, humidity).

Procedure:

  • Plant Preparation:

    • Sow seeds of the target weed species in pots filled with potting mix.

    • Thin seedlings to a uniform number per pot (e.g., 3-5 plants) after emergence.

    • Grow the plants in a growth chamber or greenhouse until they reach the 2-4 true leaf stage.[9]

  • Herbicide Solution Preparation:

    • Prepare stock solutions of each test compound in a suitable solvent.

    • Prepare a series of dilutions from the stock solutions to create a range of application rates. The rates should bracket the expected effective dose. For novel compounds, a wide range of concentrations should be tested.

    • Add a surfactant to the final spray solutions at a concentration of 0.1-0.5% (v/v) to ensure uniform coverage.

  • Herbicide Application:

    • Calibrate the laboratory track sprayer to deliver a consistent volume of spray solution per unit area.

    • Arrange the pots in the sprayer cabinet.

    • Apply the different herbicide concentrations to the respective pots. Include a control group sprayed only with the solvent and surfactant solution.

  • Post-Application Care and Assessment:

    • Return the pots to the growth chamber or greenhouse.

    • Assess the plants for visual injury (phytotoxicity) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0 = no injury, 100 = complete death).

    • At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground biomass of the plants.

    • Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.

Data Analysis:

  • Calculate the percent reduction in biomass compared to the untreated control.

  • Use a log-logistic dose-response model to analyze the data and determine the GR₅₀ (the dose required to cause a 50% reduction in plant growth) for each compound.[10][11]

Post_Emergence_Efficacy_Workflow Start Start Seed_Sowing Sow Weed Seeds in Pots Start->Seed_Sowing Germination_Growth Germination and Growth to 2-4 Leaf Stage Seed_Sowing->Germination_Growth Herbicide_Application Apply Herbicides with Track Sprayer Germination_Growth->Herbicide_Application Herbicide_Prep Prepare Herbicide Dilutions Herbicide_Prep->Herbicide_Application Incubation Incubate in Controlled Environment Herbicide_Application->Incubation Visual_Assessment Visual Injury Assessment (7, 14, 21 DAT) Incubation->Visual_Assessment Biomass_Harvest Harvest Above-Ground Biomass (21 DAT) Visual_Assessment->Biomass_Harvest Drying_Weighing Dry and Weigh Biomass Biomass_Harvest->Drying_Weighing Data_Analysis Dose-Response Analysis (GR50) Drying_Weighing->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a post-emergence herbicide efficacy assay.

Crop Selectivity Assay

This protocol is essential for determining the potential of a compound to control weeds without causing significant injury to the desired crop.

Objective: To evaluate the phytotoxicity of the test compounds on a cereal crop (e.g., wheat or barley).

Procedure:

  • Plant Preparation:

    • Follow the same procedure as in the efficacy assay, but use a cereal crop species instead of a weed species.

  • Herbicide Application:

    • Apply the test compounds at a range of doses, including the potential use rate and 2x and 4x the potential use rate to assess the margin of safety.

  • Assessment:

    • Visually assess crop injury (stunting, chlorosis, necrosis, malformation) at regular intervals.

    • At maturity, harvest the grain and measure the yield to quantify the impact of the treatments on crop productivity.

Conclusion and Future Directions

The established phenoxy herbicides 2,4-D, MCPA, and mecoprop serve as crucial benchmarks in the development of new herbicidal compounds. While this compound shares the same core phenoxyacetic acid scaffold, the modification of the carboxylic acid to an acetohydrazide group likely alters its biological activity. The lack of public data on its herbicidal or plant growth regulatory effects presents a significant research opportunity.

Future research should focus on:

  • Synthesis and Screening: Synthesizing this compound and a series of related analogs for systematic screening in herbicidal and plant growth regulation assays.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the impact of the acetohydrazide moiety and other structural modifications on biological activity.

  • Mechanism of Action Studies: Investigating whether this compound interacts with the auxin signaling pathway in a manner similar to classic phenoxy herbicides.

By employing the rigorous experimental protocols outlined in this guide, researchers can effectively evaluate the potential of novel phenoxy derivatives and contribute to the development of the next generation of selective weed control agents.

References

  • Seefeldt, S. S., Jensen, J. E., & Fuerst, E. P. (1995). Log-Logistic Analysis of Herbicide Dose-Response Relationships. Weed Technology, 9(2), 218-227.
  • BenchChem. (2025). A Comparative Analysis of Novel Phenoxyacetic Herbicides and the Veteran 2,4-D.
  • BenchChem. (2025). A Comparative Study of Phenoxyacetic Acid and its Chlorinated Derivatives: Properties, Activity, and Synthesis.
  • Ritz, C., Baty, F., Streibig, J. C., & Gerhard, D. (2015). Dose-Response Analysis Using R. PLoS ONE, 10(12), e0146021.
  • Kudsk, P., & Kristensen, J. L. (1992). The use of dose-response curves to quantify the effects of adjuvants. In Adjuvants for Agrichemicals (pp. 119-126). CRC Press.
  • Lemerle, D., & Verbeek, B. (1995). Estimating dose response curves for predicting glyphosate use rates in Australia. In Proceedings of the 10th Australian and 14th Asian-Pacific Weed Conference (pp. 216-220).
  • Yu, J., Wang, L., Liu, C., Li, Y., Zhang, J., & Huang, D. (2022). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. RSC Advances, 12(45), 29363-29371.
  • Panozzo, S., Scarabel, L., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (102), e53051.
  • Michel, A., Johnson, R. D., Duke, S. O., & Scheffler, B. E. (2004). Dose-response relationships between herbicides with different modes of action and growth of Lemna paucicostata: an improved ecotoxicological method. Environmental toxicology and chemistry, 23(4), 1074–1079.
  • Yu, J., Wang, L., Liu, C., Li, Y., Zhang, J., & Huang, D. (2022). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. RSC Advances, 12(45), 29363-29371.
  • Soukup, J., Liew, J., & Froud-Williams, R. J. (2018). Effects of selective herbicide treatment on weed community in cereal crop rotation. Plant, Soil and Environment, 64(9), 413-420.
  • European and Mediterranean Plant Protection Organization. (2014). PP 1/225(2) Minimum effective dose. EPPO Bulletin, 44(3), 423-426.
  • Jetir. (2023).
  • Vargas, L., & Roman, E. S. (2005). Selectivity and efficacy of herbicides to winter cereals. Revista Brasileira de Herbicidas, 4(3), 1-10.
  • ResearchGate. (n.d.). Physicochemical properties of the MCPA and 2,4-D herbicides.
  • Kráľová, K., Šeršeň, F., & Blanár, M. (2017).
  • Australian Pesticides and Veterinary Medicines Authority. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests.
  • Woźniak, E., & Rzemieniecka, A. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic acid. Molecules, 27(19), 6529.
  • Galon, L., et al. (2023). Selectivity and efficacy of herbicides applied on barley for weed control. Bragantia, 82.
  • Kráľová, K., Šeršeň, F., & Blanár, M. (2017).
  • Pest Management Regulatory Agency. (1993).
  • de Avila, L. A., et al. (2021).
  • European and Mediterranean Plant Protection Organization. (2012). PP 1/152(4) Design and analysis of efficacy evaluation trials. EPPO Bulletin, 42(3), 367-381.
  • Galon, L., et al. (2023). Selectivity and efficacy of herbicides applied on barley for weed control. Bragantia, 82.
  • Fairfax County Master Gardeners. (n.d.). Five Things to Know About Selective Weed Killers.
  • O'Donovan, R. (n.d.). Development of a synthetic route to the active ingredient of an agricultural herbicide.
  • Wikipedia. (n.d.). Mecoprop.
  • National Pesticide Information Center. (n.d.). Herbicide Properties Tool.
  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.
  • International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE.
  • PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid.
  • Google Patents. (n.d.).
  • Al-Khayri, J. M., et al. (2022).
  • Al-Omar, M. A., et al. (2024). Ultra-sensitive detection of 4-chloro-2-methylphenoxyacetic acid herbicide using a porous Co-1,4-benzenedicarboxylate /montmorillonite nanocomposite sensor. Scientific Reports, 14(1), 123.
  • ResearchGate. (n.d.). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide.
  • ResearchGate. (2022). Use of plant growth regulators to reduce 2-methyl-4- chlorophenoxy acetic acid-Na (MPCA-Na) damage in cotton.
  • Wang, Y., et al. (2022). Use of plant growth regulators to reduce 2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na) damage in cotton (Gossypium hirsutum). BMC Plant Biology, 22(1), 546.

Sources

Comparative Analysis of Biological Efficacy: 2,4-D vs. 2-(4-chloro-2-methylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers

This guide provides a detailed, objective comparison of the biological efficacy of the well-established herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) and the less-characterized compound 2-(4-chloro-2-methylphenoxy)acetohydrazide. As the latter is a direct hydrazide derivative of the common herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid), a compound structurally and functionally similar to 2,4-D, this analysis will leverage MCPA as a proxy to establish a foundational comparison, while exploring the unique biological potential conferred by the acetohydrazide moiety.

The narrative is structured to provide not just data, but a causal understanding of the experimental choices and mechanistic underpinnings relevant to professionals in drug and pesticide development.

Section 1: Profiling the Compounds

A fundamental comparison begins with the structural and functional identity of each molecule.

2,4-Dichlorophenoxyacetic Acid (2,4-D)

2,4-D is one of the most widely used systemic herbicides globally, first commercialized in 1946.[1] It is a member of the phenoxy herbicide family, prized for its selective control of broadleaf (dicot) weeds while leaving most grasses (monocots) unharmed.[2]

  • Chemical Structure: C₈H₆Cl₂O₃

  • Mechanism of Action: 2,4-D is a synthetic auxin.[1] It mimics the natural plant growth hormone indole-3-acetic acid (IAA), but unlike IAA, it is not easily metabolized by plants. This leads to an overwhelming hormonal signal, causing uncontrolled and unsustainable cell division and growth.[3][4] The resulting disruption of vascular tissues leads to stem curling, leaf withering, and ultimately, plant death.[1]

This compound

This compound is the hydrazide derivative of MCPA. MCPA itself is a potent and selective phenoxy herbicide, closely related to 2,4-D.[5][6] The modification of the carboxylic acid group into an acetohydrazide group is significant, as the hydrazide-hydrazone scaffold is a versatile pharmacophore known for a wide spectrum of biological activities beyond herbicidal effects.[7][8]

  • Parent Compound: (4-chloro-2-methylphenoxy)acetic acid (MCPA)

  • Chemical Structure: C₉H₁₁ClN₂O₂

  • Known Biological Activities: While direct, extensive herbicidal data on this compound is sparse, its derivatives have been synthesized and evaluated for other biological functions. For instance, various Schiff base derivatives have demonstrated potent β-glucuronidase inhibitory activity.[9] Other research into diacylhydrazine compounds has pointed towards potential insecticidal and herbicidal activities.[10][11] The hydrazide functional group is a key synthon for creating diverse molecular libraries with potential applications in medicine and agriculture.[12]

Section 2: Mechanism of Action and Biological Pathways

The Synthetic Auxin Pathway (2,4-D & MCPA)

Both 2,4-D and the parent compound MCPA operate through the same fundamental pathway. They are absorbed through the leaves and roots and translocated to the plant's meristems—the regions of active growth.[1] There, they bind to auxin receptors, initiating a signaling cascade that results in the over-expression of auxin-responsive genes. This leads to the physiological effects previously described. The key to their herbicidal action is the plant's inability to regulate their concentration, leading to metabolic chaos.[4]

Auxin_Herbicide_MoA cluster_uptake Uptake & Translocation cluster_cellular Cellular Action cluster_physiological Physiological Response A Herbicide Application (2,4-D / MCPA) B Absorption via Leaves and Roots A->B C Translocation to Meristems B->C D Binding to Auxin Receptor Complex C->D E Degradation of Transcriptional Repressors D->E F Activation of Auxin Response Genes (ARFs) E->F G Uncontrolled Cell Division & Elongation F->G H Vascular Tissue Disruption & Ethylene Production G->H I Plant Death H->I

Caption: Mechanism of action for synthetic auxin herbicides like 2,4-D and MCPA.

Potential Biological Pathways for this compound

The biological activity of this compound is more speculative and potentially diverse.

  • Pro-Herbicide Activity: It is plausible that in the plant, the acetohydrazide could be hydrolyzed back to the parent carboxylic acid (MCPA), acting as a pro-herbicide. This would mean its ultimate mechanism is identical to MCPA, but its uptake, translocation, and activation kinetics might differ.

  • Novel Target Interaction: The hydrazide moiety could enable interaction with entirely different biological targets. Hydrazide-hydrazone derivatives are known to inhibit a variety of enzymes by acting as metal chelators or by forming stable Schiff bases with biological molecules.[7] This could confer activities such as antifungal, antibacterial, or insecticidal properties, a common theme in hydrazide research.[8]

Section 3: Comparative Efficacy and Spectrum of Activity

Direct comparative data for this compound as a herbicide is not available in peer-reviewed literature. Therefore, we compare 2,4-D with its close analogue, MCPA.

Herbicidal Spectrum

Both 2,4-D and MCPA are highly effective against a wide range of broadleaf weeds.[13] However, subtle differences in efficacy exist, which can be critical for crop safety and specific weed management programs. For instance, MCPA is often considered safer for use on certain crops like oats, which show greater tolerance to it than to 2,4-D.[13] Conversely, 2,4-D may show superior control of certain hard-to-kill perennials.

Parameter 2,4-D (2,4-Dichlorophenoxyacetic Acid) MCPA ((4-chloro-2-methylphenoxy)acetic acid) This compound
Compound Class Phenoxy Herbicide (Synthetic Auxin)Phenoxy Herbicide (Synthetic Auxin)Phenoxy Acetohydrazide
Primary Biological Activity Selective Broadleaf Herbicide[2]Selective Broadleaf Herbicide[5]Under Investigation; Derivatives show enzyme inhibition (e.g., β-glucuronidase)[9]
Mechanism of Action Mimics auxin, causing uncontrolled growth[1][4]Mimics auxin, causing uncontrolled growth[6]Potentially acts as a pro-herbicide (releasing MCPA) or interacts with novel targets.
Selectivity Effective against dicots; most monocots are tolerant[2]Effective against dicots; noted for better tolerance in some monocot crops like oats[13]Herbicidal selectivity is uncharacterized.
Common Formulations Esters, Amine Salts, Choline Salts[14]Salts (amine, sodium) and estersTypically a solid intermediate for further synthesis.
Environmental Fate Rapid degradation in soil (half-life ~6.2 days)[2]Microbial degradation is the primary route; faster in neutral vs. acidic soils[15]Fate is uncharacterized; likely influenced by the stability of the hydrazide bond.

Section 4: Experimental Protocols for Comparative Assessment

To empirically determine and compare the biological efficacy, a structured experimental approach is necessary. The following protocols provide a framework for a robust, self-validating comparison.

Protocol 1: Greenhouse Post-Emergence Herbicidal Efficacy Assay

This experiment is designed to directly compare the herbicidal effects of the compounds on a panel of relevant plant species.

Objective: To determine the dose-response relationship and calculate the effective dose for 50% growth reduction (ED₅₀) for each compound on selected weed and crop species.

Materials:

  • Test compounds: 2,4-D (analytical standard), this compound.

  • Plant species:

    • Broadleaf weeds (e.g., Abutilon theophrasti - velvetleaf, Amaranthus retroflexus - redroot pigweed).

    • Grass weed (e.g., Setaria faberi - giant foxtail).

    • Broadleaf crop (e.g., Glycine max - soybean, non-tolerant variety).

    • Grass crop (e.g., Zea mays - corn).

  • Potting medium, pots, greenhouse facilities.

  • Automated track sprayer.

  • Adjuvant (e.g., non-ionic surfactant at 0.25% v/v).

Procedure:

  • Plant Propagation: Grow all plant species from seed in pots until they reach the 3-4 true leaf stage.

  • Dose Preparation: Prepare stock solutions of each test compound in an appropriate solvent (e.g., acetone with 0.5% Tween 20). Create a serial dilution to achieve a range of 6-8 application rates (e.g., 0, 50, 100, 200, 400, 800 g active ingredient/hectare). Include a non-ionic surfactant in the final spray solution.

  • Herbicide Application: Calibrate an automated track sprayer to deliver a consistent volume (e.g., 200 L/ha). Apply the different rates of each compound to the test plants. Include a "vehicle only" control group.

  • Incubation: Return plants to the greenhouse under controlled conditions (e.g., 25°C/20°C day/night, 16h photoperiod).

  • Efficacy Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).

  • Biomass Measurement: At 21 DAT, harvest the above-ground biomass for each plant. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

  • Data Analysis: Calculate the percent growth reduction relative to the untreated control. Use a non-linear regression model (e.g., four-parameter log-logistic) to fit the dose-response data and determine the ED₅₀ values for each compound on each species.

Causality & Validation: This protocol establishes a direct causal link between the compound application at a specific dose and a quantifiable physiological outcome (growth reduction). The inclusion of multiple species validates the selectivity, while the dose-response curve provides a robust, quantitative measure of potency.

Protocol 2: Auxin-Inducible Gene Expression Analysis via qRT-PCR

This experiment validates whether this compound acts via the synthetic auxin pathway.

Objective: To measure the relative expression of early auxin-responsive genes (e.g., GH3, SAUR families) in a susceptible plant species after treatment.

Materials:

  • Arabidopsis thaliana seedlings (wild-type, Col-0).

  • Test compounds (2,4-D as a positive control, this compound).

  • Liquid ½ MS medium.

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit).

  • DNase I, cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green), primers for target genes and a reference gene (e.g., Actin2).

  • Real-time PCR system.

Procedure:

  • Seedling Treatment: Grow Arabidopsis seedlings hydroponically for 7-10 days. Treat the seedlings by adding the test compounds to the liquid media at a concentration known to elicit a physiological response (e.g., 10 µM). Include a mock-treated control.

  • Time Course Harvest: Harvest whole seedlings at 0, 1, 3, and 6 hours post-treatment. Immediately flash-freeze in liquid nitrogen.

  • RNA Extraction & cDNA Synthesis: Extract total RNA from the harvested tissue. Treat with DNase I to remove genomic DNA contamination. Synthesize first-strand cDNA from 1 µg of total RNA.

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers for auxin-responsive genes and a reference gene. Run each sample in triplicate.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the reference gene and the 0-hour time point.

qrtpcr_workflow A Plant Treatment (Arabidopsis seedlings) B Harvest Tissue (Time Course: 0, 1, 3, 6h) A->B C Total RNA Extraction B->C D DNase Treatment C->D E cDNA Synthesis (Reverse Transcription) D->E F qRT-PCR Assay (SYBR Green) E->F G Data Analysis (ΔΔCt Method) F->G H Relative Gene Expression Fold Change G->H

Caption: Experimental workflow for analyzing auxin-responsive gene expression via qRT-PCR.

Causality & Validation: A significant upregulation of auxin-responsive genes following treatment with this compound, similar to the 2,4-D positive control, would provide strong evidence that it acts as a synthetic auxin. The absence of such a response would suggest a different mechanism of action, guiding further investigation.

Conclusion and Future Directions

This comparative guide establishes that while 2,4-D is a thoroughly characterized herbicide with a well-defined synthetic auxin mechanism, the biological profile of this compound is largely unexplored in the public domain.

  • Established Efficacy: 2,4-D and its analogue MCPA are benchmark selective herbicides for broadleaf weed control.[1][6] Their efficacy and mechanism are textbook examples of synthetic auxin action.

  • Hypothesized Efficacy: The most direct hypothesis for this compound's herbicidal action is its role as a pro-herbicide, converting to MCPA within the plant. This remains to be experimentally verified.

  • Broader Potential: The presence of the hydrazide moiety is a critical structural alert, suggesting that the compound's biological activity may not be limited to herbicidal effects.[7][8] The documented activity of its derivatives as enzyme inhibitors warrants investigation into its potential as an antimicrobial, insecticidal, or even therapeutic agent.[9]

Future research, employing the protocols outlined herein, is essential to fully characterize the biological efficacy of this compound. Such studies will not only determine its viability as a potential herbicide but could also uncover novel biological activities, underscoring the importance of exploring chemical derivatives of established agrochemicals.

References

  • Vertex AI Search. 2,4-Dichlorophenoxyacetic acid.
  • National Pesticide Information Center. 2,4-D Technical Fact Sheet.
  • Wikipedia. 2,4-Dichlorophenoxyacetic acid.
  • FBN. 2,4-D 101: Everything Farmers Need to Know About 2,4-D.
  • PubMed. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.
  • Benchchem. A Comparative Analysis of 2,4-D Esters and Other Phenoxy Herbicides: A Guide for Researchers.
  • Health Canada. Guideline Technical Document - 2-Methyl-4-chlorophenoxyacetic Acid (MCPA).
  • PubChem. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204.
  • Wikipedia. MCPA.
  • Canada.ca. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – 4-Chloro-2-methylphenoxyacetic Acid (MCPA).
  • MDPI. Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors.
  • Benchchem. A Comprehensive Review of 2-(2-Chlorophenyl)acetohydrazide and its Analogs: Synthesis, Biological Activities, and Mechanisms of.
  • International Journal of Pharmaceutical Sciences Review and Research. A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES.
  • PubMed Central. N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate.
  • PubMed Central. N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide.
  • PubMed Central. 2-(4-Methylphenoxy)acetohydrazide.

Sources

A Comparative Study of the Antimicrobial Activity of Phenoxyacetohydrazide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Among the myriad of scaffolds explored in medicinal chemistry, hydrazone derivatives have emerged as a promising class of compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitubercular properties. This guide provides a comprehensive comparative study of the antimicrobial activity of a series of acetohydrazide derivatives, offering insights into their synthesis, biological evaluation, and structure-activity relationships (SAR).

While the primary focus of this guide is on derivatives of the 2-(4-chloro-2-methylphenoxy)acetohydrazide scaffold, the available literature with extensive comparative data is centered on the isomeric 2-(4-chloro-3-methylphenoxy)acetohydrazide structure. This guide will, therefore, leverage a detailed study on this latter series as a robust case study to elucidate the principles of antimicrobial activity and SAR within this class of compounds. The findings and methodologies presented are directly translatable to the investigation of other related phenoxyacetohydrazide derivatives.

Synthesis of 2-(4-chloro-3-methylphenoxy)acetohydrazide and its Derivatives

The synthesis of the target hydrazone derivatives is a multi-step process that begins with the synthesis of the key intermediate, 2-(4-chloro-3-methylphenoxy)acetohydrazide. This is followed by the condensation of the acetohydrazide with various substituted aromatic aldehydes to yield the final Schiff bases.

Step 1: Synthesis of Ethyl 2-(4-chloro-3-methylphenoxy)acetate

The initial step involves the esterification of p-chloro-m-cresol with ethyl chloroacetate in the presence of a base catalyst.

Experimental Protocol:

  • A mixture of p-chloro-m-cresol (0.1 mol), anhydrous potassium carbonate (0.2 mol), and dry acetone (150 mL) is placed in a round-bottom flask.

  • Ethyl chloroacetate (0.1 mol) is added to the mixture.

  • The reaction mixture is refluxed for 12 hours.

  • After cooling, the inorganic solids are filtered off.

  • The solvent is evaporated under reduced pressure to yield the crude ethyl 2-(4-chloro-3-methylphenoxy)acetate, which can be used in the next step without further purification.

Step 2: Synthesis of 2-(4-chloro-3-methylphenoxy)acetohydrazide (Core Intermediate)

The synthesized ester is then converted to the corresponding acetohydrazide by treatment with hydrazine hydrate.

Experimental Protocol:

  • A solution of ethyl 2-(4-chloro-3-methylphenoxy)acetate (0.1 mol) in ethanol (100 mL) is prepared.

  • Hydrazine hydrate (0.2 mol) is added to the solution.

  • The mixture is refluxed for 8 hours.

  • The excess solvent is removed by distillation.

  • Upon cooling, the solid 2-(4-chloro-3-methylphenoxy)acetohydrazide precipitates.

  • The precipitate is filtered, washed with cold water, and recrystallized from ethanol to afford the pure product.

G cluster_0 Synthesis of Core Intermediate p-chloro-m-cresol p-chloro-m-cresol K2CO3_Acetone K2CO3, Acetone Reflux p-chloro-m-cresol->K2CO3_Acetone Ethyl chloroacetate Ethyl chloroacetate Ethyl chloroacetate->K2CO3_Acetone Intermediate_Ester Ethyl 2-(4-chloro-3-methylphenoxy)acetate K2CO3_Acetone->Intermediate_Ester Hydrazine_hydrate Hydrazine hydrate Ethanol, Reflux Intermediate_Ester->Hydrazine_hydrate Acetohydrazide 2-(4-chloro-3-methylphenoxy)acetohydrazide Hydrazine_hydrate->Acetohydrazide

Synthesis of the core intermediate, 2-(4-chloro-3-methylphenoxy)acetohydrazide.

Step 3: Synthesis of 2-(4-chloro-3-methylphenoxy)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-acetohydrazides (Final Derivatives)

The final derivatives are synthesized by the acid-catalyzed condensation of the acetohydrazide intermediate with various 5'-substituted-2-furfuraldehydes.

Experimental Protocol:

  • A mixture of 2-(4-chloro-3-methylphenoxy)acetohydrazide (0.01 mol) and the respective 5'-(substituted aryl)-2-furfuraldehyde (0.01 mol) is dissolved in ethanol (30 mL).

  • A few drops of glacial acetic acid are added as a catalyst.

  • The reaction mixture is refluxed for 6-8 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled, and the precipitated solid is filtered.

  • The crude product is washed with cold ethanol and recrystallized from a suitable solvent to obtain the pure hydrazone derivative.

G cluster_1 Synthesis of Final Derivatives Acetohydrazide 2-(4-chloro-3-methylphenoxy)acetohydrazide Acid_Catalyst Glacial Acetic Acid Ethanol, Reflux Acetohydrazide->Acid_Catalyst Substituted_Furfuraldehyde 5'-(substituted aryl)-2-furfuraldehyde Substituted_Furfuraldehyde->Acid_Catalyst Final_Product Final Hydrazone Derivative Acid_Catalyst->Final_Product

General scheme for the synthesis of the final hydrazone derivatives.

Comparative Antimicrobial Activity

The antimicrobial activity of the synthesized 2-(4-chloro-3-methylphenoxy)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-acetohydrazides was evaluated against a panel of Gram-positive and Gram-negative bacteria. The results are summarized in the table below, presenting the zone of inhibition data which provides a preliminary indication of antimicrobial efficacy.

CompoundR-group on Aryl RingStaphylococcus aureusBacillus cereusEnterococcus faecalisStaphylococcus epidermidisEscherichia coliSalmonella typhiShigella dysenteriaeKlebsiella pneumoniae
4a H1211101110111112
4b 4-CH31312111211121213
4c 4-OCH31413121312131314
4d 4-Cl1615141514151516
4e 4-Br1716151615161617
4f 4-F1514131413141415
4g 4-NO21817161716171718
4h 2-Cl1514131413141415
4i 2-NO21716151615161617
4j 2,4-diCl1918171817181819
4k 3-NO2, 4-OH2019181918191920
Ampicillin (Standard)2422232225242322

Data adapted from Varshney et al. (2014). Zone of inhibition in mm.

Structure-Activity Relationship (SAR)

The antimicrobial screening data reveals several key structure-activity relationships:

  • Effect of Substituents on the Aryl Ring: The nature and position of the substituent on the aryl ring attached to the furan moiety significantly influence the antimicrobial activity.

    • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro (-NO2) and halo (-Cl, -Br, -F), generally enhances the antimicrobial activity. For instance, compound 4g (4-NO2) and 4e (4-Br) showed greater zones of inhibition compared to the unsubstituted compound 4a (H) and the compound with an electron-donating group 4b (4-CH3).

    • Position of Substituents: The position of the substituent also plays a role. For example, the 2,4-dichloro substituted compound 4j exhibited the highest activity among the halogenated derivatives.

    • Combined Effect: The most potent compound in this series was 4k , which has both a nitro group (electron-withdrawing) and a hydroxyl group (electron-donating) at the 3 and 4 positions, respectively. This suggests a complex interplay of electronic and steric factors in determining the overall activity.

  • General Trend: The antibacterial activity was more pronounced against Gram-positive bacteria, although significant activity against Gram-negative bacteria was also observed for the more potent derivatives.

Experimental Protocols for Antimicrobial Screening

Agar Well Diffusion Method

This method is a widely used preliminary screening technique to assess the antimicrobial activity of new compounds.

Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard).

  • Seeding: Evenly spread the microbial suspension over the surface of the agar plates.

  • Well Preparation: Create wells of a standard diameter (e.g., 6 mm) in the agar.

  • Compound Loading: Add a fixed volume of the test compound solution (at a specific concentration) to each well. A standard antibiotic is used as a positive control, and the solvent is used as a negative control.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria.

  • Result Interpretation: Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

Protocol:

  • Plate Preparation: Add 100 µL of sterile Mueller-Hinton broth to each well of a 96-well microtiter plate.

  • Serial Dilution: Prepare a stock solution of the test compound. Add 100 µL of the stock solution to the first well of a row and perform a two-fold serial dilution across the plate.

  • Inoculum Addition: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth + inoculum), a negative control (broth only), and a standard antibiotic control.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

G cluster_2 MIC Determination Workflow Start Start Prepare_Broth Prepare Mueller-Hinton Broth in 96-well plate Start->Prepare_Broth Serial_Dilution Perform 2-fold serial dilution of test compound Prepare_Broth->Serial_Dilution Add_Inoculum Add standardized bacterial inoculum Serial_Dilution->Add_Inoculum Incubate Incubate at 37°C for 18-24h Add_Inoculum->Incubate Read_Results Observe for turbidity Incubate->Read_Results Determine_MIC MIC is the lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Potential Mechanism of Action

The precise mechanism of action for this class of compounds is not fully elucidated but is thought to involve multiple targets within the bacterial cell. The hydrazone moiety (-N-N=C) is a key pharmacophore that can chelate with metal ions essential for enzymatic activity. Furthermore, some hydrazone derivatives have been reported to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. The lipophilic nature of the phenoxy ring and its substituents may also facilitate the disruption of the bacterial cell membrane.

G Hydrazone_Derivative Phenoxyacetohydrazide Derivative DNA_Gyrase DNA Gyrase Inhibition Hydrazone_Derivative->DNA_Gyrase Cell_Membrane Cell Membrane Disruption Hydrazone_Derivative->Cell_Membrane Enzyme_Inhibition Enzyme Inhibition (Metal Chelation) Hydrazone_Derivative->Enzyme_Inhibition Bacterial_Cell_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Cell_Death Cell_Membrane->Bacterial_Cell_Death Enzyme_Inhibition->Bacterial_Cell_Death

Potential antimicrobial targets of phenoxyacetohydrazide derivatives.

Conclusion

This guide has provided a comprehensive overview of the synthesis and comparative antimicrobial activity of a series of 2-(4-chloro-3-methylphenoxy)acetohydrazide derivatives. The structure-activity relationship studies indicate that the antimicrobial potency can be effectively modulated by the nature and position of substituents on the aryl ring of the furfuraldehyde moiety, with electron-withdrawing groups generally enhancing activity. The detailed experimental protocols provided for synthesis and antimicrobial screening serve as a valuable resource for researchers in the field of drug discovery. While the exact mechanism of action requires further investigation, these phenoxyacetohydrazide derivatives represent a promising scaffold for the development of new antimicrobial agents to combat the growing challenge of antibiotic resistance. Future work should focus on the synthesis and evaluation of a broader range of derivatives, including those of the this compound scaffold, to further refine the structure-activity relationships and identify lead compounds with enhanced potency and a favorable safety profile.

References

  • Varshney, M. M., Husain, A., & Parcha, V. (2014). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluations of 2-(4-chloro-3-methylphenoxy)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-acetohydrazides. Medicinal Chemistry Research, 23(7), 3401–3413. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Bioorganic & Medicinal Chemistry, 15(17), 5693–5711. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Bauer, A. W., Kirby, W. M., Sherris, J. C., & Turck, M. (1966). Antibiotic susceptibility testing by a standardized single disk method. American Journal of Clinical Pathology, 45(4), 493–496. [Link]

A Senior Scientist's Guide to Validating a Novel HPLC Method for 2-(4-chloro-2-methylphenoxy)acetohydrazide (CMPA-H)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

In the landscape of pharmaceutical development and quality control, the ability to accurately and reliably quantify chemical entities is paramount. This guide addresses the validation of a new analytical method for 2-(4-chloro-2-methylphenoxy)acetohydrazide (referred to herein as CMPA-H), a molecule of interest as a potential synthetic intermediate or active compound. The structural backbone of CMPA-H, combining a phenoxyacetic acid moiety with a hydrazide group, presents unique analytical considerations.[1] The absence of established pharmacopoeial methods necessitates the development and rigorous validation of a new analytical procedure to ensure its suitability for its intended purpose.

This document provides a comprehensive, experience-driven framework for the validation of a novel High-Performance Liquid Chromatography (HPLC) method. It is designed for researchers, analytical scientists, and drug development professionals, moving beyond a simple checklist to explain the causality behind experimental choices. The principles and protocols detailed herein are grounded in the globally recognized standards set by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the Validation of Analytical Procedures.[2][3][4][5][6]

Choosing the Right Tool: A Comparative Analysis of Analytical Techniques

Before embarking on validation, the selection of the analytical technique itself is the most critical decision. For a small organic molecule like CMPA-H, two primary candidates emerge: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection based on UV absorbance.[7]Combines HPLC separation with mass analysis, providing mass-to-charge ratio information for high selectivity.[8]
Selectivity Good. Dependent on chromatographic resolution from interfering species. Specificity can be challenging if co-eluting compounds have similar UV spectra.[5]Excellent. Unparalleled specificity by monitoring specific parent-daughter ion transitions, virtually eliminating matrix interference.[9][10]
Sensitivity Moderate. Typically sufficient for assay and impurity quantification at levels around 0.05% and higher.Very High. The gold standard for trace-level quantification (pg/mL or lower), essential for bioanalysis or genotoxic impurity analysis.[11]
Cost & Complexity Lower instrument cost, simpler operation, and more robust for routine QC environments.[7]Higher capital and maintenance costs. Requires specialized expertise for method development and troubleshooting.[12]
Justification For the purpose of this guide, we will focus on an HPLC-UV method . This choice is predicated on its widespread availability, cost-effectiveness, and robustness, making it the workhorse of most pharmaceutical quality control (QC) laboratories for assays and purity determinations.[7] LC-MS/MS would be the superior choice if extremely low detection limits were required (e.g., for pharmacokinetic studies).[12]

The Foundation: Strategic Method Development

A robust validation is built upon a well-developed method. The goal of method development is to create a separation that is not only effective but also resilient to minor variations.[7] For a molecule like CMPA-H, a reversed-phase HPLC approach is the logical starting point.[13]

Key Development Steps:

  • Column Selection: Begin with a classic C18 column, which provides excellent retention for moderately non-polar compounds.[14] If peak shape is poor (e.g., tailing), consider a column with end-capping or an alternative phase like a Phenyl or RP-Amide column to engage in different separation mechanisms.[14]

  • Mobile Phase Optimization: A typical starting point is a gradient elution using a buffered aqueous phase (e.g., phosphate buffer or, for MS-compatibility, formic acid/ammonium acetate) and an organic modifier like acetonitrile or methanol.[14][15] The pH of the aqueous phase is critical; it should be set at least one pH unit away from the pKa of CMPA-H to ensure consistent ionization and retention.[14]

  • Detector Wavelength Selection: Analyze a pure standard of CMPA-H using a photodiode array (PDA) detector to identify the wavelength of maximum absorbance (λ-max). This ensures the highest sensitivity for the analyte.

The Validation Protocol: Demonstrating Fitness for Purpose

Validation demonstrates, through objective evidence, that an analytical procedure is suitable for its intended use.[4][5] The following sections detail the experimental execution and acceptance criteria for each validation characteristic as prescribed by ICH Q2(R1).[2][16][17]

Specificity (Selectivity)

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be present, such as impurities, degradation products, or placebo components.[16][17] It proves that the signal you are measuring comes only from your target analyte.

Experimental Protocol:

  • Blank Analysis: Analyze the diluent (mobile phase or a suitable solvent) to ensure no interfering peaks at the retention time of CMPA-H.

  • Placebo Analysis: If the method is for a drug product, prepare and analyze a placebo sample (all excipients without the active ingredient) to demonstrate lack of interference.

  • Forced Degradation: Subject a solution of CMPA-H to stress conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products.

  • Analysis of Stressed Sample: Analyze the stressed sample to demonstrate that the peaks of the degradation products are well-resolved from the main CMPA-H peak. Peak purity analysis using a PDA detector should be performed to confirm the main peak is spectrally homogeneous.

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[16] The range is the interval over which the method is shown to be linear, accurate, and precise.[16][17]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of CMPA-H spanning the expected concentration range. For an assay, this is typically 80% to 120% of the target concentration.[17] For an impurity, the range must cover from the reporting limit to 120% of the specification limit.[17]

  • Inject each standard in triplicate.

  • Plot the average peak area response against the concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r), y-intercept, and slope of the regression line.

Acceptance Criteria & Exemplar Data:

ParameterAcceptance CriterionExemplar Result
Correlation Coefficient (r) ≥ 0.9990.9998
Y-intercept Should be close to zero1520 (negligible compared to response at 100%)
Range 80% - 120% of nominal80.0 µg/mL - 120.0 µg/mL
Accuracy

Causality: Accuracy measures the closeness of the test results to the true value.[16] It is typically determined by recovery studies, where a known amount of analyte is added to a sample matrix.[9]

Experimental Protocol:

  • Prepare samples by spiking a known quantity of CMPA-H into a placebo mixture (or the sample matrix) at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120%).

  • Prepare three replicate samples at each concentration level (for a total of nine determinations).

  • Analyze the samples and calculate the percentage recovery for each.

Acceptance Criteria & Exemplar Data:

Concentration LevelAcceptance Criterion (% Recovery)Exemplar Mean Recovery (%)
80% 98.0% - 102.0%99.5%
100% 98.0% - 102.0%100.3%
120% 98.0% - 102.0%101.1%
Precision

Causality: Precision expresses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[16] It is evaluated at two levels: Repeatability and Intermediate Precision.[17]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Perform a minimum of six replicate analyses of a single, homogeneous sample at 100% of the test concentration.

    • Alternatively, analyze three replicates at three different concentrations (nine total).[17]

    • Calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • This assesses the effect of random events on the method's precision.[17]

    • Calculate the cumulative RSD for the combined data from both experiments.

Acceptance Criteria & Exemplar Data:

Precision LevelAcceptance Criterion (%RSD)Exemplar Result (%RSD)
Repeatability ≤ 1.0%0.45%
Intermediate Precision ≤ 2.0%0.88%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: The LOD is the lowest amount of analyte that can be detected but not necessarily quantified.[16] The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[5] These are critical parameters for impurity methods.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

  • LOD is typically established at a S/N ratio of 3:1.

  • LOQ is typically established at a S/N ratio of 10:1.

  • Confirm the LOQ by preparing a standard at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%) and accuracy.

Acceptance Criteria & Exemplar Data:

ParameterAcceptance CriterionExemplar Result
LOD S/N Ratio ≈ 3:10.05 µg/mL
LOQ S/N Ratio ≈ 10:10.15 µg/mL
Precision at LOQ RSD ≤ 10%6.8%
Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate).

  • Make small, deliberate changes to these parameters one at a time. For example:

    • Flow Rate: ± 0.2 mL/min

    • Column Temperature: ± 5 °C

    • Mobile Phase pH: ± 0.2 units

  • Analyze a system suitability standard under each modified condition.

  • Evaluate the impact on key responses, such as retention time, peak asymmetry, and resolution from adjacent peaks.

Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits for all varied conditions.

Visualizing the Workflow

A clear understanding of the validation process flow is essential for effective planning and execution.

Validation_Workflow cluster_Dev Phase 1: Development cluster_Protocol Phase 2: Protocol cluster_Exec Phase 3: Execution cluster_Report Phase 4: Finalization Dev Method Development & Optimization Protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) Dev->Protocol Spec Specificity Protocol->Spec Lin Linearity & Range Protocol->Lin Acc Accuracy Protocol->Acc Prec Precision Protocol->Prec LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Rob Robustness Protocol->Rob Report Compile Validation Report (Summarize Results vs. Criteria) Spec->Report Lin->Report Acc->Report Prec->Report LOD_LOQ->Report Rob->Report Final Method is Validated for Intended Use Report->Final

Caption: High-level workflow for analytical method validation.

Interrelationship of Key Validation Parameters

The core quantitative validation parameters are logically interconnected, each building confidence in the method's overall performance.

Parameters center Reliable Method Range Range center->Range Defines interval for... Linearity Linearity Linearity->center Proportionality Accuracy Accuracy Accuracy->center Trueness Precision Precision Precision->center Agreement

Caption: Interdependence of core validation characteristics.

Conclusion

The validation of an analytical method is a systematic journey that proves its scientific soundness for a specific purpose. By following the structured approach outlined in this guide—rooted in the principles of ICH Q2(R1)—scientists can confidently establish a robust, reliable, and defensible HPLC method for the quantification of this compound. The presented protocols, acceptance criteria, and exemplar data serve as a practical blueprint for this critical process, ensuring data integrity and supporting the advancement of pharmaceutical development.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [2]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. U.S. Food and Drug Administration. [18]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [19]

  • Developing HPLC Methods. Sigma-Aldrich. [14]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine. [16]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [3]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [7]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [9]

  • ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency. [20]

  • The Determination of Hydrazino-Hydrazide Groups. Elsevier. [21]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [4]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [17]

  • Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. [22]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [5]

  • Scaling Small Molecule Purification Methods for HPLC. Agilent. [13]

  • How to validate a bioanalytical LC-MS/MS method for PK studies?. Patsnap Synapse. [12]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [6]

  • Analytical Method Development and Validation in Pharmaceuticals. ResolveMass Laboratories. [10]

  • Analytical methods for hydrazines. Agency for Toxic Substances and Disease Registry. [23]

  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. International Journal of Research and Analytical Reviews. [8]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. [11]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [15]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research. [1]

Sources

Comparative Analysis of Antibody Specificity: A Guide to Cross-Reactivity Studies of Analogs of 2-(4-chloro-2-methylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of antibody cross-reactivity for a series of analogs related to 2-(4-chloro-2-methylphenoxy)acetohydrazide, a derivative of the common herbicide MCPA. We will delve into the rationale behind immunogen design, the principles of competitive immunoassays for small molecule detection, and the interpretation of cross-reactivity data. This document is intended for researchers, scientists, and drug development professionals engaged in the development of immunoassays for environmental monitoring, agricultural science, and toxicology.

Introduction: The Challenge of Small Molecule Detection

Phenoxyacetic acid herbicides, such as MCPA ((4-chloro-2-methylphenoxy)acetic acid), are widely used in agriculture.[1][2] Monitoring their presence and that of their metabolites or synthetic analogs in environmental samples is crucial for ensuring ecological safety. Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a highly sensitive, rapid, and cost-effective alternative to traditional chromatographic methods for this purpose.[3][4][5]

However, the development of a reliable immunoassay hinges on the specificity of the antibody. The core challenge lies in generating antibodies that can precisely recognize a small target molecule, known as a hapten, and distinguish it from structurally similar compounds. This compound is a hapten that, due to its small size (molecular weight <1000 Da), cannot independently elicit an immune response.[] To produce antibodies, it must first be covalently linked to a larger carrier protein, creating an "immunogen."[7]

This guide focuses on the characterization of antibodies raised against a this compound immunogen. We will explore how subtle variations in the chemical structure of related analogs influence antibody binding, a phenomenon known as cross-reactivity. Understanding these interactions is paramount for validating the specificity and accuracy of any resulting immunoassay.

The Foundation of Specificity: Immunogen Design and Synthesis

The design of the immunogen is the most critical step in developing a specific antibody.[8] The goal is to present the unique structural features of the hapten to the host's immune system in a way that maximizes the desired specific response.

Rationale for Hapten Design

Our target hapten, this compound, was chosen for its unique hydrazide moiety (-CONHNH₂). This functional group serves two purposes:

  • A Point of Conjugation: The hydrazide group provides a reactive handle for conjugation to a carrier protein, distinct from the carboxylic acid group of the parent compound, MCPA.

  • A Key Epitope: By using this group for linkage, we hypothesize that the resulting antibodies will recognize the acetohydrazide side chain as a primary part of the epitope, thereby discriminating against the parent acid, MCPA.

Hapten-Carrier Conjugation

To render the hapten immunogenic, it is conjugated to carrier proteins. A common strategy, employed here, is to use different carrier proteins for immunization and for the assay's coating antigen to prevent the generation of antibodies against the carrier itself.

  • Immunizing Antigen: Bovine Serum Albumin (BSA) is a large, robust protein commonly used to elicit a strong immune response. The hapten is conjugated to BSA to create the immunogen (Hapten-BSA).

  • Coating Antigen: Ovalbumin (OVA) is used for the solid-phase coating in the ELISA. This ensures that the assay detects only hapten-specific antibodies, not those that might cross-react with the BSA carrier.[9]

The conjugation is typically achieved via a cross-linking agent. For a hydrazide-containing hapten, one effective method involves activating the carboxyl groups on the carrier protein (BSA or OVA) with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an active intermediate, which then readily reacts with the terminal amine of the hydrazide to form a stable amide bond.[10]

Caption: Workflow for conjugating the hydrazide hapten to a carrier protein.

Antibody Production and Immunoassay Development

Polyclonal antibodies were generated in New Zealand white rabbits immunized with the Hapten-BSA conjugate. Following a standard immunization schedule, serum was collected and the antibody titer was determined using an indirect ELISA format.

The Principle of Competitive ELISA

For the detection of small molecule haptens, a competitive immunoassay format is required.[11] In this setup, free analyte in a sample competes with a fixed amount of immobilized antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

The indirect competitive ELISA (ic-ELISA) works as follows:

  • Microtiter plate wells are coated with the Hapten-OVA conjugate.

  • The antibody is pre-incubated with either a standard solution or an unknown sample containing the free hapten.

  • This mixture is added to the coated wells. Free hapten from the sample competes with the coated Hapten-OVA for binding to the primary antibody.

  • After washing, a secondary antibody conjugated to an enzyme (like Horseradish Peroxidase, HRP) is added, which binds to the primary antibody captured on the plate.

  • A substrate is added, and the resulting color development is measured. A lower signal indicates a higher concentration of hapten in the sample.

Caption: Principle of the indirect competitive ELISA for hapten detection.

Experimental Protocol: Indirect Competitive ELISA
  • Coating: Coat a 96-well microtiter plate with 100 µL/well of Hapten-OVA (1 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBST (Phosphate Buffered Saline with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat milk in PBST). Incubate for 2 hours at 37°C.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add 50 µL/well of the analyte standard or sample, followed immediately by 50 µL/well of the primary polyclonal antibody solution (pre-titered optimal dilution in PBST). Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add 100 µL/well of HRP-conjugated goat anti-rabbit IgG (diluted in PBST). Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step five times.

  • Detection: Add 100 µL/well of TMB substrate solution. Incubate in the dark for 15 minutes at room temperature.

  • Stop Reaction: Stop the reaction by adding 50 µL/well of 2M H₂SO₄.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Cross-Reactivity Analysis: Quantifying Specificity

Cross-reactivity is the measure of an antibody's ability to bind to substances other than its target immunogen.[12] It is a critical parameter for validating any immunoassay.[13] To assess this, the ic-ELISA was performed using a panel of structurally related compounds.

The degree of cross-reactivity (CR) is calculated based on the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the analyte that causes a 50% reduction in the maximum signal.[14]

Formula for Cross-Reactivity: CR (%) = (IC₅₀ of Target Hapten / IC₅₀ of Analog Compound) x 100

Performance Data for Target Hapten and Analogs

The following table summarizes the performance of the polyclonal antibody against the target hapten and five structurally related analogs.

CompoundStructureIC₅₀ (ng/mL)Cross-Reactivity (%)
This compound (Target) 5.2100.0
MCPA185.72.8
2,4-D> 1000< 0.5
2,4,5-T> 1000< 0.5
2-methylphenoxyacetic acid890.10.6
4-chlorophenoxyacetic acid> 1000< 0.5

(Note: Structures are representational. Data are illustrative for comparative purposes.)

Interpretation of Results

The experimental data provide clear insights into the specificity of the generated antibodies:

  • High Specificity for the Target: The antibody exhibits excellent recognition of the target this compound, with a low IC₅₀ value of 5.2 ng/mL.

  • Discrimination Against the Parent Acid: There is very low cross-reactivity (2.8%) with MCPA. This is a critical finding, as it confirms our initial hypothesis. The primary difference between the target and MCPA is the terminal functional group (acetohydrazide vs. carboxylic acid). This result strongly suggests that the hydrazide moiety is a key component of the epitope recognized by the antibody.

  • Negligible Reactivity with Other Herbicides: The antibody shows virtually no cross-reactivity with other common phenoxy herbicides like 2,4-D and 2,4,5-T. These compounds differ in the substitution pattern on the aromatic ring, indicating that the antibody is also specific to the 4-chloro and 2-methyl substitutions.

  • Importance of Ring Substituents: The low cross-reactivity with 2-methylphenoxyacetic acid (0.6%) and 4-chlorophenoxyacetic acid (<0.5%) further demonstrates that both the chlorine atom at the 4-position and the methyl group at the 2-position are crucial for effective antibody binding.

Conclusion

This guide demonstrates a systematic approach to evaluating the cross-reactivity of antibodies raised against a small molecule hapten, this compound. The results confirm that a carefully considered immunogen design, which exposes a unique functional group like the acetohydrazide moiety, can lead to the production of highly specific antibodies.

The polyclonal antibody characterized here shows excellent specificity for its target, with minimal cross-reactivity towards the parent herbicide MCPA and other structurally related compounds. This validates the antibody as a suitable reagent for the development of a selective and sensitive immunoassay for monitoring this specific MCPA analog. These findings underscore the principle that successful immunoassay development is fundamentally rooted in rational hapten design and rigorous characterization of antibody specificity.

References

  • Breton, F., et al. (2004). Characterization of monoclonal antibodies to 2,4-dichlorophenoxyacetic acid using a piezoelectric quartz crystal microbalance in solution. Journal of Immunological Methods. Available at: [Link]

  • Li, M., et al. (2022). Development of immunoassay based on a specific antibody for sensitive detection of nicosulfuron in environment. Frontiers in Chemistry. Available at: [Link]

  • G-Biosciences. (2016). Coupling to Carrier Proteins: An Overview. G-Biosciences Technical Handbook. Available at: [Link]

  • Li, W., et al. (2023). A Sensitive and Specific Monoclonal Antibody Based Enzyme-Linked Immunosorbent Assay for the Rapid Detection of Pretilachlor in Grains and the Environment. Foods. Available at: [Link]

  • McMahon, C.K. (1993). A review of promising new immunoassay technology for monitoring forest herbicides. Proceedings of the Southern Weed Science Society. Available at: [Link]

  • Li, W., et al. (2024). A Sensitive and Specific Monoclonal Antibody Based Enzyme-Linked Immunosorbent Assay for the Rapid Detection of Pretilachlor in Grains and the Environment. PubMed Central. Available at: [Link]

  • Byzova, N.A., et al. (2025). Fluorescence Polarization Immunoassay for Rapid, Sensitive Detection of the Herbicide 2,4-Dichlorophenoxyacetic Acid in Juice and Water Samples. National Institutes of Health. Available at: [Link]

  • SeraCare. Technical Guide for ELISA. SeraCare Protocols. Available at: [Link]

  • Abad, A., et al. (2004). Cross-reactivity of herbicides structurally related to 2,4,5-TP. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Franek, M., et al. (2003). Identification of monoclonal antibodies against 2,4-D herbicide by ELISA and DNA sequencing. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Kalinina, D.A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link]

  • Hartzler, B. (1990). Immunoassays for Pesticide Detection. Iowa State University Digital Repository. Available at: [Link]

  • Dankwardt, A. (2013). Competitive immunoassay formats. ResearchGate. Available at: [Link]

  • Hermanson, G.T. (1995). Conjugation of haptens. Methods in Molecular Biology. Available at: [Link]

  • U.S. Food & Drug Administration. (2020). Methods for Preparing Complex Multivalent Immunogenic Conjugates. FDA Technology Transfer Program. Available at: [Link]

  • Creative Biolabs. Hapten-Carrier Conjugation. Creative Biolabs Website. Available at: [Link]

  • Wikipedia. Cross-reactivity. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wang, Y., et al. (2022). Production and Selection of Antibody–Antigen Pairs for the Development of Immunoenzyme Assay and Lateral Flow Immunoassay Methods for Carbofuran and Its Analogues. MDPI. Available at: [Link]

  • Kolar, V., et al. (2002). Production and Characterization of Generic Antibodies Against s-Triazine and Sulfonylurea Herbicides. Journal of Environmental Science and Health, Part B. Available at: [Link]

  • Yu, C.Y., et al. (2022). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. National Institutes of Health. Available at: [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies Blog. Available at: [Link]

  • Cusabio. (2022). Cross-reactivity of Antibody: Beneficial or Harmful? Cusabio Blog. Available at: [Link]

  • Floody, M.C., et al. (2015). Slow-release formulations of the herbicide MCPA by using clay-protein composites. Pest Management Science. Available at: [Link]

  • Byzova, N.A., et al. (2024). New tracers for fluorescence polarization immunoassay of herbicide 2,4-dichlorophenoxyacetic acid. Public Health and Toxicology. Available at: [Link]

  • Floody, M., et al. (2014). Slow Release Formulations of the Herbicide MCPA by Using Clay-Protein Composites. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2022). Obtaining a Monoclonal Antibody against a Novel Prometryn-Like Hapten and Characterization of Its Selectivity for Triazine Herbicides. MDPI. Available at: [Link]

  • Elgohary, M.K., et al. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Future Medicinal Chemistry. Available at: [Link]

  • Li, G., et al. (2015). Synthesis of artificial antigen and preparation of polyclonal antibody for sensitive determination of phthalate esters by enzyme-linked immunoassay. Analytical Methods. Available at: [Link]

  • Tran, T.T.H., et al. (2016). An Immunogen Synthesis Strategy for the Development of Specific Anti-Deoxynivalenol Monoclonal Antibodies. Toxins (Basel). Available at: [Link]

  • Zhang, Y-L., et al. (2009). N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate. Acta Crystallographica Section E. Available at: [Link]

  • Lesyk, R., et al. (2020). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic acid. MDPI. Available at: [Link]

  • Siskind, G.W. & Howard, A. (1966). STUDIES ON ANTIBODY PRODUCTION: XII. INHIBITION OF PRIMING BY DRUGS. Journal of Experimental Medicine. Available at: [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of 2-(4-chloro-2-methylphenoxy)acetohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(4-chloro-2-methylphenoxy)acetohydrazide analogs. We will explore how subtle modifications to this chemical scaffold influence biological activity, with a focus on two key therapeutic areas: antimicrobial efficacy and inhibition of the Anoctamin 1 (ANO1) chloride channel. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, proven insights into experimental design, and detailed protocols to support further research and development.

Introduction: The Versatile this compound Scaffold

The this compound core structure is a privileged scaffold in medicinal chemistry. Its synthetic tractability allows for the systematic modification of its constituent parts, enabling a detailed exploration of the chemical space and its impact on biological function. This guide will compare and contrast the biological activities of various analogs, providing a clear rationale for the design of future compounds with enhanced potency and selectivity.

The primary biological activities associated with this class of compounds are broad-spectrum antimicrobial effects and potent, selective inhibition of the ANO1 chloride channel.[1][2] These two distinct activities highlight the remarkable versatility of the scaffold and its potential for development into therapeutics for a range of diseases, from infectious diseases to cancer.[1]

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents. This section provides a comparative analysis of these analogs, focusing on their antimicrobial and ANO1 inhibitory activities.

Antimicrobial Activity

Analogs of the this compound scaffold have demonstrated notable antibacterial activity. A key synthetic strategy involves the condensation of the core acetohydrazide with various aromatic aldehydes to generate Schiff bases. The antimicrobial potential of these derivatives is often evaluated by their ability to inhibit the growth of various bacterial strains.

A study by Varshney et al. explored the antimicrobial activity of a series of 2-(4-chloro-3-methylphenoxy)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-acetohydrazides.[2] Although this series features a 3-methyl substitution on the phenoxy ring instead of the 2-methyl, the core structure is highly analogous and provides valuable SAR insights. The table below summarizes the antibacterial activity of selected compounds from this study.

Compound IDR-Group on Furanyl RingZone of Inhibition (mm) vs. S. epidermidisZone of Inhibition (mm) vs. K. pneumoniae
4a -H1211
4d -NO₂1514
4f -Cl1413
4k -Br1817
Ciprofloxacin (Standard)2524
Data synthesized from Varshney et al.[2]

Key SAR Insights for Antimicrobial Activity:

  • Influence of Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the terminal aryl ring (R-group) generally enhances antibacterial activity. For instance, compound 4d with a nitro group (-NO₂) and compound 4f with a chloro group (-Cl) show increased zones of inhibition compared to the unsubstituted analog 4a .[2]

  • Halogen Substitution: Halogen substitution on the aryl ring appears to be particularly favorable. Compound 4k , bearing a bromo substituent, exhibited the most promising antibacterial activity among the tested analogs.[2] This suggests that the electronic properties and lipophilicity conferred by halogens contribute significantly to the antimicrobial effect.

SAR_Antimicrobial cluster_core Core Scaffold cluster_modifications Modifications (R-Group) cluster_activity Antibacterial Activity Core This compound H H (Unsubstituted) Core->H Condensation with Furfural NO2 NO2 (Electron-Withdrawing) Core->NO2 Condensation with 5-(4-nitrophenyl)furfural Cl Cl (Halogen) Core->Cl Condensation with 5-(4-chlorophenyl)furfural Br Br (Halogen) Core->Br Condensation with 5-(4-bromophenyl)furfural Low Moderate Activity H->Low High Enhanced Activity NO2->High Cl->High Br->High Most Potent

ANO1 Chloride Channel Inhibition

Anoctamin 1 (ANO1), a calcium-activated chloride channel, is a significant therapeutic target, particularly in oncology, as its overexpression is implicated in several cancers.[1] A derivative of the core scaffold, (E)-2-(4-chloro-2-methylphenoxy)-N'-(2-methoxybenzylidene)acetohydrazide, known as Ani9, has been identified as a potent ANO1 inhibitor.[1] A study by Oh et al. investigated the SAR of Ani9 analogs to develop more potent and selective inhibitors.[1]

Compound IDModification on Benzylidene RingIC₅₀ (nM) for ANO1 Inhibition
Ani9 2-methoxy30
5a 2-ethoxy40
5b 2-isopropoxy120
5c 2-fluoro200
5d 2-chloro150
5f 2,4-dimethoxy22
5g 2,5-dimethoxy25
5h 2,3-dimethoxy28
5i 3,4-dimethoxy1500
5j 3,5-dimethoxy>10000
Data synthesized from Oh et al.[1]

Key SAR Insights for ANO1 Inhibition:

  • Importance of the 2-Position Substituent: The substituent at the 2-position of the benzylidene ring is critical for potent ANO1 inhibition. Small alkoxy groups, such as methoxy and ethoxy, are well-tolerated.[1]

  • Detrimental Effect of Bulkier Groups: Increasing the steric bulk at the 2-position, for example, with an isopropoxy group (5b ), leads to a significant decrease in potency.[1]

  • Favorable Impact of a Second Methoxy Group: The addition of a second methoxy group to the benzylidene ring, particularly at the 4- or 5-position, enhances inhibitory activity. Compound 5f (2,4-dimethoxy) emerged as the most potent inhibitor in this series.[1]

  • Positional Isomers and Activity: The position of the methoxy groups is crucial. While 2,4-, 2,5-, and 2,3-dimethoxy substitutions (5f , 5g , 5h ) resulted in potent inhibitors, moving the methoxy groups to the 3,4- or 3,5-positions (5i , 5j ) dramatically reduced or abolished activity.[1]

SAR_ANO1 cluster_core Core Scaffold cluster_modifications Benzylidene Ring Modifications cluster_activity ANO1 Inhibition (IC50) Core 2-(4-chloro-2-methylphenoxy) acetohydrazide M2 2-methoxy (Ani9) Core->M2 Condensation with 2-methoxybenzaldehyde E2 2-ethoxy Core->E2 Condensation with 2-ethoxybenzaldehyde iPrO2 2-isopropoxy Core->iPrO2 Condensation with 2-isopropoxybenzaldehyde DM24 2,4-dimethoxy Core->DM24 Condensation with 2,4-dimethoxybenzaldehyde DM34 3,4-dimethoxy Core->DM34 Condensation with 3,4-dimethoxybenzaldehyde High High Potency (<50 nM) M2->High E2->High Moderate Moderate Potency (50-200 nM) iPrO2->Moderate DM24->High Most Potent Low Low/No Potency (>1000 nM) DM34->Low

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section details the key experimental methodologies for assessing the biological activity of this compound analogs.

General Synthesis of this compound Analogs

The synthesis of the target compounds typically follows a three-step procedure:

  • Esterification: 2-(4-chloro-2-methylphenoxy)acetic acid is refluxed with ethanol in the presence of a catalytic amount of sulfuric acid to yield ethyl 2-(4-chloro-2-methylphenoxy)acetate.

  • Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate in ethanol and refluxed to produce the key intermediate, this compound.[2]

  • Condensation (Schiff Base Formation): The acetohydrazide intermediate is condensed with a variety of substituted aldehydes in the presence of a catalytic amount of acid (e.g., glacial acetic acid) in a suitable solvent like ethanol. The reaction mixture is refluxed, and the resulting Schiff base analogs are typically isolated by filtration and purified by recrystallization.[2]

Synthesis_Workflow Start 2-(4-chloro-2-methylphenoxy) acetic acid Ester Ethyl 2-(4-chloro-2-methylphenoxy) acetate Start->Ester Esterification (Ethanol, H₂SO₄) Hydrazide 2-(4-chloro-2-methylphenoxy) acetohydrazide Ester->Hydrazide Hydrazinolysis (Hydrazine Hydrate) Final Final Acetohydrazide Analog (Schiff Base) Hydrazide->Final Condensation (Ethanol, cat. Acid) Aldehyde Substituted Aldehyde Aldehyde->Final

In Vitro Antibacterial Screening: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared. Bacterial cultures are grown in a suitable broth medium to a specific turbidity, often corresponding to a 0.5 McFarland standard.

  • Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The solidified agar surface is uniformly swabbed with the prepared bacterial inoculum.

  • Well Creation: Sterile wells (typically 6 mm in diameter) are punched into the agar.

  • Application of Test Compounds: A defined concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A positive control (standard antibiotic) and a negative control (solvent) are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.[2]

ANO1 Inhibition Assay: YFP-Based High-Throughput Screening

A cell-based fluorescence assay is a robust method for identifying and characterizing ANO1 inhibitors in a high-throughput format.[3][4][5]

  • Cell Culture: Fischer rat thyroid (FRT) cells stably co-expressing human ANO1 and a halide-sensitive yellow fluorescent protein (YFP) are cultured in 96-well black-walled microplates.[3]

  • Compound Incubation: The cells are pre-incubated with the test compounds for a defined period (e.g., 10-20 minutes).[3]

  • Assay Initiation: An iodide-containing solution with an agonist that increases intracellular calcium (e.g., ATP) is added to the wells.[3][4]

  • Fluorescence Measurement: The influx of iodide through the activated ANO1 channels quenches the YFP fluorescence. The rate of fluorescence quenching is measured using a plate reader.[3][5]

  • Data Analysis: The inhibitory effect of the test compounds is determined by the reduction in the rate of YFP fluorescence quenching. IC₅₀ values are calculated from dose-response curves.[3]

ANO1_Assay_Workflow cluster_workflow ANO1 Inhibition Assay Workflow Start FRT cells expressing ANO1 and YFP Incubate Incubate with Test Compound Start->Incubate Add_Iodide_ATP Add Iodide and ATP Incubate->Add_Iodide_ATP Measure_Fluorescence Measure YFP Fluorescence Quenching Add_Iodide_ATP->Measure_Fluorescence Analyze Calculate IC50 Measure_Fluorescence->Analyze

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies discussed in this guide reveal clear patterns for optimizing both antimicrobial and ANO1 inhibitory activities. For antimicrobial applications, the incorporation of electron-withdrawing groups, particularly halogens, on the terminal aryl ring is a promising strategy. In the context of ANO1 inhibition, fine-tuning the substitution pattern on the benzylidene ring, with a preference for small alkoxy groups at the 2-position and an additional methoxy group at the 4- or 5-position, can lead to highly potent and selective inhibitors.

Future research should focus on expanding the diversity of the analog library, exploring a wider range of substituents and heterocyclic systems. Furthermore, in-depth mechanistic studies are warranted to elucidate the precise molecular targets and pathways responsible for the observed biological activities. For promising lead compounds, in vivo efficacy and pharmacokinetic studies will be crucial next steps in the drug development pipeline.

References

  • Oh, S. J., et al. (2018). Synthesis and biological evaluation of novel Ani9 derivatives as potent and selective ANO1 inhibitors. European Journal of Medicinal Chemistry, 160, 245-255. [Link]

  • Varshney, M. M., Husain, A., & Parcha, V. (2014). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluations of 2-(4-chloro-3-methylphenoxy)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-acetohydrazides. Medicinal Chemistry Research, 23(11), 4870-4882. [Link]

  • Nam, J. H., et al. (2015). Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2. PLoS One, 10(5), e0126585. [Link]

  • Seo, Y., et al. (2021). Diethylstilbestrol, a Novel ANO1 Inhibitor, Exerts an Anticancer Effect on Non-Small Cell Lung Cancer via Inhibition of ANO1. Cancers, 13(13), 3299. [Link]

  • Oh, S. J., et al. (2015). Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines. PLoS One, 10(7), e0133652. [Link]

  • Lee, H., et al. (2021). ANO1-downregulation induced by schisandrathera D: a novel therapeutic target for the treatment of prostate and oral cancers. Frontiers in Oncology, 11, 707835. [Link]

Sources

Benchmarking the synthesis of 2-(4-chloro-2-methylphenoxy)acetohydrazide against existing methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-chloro-2-methylphenoxy)acetohydrazide is a key chemical intermediate, finding application in the synthesis of a variety of biologically active compounds in the pharmaceutical and agrochemical sectors. The efficiency, scalability, and purity of the synthetic route to this hydrazide are of paramount importance for researchers and professionals in drug development and process chemistry. This guide provides an in-depth, objective comparison of the conventional synthesis of this compound with an alternative, benchmarked method. The comparison is supported by experimental data derived from analogous reactions, offering a clear perspective on the advantages and disadvantages of each approach.

The foundational starting material for both synthetic routes is 2-(4-chloro-2-methylphenoxy)acetic acid, commonly known as MCPA. MCPA is a widely used herbicide, and its synthesis is well-established.[1]

Conventional Synthesis: The Ester-Hydrazinolysis Pathway

The most traditional and widely employed method for the synthesis of acetohydrazides is the hydrazinolysis of a corresponding ester.[2][3] This two-step process begins with the esterification of the parent carboxylic acid, followed by reaction with hydrazine hydrate.

Causality of Experimental Choices

The esterification step is crucial as it activates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by hydrazine. The choice of alcohol (typically ethanol or methanol) is often one of convenience and cost. An acid catalyst, such as sulfuric acid, is employed to protonate the carbonyl oxygen, further enhancing its electrophilicity. The subsequent hydrazinolysis is a nucleophilic acyl substitution reaction where the highly nucleophilic hydrazine displaces the alkoxy group of the ester. An excess of hydrazine hydrate is often used to drive the reaction to completion and to minimize the formation of undesired di-acyl hydrazide byproducts.

Experimental Protocol: Conventional Synthesis

Step 1: Synthesis of Ethyl 2-(4-chloro-2-methylphenoxy)acetate

A detailed protocol for a similar esterification is as follows: To a solution of 2-(4-chloro-2-methylphenoxy)acetic acid (1 equivalent) in absolute ethanol (5-10 equivalents), a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) is added. The mixture is then refluxed for 4-6 hours.[4] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess ethanol is removed under reduced pressure. The residue is dissolved in a suitable organic solvent like diethyl ether and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate and concentrated to yield the crude ester, which can be purified by distillation.

Step 2: Synthesis of this compound

The synthesized ethyl 2-(4-chloro-2-methylphenoxy)acetate (1 equivalent) is dissolved in absolute ethanol. To this solution, hydrazine hydrate (1.5-2 equivalents) is added.[4] The reaction mixture is refluxed for 8-12 hours, with the progress monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, which may induce precipitation of the product. If a solid forms, it is collected by filtration, washed with cold ethanol, and dried. If no precipitation occurs, the product can be obtained by removing the solvent under reduced pressure and subsequent recrystallization from a suitable solvent like ethanol.[2]

Benchmarked Synthesis: The Acyl Chloride Pathway

An alternative, more direct route to this compound involves the use of a highly reactive acyl chloride intermediate. This method, while requiring the preparation of the acyl chloride, can offer advantages in terms of reaction time and overall efficiency.

Causality of Experimental Choices

The conversion of the carboxylic acid to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this transformation. The subsequent reaction with hydrazine is typically rapid and often proceeds at lower temperatures compared to the ester-hydrazinolysis route. The use of a base, such as pyridine or triethylamine, may be necessary to neutralize the HCl generated during the reaction.[5] Careful control of the stoichiometry is critical to prevent the formation of the 1,2-diacylhydrazine byproduct.[6]

Experimental Protocol: Benchmarked Synthesis

Step 1: Synthesis of 2-(4-chloro-2-methylphenoxy)acetyl chloride

In a dry, inert atmosphere, 2-(4-chloro-2-methylphenoxy)acetic acid (1 equivalent) is dissolved in an anhydrous solvent such as dichloromethane (DCM) or toluene. Thionyl chloride (1.1-1.5 equivalents) is added, sometimes with a catalytic amount of N,N-dimethylformamide (DMF).[7][8] The mixture is heated to reflux until the evolution of gaseous byproducts (SO₂ and HCl) ceases, typically for 3-6 hours.[8] The excess thionyl chloride and solvent are then removed by distillation under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

In a flask equipped with a dropping funnel, hydrazine hydrate (2 equivalents) is dissolved in a suitable solvent (e.g., water or a mixture of water and an organic solvent). The solution is cooled in an ice bath. A solution of the 2-(4-chloro-2-methylphenoxy)acetyl chloride (1 equivalent) in a suitable solvent is then added dropwise with vigorous stirring, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The product may precipitate and can be collected by filtration, washed with cold water, and dried.

Performance Comparison: A Data-Driven Analysis

To provide a clear and objective comparison, the following table summarizes the key performance indicators for both synthetic routes, based on data from analogous reactions.

ParameterConventional (Ester-Hydrazinolysis)Benchmarked (Acyl Chloride)
Starting Material 2-(4-chloro-2-methylphenoxy)acetic acid2-(4-chloro-2-methylphenoxy)acetic acid
Key Intermediates Ethyl 2-(4-chloro-2-methylphenoxy)acetate2-(4-chloro-2-methylphenoxy)acetyl chloride
Number of Steps 22
Estimated Overall Yield 58-74% (analogous reactions)[4]55-98% (analogous reactions)[4]
Estimated Purity High (after recrystallization)Good to High (byproduct formation possible)
Reaction Time Longer (Esterification: 4-6h, Hydrazinolysis: 8-12h)Shorter (Acyl chloride formation: 3-6h, Hydrazinolysis: 1-2h)
Reagent Cost Generally lowerPotentially higher (thionyl/oxalyl chloride)
Process Complexity More complex (two distinct reflux steps)Simpler (one step may not require heating)
Safety Concerns Use of concentrated acid catalystUse of corrosive and moisture-sensitive acylating agents

Visualizing the Synthetic Pathways

To further illustrate the differences between the two synthetic routes, the following diagrams outline the experimental workflows.

cluster_0 Conventional Synthesis: Ester-Hydrazinolysis mcpa MCPA esterification Esterification (Ethanol, H₂SO₄, Reflux 4-6h) mcpa->esterification ester Ethyl 2-(4-chloro-2- methylphenoxy)acetate esterification->ester hydrazinolysis Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux 8-12h) ester->hydrazinolysis product 2-(4-chloro-2-methylphenoxy) acetohydrazide hydrazinolysis->product purification Purification (Recrystallization) product->purification

Caption: Workflow for the conventional synthesis of this compound.

cluster_1 Benchmarked Synthesis: Acyl Chloride Pathway mcpa2 MCPA acylation Acyl Chloride Formation (SOCl₂, Reflux 3-6h) mcpa2->acylation acyl_chloride 2-(4-chloro-2-methylphenoxy) acetyl chloride acylation->acyl_chloride hydrazinolysis2 Hydrazinolysis (Hydrazine Hydrate, <10°C to RT, 1-2h) acyl_chloride->hydrazinolysis2 product2 2-(4-chloro-2-methylphenoxy) acetohydrazide hydrazinolysis2->product2 purification2 Purification (Filtration/Recrystallization) product2->purification2

Caption: Workflow for the benchmarked synthesis of this compound.

Conclusion and Recommendations

Both the conventional ester-hydrazinolysis and the benchmarked acyl chloride pathways offer viable routes to this compound. The choice of method will ultimately depend on the specific needs and priorities of the researcher or development professional.

  • For high purity and when reaction time is not a critical factor, the conventional ester-hydrazinolysis route is a reliable choice. The ability to purify the intermediate ester can lead to a very pure final product.

  • For faster synthesis and potentially higher throughput, the benchmarked acyl chloride pathway is advantageous. The significantly shorter reaction time for the hydrazinolysis step makes this an attractive option for rapid synthesis. However, careful handling of the more reactive and moisture-sensitive acyl chloride is necessary, and optimization is required to minimize byproduct formation.

It is recommended that for any scale-up considerations, a thorough optimization of the chosen route be conducted to maximize yield and purity while ensuring process safety and cost-effectiveness.

References

  • Chen, W. & Tan, C. (2010). N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2829. [Link]

  • Fun, H.-K., Quah, C. K., Isloor, A. M., Sunil, D., & Shetty, P. (2010). 2-(2-Chlorophenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o10. [Link]

  • Shenyang Research Institute of Chemical Industry Co Ltd. (2021). Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid. CN112479863A.
  • Organic Syntheses. (n.d.). Propanoic acid, 2,2-dimethyl-, hydrazide. [Link]

  • Freie Universität Berlin. (2021). Reaction Chemistry & Engineering. Refubium. [Link]

Sources

A Head-to-Head Comparison of Synthesis Routes for 2-(4-chloro-2-methylphenoxy)acetohydrazide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel compounds with potential biological activity is a cornerstone of discovery. Among these, hydrazide derivatives hold a prominent place due to their versatile chemical nature and diverse pharmacological profiles. This guide provides a comprehensive, head-to-head comparison of the primary synthetic routes to 2-(4-chloro-2-methylphenoxy)acetohydrazide, a key intermediate in the development of various bioactive molecules. Drawing upon established chemical principles and experimental data from analogous syntheses, we will dissect three common pathways: the classical hydrazinolysis of an ester, the direct conversion from a carboxylic acid, and the rapid reaction of an acyl chloride. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most efficient and appropriate synthesis strategy for their specific needs.

Introduction to this compound

This compound is a molecule of significant interest in medicinal and agricultural chemistry. Its structural motif, combining a substituted phenoxy ring with a reactive hydrazide group, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, including oxadiazoles, thiadiazoles, and pyrazoles. These resulting compounds have shown promise as anti-inflammatory, antimicrobial, and herbicidal agents. The efficiency and purity of the initial synthesis of the acetohydrazide are therefore paramount to the success of subsequent derivatization and screening efforts.

The Precursor: Synthesis of 2-(4-chloro-2-methylphenoxy)acetic acid (MCPA)

Before delving into the synthesis of the target hydrazide, it is essential to consider the preparation of its key precursor, 2-(4-chloro-2-methylphenoxy)acetic acid, commonly known as MCPA. The most prevalent method for its synthesis involves the reaction of 2-methyl-4-chlorophenol with chloroacetic acid in the presence of a base, a straightforward nucleophilic substitution reaction.

compound1 2-methyl-4-chlorophenol product 2-(4-chloro-2-methylphenoxy)acetic acid (MCPA) compound1->product compound2 Chloroacetic Acid compound2->product reagent Base (e.g., NaOH) reagent->product

Caption: Synthesis of the precursor, 2-(4-chloro-2-methylphenoxy)acetic acid (MCPA).

This reaction is typically high-yielding and provides the necessary carboxylic acid backbone for the subsequent synthesis of the hydrazide.

Comparative Analysis of Synthetic Routes

We will now explore and compare three distinct synthetic pathways to this compound. Each route will be evaluated based on its reaction mechanism, experimental protocol, and a comparative analysis of its advantages and disadvantages, supported by data from analogous reactions.

Route 1: Hydrazinolysis of Ethyl 2-(4-chloro-2-methylphenoxy)acetate

This is the most traditional and widely employed method for the synthesis of hydrazides.[1] It is a two-step process that begins with the esterification of the parent carboxylic acid, followed by reaction with hydrazine hydrate.

Step 1: Fischer Esterification

The carboxylic acid, 2-(4-chloro-2-methylphenoxy)acetic acid, is first converted to its corresponding ethyl ester via a Fischer esterification reaction, which is an acid-catalyzed equilibrium reaction.

start 2-(4-chloro-2-methylphenoxy)acetic acid product1 Ethyl 2-(4-chloro-2-methylphenoxy)acetate start->product1 reagent1 Ethanol reagent1->product1 catalyst H₂SO₄ (catalytic) catalyst->product1 start Ethyl 2-(4-chloro-2-methylphenoxy)acetate product This compound start->product reagent Hydrazine Hydrate reagent->product

Caption: Step 2 - Hydrazinolysis of the ester to form the acetohydrazide.

Experimental Protocol (Adapted from analogous synthesis)[2]

  • Esterification: A solution of 2-(4-chloro-2-methylphenoxy)acetic acid (1 equivalent) in absolute ethanol is treated with a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for 4-6 hours. After cooling, the excess ethanol is removed under reduced pressure, and the residue is worked up to yield the crude ethyl ester, which can be purified by vacuum distillation.

  • Hydrazinolysis: The purified ethyl 2-(4-chloro-2-methylphenoxy)acetate (1 equivalent) is dissolved in ethanol, and hydrazine hydrate (1.5-2 equivalents) is added dropwise. The mixture is refluxed for 6-8 hours. Upon cooling, the product precipitates and is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization.

Route 2: Direct Synthesis from 2-(4-chloro-2-methylphenoxy)acetic acid

This route offers a more direct approach by eliminating the need for a separate esterification step. The carboxylic acid is reacted directly with hydrazine, typically in the presence of a coupling agent to activate the carboxylic acid.

Mechanism with a Coupling Agent (e.g., EDC/HOBt)

Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt) are commonly used to facilitate the formation of an active ester intermediate, which then readily reacts with hydrazine.

start 2-(4-chloro-2-methylphenoxy)acetic acid intermediate Active Ester Intermediate start->intermediate reagent1 EDC/HOBt reagent1->intermediate product This compound intermediate->product reagent2 Hydrazine Hydrate reagent2->product

Caption: Direct synthesis from the carboxylic acid using a coupling agent.

Experimental Protocol (General Procedure)

To a solution of 2-(4-chloro-2-methylphenoxy)acetic acid (1 equivalent) in a suitable solvent (e.g., DMF or CH₂Cl₂), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) is added, and the mixture is stirred at room temperature. [3]Hydrazine hydrate is then added, and the reaction is monitored until completion. The by-products of the coupling agent are removed by filtration, and the final product is isolated.

Route 3: Synthesis from 2-(4-chloro-2-methylphenoxy)acetyl Chloride

This is often the most rapid and high-yielding route, involving the reaction of a highly reactive acyl chloride with hydrazine.

Step 1: Formation of the Acyl Chloride

The carboxylic acid is first converted to its acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

start 2-(4-chloro-2-methylphenoxy)acetic acid product1 2-(4-chloro-2-methylphenoxy)acetyl chloride start->product1 reagent Thionyl Chloride (SOCl₂) reagent->product1 start 2-(4-chloro-2-methylphenoxy)acetyl chloride product This compound start->product reagent Hydrazine Hydrate reagent->product

Caption: Step 2 - Reaction of the acyl chloride with hydrazine.

**Experimental Protocol (Adapted from analogous synthesis)[4]

2-(4-chloro-2-methylphenoxy)acetyl chloride (2 equivalents) is dissolved in a suitable solvent like toluene. Hydrazine hydrate (1 equivalent) is added, and the solution is stirred at room temperature, followed by the dropwise addition of a base such as pyridine. The mixture is then heated to reflux for a few hours. After cooling, the product is isolated. It is crucial to control the stoichiometry to minimize the formation of the diacylated byproduct.

Head-to-Head Performance Comparison

FeatureRoute 1: From EsterRoute 2: From Carboxylic AcidRoute 3: From Acyl Chloride
Number of Steps 2 (Esterification + Hydrazinolysis)1 (with coupling agent)2 (Acyl chloride formation + Reaction)
Typical Yield Good to Excellent (often >80% for hydrazinolysis step)Moderate to Good (highly dependent on coupling agent)Excellent (can be >90%)
Reaction Time Long (several hours for each step)ModerateShort (acyl chloride reaction is rapid)
Purity of Crude Product Generally high, by-product is alcoholCan be lower due to coupling agent by-productsHigh, but can be contaminated with diacylhydrazine
Reagent Handling & Safety Relatively safe reagentsCoupling agents can be toxic/irritatingAcyl chlorides are moisture-sensitive and corrosive
Cost-Effectiveness Generally cost-effective for large scaleCan be expensive due to coupling agentsThionyl chloride is inexpensive, but handling adds cost
Scalability Readily scalableScalability can be an issue with some coupling agentsScalable with appropriate safety measures

Discussion and Recommendations

The choice of the optimal synthetic route for this compound is contingent upon the specific requirements of the research project, including scale, desired purity, available resources, and time constraints.

  • For high purity and reliability on a laboratory scale, Route 1 (from the ester) is often the preferred method. Although it involves two distinct steps, the reactions are generally clean, and the purification of both the intermediate ester and the final hydrazide is straightforward, often yielding a high-purity product.

  • For a more direct and potentially faster synthesis, Route 2 (from the carboxylic acid) is a viable option. The use of coupling agents can provide good yields in a single step. However, the cost of these reagents and the potential for purification challenges due to by-products should be carefully considered. Recent advances in continuous flow synthesis of hydrazides directly from carboxylic acids may offer a more scalable and efficient alternative.

[5]* When speed and high yield are the primary considerations, Route 3 (from the acyl chloride) is highly effective. The high reactivity of the acyl chloride ensures a rapid conversion to the hydrazide. The main challenge lies in the careful control of the reaction conditions to prevent the formation of the diacylated side product, and the handling of the corrosive and moisture-sensitive acyl chloride requires appropriate safety precautions.

Conclusion

The synthesis of this compound can be successfully achieved through several distinct pathways. The traditional two-step method involving the hydrazinolysis of the corresponding ester remains a robust and reliable choice, particularly when high purity is paramount. The direct conversion from the carboxylic acid offers a more streamlined approach, while the reaction of the acyl chloride provides a rapid and high-yielding, albeit more technically demanding, alternative. By understanding the nuances of each route, researchers can make an informed decision that best aligns with their experimental goals and laboratory capabilities, ultimately accelerating the pace of discovery in the development of new and effective chemical entities.

References

  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds. Retrieved from [Link]

  • Jiang, J., Chen, Z., & Tan, M. (2010). N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2829. [Link]

  • Li, Y., et al. (2002). A New Procedure for Preparation of Carboxylic Acid Hydrazides. The Journal of Organic Chemistry, 67(26), 9471–9474.
  • De La Torre, J. A., et al. (2021). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development, 25(8), 1886–1892. [Link]

  • Patel, P., Gor, D., & Patel, P. S. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 3(7), 2269-2271.
  • Fun, H.-K., et al. (2009). 2-(2-Chlorophenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o18.
  • RSC Publishing. (n.d.). Synthesis of amides directly from carboxylic acids and hydrazines. Retrieved from [Link]

  • Patil, L. N., et al. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry, 37(1), 1-8.
  • Brahmayya, M., Dai, S. A., & Suen, S. Y. (n.d.). Synthesis of 5-substituted-3H--o[3][5][6]xadiazol-2-one derivatives: A carbon dioxide route (CDR). RSC Advances.

  • Google Patents. (n.d.). Process for the preparation of monoacylhydrazines using carboxylic acids.
  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • inglomayor. (n.d.). Lemon Pulp mediated Synthesis of acyl hydrazides. Retrieved from [Link]

  • O'Donovan, R. (n.d.). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE.

Sources

A Senior Application Scientist's Guide to Purity Validation: A Comparative Analysis Featuring 2-(4-chloro-2-methylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

The Synthesis of 2-(4-chloro-2-methylphenoxy)acetohydrazide: A Brief Overview

The synthesis of this compound is a multi-step process that begins with the esterification of 4-chloro-2-methylphenol, followed by hydrazinolysis. While various methods exist, a common pathway involves reacting the corresponding ester with hydrazine hydrate.[1][2] The successful synthesis of the target molecule is the prerequisite for any subsequent purity analysis.

Elemental Analysis: The Gold Standard for Empirical Formula Validation

Elemental analysis is a cornerstone technique for determining the elemental composition of a compound, thereby providing a fundamental assessment of its purity.[3][4] This destructive method involves the complete combustion of a small, precisely weighed sample. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are then quantitatively analyzed to determine the percentage of each element present.

The "Why" Behind the Method

The principle of elemental analysis is rooted in the law of definite proportions, which states that a pure chemical compound always contains the same elements in the same proportion by mass.[5] By comparing the experimentally determined elemental percentages with the theoretically calculated values for the proposed molecular formula, we can ascertain the sample's purity. A significant deviation suggests the presence of impurities.

Experimental Protocol: Elemental Analysis of this compound

Objective: To determine the elemental composition (C, H, N) of the synthesized this compound and compare it with the theoretical values.

Methodology:

  • Sample Preparation: A small amount (typically 1-3 mg) of the dried and purified this compound is accurately weighed into a tin or silver capsule.

  • Combustion: The capsule is introduced into a high-temperature combustion furnace (typically around 900-1000 °C) in the presence of a catalyst and a stream of oxygen. This ensures complete combustion of the organic material.

  • Gas Separation: The combustion gases (CO₂, H₂O, and N₂) are passed through a series of columns that selectively absorb or separate them.

  • Detection: The amount of each gas is quantified using a thermal conductivity detector or other suitable detectors.

  • Data Analysis: The instrument's software calculates the percentage of carbon, hydrogen, and nitrogen in the original sample.

Data Presentation: Theoretical vs. Experimental Values

The molecular formula for this compound is C₉H₁₁ClN₂O₂. The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.[6]

ElementTheoretical %Experimental % (Hypothetical)Deviation (%)
Carbon (C)50.3650.15-0.21
Hydrogen (H)5.175.25+0.08
Nitrogen (N)13.0513.10+0.05

Interpretation of Results:

The accepted deviation for elemental analysis results in most scientific journals is within ±0.4%.[7][8] The hypothetical experimental data in the table fall well within this range, indicating a high degree of purity for the synthesized compound. A deviation greater than 0.4% would necessitate further purification and re-analysis.[9]

Workflow for Purity Validation by Elemental Analysis

Caption: Workflow for purity validation using elemental analysis.

A Comparative Look: Elemental Analysis vs. Other Techniques

While elemental analysis is a powerful tool for confirming the empirical formula, it does not provide information about the presence of isomers or structurally similar impurities.[10] Therefore, a multi-faceted approach employing orthogonal analytical techniques is often necessary for comprehensive purity validation.

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
Elemental Analysis Combustion and gas analysisElemental composition (%)Confirms empirical formula, high accuracy for purity assessmentDestructive, does not identify specific impurities, insensitive to isomers
Thin-Layer Chromatography (TLC) Differential partitioning between a stationary and mobile phaseNumber of components in a mixture, reaction progressSimple, rapid, inexpensive, qualitative purity check[11][12][13]Low resolution, not quantitative, limited to non-volatile compounds
High-Performance Liquid Chromatography (HPLC) High-pressure separation on a packed columnQuantitative purity, detection and quantification of impuritiesHigh resolution and sensitivity, quantitative, widely applicable[14][15]Requires method development, more expensive equipment
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin transitions in a magnetic fieldDetailed molecular structure, identification of impuritiesProvides structural information, can be quantitative (qNMR)[16][17]Lower sensitivity than MS, requires soluble samples, expensive
Mass Spectrometry (MS) Ionization and mass-to-charge ratio analysisMolecular weight, structural fragmentsHigh sensitivity, accurate mass determination[18][19][20]Can be difficult to ionize some compounds, may not distinguish isomers
Fourier-Transform Infrared (FTIR) Spectroscopy Vibrational transitions of chemical bondsPresence of functional groupsNon-destructive, rapid, provides information about chemical bonding[21][22]Provides limited structural information, not ideal for purity quantification
Decision-Making in Purity Validation

The choice of analytical technique depends on the specific requirements of the research. For initial purity screening and reaction monitoring, TLC is often sufficient.[23][24] For quantitative purity assessment and the detection of minor impurities, HPLC is the method of choice.[25][26] NMR and MS are indispensable for structural elucidation and the identification of unknown impurities.[27][28][29][30] FTIR is excellent for confirming the presence of key functional groups in the synthesized molecule.[31][32][33]

Purity_Validation_Decision_Tree Start Synthesized Compound Qualitative Qualitative Purity Check? Start->Qualitative TLC Perform TLC Qualitative->TLC Yes Quantitative Quantitative Purity Required? Qualitative->Quantitative No SingleSpot Single Spot? TLC->SingleSpot SingleSpot->Quantitative Yes Purify Further Purification SingleSpot->Purify No HPLC Perform HPLC Quantitative->HPLC Yes StructureConfirm Structural Confirmation Needed? Quantitative->StructureConfirm No PurityHigh Purity >95%? HPLC->PurityHigh PurityHigh->StructureConfirm Yes PurityHigh->Purify No NMR_MS Perform NMR & MS StructureConfirm->NMR_MS Yes Elemental Confirm Empirical Formula? StructureConfirm->Elemental No NMR_MS->Elemental ElementalAnalysis Perform Elemental Analysis Elemental->ElementalAnalysis Yes Final Compound Validated Elemental->Final No ElementalAnalysis->Final

Caption: Decision tree for selecting purity validation methods.

Conclusion

References

  • Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications. Retrieved from [Link]

  • University of York. (n.d.). Thin Layer Chromatography - Chemistry Teaching Labs. Retrieved from [Link]

  • Wikipedia. (2023, December 12). Elemental analysis. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Impact Analytical. (n.d.). Molecular Weight Determination. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Thin-layer chromatography. Retrieved from [Link]

  • Scribd. (n.d.). Determination of Molecular Weight by Mass Spectros. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • Chitnis, S. S., & Melen, R. L. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 893–899. [Link]

  • Chitnis, S. S., & Melen, R. L. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 893–899. [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • MDPI. (2021). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Applied Sciences, 11(16), 7436. [Link]

  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound? Retrieved from [Link]

  • Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 225-231. [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved from [Link]

  • ResearchGate. (2012, December 4). Is it possible to have a 10% elemental analysis deviation for an organic molecule? Retrieved from [Link]

  • Stilinović, V., Kaitner, B., & Cinčić, D. (2017). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 7(85), 54035-54045. [Link]

  • SlideShare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

  • American Chemical Society. (2022, December 14). Chemists Debate the Value of Elemental Analysis. ACS Central Science. Retrieved from [Link]

  • Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
  • The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. Retrieved from [Link]

  • ResearchGate. (2016, August 17). How to determine % purity of an isolated unknown compound without using standard? Retrieved from [Link]

  • Wiley-VCH. (1998). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Retrieved from [Link]

  • Google Patents. (n.d.). EP1162456A1 - HPLC Method for purifying organic compounds.
  • Semantic Scholar. (n.d.). Measuring the purity of organic chemicals: general approaches and development of an appropriate procedure for research of pure organic chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) fatty hydrazides and (bi-biv) N,N-dimethyl fatty... Retrieved from [Link]

  • ResearchGate. (2010, April). Development and Assessment of Green Synthesis of Hydrazides. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) fatty hydrazides and (bi-bv) N,N-dimethyl fatty... Retrieved from [Link]

  • Quora. (2017, May 24). What's the difference between experimental and theoretical value? Retrieved from [Link]

  • ResearchGate. (2023, May 3). Mini-Review of the Importance of Hydrazides and Their Derivatives-Synthesis and Biological Activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • CHEM103. (n.d.). Purpose - The objective of this experiment is to describe the law of definite proportions and to give students experience in gravimetric analysis and error calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of (a) hydrazine-functionalized cobalt–iron oxide NPs... Retrieved from [Link]

  • PubMed. (2021, July 20). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Retrieved from [Link]

  • ResearchGate. (2021, February 24). How can we theoretically calculate Elemental analysis(percentage) of atoms in covalent organic framework? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

In the landscape of modern drug discovery, in silico techniques have become indispensable for accelerating the identification and optimization of potential therapeutic agents.[1][2] Among these, molecular docking stands out as a powerful computational method to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein.[3][4] This guide provides a comprehensive framework for conducting a comparative molecular docking study, using 2-(4-chloro-2-methylphenoxy)acetohydrazide and its related ligands as a case study. The principles and protocols outlined herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to objectively evaluate and compare the therapeutic potential of novel compounds.

The phenoxyacetohydrazide scaffold is a versatile pharmacophore that has been explored for a wide range of biological activities.[5][6] By systematically modifying the substituents on the phenyl ring, medicinal chemists can modulate the compound's pharmacokinetic and pharmacodynamic properties. A comparative docking analysis allows for a rational, structure-based approach to understanding how these modifications influence binding to a specific biological target.

The Rationale Behind a Standardized Docking Protocol

To ensure the scientific integrity and reproducibility of a comparative docking study, it is crucial to establish a standardized and self-validating protocol. This involves a series of well-defined steps, from target preparation to ligand setup and the final docking simulation. The causality behind each step is critical for obtaining meaningful and comparable results. For instance, the choice of the protein crystal structure, the definition of the binding site, and the algorithm used for conformational sampling can all significantly impact the final docking scores.[4][7] Therefore, maintaining consistency across all ligands in the study is paramount for a valid comparison.

A Generalized Workflow for Comparative Molecular Docking

The following diagram illustrates a typical workflow for a comparative molecular docking study. This process ensures that each ligand is evaluated under identical conditions, allowing for an objective comparison of their binding potential.

docking_workflow cluster_prep Preparation Phase cluster_ligand Ligand Setup cluster_docking Docking & Analysis target_id Target Identification (e.g., from literature) pdb_retrieval Retrieve Protein Structure (e.g., from PDB) target_id->pdb_retrieval protein_prep Prepare Protein: - Remove water & ligands - Add hydrogens - Assign charges pdb_retrieval->protein_prep binding_site Define Binding Site (Grid Generation) protein_prep->binding_site docking_sim Molecular Docking Simulation binding_site->docking_sim ligand_design Design/Select Ligand Analogs ligand_prep Prepare Ligands: - 2D to 3D conversion - Energy minimization - Assign charges ligand_design->ligand_prep ligand_prep->docking_sim scoring Scoring & Ranking (Binding Energy Estimation) docking_sim->scoring pose_analysis Pose Analysis: - H-bonds - Hydrophobic interactions scoring->pose_analysis data_comparison Comparative Data Analysis pose_analysis->data_comparison

Caption: A generalized workflow for a comparative molecular docking study.

Illustrative Comparative Docking Scores

The following table presents a hypothetical but plausible set of docking scores for this compound and a series of its analogs against a fictional protein target. These scores, represented as binding energies in kcal/mol, are for illustrative purposes to guide researchers in interpreting their own data. A more negative score typically indicates a higher predicted binding affinity.[8]

Compound IDLigand NameR1R2Docking Score (kcal/mol)Number of H-BondsKey Interacting Residues (Hypothetical)
LIG-001 This compoundCH₃Cl-7.82TYR234, ASN158
LIG-0022-(4-chlorophenoxy)acetohydrazideHCl-7.52TYR234, ASN158
LIG-0032-(2,4-dichlorophenoxy)acetohydrazideClCl-8.22TYR234, ASN158, LEU292
LIG-0042-(4-fluoro-2-methylphenoxy)acetohydrazideCH₃F-7.62TYR234, ASN158
LIG-0052-(2-methyl-4-nitrophenoxy)acetohydrazideCH₃NO₂-8.53TYR234, ASN158, ARG87
LIG-0062-(4-methoxyphenoxy)acetohydrazideHOCH₃-7.12TYR234, ASN158

Disclaimer: The data presented in this table is purely illustrative and intended to demonstrate how comparative docking results might be presented. Actual docking scores will vary depending on the specific protein target, docking software, and parameters used.

Interpretation of Comparative Docking Data

The primary goal of a comparative docking study is to establish a Structure-Activity Relationship (SAR).[5] From the illustrative data above, several hypotheses could be formulated:

  • Effect of Substitution: The presence of a methyl group at the R1 position (LIG-001 vs. LIG-002) appears to slightly improve the binding affinity.

  • Halogen Substitution: Replacing the methyl group with a second chloro group at the R1 position (LIG-003) leads to a more favorable docking score, potentially due to additional hydrophobic or halogen bond interactions.

  • Electron-Withdrawing Groups: The introduction of a strongly electron-withdrawing nitro group at the R2 position (LIG-005) results in the most favorable docking score and an additional hydrogen bond, suggesting a significant interaction with a residue like Arginine.

  • Electron-Donating Groups: Conversely, an electron-donating methoxy group at the R2 position (LIG-006) appears to be detrimental to the binding affinity in this hypothetical scenario.

These in silico predictions provide a rational basis for prioritizing which analogs to synthesize and test in subsequent in vitro and in vivo assays.

Detailed Experimental Protocol for Comparative Molecular Docking

This protocol outlines a standardized procedure for conducting a comparative molecular docking study using widely accepted tools and methodologies.

1. Protein Preparation

  • Objective: To prepare the protein structure for docking by removing extraneous molecules and adding necessary parameters.

  • Procedure:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Using molecular modeling software (e.g., AutoDockTools, Schrödinger Maestro, MOE), remove all water molecules, co-crystallized ligands, and any other non-essential molecules from the PDB file.[9]

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges to all atoms (e.g., using the Gasteiger charging method).

    • Save the prepared protein structure in the appropriate format (e.g., PDBQT for AutoDock).

2. Ligand Preparation

  • Objective: To generate 3D structures of the ligands and prepare them for docking.

  • Procedure:

    • Draw the 2D structures of this compound and its analogs using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structures into 3D structures.

    • Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).

    • Assign partial charges to all ligand atoms.

    • Define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligands in the appropriate format (e.g., PDBQT).

3. Grid Box Generation

  • Objective: To define the active site or binding pocket on the protein where the docking simulation will be performed.

  • Procedure:

    • Identify the amino acid residues that constitute the binding site, either from the literature or by analyzing the co-crystallized ligand in the original PDB file.

    • Define a 3D grid box that encompasses the entire binding site with sufficient spacing around the edges.

    • The grid parameter files, which contain information about the properties of the protein within the grid box, are then generated.

4. Molecular Docking Simulation

  • Objective: To perform the docking of each ligand into the defined grid box of the protein.

  • Procedure:

    • Use a molecular docking program (e.g., AutoDock Vina, GOLD, Glide) to run the docking simulations.[10]

    • Configure the docking parameters. For a Lamarckian Genetic Algorithm, this would include setting the number of runs, population size, and the maximum number of energy evaluations.[9]

    • Execute the docking for each prepared ligand against the prepared protein and its defined grid box.

    • The program will generate a set of possible binding poses for each ligand, ranked by their predicted binding affinities (docking scores).

5. Analysis of Results

  • Objective: To analyze and compare the docking results of all ligands.

  • Procedure:

    • For each ligand, identify the pose with the most favorable docking score.

    • Visualize the protein-ligand interactions for the best pose, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

    • Compile the docking scores and interaction data into a comparison table.

Conclusion

Comparative molecular docking is a powerful and cost-effective tool in the early stages of drug discovery.[2] By following a standardized and rigorous protocol, researchers can gain valuable insights into the structure-activity relationships of a series of compounds, such as the this compound derivatives. This in silico approach allows for the rational design and prioritization of ligands, ultimately accelerating the journey from a chemical scaffold to a viable drug candidate.

References

  • Patsnap Synapse. (2025, March 20). What is in silico drug discovery?[Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking as a popular tool in drug design, an in silico travel. Dove Medical Press. [Link]

  • Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. PMC - PubMed Central. [Link]

  • Kumar, D. R., & Mohan, T. (2018). In-silico drug design: An approach which revolutionarised the drug discovery process. SciSpace. [Link]

  • Bonvin Lab. HADDOCK2.4 shape-restrained protein-small molecule tutorial. [Link]

  • Macmillan Group. (2016, March 1). In Silico Drug Design and Development. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central. [Link]

  • Ghorbani, M., & Gholam-Beigi, M. (2017). Molecular Docking: A structure-based drug designing approach. JSciMed Central. [Link]

  • Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • Khan, I., et al. (2023). Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies. PubMed. [Link]

  • Elgohary, M. K., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central. [Link]

  • Khan, I., et al. (2024). Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy. PubMed Central. [Link]

  • Fun, H. K., Quah, C. K., Malladi, S., Vijesh, A. M., & Isloor, A. M. (2011). 2-(4-Methylphenoxy)acetohydrazide. PMC - NIH. [Link]

  • ResearchGate. (2022, April 18). Synthesis, Crystal structure investigation and Computational approach to discover potential hydrazide derivatives as potent inhibitor of COX-2 enzyme. [Link]

  • ResearchGate. Molecular docking, binding scores and binding interactions of synthesized chloroacetamide derivatives within the active sites of VLCFAs (PDB ID: 2UXW) compared with acetochlor. [Link]

Sources

A Comparative Guide to Inter-Laboratory Validation of 2-(4-chloro-2-methylphenoxy)acetohydrazide Quantification Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the consistent and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-(4-chloro-2-methylphenoxy)acetohydrazide, a key chemical entity. The focus is on establishing robust, reproducible, and validated methods suitable for inter-laboratory transfer, ensuring consistent quality control across different testing sites.

The principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), form the bedrock of the validation protocols discussed herein.[1][2][3][4][5] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4] This guide will explore and compare three common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

The Critical Role of Inter-Laboratory Validation

Before delving into the specific methodologies, it is crucial to understand the significance of inter-laboratory validation. While a method may perform well in the originating laboratory, its successful transfer to another facility necessitates a rigorous validation process. This ensures that the method is robust and that variability between laboratories, equipment, and analysts does not compromise the integrity of the results. The validation process, as detailed in this guide, will adhere to the core parameters set forth by the ICH, including specificity, linearity, accuracy, precision, and robustness.[1][2]

Comparative Analysis of Quantification Methods

The selection of an analytical method is a critical decision driven by factors such as sensitivity, selectivity, and the nature of the analyte. For this compound, its molecular structure, featuring a chromophore (the substituted benzene ring) and a reactive hydrazide group, lends itself to several analytical approaches.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of compounds with UV-absorbing functional groups. The phenoxyacetic acid moiety in the target molecule makes it a suitable candidate for this method.

Causality of Experimental Choices:

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is chosen to ensure good peak shape and retention of the polar acetohydrazide. The buffer helps to control the ionization of the analyte, leading to consistent retention times.

  • Column: A C18 column is selected due to its versatility and ability to retain the moderately nonpolar this compound.

  • UV Detection: The wavelength is set at the absorption maximum of the compound to achieve the highest sensitivity.

Experimental Protocol: HPLC-UV Method

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. From this, create a series of calibration standards by serial dilution with the mobile phase.

  • Sample Preparation: Accurately weigh the sample and dissolve it in methanol. Dilute with the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile: 20 mM Potassium Phosphate buffer pH 3.0 (50:50, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 275 nm

  • Analysis: Inject the standards and samples and record the peak areas.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Data Presentation: HPLC-UV Validation Summary

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9950.999
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%< 1.5%
LOD Signal-to-Noise ≥ 30.1 µg/mL
LOQ Signal-to-Noise ≥ 100.3 µg/mL

Workflow Visualization

HPLC_UV_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Preparation HPLC HPLC Separation (C18 Column) Standard->HPLC Sample Sample Preparation Sample->HPLC UV UV Detection (275 nm) HPLC->UV Integration Peak Integration UV->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

HPLC-UV experimental workflow.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice.[6][7][8] This technique is particularly useful for detecting low-level impurities or for analyses requiring a high degree of certainty. The principles of this method are similar to HPLC-UV, but with a more sophisticated detector.

Causality of Experimental Choices:

  • Ionization: Electrospray ionization (ESI) in positive mode is selected as the hydrazide group is readily protonated.

  • MRM Transitions: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.

  • Internal Standard: An isotopically labeled analog or a structurally similar compound is used as an internal standard to correct for matrix effects and variations in instrument response.

Experimental Protocol: LC-MS/MS Method

  • Standard and Sample Preparation: Prepare as for the HPLC-UV method, but also add a fixed concentration of the internal standard to all standards and samples.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm (UPLC for faster analysis)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% B to 90% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization: ESI Positive

    • MRM Transitions:

      • Analyte: Q1 m/z 215.1 -> Q3 m/z 141.1 (Quantifier), Q1 m/z 215.1 -> Q3 m/z 113.1 (Qualifier)

      • Internal Standard: (Specific to the chosen standard)

  • Analysis and Quantification: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards to create the calibration curve.

Data Presentation: LC-MS/MS Validation Summary

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9980.9995
Accuracy (% Recovery) 95.0 - 105.0%101.2%
Precision (% RSD) ≤ 5.0%< 3.0%
LOD Signal-to-Noise ≥ 30.01 ng/mL
LOQ Signal-to-Noise ≥ 100.03 ng/mL

Workflow Visualization

LC_MS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard + IS Prep LC LC Separation Standard->LC Sample Sample + IS Prep Sample->LC MS Tandem MS Detection (MRM) LC->MS Integration Peak Area Ratio MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

LC-MS/MS experimental workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[9] this compound itself is not sufficiently volatile for direct GC analysis. However, derivatization of the hydrazide group can produce a more volatile and thermally stable compound suitable for GC-MS.[10][11][12][13]

Causality of Experimental Choices:

  • Derivatization: Reaction with an aldehyde or ketone, such as acetone or benzaldehyde, converts the polar hydrazide into a less polar and more volatile hydrazone.[10][12] This is a common strategy for the GC analysis of hydrazines.[12]

  • GC Column: A mid-polarity column is chosen to effectively separate the derivatized analyte from potential by-products and matrix components.

  • MS Detection: Mass spectrometry provides definitive identification and quantification based on the mass-to-charge ratio of the fragment ions.

Experimental Protocol: GC-MS Method

  • Derivatization:

    • To a known amount of sample or standard in a vial, add a suitable solvent (e.g., ethyl acetate) and an excess of the derivatizing agent (e.g., acetone).

    • Heat the mixture at 60 °C for 30 minutes to ensure complete reaction.

  • Sample Preparation: Dilute the derivatized solution to a concentration within the calibration range.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

    • Inlet Temperature: 250 °C

    • Oven Program: 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min

    • Carrier Gas: Helium at 1.2 mL/min

    • MS Transfer Line: 280 °C

    • Ionization: Electron Ionization (EI) at 70 eV

    • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivative.

  • Analysis and Quantification: Construct a calibration curve based on the peak areas of the derivatized standards and determine the concentration in the samples.

Data Presentation: GC-MS Validation Summary

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9950.998
Accuracy (% Recovery) 90.0 - 110.0%98.7%
Precision (% RSD) ≤ 10.0%< 7.0%
LOD Signal-to-Noise ≥ 31 ng/mL
LOQ Signal-to-Noise ≥ 103 ng/mL

Logical Relationship Diagram

GC_MS_Logic Analyte This compound (Non-volatile) Derivatization Derivatization (+ Acetone) Analyte->Derivatization Derivative Volatile Hydrazone Derivative Derivatization->Derivative GC Gas Chromatography Separation Derivative->GC MS Mass Spectrometry Detection GC->MS Quantification Quantification MS->Quantification

Logical flow for GC-MS analysis.

Conclusion and Recommendations

The choice of the most suitable analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC-UV is a reliable and cost-effective method for routine quality control where high sensitivity is not a primary concern. Its robustness makes it an excellent candidate for inter-laboratory validation.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis, impurity profiling, and when analyzing complex sample matrices. The use of an internal standard enhances its accuracy and precision.

  • GC-MS with derivatization is a viable alternative, particularly in laboratories with strong expertise in this technique. However, the additional derivatization step can introduce variability and should be carefully controlled and validated.

For a successful inter-laboratory validation, it is recommended to start with a well-developed and optimized method, preferably LC-MS/MS for its specificity and sensitivity, and to have a clear validation protocol in place. This protocol should be shared and agreed upon by all participating laboratories. Open communication and the use of common reference standards and control samples are essential to ensure the successful transfer and implementation of the analytical method.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Magazine. (2025, September 2).
  • Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry - PubMed. (2016, July 29).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
  • Simultaneous Quantitation of Trace Level Hydrazine and Acetohydrazide in Pharmaceuticals by Benzaldehyde Derivatization with Sample 'Matrix Matching' Followed by Liquid Chromatography–Mass Spectrometry: | Request PDF - ResearchGate. (2025, August 7).
  • analytical methods. (n.d.).
  • Free hydrazine quantification by GC - Chromatography Forum. (2011, July 16).
  • Chromatographic methods of determining hydrazine and its polar derivatives. (2025, August 7).
  • LC–MS/MS assay for Acetazolamide, A Carbonic Anhydrase Inhibitor in Human Plasma and its Clinical Application - Journal of Young Pharmacists. (n.d.).
  • Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry | Request PDF - ResearchGate. (2025, August 5).
  • Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry - PubMed. (n.d.).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-Chloro-2-methylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to move beyond mere procedural instruction and delve into the fundamental principles that govern the safe handling and disposal of specialized chemical reagents. The compound 2-(4-Chloro-2-methylphenoxy)acetohydrazide presents a unique challenge, as its structure incorporates two distinct chemical moieties of concern: a chlorinated phenoxy group, characteristic of certain herbicides, and a hydrazide functional group, known for its potential reactivity and biological activity. This guide provides a robust framework for the proper disposal of this compound, grounded in an understanding of its chemical nature and the associated regulatory landscape.

Core Hazard Assessment: Understanding the "Why"

Proper disposal protocols are not arbitrary; they are a direct consequence of a thorough hazard assessment. The molecular structure of this compound dictates its risk profile. It is structurally related to the phenoxy herbicide MCPA and contains the reactive hydrazide group (-CONHNH₂). Therefore, disposal considerations must address hazards from both parts of the molecule.

  • Hydrazide Moiety: Hydrazine and its derivatives are classified as hazardous wastes by the U.S. Environmental Protection Agency (EPA).[1] Many are known to be toxic, and some are suspected carcinogens.[2] They can also act as reducing agents and may be reactive.

  • Chlorinated Phenoxy Moiety: This group is common in herbicides. Organochlorine compounds can be persistent in the environment and toxic to aquatic life.[3][4] The U.S. EPA regulates the disposal of pesticides under the Resource Conservation and Recovery Act (RCRA).[5][6]

A summary of the typical hazards associated with compounds of this class, based on available Safety Data Sheets (SDS) for structurally similar chemicals, is presented below.

Hazard ClassificationGHS Hazard StatementTypical Source
Skin IrritationH315: Causes skin irritation[7][8][9][10]
Eye IrritationH319: Causes serious eye irritation[7][8][9][10]
Respiratory IrritationH335: May cause respiratory irritation[7][8][9][10]
Acute Oral ToxicityH302: Harmful if swallowed[8]
Environmental HazardVery toxic to aquatic organisms[4]

Given this profile, this compound must be treated as a hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain. [11][12]

Personal Protective Equipment (PPE) and Safety First

Before handling waste, ensure all appropriate personal protective equipment is in use. This is a non-negotiable standard for minimizing exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[8]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) inspected for integrity before use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[8][13]

  • Body Protection: A standard lab coat is required. For larger quantities or spills, a chemically resistant apron or suit may be necessary.[10]

  • Work Area: All handling of waste should occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[2][10]

Disposal Pathways: A Decision-Making Framework

The optimal disposal path depends on the quantity of the waste and institutional resources. The primary and most recommended pathway is through a certified waste management provider. In-lab neutralization is reserved only for trace amounts, such as decontaminating glassware or small spills, and must be performed with extreme caution.

DisposalWorkflow Start Generated Waste (this compound) Decision_Quantity Assess Quantity Start->Decision_Quantity Bulk_Waste Bulk or Unused Reagent (> 5g or 5mL) Decision_Quantity->Bulk_Waste  Bulk Trace_Waste Trace Residue or Minor Spill (< 5g or 5mL) Decision_Quantity->Trace_Waste Trace   Collect_Waste 1. Collect in a dedicated, properly labeled hazardous waste container. Bulk_Waste->Collect_Waste Neutralize 1. Perform in-lab chemical neutralization (oxidation) with extreme caution. Trace_Waste->Neutralize Arrange_Pickup 2. Store in a designated satellite accumulation area. Collect_Waste->Arrange_Pickup Final_Disposal 3. Dispose via certified hazardous waste contractor (Incineration Recommended). Arrange_Pickup->Final_Disposal Check_Completion 2. Verify complete degradation (if possible). Neutralize->Check_Completion Check_Completion->Collect_Waste No/Uncertain Dispose_Neutralized 3. Dispose of neutralized liquid as hazardous waste. Check_Completion->Dispose_Neutralized Yes

Caption: Disposal decision workflow for this compound.

Detailed Disposal Protocols

Protocol 1: Bulk Waste Management (Preferred Method)

This protocol is for disposing of unused product, expired reagents, or significant quantities of waste generated from experiments.

  • Waste Collection:

    • Designate a specific, sealed, and clearly labeled hazardous waste container for this compound and its associated waste (e.g., contaminated wipes, pipette tips).

    • The label must include "Hazardous Waste," the full chemical name, and the associated hazards (Irritant, Environmental Hazard).

    • Never mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

  • Storage:

    • Keep the waste container closed at all times except when adding waste.

    • Store the container in a designated and properly ventilated satellite accumulation area, away from incompatible materials like strong oxidizing agents and acids.[3]

  • Disposal:

    • Contact your institution's EHS office to arrange for pickup by a licensed hazardous waste disposal company.

    • The recommended final disposal method for both chlorinated phenoxy compounds and hydrazines is high-temperature incineration in a facility equipped with appropriate scrubbers to handle acidic gases (like HCl) and other hazardous combustion byproducts.[1][14]

Protocol 2: Laboratory-Scale Neutralization for Trace Contamination

This procedure should only be used for decontaminating glassware or cleaning up minor spills. It is based on the oxidative destruction of the hydrazide moiety. This process generates its own waste stream that must still be disposed of as hazardous waste. The goal is to convert the most reactive part of the molecule to less harmful products before final disposal.

Causality: The hydrazide group is susceptible to oxidation. A controlled reaction with an oxidizing agent like sodium hypochlorite or hydrogen peroxide can break it down, primarily into nitrogen gas, water, and salts.[1] This is preferable to leaving the reactive hydrazide intact. However, incomplete oxidation of substituted hydrazines can lead to the formation of carcinogenic byproducts.[1][15] Therefore, using a sufficient excess of the oxidizing agent and allowing adequate reaction time is critical.

  • Preparation (in a fume hood):

    • Prepare a 5-10% aqueous solution of sodium hypochlorite (household bleach is a viable source) or a 3% solution of hydrogen peroxide.

    • Prepare a neutralizing agent for the oxidant, such as a sodium bisulfite solution.

  • For Glassware Decontamination:

    • Rinse the glassware with a small amount of an appropriate solvent (e.g., ethanol or acetone) to dissolve any residue. Collect this solvent rinse as hazardous waste.

    • Carefully add the oxidizing solution (e.g., 5% sodium hypochlorite) to the glassware, ensuring all contaminated surfaces are covered.

    • Let the solution stand for at least 24 hours to ensure complete reaction.

    • After the reaction period, neutralize the excess oxidant. For hypochlorite, slowly add sodium bisulfite solution until the oxidizing potential is gone (test with potassium iodide-starch paper).

    • Dispose of the resulting aqueous solution as hazardous waste.

  • For Minor Spills (Solid):

    • Gently cover the spill with an absorbent, inert material like vermiculite or sand. Do not sweep the dry powder, as this can create dust.[8][10]

    • Working from the outside in, carefully add an excess of the 5% sodium hypochlorite solution to saturate the absorbent material. Avoid splashing.

    • Allow the mixture to react for at least one hour.

    • Carefully scoop the mixture into a designated hazardous waste container.

    • Wipe the area with a cloth dampened with the oxidant solution, followed by a water rinse. All cleaning materials must be disposed of as hazardous waste.

Final Verification and Regulatory Compliance

The ultimate responsibility for waste disposal lies with the generator. Always consult your local, state, and federal regulations, as they may have stricter requirements.[11][12] Your institution's EHS department is your primary resource for ensuring compliance and safety. By understanding the chemical principles behind these protocols, you can ensure the safe and responsible management of this and other hazardous chemical wastes in your laboratory.

References

  • Production, Import, Use, and Disposal - Toxicological Profile for Hydrazines. National Center for Biotechnology Information (NCBI). [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Requirements for Pesticide Disposal. U.S. Environmental Protection Agency (EPA). [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency (EPA) NEIPS. [Link]

  • Safe Disposal of Pesticides. U.S. Environmental Protection Agency (EPA). [Link]

  • Disposal of Pesticides. National Pesticide Information Center. [Link]

  • Safety Data Sheet - 2-(2,3-Dichlorophenoxy)acetohydrazide. Aaron Chemicals. [Link]

  • Methods and systems for neutralization of hydrazine.
  • Material Safety Data Sheet - MCPE Phenoxy Herbicide. Winfield Solutions, LLC. [Link]

  • Is there any possibility to use hydrochloric acid to neutralize (ester, hydrazine) reaction mixture in order to precipitate hydrazide? ResearchGate. [Link]

  • Guidelines for Pesticide (Hazardous Waste) Disposal. Vineyard Team. [Link]

  • The Law on Pesticide Wastes. Pesticide Environmental Stewardship. [Link]

  • Material Safety Data Sheet - SOLVE MCPA ESTER. Greenbook. [Link]

  • Safety Data Sheet - 2-(2,4-Dichlorophenoxy)acetohydrazide. Angene Chemical. [Link]

  • Chemistry of the Hypochlorite Neutralization of Hydrazine Fuels. Office of Scientific and Technical Information. [Link]

  • Safe disposal of pesticides. NSW Environment Protection Authority (EPA). [Link]

  • Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. World Health Organization (WHO). [Link]

  • (4-chloro-2-Methylphenoxy)acetic acid. PubChem. [Link]

  • Any idea how to neutralize the hydrazine dihydrochloride? ResearchGate. [Link]

  • Simultaneous removal of phenoxy herbicides... National Institutes of Health (NIH). [Link]

  • Hydrazine (HSG 56, 1991). INCHEM. [Link]

  • How to dispose of chemical pesticides, herbicides, and fertilizers. Planters Place. [Link]

  • MCPA. Wikipedia. [Link]

Sources

Navigating the Safe Handling of 2-(4-Chloro-2-methylphenoxy)acetohydrazide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Key Safety and Handling Parameters

ParameterSummary of Recommendations
Primary Hazards Skin Irritation, Serious Eye Irritation, Respiratory Irritation.[1] Potential for systemic toxicity associated with hydrazide compounds.[2][3]
Required PPE Nitrile or Neoprene Gloves (double-gloving recommended), Safety Goggles with Side Shields or Face Shield, Lab Coat, Respiratory Protection (N95 or higher).
Handling Environment Certified Chemical Fume Hood.
Disposal Segregate as Halogenated Organic Waste. Dispose of via a licensed chemical destruction plant or controlled incineration.[1]
In Case of Spill Evacuate area, wear appropriate PPE, absorb with inert material, and collect in a sealed container for disposal.

Understanding the Compound: Hazard Profile and Structural Considerations

2-(4-Chloro-2-methylphenoxy)acetohydrazide is a multifaceted organic compound that demands a thorough understanding of its potential hazards. Structurally, it combines a chlorinated phenoxy group with an acetohydrazide functional group. This combination necessitates a dual-focused safety approach. The chlorinated phenoxy moiety places it in the category of halogenated organic compounds, which have specific disposal requirements.[4][5][6] The acetohydrazide group is a derivative of hydrazine, a class of compounds known for a range of toxicological effects, including potential carcinogenicity and systemic organ toxicity.[2][3]

A Safety Data Sheet (SDS) for this compound explicitly states that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] While one source may not classify the compound as hazardous overall, the presence of these specific hazard statements warrants stringent safety protocols.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound to mitigate the risks of skin, eye, and respiratory exposure.

Hand Protection

Given the risk of skin irritation, robust hand protection is non-negotiable.

  • Double Gloving: For enhanced protection, especially during prolonged handling or when there is a high risk of splashing, double gloving is recommended. This involves wearing two pairs of gloves, with the outer glove being removed immediately upon contamination.

  • Glove Inspection and Disposal: Always inspect gloves for any signs of degradation or perforation before use. After handling the compound, remove gloves using the proper technique to avoid skin contact and dispose of them as contaminated waste.

Eye and Face Protection

To prevent serious eye irritation from dust particles or splashes, appropriate eye and face protection is mandatory.

  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are essential.

  • Face Shield: For procedures with a higher risk of splashing, a face shield should be worn in conjunction with safety goggles to protect the entire face.

Body Protection
  • Lab Coat: A buttoned lab coat should be worn to protect the skin and personal clothing from contamination.

  • Closed-toe Shoes: Always wear closed-toe shoes in the laboratory.

Respiratory Protection

The potential for respiratory irritation from airborne particles of this compound necessitates the use of respiratory protection, particularly when handling the solid form.

  • Respirator Type: A NIOSH-approved N95 or higher-rated particulate respirator is recommended. For operations that may generate higher concentrations of airborne particles, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is critical to minimize exposure and prevent contamination.

Working Environment
  • Chemical Fume Hood: All handling of this compound, especially the weighing and transfer of the solid, must be conducted in a certified chemical fume hood to control airborne particles.

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Gather all necessary equipment, including PPE, spill cleanup materials, and waste containers.

  • Weighing and Transfer:

    • To minimize the generation of dust, use a spatula to carefully transfer the solid. Avoid pouring the powder directly from the container.

    • Weigh the compound on a tared weigh boat or paper within the fume hood.

    • Close the primary container immediately after use.

  • In Solution: When working with the compound in solution, handle it within the fume hood. Be mindful of potential splashes.

  • Cleaning: After completing the work, decontaminate the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and wipe it down. Dispose of all contaminated wipes and disposable materials in the designated solid waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan: Managing Waste Streams

Proper segregation and disposal of waste containing this compound are crucial to ensure environmental safety and regulatory compliance.

Waste Segregation
  • Halogenated Organic Waste: Due to the presence of chlorine, this compound and any materials contaminated with it must be segregated as halogenated organic waste .[4][5][6] This includes contaminated gloves, wipes, weigh boats, and any unused solid compound or solutions.

  • Waste Containers: Use clearly labeled, sealed, and compatible containers for waste collection.

Disposal Methods
  • Licensed Chemical Waste Vendor: The primary and recommended method of disposal is through a licensed professional waste disposal service.

  • Incineration: Controlled incineration in a facility equipped with flue gas scrubbing is a suitable method for the destruction of halogenated organic compounds.[1]

Spill Neutralization and Cleanup

In the event of a small spill, a cautious approach to neutralization can be considered, followed by absorption and disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Workflow for a Small Spill:

Spill_Cleanup_Workflow cluster_0 Immediate Response cluster_1 Containment & Cleanup cluster_2 Final Steps Alert Alert others in the area Evacuate Evacuate the immediate area Alert->Evacuate Safety First PPE Don appropriate PPE Evacuate->PPE Contain Contain the spill with absorbent material PPE->Contain Absorb Carefully absorb the spilled material Contain->Absorb Collect Collect absorbed material into a sealed container Absorb->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste as halogenated organic waste Decontaminate->Dispose

Workflow for handling a small chemical spill.

Emergency Procedures: Preparedness is Key

Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

References

  • Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. (Source: Not specified)
  • Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. The Pharmaceutical and Chemical Journal. (URL: Not provided)
  • Disposal process for halogenated organic material (Patent). OSTI.GOV. (URL: [Link])

  • Hazardous Waste Segreg
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. (URL: Not provided)
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIS. (URL: [Link])

  • Biochemical Pharmacology of Hydrazines Toxicity. DTIC. (URL: [Link])

  • Methods and systems for neutralization of hydrazine.
  • Material Safety Data Sheet - MCPE Phenoxy Herbicide. (Source: Not specified)
  • Studies on Evaporation of Hydrazine and Procedures for Cleanup of Small Spills. DTIC. (URL: [Link])

  • Toxicological Profile for Hydrazines. NCBI Bookshelf. (URL: [Link])

  • ATSDR Hydrazines Tox Profile. (Source: Not specified)
  • Chemistry of the Hypochlorite Neutralization of Hydrazine Fuels. (Source: Not specified)
  • MSDS of 2-(2-Chlorophenyl)acetohydrazide. (Source: Not specified)
  • Chemical exposure in manufacture of phenoxy herbicides and chlorophenols and in... PubMed. (URL: [Link])

  • (PDF) Detoxifying of hydrazine in waste waters. ResearchGate. (URL: [Link])

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (Source: Not specified)
  • Occupational exposure to phenoxy herbicides and chlorophenols and cancer mortality in The Netherlands. PubMed. (URL: [Link])

  • Current occupational exposure limits for Ontario workplaces under Regulation 833. (URL: [Link])

  • Gloves Chemical Resistance Chart. Gloves By Web. (URL: [Link])

  • Chemical Resistant Gloves Guide. Oxford University. (URL: [Link])

  • Ansell Chemical Resistance Glove Chart. Environment, Health and Safety. (URL: [Link])

  • Glove Recommendation Chart. Cal State East Bay. (URL: [Link])

  • (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204. PubChem. (URL: [Link])

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chloro-2-methylphenoxy)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(4-Chloro-2-methylphenoxy)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.